1-(2-Hydroxyethyl)pyrrolidin-2-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQFELCEOPFLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044922 | |
| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 20 deg C; [ChemIDplus] Clear dark brown viscous liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21197 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3445-11-2 | |
| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3445-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-2-pyrrolidinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrrolidinone, 1-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-hydroxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/297G099QOU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
This guide provides a comprehensive overview of the chemical and physical properties of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile heterocyclic compound. Intended for researchers, chemists, and professionals in drug development and material science, this document delves into its synthesis, reactivity, spectroscopic profile, and key applications, grounding all claims in authoritative data.
Molecular Identity and Structural Elucidation
This compound, commonly referred to as HEP or HEPP, is a bifunctional organic molecule containing both a hydroxyl group and a lactam (a cyclic amide) within its structure. This unique combination imparts a range of useful properties, making it a valuable intermediate and formulation aid.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| Molecular Weight | 129.16 g/mol [1][3] |
| InChI | InChI=1S/C6H11NO2/c8-5-4-7-3-1-2-6(7)9/h8H,1-5H2[1][8] |
| InChIKey | WDQFELCEOPFLCZ-UHFFFAOYSA-N[1][8] |
| Canonical SMILES | C1CC(=O)N(C1)CCO[1][2] |
Caption: 2D structure of this compound.
Physicochemical Characteristics
HEP is typically a colorless to yellow, viscous liquid or a low-melting solid, depending on the ambient temperature.[3][9] Its high polarity and hydrogen bonding capability, owing to the hydroxyl and amide groups, result in excellent solubility in water and other polar organic solvents.[3]
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White/colorless to yellow/orange powder, lump, or clear liquid | [3] |
| Melting Point | 19-25 °C (66-77 °F) | [3][4][5] |
| Boiling Point | 140-142 °C at 3 mmHg; ~296 °C at 760 mmHg | [4][5] |
| Density | ~1.143 g/mL at 25 °C | [4] |
| Flash Point | >100 °C (>212 °F) | [10] |
| Water Solubility | 1000 g/L at 20 °C (Miscible) | [4] |
| Refractive Index (n20/D) | ~1.496 | [4] |
| logP | -1.02 |[5] |
Synthesis Pathways and Manufacturing Insights
The predominant commercial synthesis of this compound involves the reaction between γ-butyrolactone (GBL) and ethanolamine.[11] This process is valued for its simplicity and efficiency.
Causality behind the Method: This reaction is a nucleophilic acyl substitution. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the GBL lactone. This leads to the opening of the five-membered ring. Subsequent intramolecular cyclization, with the elimination of a water molecule, forms the more stable five-membered pyrrolidinone ring. The process is typically performed at elevated temperatures to drive the dehydration and ensure a high conversion rate.
An alternative, greener approach involves the reductive amidation of succinic acid with ethanolamine over a catalyst, such as carbon-supported ruthenium.[11] This method aligns with the growing demand for bio-based chemical production, as succinic acid can be derived from renewable feedstocks.[11]
Caption: Primary synthesis route for HEP from GBL and ethanolamine.
Spectroscopic Profile for Structural Verification
Characterization and quality control of HEP rely on standard spectroscopic techniques. The data presented here are compiled from public spectral databases and serve as a reference for identity confirmation.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy The ¹H NMR spectrum of HEP is characterized by distinct signals corresponding to the protons on the pyrrolidinone ring and the hydroxyethyl side chain.
Table 3: Representative ¹H NMR Chemical Shifts (in CDCl₃)
| Assignment | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -CH₂- (ring, adjacent to C=O) | ~2.40 | Triplet |
| -CH₂- (ring) | ~2.08 | Multiplet |
| -CH₂- (ring, adjacent to N) | ~3.44 | Triplet |
| N-CH₂- | ~3.51 | Triplet |
| -CH₂-OH | ~3.75 | Triplet |
| -OH | Variable | Singlet (broad) |
Note: Data interpreted from typical values and may vary based on solvent and instrument. Source:[12]
4.2. Infrared (IR) Spectroscopy The IR spectrum provides clear evidence of the key functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
|---|---|---|
| 3400-3300 (broad) | O-H | Stretching |
| 1680-1650 | C=O (Amide) | Stretching |
| 1290 | C-N | Stretching |
| 1050 | C-O | Stretching |
4.3. Mass Spectrometry (MS) Electron ionization mass spectrometry (EI-MS) of HEP shows a molecular ion peak and characteristic fragmentation patterns useful for identification.[8]
-
Molecular Ion [M]⁺: m/z = 129
-
Key Fragments: Fragmentation often involves the loss of the hydroxyethyl side chain or parts thereof.
Chemical Reactivity and Applications as a Building Block
The dual functionality of HEP governs its reactivity. It is generally stable under normal conditions but should be stored away from strong oxidizing agents to prevent unwanted reactions.[5][9]
Reactions of the Hydroxyl Group: The primary alcohol group can undergo standard transformations, such as esterification, etherification, and oxidation. A critical industrial reaction is its dehydration to form N-vinyl-2-pyrrolidone (NVP), a key monomer for producing polyvinylpyrrolidone (PVP) and other valuable polymers.[10][15]
Reactions of the Lactam Ring: The amide bond in the pyrrolidinone ring is stable but can be hydrolyzed under harsh acidic or basic conditions, leading to ring-opening.
Use as a Versatile Intermediate: HEP serves as a precursor for a variety of more complex molecules. For example, it can be used to synthesize:
Caption: HEP as a central intermediate in chemical synthesis.
Industrial and Research Applications
The unique properties of HEP make it a valuable component across multiple sectors.
-
Solvent: Its high polarity and low volatility make it an effective solvent in product formulations, including coatings and cleaning agents.[1][3]
-
Pharmaceuticals: It is used as an excipient, solvent, and stabilizer in drug formulations to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[3]
-
Cosmetics: In skincare and haircare, it functions as a humectant and moisturizing agent, helping to improve skin texture by retaining moisture.[3]
-
Polymer Science: It serves as a plasticizer to improve the flexibility and durability of polymers and is a critical intermediate in the synthesis of specialty polymers.[3][16]
-
Agrochemicals and Dyes: It is used as an intermediate in the manufacturing of various agrochemicals and dyes.[17]
-
Biotechnology: In laboratory settings, it can be used as a reagent in biochemical assays and as a component in cell culture media.[3]
Safety, Handling, and Storage
7.1. Hazard Classification HEP is considered a hazardous substance. It is classified as irritating to the eyes, respiratory system, and skin.[4][9][10]
-
GHS Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10]
7.2. Handling Protocols A self-validating system for handling requires strict adherence to safety protocols to minimize exposure.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood, to prevent the accumulation of vapors.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[10][18] For situations with a risk of significant inhalation, a suitable respirator (e.g., type ABEK filter) is recommended.[10]
-
Hygiene: Avoid all personal contact.[9] Do not eat, drink, or smoke in handling areas. Wash hands thoroughly with soap and water after handling.[9] Contaminated clothing should be removed immediately.[19]
7.3. Storage Recommendations
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[9][20]
-
Keep away from incompatible materials, particularly strong oxidizing agents (e.g., nitrates, peroxides, chlorine bleaches).[5][9]
-
Protect containers from physical damage and inspect regularly for leaks.[9]
7.4. Spill Management
-
Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand, earth, or vermiculite. Place the contaminated material in a suitable, labeled container for disposal.[9]
-
Major Spills: Evacuate the area. Ensure adequate ventilation and wear full protective equipment. Contain the spill to prevent entry into drains.[18]
References
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem. (n.d.). Retrieved from [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone - ChemBK. (2024-04-09). Retrieved from [Link]
- Use and Manufacturing of 1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). Haz-Map.
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc. (2025-08-25). Retrieved from [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]
- Process for gamma-butyrolactone production. (n.d.). Google Patents.
- FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. (2015-09-23). Australian Industrial Chemicals Introduction Scheme.
- γ-Butyrolactone - LookChem. (n.d.).
-
γ-Butyrolactone - Wikipedia. (n.d.). Retrieved from [Link]
-
1-(2-Hydroethyl)-2-pyrrolidinone - SpectraBase. (n.d.). Retrieved from [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum - NIST WebBook. (n.d.). Retrieved from [Link]
-
The reactivity of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in alcoholic solutions - PubMed. (n.d.). Retrieved from [Link]
-
1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245) - Human Metabolome Database. (n.d.). Retrieved from [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]
- N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.).
-
N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6 - iChemical. (n.d.). Retrieved from [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone - NIST WebBook. (n.d.). Retrieved from [Link]
-
precursors gamma-butyrolactone gbl: Topics by Science.gov. (n.d.). Retrieved from [Link]
-
1-(2-Hydroxyethyl)pyrrolidine - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H. (2019-10-16). Retrieved from [Link]
-
CID 159939819 | C12H22N2O4 - PubChem. (n.d.). Retrieved from [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidone, 98.9%, 500ml (16oz) - Chemsavers. (n.d.). Retrieved from [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 6. echemi.com [echemi.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 12. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]
- 13. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 14. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) IR Spectrum [chemicalbook.com]
- 15. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 16. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. spectrabase.com [spectrabase.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. datasheets.scbt.com [datasheets.scbt.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS 3445-11-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a versatile heterocyclic compound that has garnered significant interest across various scientific and industrial domains. Its unique combination of a pyrrolidone ring and a primary alcohol functional group imparts a desirable set of physicochemical properties, including high polarity, water solubility, and a high boiling point.[1] This guide provides a comprehensive technical overview of HEP, focusing on its synthesis, purification, key applications in research and drug development, and essential safety and handling protocols. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the critical knowledge required to effectively and safely utilize this compound in their work.
Chemical and Physical Properties
This compound is a colorless to yellow, viscous liquid or a white to reddish-yellow crystalline solid, depending on the ambient temperature.[2][3] Its key chemical and physical properties are summarized in the table below. The presence of both a hydrogen bond acceptor (the carbonyl group and the nitrogen atom) and a hydrogen bond donor (the hydroxyl group) contributes to its high water solubility and boiling point.[4]
| Property | Value | Source(s) |
| CAS Number | 3445-11-2 | [5][6] |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| Synonyms | N-(2-Hydroxyethyl)-2-pyrrolidone, HEP | [4][5] |
| Appearance | Colorless to yellow liquid or white to reddish-yellow crystalline solid | [2][3] |
| Melting Point | 19-21 °C | [4][7] |
| Boiling Point | 295 °C (at 760 mmHg); 140-142 °C (at 3 mmHg) | [4] |
| Density | 1.143 g/mL at 25 °C | [4] |
| Flash Point | 100 °C (closed cup) | [8] |
| Solubility | Soluble in water (1000 g/L at 20 °C) | [4] |
| Refractive Index | n20/D 1.496 | [4][9] |
Synthesis and Purification
Synthesis Pathway
A primary route for the synthesis of this compound involves the reaction of γ-butyrolactone with ethanolamine. This reaction is a nucleophilic acyl substitution where the amine group of ethanolamine attacks the carbonyl carbon of the lactone, leading to the opening of the five-membered ring. Subsequent intramolecular cyclization via dehydration results in the formation of the N-substituted pyrrolidone.
Caption: HEP as a precursor in chemical synthesis.
Applications in Personal Care and Cosmetics
In the cosmetics and personal care industry, HEP is utilized as a moisturizer and skin conditioner in products like shampoos, skin creams, and cleansers. [10]Its humectant properties help to improve the lubricity and moisture retention of these formulations. [10][11]
Analytical Methods
The purity and identity of this compound can be confirmed using a variety of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural elucidation. The ¹H NMR spectrum of HEP shows characteristic peaks corresponding to the protons on the pyrrolidone ring and the hydroxyethyl side chain. [12]* Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation patterns, confirming its identity. [13]* Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.
-
Gas Chromatography (GC): GC is a common method for assessing the purity of HEP and for quantifying it in mixtures.
Safety and Handling
While this compound is considered to have relatively low toxicity, proper safety precautions should always be observed in a laboratory or industrial setting.
Hazard Identification:
-
Eye Irritation: The compound is known to cause eye irritation. [3][14]* Skin Irritation: It may cause skin irritation in some individuals. [5][15]* Respiratory Irritation: Inhalation may cause respiratory irritation. [5][14] Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. [8]* Ventilation: Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. [3]It is incompatible with strong oxidizing agents. [3][7]* Spill Response: In case of a spill, absorb the material with an inert substance and dispose of it as chemical waste. [14]
Conclusion
This compound is a multifunctional compound with a broad range of applications, particularly in the fields of chemical synthesis, pharmaceuticals, and materials science. Its favorable physicochemical properties, including high polarity, water solubility, and low volatility, make it a valuable solvent, intermediate, and formulation excipient. A thorough understanding of its synthesis, purification, and safe handling is essential for researchers and professionals seeking to leverage its unique characteristics in their work.
References
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. Available from: [Link]
-
Unilong Industry Co., Ltd. N-(2-Hydroxyethyl)-2-pyrrolidone CAS 3445-11-2. Available from: [Link]
-
Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Available from: [Link]
-
ChemSrc. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. Available from: [Link]
-
MALLAK. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Available from: [Link]
-
Australian Government Department of Health. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Available from: [Link]
-
DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. Available from: [Link]
-
SpectraBase. 1-(2-Hydroethyl)-2-pyrrolidinone. Available from: [Link]
-
Haz-Map. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available from: [Link]
-
NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available from: [Link]
- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. Available from: [Link]
Sources
- 1. ashland.com [ashland.com]
- 2. products.basf.com [products.basf.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 8. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. N-(2-Hydroxyethyl)-2-pyrrolidone CAS 3445-11-2 - Chemical Supplier Unilong [unilongindustry.com]
- 11. chemimpex.com [chemimpex.com]
- 12. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]
- 13. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. echemi.com [echemi.com]
An In-depth Technical Guide to the Structure and Bonding of 1-(2-Hydroxyethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as HEP, is a multifunctional chemical entity of significant interest in pharmaceutical and materials science. Its unique molecular architecture, combining a polar lactam ring with a reactive primary alcohol, dictates a set of physicochemical properties that render it an excellent solvent, a stable excipient in drug formulations, and a versatile synthetic building block.[1] This guide provides a detailed examination of the molecule's structure, the nuances of its intra- and intermolecular bonding, and the direct implications of these features on its chemical behavior and applications. We will explore how its electronic and steric characteristics are leveraged in synthesis and product formulation, offering a foundational understanding for professionals in drug development and chemical research.
Molecular Identity and Nomenclature
To establish a clear frame of reference, it is essential to define the molecule's identity through standardized chemical nomenclature and identifiers.
-
IUPAC Name: this compound[2]
-
Common Synonyms: N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), 2-(2-oxopyrrolidin-1-yl)ethanol
-
CAS Number: 3445-11-2
-
Molecular Formula: C₆H₁₁NO₂[2]
-
Molecular Weight: 129.16 g/mol [2]
-
Canonical SMILES: C1CC(=O)N(C1)CCO
-
InChIKey: WDQFELCEOPFLCZ-UHFFFAOYSA-N[3]
These identifiers are crucial for unambiguous database searching and regulatory documentation.
Unveiling the Molecular Architecture
The structure of this compound is a composite of two key functional components: a five-membered pyrrolidinone ring and a flexible 2-hydroxyethyl side chain attached to the ring's nitrogen atom.
Caption: 2D structure of this compound.
-
The Pyrrolidinone Ring: This is a five-membered saturated lactam (a cyclic amide). The ring structure imparts a degree of rigidity. The non-planar, "envelope" conformation of the five-membered ring is a key feature, influencing how the molecule packs in solid or liquid states. The pyrrolidine scaffold is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in biologically active compounds.
-
The 2-Hydroxyethyl Side Chain: This flexible chain (-CH₂CH₂OH) introduces a primary alcohol functional group. The rotational freedom around the C-C and C-N single bonds allows this chain to adopt various conformations, which is critical for its interaction with other molecules and its function as a solvent.
A Deep Dive into Chemical Bonding
The molecule's properties and reactivity are a direct consequence of its bonding characteristics, both within the molecule (intramolecular) and between molecules (intermolecular).
Intramolecular Bonding and Electronic Effects
The most significant electronic feature of HEP is the amide resonance within the lactam ring. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl (C=O) group.
This resonance has several profound effects:
-
Planarity: It forces the N, C=O, and adjacent carbon atoms into a nearly planar arrangement, influencing the ring's overall conformation.
-
Bond Character: The C-N bond acquires partial double-bond character, making it shorter and stronger than a typical C-N single bond, with restricted rotation. Conversely, the C=O bond gains more single-bond character, making it slightly longer and less reactive than a ketone's carbonyl.
-
Dipole Moment: The resonance creates a significant dipole moment, with the oxygen atom being electron-rich (partial negative charge) and the nitrogen atom being electron-poor (partial positive charge). This inherent polarity is fundamental to its solvent properties.
Intermolecular Forces: The Key to Physical Properties
The potent intermolecular forces are what define HEP's physical state and solvent capabilities.
-
Hydrogen Bonding: This is the dominant intermolecular force.
-
Donor: The hydroxyl (-OH) group on the side chain is a strong hydrogen bond donor.
-
Acceptors: Both the carbonyl oxygen and the hydroxyl oxygen are effective hydrogen bond acceptors.
-
This extensive hydrogen bonding network is directly responsible for:
-
High Boiling Point: Significant energy is required to overcome these strong intermolecular attractions, resulting in a high boiling point (140-142 °C at 3 mmHg).
-
Viscosity: The interconnected web of molecules creates resistance to flow, making it a relatively viscous liquid.
-
Water Solubility: The molecule's ability to donate and accept hydrogen bonds allows it to integrate seamlessly into the hydrogen-bonding network of water, leading to excellent solubility (1000 g/L at 20°C).
Caption: Hydrogen bonding between two HEP molecules.
Physicochemical Properties: A Quantitative Summary
The structural and bonding characteristics manifest as a unique set of physical and chemical properties, summarized below.
| Property | Value | Source |
| Molecular Weight | 129.16 g/mol | PubChem[2] |
| Appearance | Colorless to dark brown viscous liquid | Sigma-Aldrich |
| Melting Point | 19-21 °C | ChemicalBook |
| Boiling Point | 140-142 °C / 3 mmHg | Sigma-Aldrich |
| Density | 1.143 g/mL at 25 °C | Sigma-Aldrich |
| Flash Point | 100 °C (closed cup) | Sigma-Aldrich |
| Water Solubility | 1000 g/L at 20 °C | ChemicalBook |
| Refractive Index (n20/D) | 1.496 | Sigma-Aldrich |
Synthesis and Reactivity
Representative Synthesis
A prevalent industrial synthesis for this compound involves the reaction between γ-butyrolactone (GBL) and monoethanolamine (MEA) .[4][5] This method is valued for its efficiency and atom economy.
Workflow: GBL + MEA Synthesis
Caption: Synthesis of HEP from GBL and MEA.
Protocol Overview:
-
Ring Opening: Monoethanolamine acts as a nucleophile, attacking the carbonyl carbon of γ-butyrolactone. This opens the lactone ring to form a linear amide intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.[6]
-
Cyclization: Upon heating, the terminal amide undergoes an intramolecular condensation reaction with the ester group. The nitrogen attacks the carbonyl, leading to the formation of the five-membered pyrrolidinone ring and the elimination of a water molecule.[6]
-
Purification: The crude product is typically purified by distillation to remove unreacted starting materials and byproducts.[6]
Chemical Reactivity
The molecule's reactivity is centered around its two primary functional groups:
-
Hydroxyl Group: As a primary alcohol, it can undergo typical alcohol reactions such as esterification, etherification, and oxidation. A key industrial reaction is its vapor-phase dehydration to produce N-vinyl-2-pyrrolidone (NVP), a valuable monomer for polymerization.[4]
-
Lactam Group: The amide bond is relatively stable due to resonance, but it can be hydrolyzed under strong acidic or basic conditions.
Applications in Research and Drug Development
The structure and bonding of HEP directly translate to its utility in several high-value applications.
-
Pharmaceutical Excipient: Its high polarity, hydrogen bonding capability, and low toxicity make it an excellent solvent and stabilizer for active pharmaceutical ingredients (APIs).[1] It can enhance the solubility of poorly soluble drugs, thereby improving bioavailability in formulations.[1]
-
Synthetic Building Block: HEP is a versatile starting material for more complex molecules. The hydroxyl group provides a reactive handle for derivatization, enabling its use in the synthesis of various pharmaceutical compounds and specialty chemicals.
-
Cosmetics and Skincare: Its hydrophilic nature and ability to retain moisture (humectant properties) make it a common ingredient in skincare and haircare products.[1]
-
Polymer Science: It serves as a plasticizer in the production of certain polymers, enhancing their flexibility and durability.[1]
Spectroscopic Validation of Structure
Spectroscopic techniques provide empirical evidence confirming the molecular structure and bonding of this compound.
Infrared (IR) Spectroscopy
The IR spectrum of HEP displays characteristic absorption bands that correspond to its key functional groups.
-
~3400 cm⁻¹ (broad): This strong, broad peak is indicative of the O-H stretching vibration from the hydroxyl group, with the broadening caused by extensive hydrogen bonding.
-
~1680 cm⁻¹ (strong): This sharp, strong absorption is characteristic of the C=O (amide I band) stretching vibration of the five-membered lactam. Its frequency is lower than that of a typical ketone due to the resonance effect.
-
~2850-2950 cm⁻¹: These peaks correspond to the C-H stretching of the aliphatic methylene (-CH₂-) groups in the ring and side chain.
-
~1290 cm⁻¹: This corresponds to the C-N stretching vibration.
Data from the NIST Chemistry WebBook confirms these characteristic spectral features.[7]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the hydrogen environments in the molecule, confirming the connectivity.
-
~3.75 ppm & ~3.51 ppm: Triplets corresponding to the two methylene groups of the hydroxyethyl side chain (-N-CH₂ -CH₂ -OH).
-
~3.44 ppm: A triplet for the methylene group in the ring adjacent to the nitrogen (-N-CH₂ -).
-
~2.40 ppm: A triplet for the methylene group in the ring adjacent to the carbonyl (-CH₂ -C=O).
-
~2.08 ppm: A multiplet for the central methylene group of the pyrrolidinone ring.
The presence and splitting patterns of these signals are in full agreement with the molecule's established structure.[8]
Safety and Handling
As a laboratory chemical, proper handling of this compound is essential.
-
Hazards: It is classified as an irritant, causing skin, eye, and respiratory system irritation.
-
Personal Protective Equipment (PPE): Use of safety goggles, chemical-resistant gloves, and a lab coat is mandatory. Work should be conducted in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from strong oxidizing agents.[6]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure all ignition sources are removed.
References
-
Shimasaki, Y., et al. (2008). Development of a New Production Process for N-vinyl-2-pyrrolidone. ResearchGate. Retrieved from [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
- Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. (2004). Google Patents.
-
N-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
-
Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. (2019). Green Chemistry (RSC Publishing). DOI:10.1039/C9GC01488H. Retrieved from [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). Chemsrc. Retrieved from [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 8. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]
Core Topic: Solubility of 1-(2-Hydroxyethyl)pyrrolidin-2-one in Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2), a versatile solvent and chemical intermediate. We will explore the fundamental molecular principles governing its solubility, present available quantitative and qualitative data, and detail a robust experimental protocol for its determination. This document is intended to serve as a critical resource for researchers in pharmaceutical development, chemical synthesis, and formulation science, enabling informed solvent selection and process optimization.
Introduction: The Molecular Profile of this compound (HEP)
This compound, often referred to as HEPP or HEP, is a hygroscopic, high-boiling point liquid widely utilized for its unique combination of properties.[1] With the chemical formula C₆H₁₁NO₂, it possesses a distinct molecular architecture comprising a five-membered lactam (pyrrolidinone) ring and a primary alcohol functional group attached via an ethyl bridge.[2] This structure imparts a hydrophilic character and strong polar solubility, making it an effective solvent, stabilizer, and humectant in various applications, from pharmaceutical formulations to cosmetics.[1][3]
In drug development, understanding the solubility of an excipient like HEP is paramount. It directly influences the bioavailability of active pharmaceutical ingredients (APIs), the stability of formulations, and the efficiency of synthetic processes.[3] This guide delves into the specifics of its solubility in organic media, providing the theoretical and practical framework necessary for its effective application.
Key Physicochemical Properties:
-
CAS Number: 3445-11-2
-
Molecular Weight: 129.16 g/mol [2]
-
Appearance: Colorless to yellow liquid or solid, depending on ambient temperature.[4][5]
-
Boiling Point: 140-142 °C at 3 mmHg[4]
-
Density: ~1.143 g/mL at 25 °C[4]
Theoretical Underpinnings of Solubility
The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental predictive tool, suggesting that substances with similar polarities are more likely to be miscible.[7][8] The molecular structure of HEP provides several key features that dictate its interaction with organic solvents.
Polarity and Hydrogen Bonding Capability
HEP is a highly polar molecule, a characteristic derived from two primary sources:
-
The Lactam Ring: The amide group within the pyrrolidinone ring contains a carbonyl group (C=O) and a tertiary nitrogen atom. The carbonyl oxygen is a strong hydrogen bond acceptor.
-
The Hydroxyethyl Side Chain: The terminal hydroxyl (-OH) group is a classic polar functional group. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom).
This dual capacity for hydrogen bonding is the dominant factor in its solubility profile. Solvents that can participate in these interactions are excellent candidates for dissolving HEP.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds and can readily donate and accept hydrogen bonds. Consequently, HEP is expected to be highly miscible with these solvents, forming strong intermolecular hydrogen bonds. Its water solubility is exceptionally high, reported as 1000 g/L at 20°C.[4][9]
-
Polar Aprotic Solvents (e.g., DMSO, acetone, acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds for donation. They can, however, act as strong hydrogen bond acceptors. HEP can dissolve readily in these solvents through dipole-dipole interactions and by donating a hydrogen bond from its hydroxyl group to the solvent molecule.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents are characterized by weak van der Waals forces and cannot participate in hydrogen bonding or strong dipole-dipole interactions. The significant polarity mismatch between HEP and nonpolar solvents results in poor solubility.
The interplay of these forces is visualized in the diagram below.
Caption: Dominant intermolecular forces between HEP and solvent classes.
Solubility Data Summary
| Solvent Class | Solvent Example | Solubility/Miscibility | Principle Interaction | Reference(s) |
| Polar Protic | Water | Very High (1000 g/L at 20°C) | Hydrogen Bonding (Donor & Acceptor) | [4][9] |
| Methanol | Miscible (Expected) | Hydrogen Bonding (Donor & Acceptor) | [7][8] | |
| Ethanol | Miscible (Expected) | Hydrogen Bonding (Donor & Acceptor) | [7][8] | |
| Polar Aprotic | DMSO | Soluble / Miscible (Expected) | H-Bonding (Donor to Solvent) & Dipole-Dipole | [10] |
| Acetone | Soluble / Miscible (Expected) | H-Bonding (Donor to Solvent) & Dipole-Dipole | [7][8] | |
| Acetonitrile | Soluble / Miscible (Expected) | H-Bonding (Donor to Solvent) & Dipole-Dipole | [7] | |
| Nonpolar Aprotic | Toluene | Insoluble / Poorly Soluble (Expected) | Weak van der Waals forces | [7][8] |
| Hexane | Insoluble / Poorly Soluble (Expected) | Weak van der Waals forces | [7][8] | |
| Diethyl Ether | Insoluble / Poorly Soluble (Expected) | Polarity Mismatch | [7][11] |
Note: "Expected" solubility is based on the well-established chemical principle of "like dissolves like" and the molecular structure of HEP.[7][8] Experimental verification is required for precise quantitative values.
Experimental Protocol: Determination of Equilibrium Solubility
To obtain precise solubility data, a validated experimental method is essential. The equilibrium shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound at a given temperature.[12]
Principle
A surplus of the solute (HEP) is agitated in the solvent of interest for a sufficient duration to allow the system to reach equilibrium. At this point, the solution is saturated. The concentration of the dissolved solute in the liquid phase is then measured using a suitable analytical technique.[12]
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials (e.g., 20 mL scintillation vials). The amount should be sufficient to ensure a solid/liquid phase remains after equilibration.
-
Using a calibrated pipette, add a precise volume (e.g., 10.0 mL) of the desired organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a constant-temperature shaker or orbital incubator set to the target temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[13]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let undissolved material settle.
-
To separate the saturated solution from the excess solid, centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes).[7]
-
Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any fine particulate matter.[7]
-
-
Quantification:
-
Gravimetric Method (for non-volatile solutes in volatile solvents):
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of HEP.
-
Once the solvent is fully removed, re-weigh the vial. The mass difference corresponds to the mass of dissolved HEP.
-
-
Chromatographic Method (e.g., HPLC):
-
Prepare a series of standard solutions of HEP of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution and analyze it using the same HPLC method.
-
Determine the concentration of HEP in the saturated solution by interpolating from the calibration curve.[7]
-
-
-
Data Reporting:
-
Calculate the solubility, typically expressed in mg/mL or mol/L.
-
Perform the experiment in triplicate to ensure reproducibility and report the mean value along with the standard deviation.
-
The workflow for this protocol is illustrated in the following diagram.
Sources
- 1. ashland.com [ashland.com]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 3445-11-2 | CAS DataBase [m.chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.ws [chem.ws]
- 9. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 10. The structure and hydrogen-bond properties of N-alkyl-N-methyl-pyrrolidinium bis(trifluoromethylsulfonyl)imide and DMSO mixtures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Boiling Point of 1-(2-Hydroxyethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the boiling point of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a crucial physical property for its application in research and development. We will delve into the theoretical underpinnings that govern this characteristic, present established experimental values, and provide a detailed, field-proven protocol for its accurate determination.
Introduction to this compound
This compound, also known as N-(2-Hydroxyethyl)-2-pyrrolidone, is a versatile heterocyclic organic compound. Its unique molecular structure, featuring both a hydroxyl group and a lactam (a cyclic amide), imparts a high degree of polarity and the ability to act as a hydrogen bond donor and acceptor. These characteristics make it a valuable solvent, a building block in the synthesis of more complex molecules, and a component in various formulations within the pharmaceutical and chemical industries.
The boiling point is a fundamental physical property that dictates the conditions for purification (distillation), handling, and application of a substance. For a high-boiling point liquid like this compound, an accurate understanding of its boiling behavior at both atmospheric and reduced pressures is paramount for process optimization and safety.
Physicochemical Properties and Boiling Point Data
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The boiling point is highly dependent on the ambient pressure.
| Property | Value | Pressure | Source(s) |
| Boiling Point | 296.0 ± 13.0 °C | 760 mmHg | [1] |
| Boiling Point | 296 °C | 760 mmHg | [2] |
| Boiling Point | 295 °C | 760 mmHg | [3][4][5] |
| Boiling Point | 140-142 °C | 3 mmHg | [6][7][8] |
| Molecular Weight | 129.16 g/mol | N/A | [3][6][9][10][11] |
| Density | ~1.143 g/mL at 25 °C | N/A | [6][7][8][9] |
Theoretical Framework: Understanding the High Boiling Point
The significantly high boiling point of this compound can be attributed to the strong intermolecular forces present between its molecules.
The Role of Intermolecular Forces
The primary forces at play are:
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding, where the hydrogen atom of one molecule is attracted to the highly electronegative oxygen atom of a neighboring molecule. This is a powerful intermolecular force that requires a substantial amount of energy to overcome, thus elevating the boiling point.[3][9]
-
Dipole-Dipole Interactions: The lactam ring contains a polar amide group (C=O and N-C bonds), creating a significant molecular dipole. These permanent dipoles align, resulting in attractive forces between molecules, further contributing to the high boiling point.[12][13][14]
-
London Dispersion Forces: Present in all molecules, these temporary fluctuations in electron density create transient dipoles. While individually weak, they contribute to the overall intermolecular attraction, especially in a molecule of this size.
Caption: Workflow for boiling point determination by the Siwoloboff method.
Detailed Protocol: Micro-Boiling Point Determination (Siwoloboff Method)
This protocol is a self-validating system, where careful observation and procedural adherence ensure accurate and reproducible results.
Materials:
-
Sample of this compound
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Thermometer (-10 to 300 °C or higher, calibrated)
-
Heating apparatus (e.g., oil bath, melting point apparatus with a heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: Add a small amount (approximately 0.5 mL) of this compound to the small test tube.
-
Capillary Insertion: Place the capillary tube into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in the heating bath, ensuring that the sample is below the level of the heating medium.
-
Initial Heating and Observation: Begin heating the bath slowly and with continuous stirring to ensure uniform temperature distribution. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
Identifying the Boiling Point: As the liquid approaches its boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.
-
Cooling and Final Reading: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the liquid is sucked back into the capillary tube, the vapor pressure inside the capillary is equal to the external pressure. Record the temperature at this exact moment. This is the boiling point of the liquid. [1][15]8. Repeat for Accuracy: For reliable results, allow the apparatus to cool further and repeat the heating and cooling cycle to obtain a second reading. The readings should be in close agreement.
Causality Behind Experimental Choices:
-
Slow Heating: Rapid heating can lead to superheating and an inaccurate, elevated boiling point reading. A slow, controlled heating rate ensures thermal equilibrium between the sample, thermometer, and bath.
-
Stirring: In a liquid bath, stirring is crucial to prevent temperature gradients, ensuring the thermometer reading accurately reflects the sample's temperature.
-
Observation During Cooling: The most accurate boiling point is observed upon cooling because it minimizes the effects of superheating. The point at which the liquid re-enters the capillary represents the true equilibrium between the liquid and vapor phases.
Conclusion
The boiling point of this compound is a key parameter for its effective use in scientific and industrial applications. Its high boiling point is a direct consequence of the strong intermolecular forces, namely hydrogen bonding and dipole-dipole interactions, arising from its unique molecular structure. Accurate determination of this property, through established methods like the Siwoloboff technique, is essential for process control, purification, and ensuring the safe handling of this versatile compound. This guide provides the theoretical and practical framework for a comprehensive understanding and determination of this critical physical property.
References
- Siwoloboff, A. (1886). Ueber die Siedepunktbestimmung kleiner Mengen Flüssigkeiten. Berichte der deutschen chemischen Gesellschaft, 19(1), 795-796.
-
ChemSynthesis. (n.d.). 1-(2-hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
DOSS. (2021). N-(2-Hydroxyethyl)-2-Pyrrolidone. Retrieved from [Link]
-
Carl ROTH. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Boiling Point and Intermolecular Forces. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
ChemBK. (n.d.). 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
Wikipedia. (n.d.). Siwoloboff method. Retrieved from [Link]
- Das, A., & Banik, B. K. (2020). β-Lactams: Geometry, dipole moment and anticancer activity. Journal of the Indian Chemical Society, 97(11b), 2461-2467.
- Das, A., & Banik, B. K. (2021). Dipole Moment and Anticancer Activity of Beta Lactams. Indian Journal of Pharmaceutical Sciences, 83(5), 1069-1075.
-
Wikipedia. (n.d.). Clausius–Clapeyron relation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Clausius-Clapeyron Equation. Retrieved from [Link]
-
JoVE. (n.d.). Boiling Points. Retrieved from [Link]
-
JoVE. (n.d.). Procedure: Boiling Points. Retrieved from [Link]
-
Carnotcycle. (2013). The Clapeyron and Clausius-Clapeyron equations. Retrieved from [Link]
- ASTM International. (2009).
-
Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]
-
JoVE. (n.d.). Video: Boiling Points - Procedure. Retrieved from [Link]
-
The Japanese Pharmacopoeia. (n.d.). Boiling Point and Distilling Range Test. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Clausius-Clapeyron Equation. Retrieved from [Link]
-
Cheresources.com Community. (2006). Expression For Boiling Point Prediction. Retrieved from [Link]
-
ResearchGate. (2021). Dipole Moment and Anticancer Activity of Beta Lactams. Retrieved from [Link]
- Puranik, P. G., & Venkata Ramiah, K. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences-Section A, 56(4), 211-218.
-
ResearchGate. (n.d.). β-lactam geometry used for dipole moment calculation. Retrieved from [Link]
-
Regulations.gov. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]
-
Save My Exams. (n.d.). Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). Boiling Point Test. Retrieved from [Link]
- ACS Publications. (1954). The Dipole Moment and Structure of Five- and Six-membered Lactams. Journal of the American Chemical Society, 76(23), 5991-5993.
- ACS Publications. (1996). Hydrogen bonding ability of the amide group. Journal of the American Chemical Society, 118(33), 7689-7693.
- RSC Publishing. (2002). H-bond cooperativity: polarisation effects on secondary amides. Organic & Biomolecular Chemistry, 1(1), 26-28.
- MDPI. (2018). Hydrogen Bonding Interaction between Atmospheric Gaseous Amides and Methanol. Molecules, 23(11), 2949.
-
Reddit. (n.d.). Hydrogen bonding in amides. Retrieved from [Link]
-
Weizmann Institute of Science. (1973). Conformational analysis of substituted pyrrolidones. Retrieved from [Link]
- PubMed Central. (2021).
Sources
- 1. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 2. petrolube.com [petrolube.com]
- 3. Why do compounds having hydrogen bonding have high melting and boiling points [unacademy.com]
- 4. EU A.2: Boiling temperature | ibacon GmbH [ibacon.com]
- 5. store.astm.org [store.astm.org]
- 6. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 7. scribd.com [scribd.com]
- 8. chembk.com [chembk.com]
- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 10. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]
- 13. indianchemicalsociety.com [indianchemicalsociety.com]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Video: Boiling Points - Procedure [jove.com]
Introduction to 1-(2-Hydroxyethyl)pyrrolidin-2-one
An In-Depth Technical Guide to the Density of 1-(2-Hydroxyethyl)pyrrolidin-2-one
For professionals in pharmaceutical sciences, cosmetic formulation, and polymer chemistry, a precise understanding of the physical properties of excipients and reagents is paramount. This compound (CAS: 3445-11-2), a versatile heterocyclic compound, is increasingly utilized for its unique solvent and stabilizing properties. This guide provides a detailed examination of its density, a critical parameter for quality control, formulation development, and process engineering.
This compound, also known as HEP, is a hygroscopic, viscous liquid at room temperature.[1][2] Its molecular structure, featuring both a lactam ring and a primary alcohol, imparts a unique polarity and hydrogen bonding capability. This makes it an excellent solvent for a wide range of active pharmaceutical ingredients (APIs) and other chemical substances.[3]
The applications of this compound are diverse and expanding. In the pharmaceutical industry, it serves as a non-volatile solvent and a solubilizing agent in oral and topical drug formulations, enhancing bioavailability.[3] The cosmetic sector utilizes it as a humectant and moisturizer in skincare products.[3] Furthermore, it functions as a plasticizer in the synthesis of polymers and as an intermediate in the manufacturing of specialty chemicals.[1][3] Given these applications, accurate and reproducible measurement of its physical characteristics, such as density, is essential for ensuring product consistency and performance.
Physical Properties and Density Data
The density of a substance is defined as its mass per unit volume.[4] For a liquid like this compound, this property is influenced by temperature. The existing literature provides consistent values for its density, which are summarized in the table below.
| Property | Value | Temperature (°C) | Reference(s) |
| Density | 1.143 g/mL | 25 | [5][6] |
| 1.1435 g/cm³ | 20 | [7] | |
| 1.2 ± 0.1 g/cm³ | Not Specified | [8] | |
| Molecular Formula | C₆H₁₁NO₂ | - | [7][9] |
| Molecular Weight | 129.16 g/mol | - | [7] |
| Melting Point | 19-21 °C | - | [8][10] |
| Boiling Point | 140-142 °C at 3 mmHg | - | [5][9] |
| Appearance | Liquid | Ambient | [7] |
Experimental Determination of Density: The Pycnometer Method
For precise and accurate determination of the density of liquids like this compound, the pycnometer method is a widely accepted and reliable technique.[4][11] A pycnometer is a glass flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for a very reproducible volume of liquid to be measured.[11] The principle of this method is based on the gravimetric measurement of a precisely known volume of the liquid.
Experimental Workflow Diagram
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol
-
Preparation and Cleaning:
-
Thoroughly clean the pycnometer and its stopper with a suitable solvent, followed by rinsing with deionized water.
-
Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator. This ensures that no residual mass from cleaning agents or moisture influences the measurements.
-
-
Mass of the Empty Pycnometer:
-
Carefully weigh the clean, dry, and empty pycnometer along with its stopper on an analytical balance. Record this mass as m₁ .
-
-
Calibration with Deionized Water:
-
Fill the pycnometer with deionized water of a known temperature (e.g., 20°C). Ensure no air bubbles are trapped.
-
Insert the stopper and allow the excess water to exit through the capillary.
-
Place the filled pycnometer in a thermostated water bath at the same temperature to ensure thermal equilibrium.
-
Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass as m₂ .
-
-
Mass of the Sample:
-
Empty and dry the pycnometer again as in step 1.
-
Fill the pycnometer with this compound.
-
Follow the same procedure as in step 3 for temperature equilibration and drying the exterior.
-
Weigh the pycnometer filled with the sample. Record this mass as m₃ .
-
-
Calculation of Density:
-
The density of water (ρ_water) at the measurement temperature is a known value.
-
The volume of the pycnometer (V) can be calculated using the following formula:
-
V = (m₂ - m₁) / ρ_water
-
-
The density of the this compound sample (ρ_sample) is then calculated as:
-
ρ_sample = (m₃ - m₁) / V
-
-
This self-validating protocol ensures accuracy by first calibrating the precise volume of the pycnometer with a standard of known density (water) before measuring the sample.
Conclusion
The density of this compound is a fundamental physical property that is critical for its various industrial applications. The established value of approximately 1.143 g/mL at standard room temperatures provides a reliable benchmark for quality control and formulation calculations. By employing standardized and precise methods such as pycnometry, researchers and drug development professionals can ensure the consistency and efficacy of their products containing this versatile compound.
References
-
Chemsrc. (2025). 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. Retrieved from [Link]
-
Calnesis Laboratory. (n.d.). Density measurement of liquids. Retrieved from [Link]
-
ChemSynthesis. (2025). 1-(2-hydroxyethyl)-2-pyrrolidinone - 3445-11-2, C6H11NO2, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. Retrieved from [Link]
-
National Physical Laboratory. (n.d.). Measuring density. Retrieved from [Link]
-
TrueDyne Sensors AG. (n.d.). Density measurement basics – part 1. Retrieved from [Link]
-
METTLER TOLEDO. (n.d.). Density Measurement: All You Need to Know. Retrieved from [Link]
-
DOSS. (2021). N-(2-Hydroxyethyl)-2-Pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
Chem-Sigma. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone [ 3445-11-2 ]. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
PubChem. (n.d.). CID 159939819 | C12H22N2O4. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 3. chemimpex.com [chemimpex.com]
- 4. calnesis.com [calnesis.com]
- 5. 3445-11-2 | CAS DataBase [m.chemicalbook.com]
- 6. 3445-11-2 N-(2-Hydroxyethyl)-2-pyrrolidone [chemsigma.com]
- 7. echemi.com [echemi.com]
- 8. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 11. mt.com [mt.com]
An In-depth Technical Guide to the Role and Action of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Abstract
1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a versatile chemical compound with significant applications across various scientific and industrial domains. While structurally related to the nootropic racetam family, its primary and scientifically validated "mechanism of action" is not one of direct neuromodulation. Instead, its utility in the pharmaceutical sciences is predominantly as a functional excipient and a key chemical intermediate. This technical guide provides an in-depth exploration of HEP's physicochemical properties, its role in enhancing drug solubility and bioavailability, and its function as a precursor in chemical synthesis. We will also contextualize HEP within the broader class of pyrrolidinone derivatives to delineate its distinct characteristics from its pharmacologically active relatives. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's established functions and potential applications.
Introduction and Physicochemical Profile
This compound is a heterocyclic organic compound featuring a five-membered lactam ring structure.[1] This colorless to pale yellow liquid is characterized by its high boiling point, relatively high viscosity, and excellent solubility in water and other polar solvents.[2] These properties are foundational to its primary applications in various formulations.
| Property | Value | Reference |
| Molecular Formula | C6H11NO2 | [3] |
| Molecular Weight | 129.16 g/mol | [3] |
| CAS Number | 3445-11-2 | [3] |
| Density | 1.143 g/mL at 25 °C (lit.) | |
| Boiling Point | 140-142 °C at 3 mmHg (lit.) | |
| Water Solubility | High | [2] |
| Synonyms | N-(2-hydroxyethyl)-2-pyrrolidone, HEP | [3] |
The presence of both a hydroxyl group and a polar lactam ring imparts a hydrophilic character to the molecule, making it an effective humectant and solubilizing agent.[2][4]
Core Mechanism of Action: A Pharmaceutical Excipient
The principal mechanism of action of this compound in a biological context is its function as a pharmaceutical excipient. Excipients are substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations, or enhancing the bioavailability of the API.[5][6] The action of HEP in this capacity is primarily physicochemical, influencing the absorption, distribution, metabolism, and excretion (ADME) profile of the partnered API.[6]
Enhancing Solubility and Bioavailability
A significant challenge in drug development is the poor aqueous solubility of many APIs, which can limit their absorption and, consequently, their therapeutic efficacy. This compound is utilized to overcome this limitation by acting as a solubilizing agent and a penetration enhancer.[4][7]
A prime example of this application is in the formation of the diclofenac salt, diclofenac/N-(2-hydroxyethyl)pyrrolidine (DHEP).[8] Diclofenac is a widely used nonsteroidal anti-inflammatory drug (NSAID) with low water solubility. By forming a salt with HEP, the resulting compound, DHEP, exhibits significantly increased solubility in both water and 1-octanol.[8] This dual solubility is indicative of the surfactant-like properties of DHEP, which can form micelles above a critical concentration.[8] These properties are crucial for developing more effective topical and transdermal delivery systems for diclofenac.[8]
Role as a Solvent and Stabilizer
In various pharmaceutical formulations, this compound serves as a non-volatile solvent and a stabilizing agent.[4] Its high boiling point and chemical stability make it suitable for formulations that require a stable chemical environment for the API.[2] Its hydrophilic nature can also help to maintain the hydration of a formulation, acting as a humectant.[4]
Context within the Pyrrolidinone Family: A Note on Nootropic Activity
The pyrrolidinone chemical scaffold is present in a class of drugs known as racetams, which are reputed for their nootropic (cognitive-enhancing) effects. [9]The archetypal member of this family is piracetam. While this compound shares the core pyrrolidinone ring, there is a lack of scientific evidence to suggest that it possesses direct nootropic or neuroprotective activity in the same manner as piracetam or other racetams. [9]The mechanisms of action for racetams are not fully elucidated but are thought to involve modulation of neurotransmitter systems and enhancement of neuronal plasticity. [9] It is crucial for researchers to distinguish between the established role of HEP as an excipient and chemical intermediate and the unproven hypothesis of it being a direct-acting nootropic. The structural similarity does not guarantee a functional similarity in a biological system.
Toxicological Profile and Safety Considerations
Toxicological studies on this compound indicate a low level of acute toxicity. The oral LD50 in rats is greater than 6400 mm³/kg. [10]However, it is classified as a skin and eye irritant. [3][10]Prolonged or repeated exposure may cause dermatitis. [11]Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound. [10]
| Endpoint | Result | Species | Reference |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | > 6400 mm³/kg bw | Rat | [10] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg bw | Rat | [10] |
| Skin Irritation | Irritant | - | [3][10] |
| Eye Irritation | Serious Irritant | - | [3][10]|
Experimental Protocols
Protocol for Evaluating the Solubilizing Effect of HEP on a Poorly Soluble API
-
Preparation of Stock Solutions: Prepare a stock solution of the poorly soluble API in a suitable organic solvent (e.g., methanol, DMSO). Prepare a stock solution of this compound in deionized water.
-
Solubility Measurement: In a series of vials, add increasing concentrations of the HEP solution. To each vial, add a fixed amount of the API stock solution and evaporate the organic solvent under a stream of nitrogen.
-
Equilibration: Add a fixed volume of deionized water to each vial, cap securely, and place on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to allow for equilibration.
-
Sample Analysis: After equilibration, centrifuge the samples to pellet any undissolved API. Carefully collect the supernatant and analyze the concentration of the dissolved API using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Plot the concentration of the dissolved API as a function of the HEP concentration to determine the enhancement of solubility.
Protocol for the Synthesis of 1-Vinylpyrrolidinone from HEP (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory safety standards and specific experimental conditions.
-
Reaction Setup: In a round-bottom flask equipped with a distillation apparatus and a magnetic stirrer, add this compound and a suitable dehydration catalyst (e.g., a strong base or a solid acid catalyst).
-
Dehydration Reaction: Heat the reaction mixture under reduced pressure. The water formed during the reaction and the 1-vinylpyrrolidinone product will co-distill.
-
Purification: Collect the distillate. The 1-vinylpyrrolidinone can be purified from the collected mixture by fractional distillation under reduced pressure.
-
Characterization: Confirm the identity and purity of the synthesized 1-vinylpyrrolidinone using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
This compound is a chemical of significant utility, primarily functioning as a pharmaceutical excipient and a versatile synthetic intermediate. Its "mechanism of action" is best understood in the context of its physicochemical properties that enable the enhanced solubility and bioavailability of active pharmaceutical ingredients. While its structural relationship to the nootropic racetam family is of academic interest, there is currently no substantial evidence to support a direct pharmacological role as a cognitive enhancer. Future research may uncover novel biological activities of HEP or its derivatives; however, its current, well-established applications are firmly rooted in the fields of pharmaceutics and chemical synthesis. This guide provides a foundational understanding for scientists and researchers working with this compound, emphasizing its proven functionalities and encouraging a clear distinction from speculative biological effects.
References
- Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain Research Reviews, 19(2), 180-222.
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
- Góra, M., Rapacz, A., Obniska, J., & Filipek, B. (2021). Synthesis and anticonvulsant activity of new N-substituted derivatives of 3,3-diphenylpyrrolidine-2,5-dione. Molecules, 26(11), 3169.
- Toumi, A., Al-Salahi, R., Al-Omar, M. A., & Marzouk, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247313.
- Australian Government Department of Health. (2005). Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
- Fini, A., Fazio, G., & Rapaport, I. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. Drugs under experimental and clinical research, 19(3), 81–88.
-
PubChem. (n.d.). Compound Summary for CID 76980. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 159939819. National Center for Biotechnology Information. Retrieved from [Link]
- Uncu, S., & Uncu, M. (1992). The synthesis of new pyrrolidone derivatives with psychotropic action.
- Hashim, Z. B., & Al-Juboori, A. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Iraqi Journal of Science, 61(12), 3338-3348.
-
Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Library of Medicine. Retrieved from [Link]
-
Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]
-
NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. National Institute of Standards and Technology. Retrieved from [Link]
- Dave, R. H. (2008). Drug-excipient interactions and their affect on absorption. American Pharmaceutical Review, 11(1), 36-43.
- Sravani, A., & Rao, Y. M. (2022). The role of excipients in drug bioavailability and pharmacological response. World Journal of Pharmaceutical Science and Research, 11(8), 1-12.
- Li, Y., et al. (2021). Reinforcing and discriminative-stimulus effects of two pyrrolidine-containing synthetic cathinone derivatives in rats. Acta pharmacologica Sinica, 42(1), 79–87.
- Jayasree, P. R., & Ramaswamy, A. (2014). Characterization of Crosslinked Poly (2-Hydroxyethyl Methacrylate-co-N-Vinyl-2-Pyrrolidone) as a Carrier for Controlled Drug Delivery.
- Giachetti, C., Assandri, A., Mautone, G., Tajana, E., Palumbo, B., & Palumbo, R. (1996). Pharmacokinetics and metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine (HEP, Epolamine) in male healthy volunteers. European journal of drug metabolism and pharmacokinetics, 21(3), 261–268.
- Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx : the journal of the American Society for Experimental NeuroTherapeutics, 2(4), 541–553.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ashland.com [ashland.com]
- 3. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpsronline.com [wjpsronline.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Unlocking the Potential of 1-(2-Hydroxyethyl)pyrrolidin-2-one: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond a Simple Solvent – Re-examining 1-(2-Hydroxyethyl)pyrrolidin-2-one
This compound, also known as HEPP or HEP, is a versatile heterocyclic compound that has quietly established its utility across various industries, from pharmaceuticals to polymer manufacturing.[1][2] Traditionally recognized for its excellent solvency, humectant properties, and role as a stabilizing agent, its potential as a dynamic tool in advanced research and development has been significantly underexplored.[2][3] This technical guide moves beyond the surface-level applications of HEPP to provide researchers, scientists, and drug development professionals with an in-depth exploration of its untapped potential. We will delve into novel research applications, grounded in the unique structural attributes of the molecule, and provide actionable, field-proven insights to drive innovation. This guide is structured to not only inform but also to inspire new avenues of investigation, presenting a compelling case for this compound as a key enabling molecule in next-generation scientific endeavors.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to appreciating its potential research applications. These properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3445-11-2 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Boiling Point | 140-142 °C at 3 mmHg | [4] |
| Melting Point | 19-21 °C | [4] |
| Density | 1.143 g/mL at 25 °C | [4] |
| Solubility | Soluble in water and organic solvents | [2] |
| Refractive Index | n20/D 1.496 | [4] |
Section 1: Advanced Drug Delivery Systems – A New Frontier for an Old Molecule
The pharmaceutical industry is in constant pursuit of innovative excipients that can enhance the efficacy and delivery of therapeutic agents. While this compound has been used as a solvent and stabilizer, its potential in sophisticated drug delivery systems remains largely untapped.[1]
Rationale for Exploration in Transdermal Drug Delivery
The transdermal delivery of drugs offers numerous advantages, including the avoidance of first-pass metabolism and improved patient compliance.[5] However, the formidable barrier of the stratum corneum limits the passage of many therapeutic molecules.[6] Pyrrolidone derivatives have been investigated as skin penetration enhancers, with studies suggesting they function by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing its permeability.[7][8]
The unique bifunctional nature of this compound—possessing both a polar hydroxyl group and a polar aprotic pyrrolidone ring—makes it an intriguing candidate for a novel penetration enhancer. It is hypothesized that the pyrrolidone ring can interact with and disrupt the lipid lamellae of the stratum corneum, while the hydroxyl group can increase the hydration of the tissue, synergistically enhancing drug permeation.
Proposed Research Workflow: Evaluation of Penetration Enhancement
The following experimental workflow provides a robust methodology for quantifying the transdermal penetration enhancement effect of this compound.
Sources
- 1. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: A Technical Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one as a Pivotal Building Block in Synthesis
For the discerning researcher, scientist, and drug development professional, the selection of a starting material is a critical decision that dictates the trajectory of a synthetic pathway. Among the myriad of available building blocks, 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) emerges as a molecule of significant interest. Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a robust lactam ring, offers a versatile platform for the construction of a diverse array of complex molecules. This guide provides an in-depth exploration of HEP's synthetic utility, moving beyond a mere recitation of reactions to a deeper understanding of the principles that govern its reactivity and application.
Foundational Knowledge: Physicochemical Properties and Synthesis
Before delving into its applications, a firm grasp of this compound's fundamental characteristics is essential.
Physicochemical Data at a Glance
| Property | Value | Reference |
| CAS Number | 3445-11-2 | [1][2] |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molecular Weight | 129.16 g/mol | [1][2] |
| Appearance | Colorless to yellow liquid or solid | [3] |
| Melting Point | 19-21 °C | [4] |
| Boiling Point | 140-142 °C at 3 mmHg | [5] |
| Density | 1.143 g/mL at 25 °C | [5] |
| Solubility | Soluble in water and organic solvents | [6] |
Synthesis and Purification: Establishing a High-Quality Starting Point
The quality of a building block is paramount to the success of any synthetic endeavor. While commercially available, understanding the synthesis of HEP provides valuable insight into potential impurities and informs purification strategies. A common and efficient laboratory-scale synthesis involves the reductive amidation of a γ-ketoester.
Experimental Protocol: Synthesis of this compound
This procedure is adapted from a patented method and offers a reliable route to HEP.[7]
Materials:
-
Methyl 4-oxobutanoate
-
2-Aminoethanol (Monoethanolamine)
-
5% Ruthenium on Carbon (Ru/C) catalyst
-
Methanol
-
Hydrogen gas
-
Pressure reactor
Procedure:
-
In a glass-lined pressure reactor, a solution of methyl 4-oxobutanoate (1.1 g) in methanol (2 mL) is prepared.
-
To this solution, 2-aminoethanol (4.05 g) and 5% Ru/C catalyst (0.2 g) are added.
-
The reactor is sealed, flushed with hydrogen gas, and then pressurized to 1,000 psi with hydrogen.
-
The reaction mixture is heated to 100 °C and shaken for four hours.
-
After cooling to room temperature and carefully venting the excess hydrogen, the mixture is filtered to remove the catalyst.
-
The filtrate is analyzed by gas chromatography-mass spectrometry (GC-MS) to confirm the formation of this compound.
Causality Behind Experimental Choices:
-
Reductive Amidation: This one-pot reaction is highly efficient. The 2-aminoethanol first forms an imine with the ketone of methyl 4-oxobutyrate, which is then intramolecularly attacked by the ester, leading to the pyrrolidinone ring. The ruthenium catalyst is crucial for the subsequent reduction of the intermediate species under a hydrogen atmosphere.
-
Pressure and Temperature: The elevated pressure and temperature are necessary to facilitate the catalytic hydrogenation and drive the reaction to completion in a reasonable timeframe.
-
Catalyst: Ruthenium on carbon is a robust and effective catalyst for this type of transformation, known for its high activity and selectivity.
Purification: For applications requiring high purity, such as in pharmaceutical synthesis, residual starting materials and side products must be removed. Distillation is a common method, but for achieving the highest purity, crystallization is a superior technique.
The Hydroxyl Group: A Gateway to Diverse Functionality
The primary alcohol of HEP is a versatile handle for a wide range of chemical transformations, allowing for its incorporation into larger and more complex molecular architectures.
Halogenation: Activating the Hydroxyl Group for Nucleophilic Substitution
Conversion of the hydroxyl group to a leaving group, such as a halide, is a fundamental strategy for subsequent nucleophilic substitution reactions. Thionyl chloride is a common and effective reagent for this transformation.
Experimental Protocol: Synthesis of 1-(2-Chloroethyl)pyrrolidin-2-one Hydrochloride
This protocol is adapted from a described synthesis of a related compound, 1-(2-chloroethyl)pyrrolidine hydrochloride, and illustrates the general principles of the reaction.[1][8]
Materials:
-
This compound (HEP)
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as solvent)
-
Anhydrous ethanol (for recrystallization)
Procedure:
-
In a reaction flask equipped with a reflux condenser and a gas outlet to a scrubber, cautiously add thionyl chloride to this compound. The reaction is exothermic and should be performed in a fume hood with appropriate cooling.
-
Once the initial reaction subsides, heat the mixture to reflux for 2-3 hours to ensure complete conversion.
-
After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 1-(2-chloroethyl)pyrrolidin-2-one can be purified by recrystallization from anhydrous ethanol to yield the hydrochloride salt.
Mechanistic Insights and Experimental Rationale:
The reaction proceeds via a nucleophilic attack of the hydroxyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride to form the alkyl chloride. The use of excess thionyl chloride ensures the reaction goes to completion and also acts as a solvent. The formation of the hydrochloride salt is a result of the in situ generation of HCl. This transformation is pivotal as it converts the poorly-leaving hydroxyl group into a good leaving group (chloride), paving the way for a variety of subsequent nucleophilic substitution reactions to introduce new functional groups.
Diagram: Halogenation of HEP
Caption: Conversion of HEP to its chloro-derivative.
Esterification: Building Blocks for Polymers and Prodrugs
The hydroxyl group of HEP readily undergoes esterification with carboxylic acids, acid chlorides, or anhydrides to form the corresponding esters. These esters can be valuable monomers for polymerization or can be designed as prodrugs to improve the pharmacokinetic properties of a parent drug.
Experimental Protocol: Synthesis of 2-(2-Oxopyrrolidin-1-yl)ethyl acetate
This is a general procedure for esterification using an acid anhydride.
Materials:
-
This compound (HEP)
-
Acetic anhydride
-
Pyridine (as catalyst and base)
-
Dichloromethane (as solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine, followed by the dropwise addition of acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by column chromatography on silica gel.
Why this works:
Acetic anhydride is a highly reactive acylating agent. Pyridine acts as a nucleophilic catalyst, first reacting with acetic anhydride to form a more reactive acetylpyridinium ion. It also serves as a base to neutralize the acetic acid byproduct. This method is generally high-yielding and proceeds under mild conditions, making it suitable for a wide range of substrates.
The Pyrrolidinone Core: A Scaffold for Medicinal Chemistry
The lactam portion of HEP provides a stable and synthetically versatile scaffold that is a common feature in many biologically active compounds.
N-Alkylation and Analogue Synthesis: The Case of Nootropics
The pyrrolidinone nitrogen, after deprotonation, can be alkylated to introduce various substituents. This strategy is central to the synthesis of the "racetam" class of nootropic drugs, which are known to enhance cognitive function. Piracetam (2-oxo-1-pyrrolidineacetamide) is the parent compound of this family. While not directly synthesized from HEP, the synthetic principles can be applied to create novel analogues.[9]
Conceptual Synthetic Pathway to a Piracetam Analogue from HEP:
-
Halogenation: Convert HEP to 1-(2-chloroethyl)pyrrolidin-2-one as described previously.
-
Azide Formation: React the chloro-derivative with sodium azide to introduce an azide group.
-
Reduction: Reduce the azide to the corresponding primary amine, 1-(2-aminoethyl)pyrrolidin-2-one.
-
Acylation: Acylate the amine with an appropriate acyl chloride or anhydride to yield the desired N-substituted acetamide analogue.
Diagram: Pathway to Piracetam Analogues
Caption: A versatile route to novel nootropics.
HEP in Polymer Science: Crafting Advanced Materials
The bifunctionality of HEP makes it an attractive monomer for the synthesis of functional polymers.
Dehydration to N-vinyl-2-pyrrolidone (NVP): A Key Monomer
One of the most significant industrial applications of HEP is its dehydration to produce N-vinyl-2-pyrrolidone (NVP), a monomer used in the production of polyvinylpyrrolidone (PVP) and other copolymers with wide-ranging applications in pharmaceuticals, cosmetics, and industrial formulations.[10]
Reaction Overview:
The dehydration is typically carried out in the gas phase at elevated temperatures over a solid acid catalyst. The reaction involves the elimination of a water molecule from the hydroxyethyl side chain to form the vinyl group.
Key Considerations:
-
Catalyst Selection: A variety of solid acid catalysts can be employed, and their choice influences the reaction temperature, selectivity, and catalyst lifetime.
-
Reaction Conditions: Precise control of temperature and pressure is crucial to maximize the yield of NVP and minimize the formation of byproducts.
-
Byproduct Formation: Potential side reactions include the formation of acetaldehyde and 2-pyrrolidinone.
HEP as a Functional Monomer
The hydroxyl group of HEP can be preserved during polymerization if the other functionality is used for chain growth. For instance, after conversion to an acrylate or methacrylate ester, HEP can be incorporated into polymer chains via free-radical polymerization, introducing pendent pyrrolidinone moieties with a hydroxylated spacer. These functional groups can enhance the hydrophilicity and biocompatibility of the resulting polymers.
Safety and Handling: A Researcher's Responsibility
As with any chemical reagent, proper handling and awareness of potential hazards are crucial.
-
Irritant: this compound is irritating to the eyes, respiratory system, and skin.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound.[2]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[2]
-
Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[4]
Conclusion: A Building Block of Enduring Relevance
This compound is more than just a chemical intermediate; it is a versatile and powerful tool in the hands of the synthetic chemist. Its dual functionality, coupled with the stability of the pyrrolidinone ring, provides a reliable and adaptable platform for the construction of a vast range of molecules with applications spanning from life-saving pharmaceuticals to advanced materials. A thorough understanding of its reactivity and the principles behind its synthetic transformations empowers researchers to unlock its full potential, paving the way for new discoveries and innovations.
References
-
Novel synthesis method of nootropic piracetam. (2015). Eureka | Patsnap. Retrieved January 11, 2026, from [Link]
-
Synthesis and nootropic activity of 2-oxo-1-pyrrolidinesulfonic acid derivatives. (1992). PubMed. Retrieved January 11, 2026, from [Link]
-
Simplified schematic of the gas phase dehydration of N-(2-hydroxyethyl)pyrrolidones in lab-scale. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. (2008, June 12). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Synthesis and nootropic activity of some 2,3-dihydro-1H-isoindol-1-one derivatives structurally related with piracetam. (2010). PubMed. Retrieved January 11, 2026, from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). CAS Common Chemistry. Retrieved January 11, 2026, from [Link]
- Novel synthesis method of nootropic piracetam. (2015). Google Patents.
-
synthesis and nootropic activity prediction of some 4-(aminomethyl)- 1-benzylpyrrolidin. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Dehydration Leads to Hydrocarbon Gas Formation in Thermal Degradation of Gas-Phase Polyalcohols. (2020, July 20). MDPI. Retrieved January 11, 2026, from [Link]
-
CHEM 2212L Experiment 7 - Fischer Esterification. (2020, July 3). YouTube. Retrieved January 11, 2026, from [Link]
- Synthesis method of hydroxyethyl acrylate. (2013). Google Patents.
-
N-(2-Hydroxyethyl)-2-pyrrolidone. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]
-
Poly(ester-anhydrides) Derived from Esters of Hydroxy Acid and Cyclic Anhydrides. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
CID 159939819. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]
- Synthetic method of 2-hydroxyethyl methacrylate. (2013). Google Patents.
-
TX 5 K 26 QP 3 Gyllm 8 SZ 7 RCZ 0 MDD 7 SKCWW 0 XSJ 2 NP 0 PD 0 HBVH 5 CK 9 Ysf 8 P 5 y 57 Z Aht. (n.d.). Scribd. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1-(2-Chloroethyl)pyrrolidine Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 5. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one: From Discovery to Application
This guide provides a comprehensive technical overview of 1-(2-Hydroxyethyl)pyrrolidin-2-one, a versatile molecule with significant applications in the pharmaceutical and chemical industries. Tailored for researchers, scientists, and drug development professionals, this document delves into the compound's history, synthesis, chemical properties, and its multifaceted roles in modern science, supported by established protocols and mechanistic insights.
Introduction and Historical Context
This compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a heterocyclic organic compound that has garnered significant interest due to its unique physicochemical properties. It combines the functionality of a hydroxyl group with the lactam structure of the pyrrolidinone ring. While a definitive singular "discovery" is not well-documented, its synthesis is rooted in the broader exploration of N-substituted pyrrolidones, which gained prominence with the pioneering work on acetylene chemistry by chemists like Walter Reppe at BASF. The well-established synthesis from γ-butyrolactone and monoethanolamine has been described in various patents and scientific literature, indicating its industrial relevance for several decades.[1] This compound serves as a crucial intermediate in the synthesis of other valuable chemicals, including N-vinyl-2-pyrrolidone (NVP), a monomer for various polymers used in pharmaceuticals and personal care products.
Physicochemical Properties
This compound is a colorless to yellowish, viscous liquid under ambient conditions. Its bifunctional nature, possessing both a polar lactam group and a hydroxyl group, imparts excellent solubility in water and many organic solvents. This high polarity and hygroscopic nature are key to its utility in various formulations.
| Property | Value | Reference(s) |
| CAS Number | 3445-11-2 | [2][3][4] |
| Molecular Formula | C₆H₁₁NO₂ | [2][3] |
| Molecular Weight | 129.16 g/mol | [2][3] |
| Appearance | Colorless to yellowish viscous liquid | [5] |
| Density | 1.143 g/mL at 25 °C | [3] |
| Boiling Point | 140-142 °C at 3 mmHg | [3] |
| Melting Point | ~20 °C | [6] |
| Refractive Index | n20/D 1.496 | [3] |
| Flash Point | 100 °C (closed cup) | |
| Water Solubility | Miscible | [7] |
Synthesis and Purification
The most common and industrially viable method for synthesizing this compound is the reaction of γ-butyrolactone with monoethanolamine.[1] This reaction proceeds through a two-step mechanism involving an initial nucleophilic acyl substitution followed by an intramolecular condensation.
Reaction Mechanism
The synthesis is a classic example of lactone aminolysis followed by cyclization.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of monoethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. This leads to the opening of the lactone ring.
-
Intermediate Formation: A transient tetrahedral intermediate is formed, which then collapses to yield the amide intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide.
-
Intramolecular Cyclization (Dehydration): Upon heating, the terminal hydroxyl group of the intermediate attacks the amide carbonyl carbon, leading to an intramolecular cyclization. This is a dehydration reaction that eliminates a molecule of water and forms the stable five-membered pyrrolidinone ring.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine γ-butyrolactone and monoethanolamine in a 1:1 molar ratio.
-
Heating: Heat the reaction mixture to approximately 180-200°C with continuous stirring. The reaction is typically carried out without a solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by observing the removal of water, which is a byproduct of the cyclization. The reaction is generally complete within 2-4 hours.
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature. The resulting crude product will be a viscous liquid.
Purification
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts.
Vacuum distillation is a common method for purifying the product. The high boiling point of this compound necessitates reduced pressure to prevent decomposition.
A patented method for obtaining high-purity product involves crystallization.[8][9]
-
Preparation of Crude Material: Start with the crude this compound obtained from the synthesis.
-
Cooling and Seeding: Cool the crude liquid to a temperature between -5°C and -15°C.[8] To induce crystallization, a seed crystal of pure this compound can be added.
-
Crystal Growth: Allow the mixture to stand at the reduced temperature to facilitate crystal growth.
-
Isolation: Separate the resulting crystals from the mother liquor by filtration or centrifugation.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum. This method can yield a product with a purity exceeding 99.9%.[8]
Caption: Purification workflow by crystallization.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic methods.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the pyrrolidinone ring and the hydroxyethyl side chain.[10]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the carbons of the pyrrolidinone ring, and the carbons of the hydroxyethyl group.
-
FTIR: The infrared spectrum will exhibit a strong absorption band for the amide carbonyl group (C=O) around 1680 cm⁻¹ and a broad band for the hydroxyl group (O-H) in the region of 3400 cm⁻¹.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M+) at m/z 129. Common fragmentation patterns include the loss of the hydroxyethyl group.[10][11]
Applications in Research and Drug Development
This compound is a versatile compound with numerous applications, particularly in the pharmaceutical industry.
Chemical Intermediate
It is a key starting material for the synthesis of other important compounds, such as N-vinyl-2-pyrrolidone and various pharmaceutical derivatives.[12]
Pharmaceutical Excipient
Its properties make it an excellent excipient in pharmaceutical formulations.
-
Solvent: Its high polarity and ability to form hydrogen bonds make it a good solvent for a wide range of active pharmaceutical ingredients (APIs).
-
Humectant: Its hygroscopic nature allows it to retain moisture, which is beneficial in topical and transdermal formulations.[13]
-
Plasticizer: It can be used as a plasticizer in the manufacturing of polymer-based drug delivery systems.
Skin Permeation Enhancer
One of the most significant applications of this compound and related pyrrolidones is as a skin permeation enhancer in transdermal drug delivery systems.[14]
Mechanism of Action: Pyrrolidone-based enhancers are believed to increase skin permeability through several mechanisms:[14]
-
Disruption of Stratum Corneum Lipids: They can penetrate the intercellular lipid matrix of the stratum corneum, disrupting its highly ordered structure and increasing its fluidity. This facilitates the diffusion of drug molecules through this barrier.
-
Interaction with Keratin: They may also interact with the intracellular keratin, potentially altering its conformation and creating more permeable pathways.
-
Enhanced Drug Partitioning: By modifying the properties of the stratum corneum, they can improve the partitioning of the drug from the formulation into the skin.
Studies have shown that pyrrolidones enhance the permeation of drugs through the polar route of the skin by increasing diffusivity.[15]
Toxicology and Safety
A comprehensive understanding of the toxicological profile of this compound is essential for its safe handling and application.
-
Acute Toxicity: The compound has low acute oral toxicity, with a reported LD50 in rats of 14,430 mg/kg.[5][16] Dermal and inhalation toxicity are also reported to be low.[17]
-
Irritation: It is considered to be a skin and eye irritant.[5] Prolonged or repeated skin contact may cause dermatitis.
-
Mutagenicity and Carcinogenicity: Some studies have indicated potential mutagenic activity in certain bacterial strains.[18] However, there is no data to suggest it is a carcinogen.[17]
-
Environmental Fate: Information on its biodegradability and environmental fate is limited, but its high water solubility suggests it is unlikely to bioaccumulate.
Handling Precautions: Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves and safety glasses to avoid skin and eye contact. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a valuable and versatile chemical with a well-established synthesis and a range of important applications, particularly in the pharmaceutical industry. Its unique combination of a polar lactam ring and a reactive hydroxyl group makes it a useful solvent, humectant, and a key building block for other molecules. Its role as a skin permeation enhancer is of particular interest in the development of advanced transdermal drug delivery systems. A thorough understanding of its chemical properties, synthesis, and safety profile, as outlined in this guide, is crucial for its effective and safe utilization in research and development.
References
- US Patent 7,045,639 B2, Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
- Santa Cruz Biotechnology. 1-(2-Hydroxyethyl)
-
Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine. PubMed. Available at: [Link]
-
Comparison of earlier methods of N‐substituted pyrrolidone synthesis with the present study. ResearchGate. Available at: [Link]
- Permeation Enhancers for Transdermal Drug Delivery: Strategies and Advancements Focusing Macromolecules. (2023). Pharmaceutics, 15(11), 2536.
- FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
- US Patent 7,138,528 B2, Method for crystallizing N-vinyl-2-pyrrolidone.
-
Pyrrolidones as Penetration Enhancers. ResearchGate. Available at: [Link]
- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. (2023). The Journal of Organic Chemistry, 88(14), 10086-10095.
- Percutaneous Permeation Enhancement by Terpenes: Mechanistic View. (2010). Tropical Journal of Pharmaceutical Research, 9(2).
- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis. (2023). The Journal of Organic Chemistry, 88(14), 10086-10095.
- European Patent Office. EP 1868992 B1, PRODUCTION METHOD OF N-VINYL-2-PYRROLIDONE.
- Application Notes: Synthesis of N-Substituted 2-Pyrrolidinone Deriv
-
SOP: CRYSTALLIZATION. Available at: [Link]
- Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook.
- Santa Cruz Biotechnology. 1-(2-Hydroxyethyl)
- Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone product page.
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. Available at: [Link]
- Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogen
- HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland.
- Rapid synthesis of substituted pyrrolines and pyrrolidines by nucleophilic ring closure at activated oximes. (2012). Organic & Biomolecular Chemistry, 10(39), 7863-7868.
- 1-(2-Hydroethyl)-2-pyrrolidinone - Optional[FTIR] - Spectrum. SpectraBase.
- N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook.
- γ-Butyrolactone. Wikipedia.
- N-(2-Hydroxyethyl)pyrrolidine(2955-88-6) 13C NMR spectrum. ChemicalBook.
- Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone 98% 3445-11-2.
- Mass Spectrometry - Fragmentation P
- N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1 H NMR. ChemicalBook.
- N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. iChemical.
- 1-(2-Hydroxyethyl)pyrrolidine - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- Infrared spectrum of 1-(2-aminoethyl) pyrrolidine-2,5-dione.
- Protocol for efficient solid-phase synthesis of peptide containing 1-hydroxypyridine-2-one (1,2-HOPO).
- N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook.
- N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook.
- N-(2-Hydroxyethyl)pyrrolidine synthesis. ChemicalBook.
- 1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem.
- CID 159939819. PubChem.
- N-(2-hydroxyethyl)-2-pyrrolidone. BASF Product Finder.
- The mechanisms of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. Evidence that carbon-cobalt bond cleavage is driven in part by conformational alterations of the corrin ring. (1980). Biochimica et Biophysica Acta (BBA) - Enzymology, 612(1), 153-159.
- Extensive dataset for oxidative degradation of ethanolamine at 55-75 °C and oxygen concentrations from 6 to 98%. (2017). International Journal of Greenhouse Gas Control, 64, 205-220.
- The mechanism of action of ethanolamine ammonia-lyase, an adenosylcobalamin-dependent enzyme. Studies with isopropanolamine, a true substrate. (1980). Journal of Biological Chemistry, 255(15), 7444-7448.
- 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. US EPA.
- 1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem.
- Potential Industrial Carcinogens and Mutagens. EPA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 3. Production method of N-vinyl-2-pyrrolidone - Patent 2336106 [data.epo.org]
- 4. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 8. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 9. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 10. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR [m.chemicalbook.com]
- 11. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrolidine synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanistic studies of the 1-alkyl-2-pyrrolidones as skin permeation enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemicalbook.com [chemicalbook.com]
- 18. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to the Thermal Stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction
1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a versatile heterocyclic organic compound with the chemical formula C₆H₁₁NO₂.[1] It is characterized by a pyrrolidinone ring substituted with a hydroxyethyl group on the nitrogen atom. This unique structure, combining a polar lactam and a primary alcohol, imparts properties such as a high boiling point, relatively high viscosity, and water solubility.[1] These characteristics make it a valuable solvent and intermediate in various industrial and research applications, including agrochemical formulations, coatings, inkjet inks, and as a precursor in the synthesis of N-vinyl-2-pyrrolidone (NVP), a monomer for producing polyvinylpyrrolidone (PVP).[2][3]
The thermal stability of this compound is a critical parameter that dictates its suitability for various applications, particularly those involving elevated temperatures, such as in chemical synthesis and as a solvent in industrial processes. Understanding its decomposition behavior is paramount for ensuring process safety, product purity, and optimal performance. This technical guide provides a comprehensive overview of the thermal stability of this compound, detailing the methodologies for its assessment, discussing its stability in specific applications, and proposing potential thermal degradation pathways.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 3445-11-2 | [4][5][6][7] |
| Molecular Formula | C₆H₁₁NO₂ | [4][6][7] |
| Molecular Weight | 129.16 g/mol | [4][6][7] |
| Melting Point | 19-21 °C | [4] |
| Boiling Point | 140-142 °C at 3 mmHg | [4][7] |
| Density | 1.143 g/mL at 25 °C | [4][7] |
| Flash Point | >100 °C (>230 °F) | [4][7] |
| Water Solubility | 1000 g/L at 20 °C | [4] |
Assessing Thermal Stability: Methodologies and Experimental Protocols
The thermal stability of a compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide quantitative data on mass loss and heat flow as a function of temperature, respectively.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated at a controlled rate in a defined atmosphere. It is the primary technique for determining the decomposition temperature of a material.
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a linear rate of 10 °C/min to a final temperature of 600 °C.
-
-
Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is used to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), which is obtained from the first derivative of the TGA curve (DTG curve).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions, and to determine whether decomposition is endothermic or exothermic.
-
Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as the reference.
-
Atmosphere: Purge the DSC cell with a high-purity inert gas (nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Cool the sample to a low temperature (e.g., -50 °C) to observe any low-temperature transitions.
-
Heat the sample at a linear rate of 10 °C/min to a temperature beyond its decomposition point (e.g., 400 °C).
-
-
Data Analysis: Record the heat flow as a function of temperature. The resulting DSC thermogram will show peaks corresponding to thermal events. An endothermic peak indicates melting, while an exothermic peak can indicate crystallization or decomposition.
Thermal Stability in Application: CO₂ Capture Solvents
A study on the chemical stability of a blend of 3-amino-1-propanol (3A1P) and this compound revealed that in the presence of CO₂, the blend was more stable than primary amines like monoethanolamine (MEA) but less stable than this compound alone.[8][9][10] The thermal degradation experiments were conducted at 135 °C.[8]
The stability of this compound was found to be significantly reduced by the presence of high concentrations of oxygen and iron.[8][9][10] A thorough analysis of the degradation products in both batch and cycled systems identified several compounds, including:
-
Ammonia
-
3-(methylamino)-1-propanol
-
N,N′-bis(3-hydroxypropyl)-urea
-
Pyrrolidine
-
Formic acid
-
N-(3-hydroxypropyl)-glycine
These findings highlight the importance of considering the entire chemical environment when assessing the thermal stability of a compound for a specific application.
Proposed Thermal Degradation Pathways
In the absence of experimental data on the thermal decomposition of pure this compound, its degradation pathways can be postulated based on its chemical structure and general principles of organic chemistry. The most likely points of bond cleavage under thermal stress would be the C-N bond of the hydroxyethyl group and the amide bond within the pyrrolidinone ring.
Possible initial degradation steps could include:
-
Intramolecular cyclization: The hydroxyl group could attack the carbonyl carbon of the lactam, leading to a bicyclic intermediate that could further decompose.
-
Retro-Michael addition: Cleavage of the N-CH₂ bond of the hydroxyethyl group to yield pyrrolidin-2-one and ethylene oxide or acetaldehyde.
-
Decarbonylation: Loss of carbon monoxide from the pyrrolidinone ring, leading to the formation of a substituted pyrrolidine.
These initial products would likely undergo further reactions, leading to a complex mixture of smaller, volatile molecules. Upon combustion, the hazardous decomposition products are expected to include carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Conclusion
This compound is a thermally stable compound with a high boiling point and flash point, making it suitable for a range of applications. Its stability is, however, influenced by the chemical environment, particularly the presence of oxygen and metal ions, which can accelerate its degradation. While a comprehensive understanding of its intrinsic thermal stability requires further investigation using techniques like TGA and DSC, the existing data from its application in CO₂ capture provides valuable insights into its behavior under specific process conditions. The experimental protocols and proposed degradation pathways outlined in this guide serve as a valuable resource for researchers and drug development professionals working with this compound, enabling them to design and conduct appropriate stability studies for their specific needs.
References
-
Chemsigma. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone [3445-11-2]. Retrieved January 11, 2026, from [Link]
-
Vevelstad, S. J., Grimstvedt, A., Knuutila, H. K., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610–626. [Link]
-
DOSS. (n.d.). N-(2-Hydroxyethyl)-2-Pyrrolidone. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2019). Influence of N‐vinyl‐2‐pyrrolidone and methacrylic acid on thermal curing process of 2‐hydroxyethyl methacrylate hydrogel. Retrieved January 11, 2026, from [Link]
-
PubMed. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone.
- Google Patents. (n.d.). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
National Center for Biotechnology Information. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved January 11, 2026, from [Link]
-
European Patent Office. (2011). EP 1868992 B1 - PRODUCTION METHOD OF N-VINYL-2-PYRROLIDONE. Retrieved January 11, 2026, from [Link]
-
National Center for Biotechnology Information. (2023). Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). CID 159939819 | C12H22N2O4. Retrieved January 11, 2026, from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved January 11, 2026, from [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DOSS [doss.turi.org]
- 3. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]
- 4. 3445-11-2 | CAS DataBase [m.chemicalbook.com]
- 5. 3445-11-2 N-(2-Hydroxyethyl)-2-pyrrolidone [chemsigma.com]
- 6. chemscene.com [chemscene.com]
- 7. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of 1-(2-Hydroxyethyl)pyrrolidin-2-one: An In-depth Technical Guide
Introduction
1-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-hydroxyethyl)-2-pyrrolidone, is a valuable chemical intermediate in various fields, including pharmaceuticals and materials science.[1] Its molecular structure, comprising a five-membered lactam ring and a hydroxyethyl side chain, imparts unique properties such as high polarity, a high boiling point, and water solubility. A thorough understanding of its spectroscopic characteristics is paramount for its identification, quality control, and for elucidating its role in chemical reactions. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural features and fragmentation behavior.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a detailed map of the proton environments within the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
Table 1: ¹H NMR Chemical Shift Assignments for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| H-3 | ~2.08 | Multiplet | 2H |
| H-4 | ~2.40 | Triplet | 2H |
| H-5 | ~3.44 | Triplet | 2H |
| H-1' | ~3.51 | Triplet | 2H |
| H-2' | ~3.74 | Triplet | 2H |
| OH | ~3.75 | Singlet (broad) | 1H |
Data sourced from ChemicalBook.[2]
Interpretation of the ¹H NMR Spectrum:
The downfield chemical shifts of the protons on the pyrrolidinone ring and the ethyl side chain are a direct consequence of the deshielding effect of the neighboring nitrogen and oxygen atoms.
-
H-3 (~2.08 ppm): These protons are adjacent to a methylene group (C4) and are furthest from the electron-withdrawing amide group, hence their upfield position relative to other ring protons.
-
H-4 (~2.40 ppm): These protons are alpha to the carbonyl group (C=O), which exerts a significant deshielding effect, shifting their resonance downfield.
-
H-5 (~3.44 ppm): The protons on the carbon adjacent to the nitrogen atom (C5) are deshielded by the electronegative nitrogen, resulting in a downfield chemical shift.
-
H-1' and H-2' (~3.51 and ~3.74 ppm): The protons on the ethyl side chain are also deshielded by the adjacent nitrogen and hydroxyl groups, respectively. The protons on C2' are slightly more downfield due to the direct attachment of the highly electronegative oxygen atom.
-
OH (~3.75 ppm): The chemical shift of the hydroxyl proton is often variable and can appear as a broad singlet due to hydrogen bonding and chemical exchange.
Caption: Workflow for ¹H NMR Data Acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the lack of readily available, experimentally confirmed data with assignments, the following chemical shifts are predicted based on standard ¹³C NMR chemical shift correlations and data from similar compounds.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-3 | ~18.5 |
| C-4 | ~31.0 |
| C-5 | ~46.0 |
| C-1' | ~49.5 |
| C-2' | ~60.0 |
| C-2 (C=O) | ~175.0 |
Interpretation of the Predicted ¹³C NMR Spectrum:
-
C-3 (~18.5 ppm): This aliphatic carbon is the most shielded among the ring carbons, resulting in the most upfield chemical shift.
-
C-4 (~31.0 ppm): This carbon is adjacent to the carbonyl group and is therefore deshielded relative to C-3.
-
C-5 (~46.0 ppm): The carbon directly attached to the nitrogen atom is significantly deshielded.
-
C-1' (~49.5 ppm): This carbon is also attached to the nitrogen, leading to a downfield shift.
-
C-2' (~60.0 ppm): The carbon bearing the hydroxyl group is deshielded by the electronegative oxygen atom.
-
C-2 (C=O) (~175.0 ppm): The carbonyl carbon of the amide functional group exhibits the most downfield chemical shift, which is characteristic of this functional group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the O-H, C-H, and C=O functional groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-3200 (broad) | O-H | Stretching |
| 2950-2850 | C-H (aliphatic) | Stretching |
| ~1680 | C=O (amide) | Stretching |
| ~1290 | C-N | Stretching |
| ~1050 | C-O | Stretching |
Data interpreted from the NIST WebBook.[3]
Interpretation of the IR Spectrum:
-
O-H Stretching (3400-3200 cm⁻¹): The broad and strong absorption band in this region is a clear indication of the presence of the hydroxyl group and is broadened due to hydrogen bonding.
-
C-H Stretching (2950-2850 cm⁻¹): The absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the pyrrolidinone ring and the ethyl side chain.
-
C=O Stretching (~1680 cm⁻¹): A strong absorption band around 1680 cm⁻¹ is characteristic of the carbonyl group in a five-membered lactam (a cyclic amide). The position is at a slightly lower wavenumber compared to an open-chain amide due to ring strain.
-
C-N and C-O Stretching: The fingerprint region of the spectrum (below 1500 cm⁻¹) contains absorptions corresponding to C-N and C-O stretching vibrations, which further confirm the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. Electron ionization (EI) is a common technique used to generate a mass spectrum.
Table 4: Key Fragments in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 129 | [M]⁺ (Molecular Ion) |
| 98 | [M - CH₂OH]⁺ |
| 86 | [M - C₂H₄OH]⁺ or [Pyrrolidinone]⁺ |
| 70 | [C₄H₆NO]⁺ |
| 56 | [C₃H₄N]⁺ |
| 42 | [C₂H₄N]⁺ |
Data interpreted from the NIST WebBook and ChemicalBook.[2][3]
Interpretation of the Mass Spectrum and Fragmentation Pathway:
The molecular ion peak [M]⁺ is observed at m/z 129, which corresponds to the molecular weight of this compound (C₆H₁₁NO₂).[3] The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral losses.
A plausible fragmentation pathway is initiated by the cleavage of the C-C bond in the hydroxyethyl side chain, which is a common fragmentation for alcohols.
Caption: Proposed Fragmentation Pathway of this compound in EI-MS.
-
m/z 98: This prominent peak likely arises from the loss of a hydroxymethyl radical (•CH₂OH, 31 Da) via alpha-cleavage adjacent to the hydroxyl group.
-
m/z 86: This fragment could be formed by the loss of a hydroxyethyl radical (•C₂H₄OH, 45 Da) or it could represent the protonated pyrrolidinone ring itself.
-
m/z 70, 56, and 42: These smaller fragments likely result from further fragmentation of the pyrrolidinone ring structure, involving losses of carbon monoxide (CO) and other small neutral molecules.
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented in this guide. Instrument parameters may need to be optimized for specific equipment.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a one-pulse ¹H spectrum with a 90° pulse angle.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to an internal standard (e.g., TMS at 0 ppm).
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small drop of neat this compound directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 30-200) to detect the molecular ion and fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern.
Conclusion
The spectroscopic data presented in this guide provide a detailed and self-consistent structural characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key functional groups, and the mass spectrum reveals the molecular weight and characteristic fragmentation patterns. This comprehensive dataset serves as a valuable reference for researchers and scientists working with this important chemical compound, ensuring its accurate identification and facilitating its application in drug development and other scientific endeavors.
References
-
PubChem. This compound. [Link]
-
NIST Chemistry WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
-
SpectraBase. 1-(2-Hydroethyl)-2-pyrrolidinone. [Link]
Sources
Methodological & Application
Application Note & Synthesis Protocol: 1-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction: The Versatile Heterocyclic Building Block
1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), also known as N-(2-hydroxyethyl)-2-pyrrolidone, is a valuable heterocyclic compound characterized by a pyrrolidinone ring functionalized with a hydroxyethyl group.[1][2] This bifunctional nature—a stable lactam ring and a reactive primary alcohol—makes it a highly versatile intermediate in organic synthesis.[3] HEP is a colorless to pale yellow, viscous liquid that is miscible with water and a variety of organic solvents.[4] Its primary applications are found in the pharmaceutical and polymer industries, where it serves as a precursor for more complex molecules, including active pharmaceutical ingredients (APIs) and specialty polymers.[3][4] For instance, it is a key starting material for the synthesis of 1-vinylpyrrolidinone (NVP), a monomer used in the production of polyvinylpyrrolidone (PVP).[3] This guide provides a detailed, field-proven protocol for the synthesis of HEP, emphasizing the underlying chemical principles, safety considerations, and methods for purification and characterization.
Overview of Synthetic Strategies
Two principal routes are commonly employed for the synthesis of this compound:
-
Ring-Opening of γ-Butyrolactone (GBL) with Ethanolamine: This is the most direct and industrially favored method. It involves the reaction of γ-butyrolactone with monoethanolamine at elevated temperatures. The reaction proceeds via a nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to a ring-opened intermediate that subsequently cyclizes to form the desired pyrrolidone, releasing water as the sole byproduct. This route is often preferred for its atom economy and straightforward execution.[5]
-
N-Alkylation of 2-Pyrrolidinone: This alternative pathway involves the alkylation of 2-pyrrolidinone with a 2-haloethanol, typically 2-chloroethanol, in the presence of a base. The base deprotonates the pyrrolidinone nitrogen, forming a nucleophilic anion that subsequently displaces the halide to form the N-C bond. While effective, this method involves halogenated reagents and generates salt byproducts that must be removed.
This application note will focus on the first strategy—the reaction between γ-butyrolactone and ethanolamine—due to its efficiency, simplicity, and alignment with green chemistry principles.[5]
Featured Synthesis Protocol: GBL and Ethanolamine
Principle and Mechanism
The synthesis is a thermally driven condensation reaction. The primary amino group of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. This results in the opening of the lactone ring to form an amide intermediate, 4-hydroxy-N-(2-hydroxyethyl)butanamide. Under sustained heating, this intermediate undergoes an intramolecular cyclization via nucleophilic substitution, where the amide nitrogen displaces the terminal hydroxyl group on the butyl chain, forming the five-membered pyrrolidinone ring and eliminating a molecule of water.
Materials and Equipment
Materials:
-
γ-Butyrolactone (GBL), CAS: 96-48-0, Purity: ≥99%
-
Monoethanolamine, CAS: 141-43-5, Purity: ≥99%
-
Deionized Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Equipment:
-
Three-neck round-bottom flask (250 mL)
-
Heating mantle with magnetic stirrer and stir bar
-
Reflux condenser
-
Dean-Stark trap (optional, for water removal)
-
Thermometer or thermocouple
-
Vacuum distillation apparatus (short path)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Analytical instruments for characterization (GC-MS, NMR, FTIR)
Experimental Workflow Diagram
The overall process from starting materials to final, characterized product is outlined below.
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is dry.
-
Charging Reactants: In a fume hood, charge the flask with 43.05 g (0.5 mol) of γ-butyrolactone. Slowly add 33.6 g (0.55 mol) of monoethanolamine while stirring. A slight excess of ethanolamine is used to ensure complete conversion of the GBL. The initial reaction may be slightly exothermic.
-
Reaction: Begin heating the mixture using a heating mantle. Increase the temperature to 180-200°C and maintain it for 3-4 hours. Water will begin to form and can be observed refluxing in the condenser. The reaction progress can be monitored by observing the cessation of water formation.
-
Work-up (Initial): Allow the reaction mixture to cool to room temperature. The crude product will be a dark, viscous liquid.
-
Purification by Vacuum Distillation: Assemble a vacuum distillation apparatus. Transfer the crude product to the distillation flask.
-
Distillation: Apply vacuum and gently heat the flask. It is advisable to first distill off any unreacted ethanolamine and residual water at a lower temperature.
-
Product Collection: Increase the temperature to collect the product fraction. This compound distills at approximately 140-142 °C at a pressure of 3 mmHg.[2] Collect the clear, colorless to pale yellow liquid.
-
Characterization: Confirm the identity and purity of the collected fraction using standard analytical techniques. Expected analytical data includes:
-
¹H NMR: Peaks corresponding to the ethyl bridge and the three methylene groups of the pyrrolidinone ring.
-
FTIR: Characteristic peaks for the hydroxyl group (-OH stretch), the amide carbonyl (C=O stretch), and C-N bonds.
-
GC-MS: A single major peak with a mass spectrum corresponding to the molecular weight of HEP (129.16 g/mol ).[1]
-
Data Summary: Physicochemical Properties
| Property | γ-Butyrolactone (Reactant) | Monoethanolamine (Reactant) | This compound (Product) |
| CAS Number | 96-48-0[6] | 141-43-5[7] | 3445-11-2[1][2][8] |
| Molecular Formula | C₄H₆O₂[6] | C₂H₇NO | C₆H₁₁NO₂[1][8] |
| Molar Mass ( g/mol ) | 86.09[6] | 61.08 | 129.16[1][2][8] |
| Appearance | Colorless oily liquid[6] | Colorless, viscous liquid | Clear, colorless to dark brown viscous liquid[1] |
| Density (g/mL) | ~1.12[6] | ~1.012 | ~1.143 @ 25 °C[2] |
| Boiling Point (°C) | 204[6] | 170 | 140-142 @ 3 mmHg[2] |
| Expected Yield | - | - | 85-95% (based on GBL) |
Safety and Handling Precautions
This synthesis involves hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
General: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale vapors.[10] Keep containers securely sealed when not in use.[10]
-
γ-Butyrolactone (GBL): Causes serious eye irritation. May cause respiratory irritation.[6]
-
Monoethanolamine: Harmful if swallowed. Causes severe skin burns and eye damage.
-
This compound (HEP): Causes skin and serious eye irritation.[2][10][11] May cause respiratory irritation.[2][11]
-
Handling: Wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[9]
-
Fire Safety: All reagents are combustible liquids.[10] Keep away from open flames, sparks, and other ignition sources. Use dry chemical, foam, or carbon dioxide extinguishers in case of fire.[9]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemBK. (2024). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]
-
Chemsrc. (2025). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
- Google Patents. (n.d.). US9084467B2 - Process for gamma-butyrolactone production.
-
LookChem. (n.d.). Cas 96-48-0, gamma-Butyrolactone. Retrieved from [Link]
-
Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]
-
Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5943-5951. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Chloroethanol. Retrieved from [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
Mastering Purity: Advanced Purification Protocols for 1-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction: The Critical Role of Purity for 1-(2-Hydroxyethyl)pyrrolidin-2-one in Advanced Applications
This compound, also known as HEP or N-(2-Hydroxyethyl)-2-pyrrolidone, is a versatile heterocyclic compound with a growing footprint in the pharmaceutical and specialty chemical industries. Its utility as a solvent, stabilizer in drug formulations, and a building block for synthesizing novel chemical entities underscores the critical need for high-purity grades of this intermediate.[1][2] In pharmaceutical applications, even trace impurities can have significant impacts on drug safety, efficacy, and stability. This guide provides detailed application notes and protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals.
The choice of purification method is contingent upon the scale of the operation, the initial purity of the crude material, and the desired final purity. This document will explore the two primary methods for achieving high-purity this compound: Fractional Vacuum Distillation and Melt Crystallization .
Understanding the Impurity Profile
Effective purification begins with an understanding of the potential impurities. This compound is commonly synthesized via the reaction of gamma-butyrolactone (GBL) with monoethanolamine.[3] Impurities can arise from unreacted starting materials, side reactions, or degradation. Common impurities include:
-
2-Pyrrolidone ("2-Py"): A hydrolysis by-product.[3]
-
N-(2-hydroxyethyl)-4-hydroxybutanamide (HEHBA): An intermediate that is not easily separated by distillation.[3]
-
Unreacted Monoethanolamine and Gamma-Butyrolactone: Starting materials that may carry over.[4]
-
High-boiling oligomeric species: Formed during synthesis or distillation at elevated temperatures.[4]
A thorough analytical characterization of the crude material (e.g., by GC-MS, HPLC, or NMR) is essential to select and optimize the most appropriate purification strategy.
Physicochemical Properties for Purification Design
A solid grasp of the physical properties of this compound is fundamental to designing effective purification protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [5] |
| Molecular Weight | 129.16 g/mol | [5] |
| Boiling Point | 295-296 °C at 760 mmHg | [5][6] |
| 140-142 °C at 3 mmHg | ||
| Melting Point | 19-21 °C | [6] |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| Appearance | Colorless to yellow or deep brown liquid | [5][7] |
Method 1: Fractional Vacuum Distillation
Fractional vacuum distillation is a widely employed method for purifying this compound, particularly on a laboratory to pilot scale. By reducing the operating pressure, the boiling point of the compound is significantly lowered, mitigating the risk of thermal degradation and the formation of high-boiling impurities.[4]
Principle of Operation
This technique separates components of a liquid mixture based on differences in their boiling points. By heating the mixture, volatile components vaporize and rise through a fractionating column. The column provides a large surface area (e.g., Raschig rings, Vigreux indentations) for repeated vaporization-condensation cycles, enriching the vapor with the more volatile components. The purified vapor is then condensed and collected as the distillate.
Experimental Protocol
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser and receiver flask
-
Heating mantle with a stirrer
-
Vacuum pump with a pressure gauge and cold trap
-
Thermometer or temperature probe
-
Glass wool or boiling chips
Procedure:
-
Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.
-
Initiating Vacuum: Gradually apply vacuum to the system, monitoring the pressure gauge. A pressure of 1-5 mmHg is typically effective.
-
Heating: Begin heating the flask gently with the heating mantle. Stirring should be initiated to ensure even heating.
-
Fraction Collection:
-
Fore-run: Collect the initial fraction, which will contain low-boiling impurities. The head temperature will be lower than the boiling point of the target compound.
-
Main Fraction: As the head temperature stabilizes at the boiling point of this compound at the operating pressure (approx. 140-142 °C at 3 mmHg), switch to a clean receiver flask to collect the purified product.
-
End-run: As the distillation proceeds, the temperature may rise again, indicating the presence of higher-boiling impurities. Stop the distillation before the flask is completely dry to prevent the formation of tarry residues.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool under vacuum. Once at room temperature, slowly and carefully release the vacuum before dismantling the apparatus.
Workflow Diagram: Fractional Vacuum Distillation
Caption: Workflow for the purification of this compound via fractional vacuum distillation.
Method 2: Melt Crystallization
For achieving the highest purity levels (>99.9%), particularly for pharmaceutical applications, melt crystallization is a superior method.[3] This technique avoids the high temperatures of distillation and can effectively remove impurities that are difficult to separate by boiling point differences, such as HEHBA.[3]
Principle of Operation
Melt crystallization relies on the principle that during the solidification of a molten compound, the crystal lattice preferentially incorporates the pure substance, excluding impurities into the remaining liquid phase (mother liquor). The process can be enhanced by the addition of a small amount of water, which surprisingly does not increase the water content in the final product but aids in the crystallization process.[3]
Experimental Protocol
Materials and Equipment:
-
Crude this compound (preferably pre-purified by distillation)
-
Jacketed glass reactor with a stirrer
-
Temperature-controlled circulating bath
-
Filtration apparatus (e.g., Büchner funnel with vacuum flask) or centrifuge
-
Seed crystals of pure this compound (optional but recommended)
Procedure:
-
Preparation: Charge the jacketed reactor with the crude this compound. For enhanced crystallization, 1-4 wt.% of water can be added.[3]
-
Cooling and Seeding:
-
Begin cooling the mixture using the circulating bath while stirring gently.
-
Cool to a temperature just above the melting point (e.g., 20-25 °C).
-
To induce crystallization and prevent supercooling, add a small amount of pure this compound seed crystals.[3] If seeds are not available, crystallization can be induced by chilling to a lower temperature (e.g., -5 °C), though this may be less controlled.[3]
-
-
Crystal Growth: Maintain a slow cooling rate to allow for the growth of large, pure crystals. Rapid cooling can lead to the trapping of impurities within the crystal lattice.
-
Separation: Once a significant amount of crystalline mass has formed, separate the crystals from the mother liquor. This can be achieved by:
-
Filtration: Quickly filter the slurry through a pre-chilled Büchner funnel under vacuum.
-
Centrifugation: For larger scales, a centrifuge can be used to efficiently separate the solid and liquid phases.
-
-
Washing (Optional): The crystal cake can be washed with a small amount of a cold, non-solvent or a mixture that has a low solubility for the product but dissolves the impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The resulting product should be a white to off-white solid with a purity exceeding 99.9%.[3]
Workflow Diagram: Melt Crystallization
Caption: Workflow for the purification of this compound via melt crystallization.
Conclusion
The selection of an appropriate purification method for this compound is paramount to ensuring its performance and safety in high-stakes applications like pharmaceutical development. Fractional vacuum distillation offers a robust method for initial purification, while melt crystallization provides a pathway to achieving the highest purity levels required for cGMP applications. By understanding the principles behind these techniques and adhering to systematic protocols, researchers and drug development professionals can consistently obtain high-quality this compound for their advanced research and manufacturing needs.
References
-
Chem-Impex. 1-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
-
Chemsrc. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. [Link]
- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
Australian Government Department of Health. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]
- Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2 [sigmaaldrich.com]
- 3. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
The Ascendant Solvent: A Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one in Organic Synthesis
In the dynamic landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and sustainability of a chemical transformation. While traditional solvents have long been the workhorses of the laboratory, the pursuit of novel reactivity and greener processes has led to the exploration of less conventional alternatives. This guide delves into the burgeoning potential of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a high-boiling, polar aprotic solvent with a unique combination of properties that make it a compelling choice for a range of applications, from pharmaceutical development to advanced materials science.
Unveiling this compound: Physicochemical Profile
This compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone, is a colorless to pale yellow, viscous liquid. Its molecular structure, featuring a lactam ring and a primary alcohol, imparts a distinct set of physicochemical characteristics that are central to its utility as a solvent.
| Property | Value | Source |
| CAS Number | 3445-11-2 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [1] |
| Molecular Weight | 129.16 g/mol | [1] |
| Boiling Point | 140-142 °C at 3 mmHg | [1] |
| Melting Point | 19-21 °C | [1] |
| Density | 1.143 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.496 | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Water Solubility | Miscible |
The high boiling point of HEP makes it particularly suitable for reactions requiring elevated temperatures, while its miscibility with water and a broad range of organic solvents offers significant flexibility in reaction setup and workup procedures.
The Rationale for Employing HEP in Organic Reactions
The decision to use a specific solvent is a multifactorial one, balancing solubility of reactants and reagents, reaction kinetics, and practical considerations such as ease of removal. HEP presents a compelling case on several fronts:
-
High Polarity: As a polar aprotic solvent, HEP can effectively solvate a wide array of organic and inorganic compounds, including polar and charged species. This property is particularly advantageous in reactions involving ionic intermediates or reagents.
-
Thermal Stability: With a high boiling point, HEP allows for a wide operational temperature range, enabling reactions that are sluggish at lower temperatures. This thermal robustness is crucial for driving reactions to completion and for processes requiring sustained heating.
-
Hydrogen Bonding Capability: The presence of a hydroxyl group allows HEP to act as a hydrogen bond donor, a feature not typically found in other polar aprotic solvents like DMF or DMSO. This can influence reaction mechanisms and solubility in unique ways.
-
"Green" Solvent Potential: While not biodegradable, its low vapor pressure reduces volatile organic compound (VOC) emissions, contributing to a safer laboratory environment. Its high boiling point and water solubility can also facilitate product isolation and solvent recycling in some cases.
The following diagram illustrates the logical relationship between the key properties of HEP and its resulting applications in organic synthesis.
Caption: Relationship between HEP's properties and its applications.
Application Notes: Where HEP Shines
While the use of HEP as a primary solvent in a broad range of named organic reactions is not yet extensively documented in peer-reviewed literature, its application in specific synthetic contexts highlights its potential.
Nucleophilic Substitution Reactions
The polar nature of HEP makes it a suitable medium for nucleophilic substitution reactions, particularly those involving charged nucleophiles. A notable example is its use as a reactant in the synthesis of hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene. In this reaction, the hydroxyl group of HEP acts as the nucleophile, displacing the chlorine atoms on hexachlorocyclotriphosphazene.[1] While in this specific case HEP is a reactant, the principles of solvating the polar starting materials and intermediates would apply if it were used as a solvent for similar transformations.
Potential in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are cornerstones of modern organic synthesis. The choice of solvent in these reactions is critical for catalyst stability, solubility of substrates and reagents, and overall reaction efficiency. The high boiling point and polar nature of HEP suggest its potential utility in these transformations, especially for challenging substrates that require high temperatures to react. Although specific, detailed protocols using HEP as the primary solvent are not widely available, its properties align with the requirements for a solvent in many cross-coupling scenarios. Further research into its application in this area is warranted.
Protocols: A Practical Guide
The following protocols provide a framework for the use of this compound in a laboratory setting.
General Experimental Workflow for Using HEP as a High-Boiling Solvent
This workflow outlines the key considerations when using a high-boiling, water-soluble solvent like HEP.
Sources
Application Notes and Protocols: 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) in Advanced Drug Delivery Systems
Introduction
The effective delivery of therapeutic agents to their target sites remains a cornerstone of pharmaceutical development. Many promising drug candidates, however, exhibit poor aqueous solubility and/or limited permeability across biological membranes, which significantly hampers their clinical translation. To overcome these challenges, formulation scientists rely on a portfolio of excipients that can enhance bioavailability and ensure stable, effective drug products. 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a versatile heterocyclic compound, has emerged as a valuable tool in this portfolio.[1]
HEP is a colorless, high-boiling liquid known for its excellent solubility in both water and common organic solvents.[1] This unique solubility profile, combined with its function as a stabilizing agent and humectant, makes it a highly effective excipient for a range of applications.[1][2] In drug delivery, HEP primarily serves as a potent solubilizing agent (co-solvent) and a transdermal penetration enhancer, facilitating the formulation of poorly soluble drugs and improving their transit through the skin barrier.[1][3][4] Furthermore, its properties make it a valuable component in the synthesis of advanced drug carriers like polymeric nanoparticles.[5]
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of HEP in modern drug delivery systems. It details the scientific rationale behind its use, provides step-by-step protocols for its implementation, and offers insights into the characterization of HEP-based formulations.
Caption: Chemical structure of this compound.
Physicochemical Properties and Safety Profile
A thorough understanding of an excipient's properties is fundamental to its effective and safe use. HEP's utility is derived from its distinct physicochemical characteristics.
Table 1: Key Physicochemical Properties of HEP
| Property | Value | Reference(s) |
| CAS Number | 3445-11-2 | [1][6] |
| Molecular Formula | C₆H₁₁NO₂ | [6][7] |
| Molecular Weight | 129.16 g/mol | [5][7] |
| Appearance | White or colorless to yellow powder or clear liquid | [1][6] |
| Boiling Point | 140-142 °C at 3 mmHg | [5][6] |
| Density | ~1.143 g/mL at 25 °C | [5][6] |
| Water Solubility | 1000 g/L at 20 °C (Highly Soluble) | [6] |
| LogP | -1.03 at 25 °C | [6] |
| Refractive Index | n20/D 1.496 | [5][6] |
Safety and Handling: HEP is classified as a hazardous substance that requires careful handling.[8] According to the Globally Harmonized System (GHS), it is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][7][9] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a suitable respirator, should always be used when working with HEP, especially in a well-ventilated area.[5][9] While acute oral and dermal toxicity is low (LD50 > 2000 mg/kg in rats), direct contact should be avoided.[9]
Core Applications of HEP in Drug Delivery
HEP as a Solubilizing Agent (Co-solvent)
Scientific Rationale: Poor aqueous solubility is a major hurdle for a significant portion of new chemical entities. Co-solvency is a widely used strategy to address this, involving the addition of a water-miscible organic solvent to an aqueous system to increase the solubility of a non-polar drug.[10][11] HEP excels in this role due to its amphiphilic nature. The molecule possesses a polar lactam ring and a hydroxyl group, which impart hydrophilicity, as well as a non-polar ethylene backbone, allowing it to interact favorably with hydrophobic drug molecules. This dual character disrupts the self-association of water molecules, reducing the overall polarity of the solvent and creating a more favorable environment for the dissolution of lipophilic compounds.[12] This makes HEP an ideal co-solvent for parenteral, oral, and topical liquid formulations.[13][14]
Caption: Experimental workflow for assessing drug solubility enhancement by HEP.
Protocol 1: Determination of Drug Solubility Enhancement using HEP
This protocol describes the equilibrium shake-flask method, a gold standard for determining the solubility of a compound in various solvent systems.[15]
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound (HEP)
-
Relevant aqueous buffer (e.g., Phosphate Buffered Saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical method for drug quantification (e.g., validated HPLC-UV)
Procedure:
-
Preparation of Co-solvent Systems: Prepare a series of co-solvent systems by adding varying percentages of HEP to the chosen aqueous buffer (e.g., 0%, 5%, 10%, 20%, 50% v/v HEP in PBS). Prepare a sufficient volume for all replicates.
-
Addition of API: Add an excess amount of the API to a known volume (e.g., 2 mL) of each co-solvent system in a glass vial. The key is to ensure that a solid drug phase remains visible after equilibration, confirming that saturation has been reached.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C) to mimic physiological conditions.[15] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) until equilibrium is reached. A preliminary time-point experiment is recommended to determine the required equilibration time.
-
Phase Separation: After equilibration, remove the vials and allow them to stand at the set temperature for 1-2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.
-
Sample Clarification: To ensure no solid particles are carried over, clarify the aliquot by either:
-
Centrifuging at high speed (e.g., 10,000 x g for 15 minutes) and collecting the supernatant.
-
Filtering the supernatant through a 0.22 µm syringe filter. Note: Adsorption of the drug to the filter should be pre-assessed.
-
-
Quantification: Dilute the clarified supernatant with a suitable mobile phase or solvent and quantify the concentration of the dissolved API using a validated analytical method like HPLC.
-
Data Analysis: Plot the solubility of the API (in mg/mL or µg/mL) as a function of the HEP concentration (%). This will demonstrate the solubilizing power of HEP for the specific API.
HEP as a Transdermal Penetration Enhancer
Scientific Rationale: The stratum corneum (SC), the outermost layer of the skin, presents a formidable barrier to drug absorption. Chemical penetration enhancers are compounds that reversibly reduce the barrier function of the SC to facilitate drug permeation.[16][17] Pyrrolidones, including HEP, are effective enhancers that are thought to act by disrupting the highly ordered intercellular lipid structure of the SC.[4][16] They can also increase drug partitioning into the skin tissue by acting as a solvent for the drug within the membrane.[16] A novel approach involves using fatty acid esters of HEP as "soft" enhancers. These prodrug-like molecules are designed to be metabolized into the active enhancer (HEP) and an inert fatty acid by enzymes in the viable epidermis, potentially reducing skin irritation while maintaining efficacy.[18]
Caption: HEP disrupts the lipid bilayer of the stratum corneum, enhancing drug permeation.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol evaluates the efficacy of HEP as a penetration enhancer by measuring drug flux across an excised skin sample.
Materials:
-
Franz diffusion cells
-
Excised skin (e.g., full-thickness porcine ear skin or human cadaver skin)
-
Receptor solution (e.g., PBS pH 7.4, potentially with a solubilizer like 0.5% Tween 80 to maintain sink conditions)
-
Drug formulation (Control: without HEP; Test: with a specified % of HEP)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32-37°C
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Skin Preparation: Thaw frozen skin and remove any subcutaneous fat. Cut the skin into sections large enough to fit the Franz diffusion cells.
-
Cell Assembly: Mount the skin section between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment. Ensure there are no air bubbles trapped beneath the skin.
-
Receptor Compartment: Fill the receptor compartment with pre-warmed, de-gassed receptor solution and add a small magnetic stir bar. Place the cells in a heating block set to maintain a skin surface temperature of approximately 32°C.
-
Equilibration: Allow the skin to equilibrate with the receptor solution for at least 30 minutes.
-
Formulation Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the control or test formulation evenly onto the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor compartment via the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume.[19]
-
Sample Analysis: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) and plot it against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux from the HEP-containing formulation by the flux from the control formulation.
Advanced Formulation Strategies Incorporating HEP
Formulation of Drug-Loaded Nanoparticles
Scientific Rationale: Polymeric nanoparticles are sub-micron sized carriers that can improve drug solubility, protect drugs from degradation, and enable targeted delivery.[20] Methods like emulsion-solvent evaporation and nanoprecipitation are commonly used for their preparation.[21][22] A critical step in these processes is the complete dissolution of both the drug and the polymer in a suitable organic solvent. For highly crystalline or lipophilic drugs, achieving sufficient concentration in common solvents can be challenging. HEP can be incorporated as a co-solvent in the organic phase to ensure the drug is fully solubilized before the emulsification or precipitation step. This prevents drug crystallization during particle formation and promotes high, uniform drug loading within the nanoparticle matrix.[23][24]
Caption: Workflow for preparing drug-loaded nanoparticles using HEP as a co-solvent.
Protocol 3: Preparation of Drug-Loaded PLGA Nanoparticles using an Emulsion-Solvent Evaporation Method Incorporating HEP
This protocol is adapted from standard methods for preparing poly(lactic-co-glycolic acid) (PLGA) nanoparticles.[21][24]
Materials:
-
PLGA polymer
-
API
-
HEP
-
A volatile organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
An aqueous surfactant solution (e.g., 1% w/v Polyvinyl alcohol (PVA))
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Ultracentrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of API and PLGA in the organic solvent. If the API has poor solubility, add HEP (e.g., 5-10% of the total solvent volume) and vortex or sonicate briefly until a clear solution is obtained. Causality Insight: Ensuring a single-phase solution here is critical to achieving high encapsulation efficiency.
-
Emulsification: Add the organic phase dropwise to a larger volume of the aqueous surfactant solution while stirring. Emulsify the mixture using a probe sonicator on ice to form an oil-in-water (o/w) emulsion. Sonication parameters (power, time) must be optimized to achieve the desired particle size.[21]
-
Solvent Evaporation: Transfer the emulsion to a beaker and stir on a magnetic stirrer at room temperature for several hours (or use a rotary evaporator under reduced pressure) to allow the organic solvent to evaporate completely. This will lead to the precipitation of the polymer, forming solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation (e.g., 15,000 x g, 30 min, 4°C). Discard the supernatant, which contains the unencapsulated drug and residual surfactant.
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step 2-3 times to remove any remaining impurities.
-
Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized, often with a cryoprotectant (e.g., sucrose), to obtain a dry powder.
Characterization of HEP-Based Formulations
After preparation, formulations must be thoroughly characterized. A key performance indicator for any drug delivery system is its drug release profile.
Protocol 4: In Vitro Drug Release from HEP-Containing Nanoparticles using the Dialysis Method
This method assesses the rate and extent of drug release from nanoparticles into a release medium over time, simulating physiological conditions.[19]
Materials:
-
Nanoparticle suspension or lyophilized powder
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., PBS pH 7.4 at 37°C)
-
Beakers or flasks
-
Orbital shaker or magnetic stirrer
-
Analytical method for drug quantification (e.g., HPLC)
Procedure:
-
Dialysis Bag Preparation: Cut a length of dialysis tubing and hydrate it according to the manufacturer's instructions. Securely close one end with a clip.
-
Sample Loading: Accurately pipette a known amount of the nanoparticle suspension (or redispersed powder) into the dialysis bag. Securely close the other end.
-
Initiation of Release Study: Place the sealed dialysis bag into a beaker containing a specified volume of pre-warmed release medium (e.g., 50 mL). The volume should be sufficient to ensure sink conditions (i.e., the drug concentration in the medium should not exceed 10-20% of its solubility).[25]
-
Incubation: Place the beaker in an orbital shaker set to 37°C and a gentle agitation speed (e.g., 100 rpm).
-
Sampling: At designated time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium.[19]
-
Analysis: Quantify the drug concentration in each sample. Calculate the cumulative percentage of drug released at each time point relative to the total amount of drug initially loaded into the dialysis bag.
-
Data Presentation: Plot the cumulative % drug release versus time.
Table 2: Example Data Presentation for In Vitro Drug Release
| Time (hours) | Cumulative Release (%) - Formulation A | Cumulative Release (%) - Formulation B |
| 0 | 0.0 | 0.0 |
| 1 | 15.2 ± 1.8 | 12.5 ± 1.5 |
| 4 | 35.8 ± 2.5 | 28.9 ± 2.1 |
| 8 | 55.1 ± 3.1 | 45.3 ± 2.9 |
| 12 | 70.4 ± 3.5 | 60.1 ± 3.3 |
| 24 | 88.9 ± 4.2 | 78.6 ± 3.9 |
| 48 | 95.3 ± 3.9 | 89.2 ± 4.5 |
Conclusion
This compound is a multifunctional excipient with significant utility in pharmaceutical drug delivery. Its strong and versatile solubilizing properties make it an effective co-solvent for overcoming the formulation challenges of poorly water-soluble drugs.[1][10] As a penetration enhancer, it offers a proven method for improving the delivery of therapeutics through the skin.[3][4] Furthermore, its role as a processing aid in the fabrication of advanced delivery systems like nanoparticles highlights its adaptability to modern formulation technologies. By understanding its mechanisms of action and applying robust experimental protocols as outlined in this guide, researchers and formulation scientists can effectively leverage HEP to develop more stable, bioavailable, and efficacious drug products.
References
-
1-(2-Hydroxyethyl)-2-pyrrolidone - Chem-Impex. Chem-Impex.
-
Bilosomes as Nano Platform for Oral Delivery and In Vitro Drug Release Activity of Hesperetin –7-Rhamnoglucoside. Connect Journals.
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. PubChem.
-
N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2. ChemicalBook.
-
Pyrrolidones as Penetration Enhancers. Semantic Scholar.
-
A Review on Chemical Permeation Enhancers used in the Formulation of Transdermal Drug Delivery System. Research Journal of Pharmacy and Technology.
-
A biodegradable transdermal penetration enhancer based on N-(2-hydroxyethyl)-2-pyrrolidone I. Synthesis and characterization. ElectronicsAndBooks.
-
In vitro Drug release studies | Download Table. ResearchGate.
-
N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2. ChemicalBook.
-
1-(2-Hydroxyethyl)-2-pyrrolidone 98 | 3445-11-2. Sigma-Aldrich.
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties.
-
Illustration of the preparation of drug-loaded nanoparticles by flash nanoprecipitation. ResearchGate.
-
1-(2-Hydroxyethyl)-2-pyrrolidone. Santa Cruz Biotechnology.
-
1-(2-Hydroxyethyl)pyrrolidine. Santa Cruz Biotechnology.
-
Standard Operating Procedure for solubility testing. European Union Reference Laboratory for alternatives to animal testing.
-
In vitro drug release of all formulations. ResearchGate.
-
Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid. PubMed.
-
Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook.
-
Preparation of Drug-Loaded PLGA-PEG Nanoparticles by Membrane-Assisted Nanoprecipitation. PubMed.
-
Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. ResearchGate.
-
Penetration enhancers. PubMed.
-
1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%, TCI America™. Fisher Scientific.
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
-
Chemical penetration enhancers. PubMed.
-
Rapamycin-Loaded mPEG-PLGA Nanoparticles Ameliorate Hepatic Steatosis and Liver Injury in Non-alcoholic Fatty Liver Disease. Frontiers in Pharmacology.
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. World Health Organization.
-
Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry.
-
HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland.
-
Cosolvent. Wikipedia.
-
What We Need to Know about Liposomes as Drug Nanocarriers: An Updated Review. NIH National Library of Medicine.
-
In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method. NIH National Library of Medicine.
-
In Vitro Drug Release, Permeability, and Structural Test of Ciprofloxacin-Loaded Nanofibers. MDPI.
-
Aerosol Stable Peptide-Coated Liposome Nanoparticles: A Proof-of-Concept Study with Opioid Fentanyl in Enhancing Analgesic Effects and Reducing Plasma Drug Exposure. NIH National Library of Medicine.
-
Co-solvent: Significance and symbolism. ScienceDirect.
-
Nanoliposomes as drug delivery systems: safety concerns. ResearchGate.
-
Cosolvent and Complexation Systems. Pharma Excipients.
-
Liposomes Loaded with Hydrophobic Iron Oxide Nanoparticles: Suitable T2 Contrast Agents for MRI. NIH National Library of Medicine.
-
Pharmaceutical nanotechnology and nanomedicines. Clinical Gate.
-
List of parenteral drug formulations containing co-solvents and surfactants. ResearchGate.
-
Cosolvent formulations. Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ashland.com [ashland.com]
- 3. Pyrrolidones as Penetration Enhancers | Semantic Scholar [semanticscholar.org]
- 4. catalog.article4pub.com [catalog.article4pub.com]
- 5. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 7. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Cosolvent - Wikipedia [en.wikipedia.org]
- 11. Co-solvent: Significance and symbolism [wisdomlib.org]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. researchgate.net [researchgate.net]
- 14. US6361758B1 - Cosolvent formulations - Google Patents [patents.google.com]
- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 16. Penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Chemical penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electronicsandbooks.com [electronicsandbooks.com]
- 19. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmaceutical nanotechnology and nanomedicines - Clinical GateClinical Gate [clinicalgate.com]
- 21. Practical preparation procedures for docetaxel-loaded nanoparticles using polylactic acid-co-glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Frontiers | Rapamycin-Loaded mPEG-PLGA Nanoparticles Ameliorate Hepatic Steatosis and Liver Injury in Non-alcoholic Fatty Liver Disease [frontiersin.org]
- 25. connectjournals.com [connectjournals.com]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction
1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a pyrrolidinone derivative, is a versatile heterocyclic building block utilized in the synthesis of various pharmaceutical compounds and specialty chemicals.[1] Its unique properties, including high boiling point, high viscosity, and water solubility, make it a valuable component in diverse applications.[2] Given its role as a starting material and intermediate, rigorous characterization is imperative to ensure the identity, purity, and quality of the final products.[3][4] This application note provides a comprehensive guide to the analytical techniques for the thorough characterization of HEP, detailing robust protocols and the scientific rationale behind their application.
The structural confirmation and impurity profiling of HEP are critical aspects of quality control in pharmaceutical manufacturing.[5][6] The methodologies outlined herein are designed to provide a multi-faceted analytical approach, ensuring a high degree of confidence in the material's integrity. This guide is intended for researchers and scientists involved in drug development and chemical synthesis, offering both theoretical understanding and practical, step-by-step protocols.
Overall Analytical Workflow
A holistic characterization of this compound necessitates a combination of spectroscopic and chromatographic techniques. This integrated approach ensures unambiguous structural elucidation and accurate purity assessment.
Caption: Integrated workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Verification
NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5] For HEP, both ¹H and ¹³C NMR are essential to confirm the connectivity of the pyrrolidinone ring and the hydroxyethyl side chain.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of the signals are all used for structural assignment.
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of the HEP sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.
-
Instrument Setup:
-
Spectrometer: 300 MHz or higher field strength for better resolution.
-
Acquisition Parameters:
-
Number of scans: 8-16 (adjust for signal-to-noise).
-
Relaxation delay (d1): 1-5 seconds.[7]
-
Spectral width: 0-10 ppm.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Spectral Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the protons to the molecular structure.
Expected Data:
| Assignment | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| -OH | Variable (e.g., ~3.75) | Singlet (broad) | 1H |
| -CH₂-OH | ~3.74 | Triplet | 2H |
| N-CH₂- | ~3.51 | Triplet | 2H |
| -CH₂-C=O | ~2.40 | Triplet | 2H |
| -CH₂-CH₂-C=O | ~2.08 | Multiplet | 2H |
| Note: Chemical shifts are approximate and can vary based on solvent and concentration.[8][9] |
¹³C NMR Spectroscopy
Principle: ¹³C NMR provides information about the carbon skeleton of the molecule. Proton-decoupled spectra show a single peak for each chemically non-equivalent carbon atom.
Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Acquisition Parameters:
-
Proton decoupling is employed.[7]
-
A higher number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
-
Data Processing and Interpretation: Process the data similarly to ¹H NMR and assign the peaks based on their chemical shifts.
Expected Data:
| Assignment | Chemical Shift (ppm) |
| C=O | ~175 |
| -CH₂-OH | ~60 |
| N-CH₂- | ~50 |
| N-CH₂- (ring) | ~45 |
| -CH₂-C=O | ~30 |
| -CH₂-CH₂-C=O | ~18 |
| Note: These are predicted chemical shifts and may vary. |
Mass Spectrometry (MS): Confirming Molecular Weight
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[6] For HEP, MS is crucial for confirming the molecular weight and can provide fragmentation information that further supports the proposed structure.
Principle: The sample is ionized, and the resulting ions are separated based on their m/z ratio and detected. Electron Ionization (EI) is a common technique for volatile compounds like HEP.
Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For a liquid sample like HEP, direct infusion or injection via Gas Chromatography (GC-MS) can be used.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak [M]⁺ and characteristic fragment ions.
Expected Data:
-
Key Fragment Ions: Analysis of the fragmentation pattern can reveal the loss of specific groups, such as the hydroxyethyl side chain, providing further structural confirmation. Common fragments may appear at m/z 98, 86, 70, and 42.[8][10]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of IR radiation.[12]
Principle: Different chemical bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its vibrational modes.
Protocol:
-
Sample Preparation: For a liquid sample like HEP, the spectrum can be acquired directly as a thin film between two salt plates (e.g., KBr or NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[7] A background spectrum should be recorded and subtracted.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups in HEP.
Expected Data:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~2950-2850 | C-H stretch | Alkane |
| ~1680 | C=O stretch | Amide (lactam) |
| ~1290 | C-N stretch | Amine |
| ~1050 | C-O stretch | Alcohol |
| Note: Peak positions are approximate.[13][14] |
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
HPLC is a cornerstone technique for determining the purity of pharmaceutical compounds and for quantifying impurities.[5][6] A well-developed HPLC method provides high sensitivity and accuracy for impurity analysis.[5]
Principle: The sample is dissolved in a mobile phase and pumped through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.
Protocol:
-
Sample Preparation: Accurately weigh and dissolve the HEP sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or a more polar embedded-phase column is suitable. For instance, a Newcrom R1 column can be effective.[15]
-
Mobile Phase: A gradient or isocratic mixture of water and a polar organic solvent like acetonitrile or methanol. A buffer (e.g., phosphate or formate for MS compatibility) may be required for optimal peak shape.[3][15]
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C) for reproducibility.
-
Detector: UV detector (at a low wavelength like 210 nm, as HEP lacks a strong chromophore) or, ideally, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass Spectrometry (LC-MS) can also be used for impurity identification.[4][5]
-
Injection Volume: 5-20 µL.
-
-
Data Analysis:
-
Purity: Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Quantification: Use an external or internal standard method with a calibration curve for accurate quantification of the main component or specific impurities.
-
Caption: A typical workflow for the HPLC analysis of this compound.
Gas Chromatography (GC): Analysis of Volatile Impurities and Residual Solvents
GC is particularly useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents that may be present from the synthesis process.[5][6]
Principle: The sample is vaporized and injected into a column. Separation occurs as the analytes are carried by an inert gas (mobile phase) and interact with the stationary phase lining the column.
Protocol:
-
Sample Preparation: Dilute the HEP sample in a suitable high-purity solvent (e.g., methanol or isopropanol). Headspace GC is the preferred technique for residual solvent analysis to avoid non-volatile matrix effects.
-
Chromatographic Conditions:
-
Column: A polar capillary column (e.g., a wax-type or a 5% phenyl-polysiloxane column) is generally suitable.[16]
-
Carrier Gas: Helium or hydrogen at a constant flow rate.[16]
-
Injector: Split/splitless injector at a temperature sufficient to vaporize the sample and impurities (e.g., 250-280 °C).[16]
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C).[16]
-
Detector: Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for identification.
-
-
Data Analysis: Identify and quantify peaks by comparing their retention times and mass spectra (if using GC-MS) with those of known standards.
Conclusion
The comprehensive characterization of this compound is achieved through the synergistic application of multiple analytical techniques. NMR, MS, and IR spectroscopy provide definitive structural confirmation, while HPLC and GC are essential for assessing purity and identifying potential impurities. The protocols and guidelines presented in this application note offer a robust framework for ensuring the quality and consistency of HEP for its intended applications in research and development. Adherence to these multi-faceted analytical strategies is fundamental to maintaining high standards of scientific integrity and product quality.
References
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Available at: [Link]
-
ResearchGate. Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. (2018). Available at: [Link]
-
ResolveMass Laboratories Inc. Identification and profiling of impurities in Pharmaceuticals. Available at: [Link]
-
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Available at: [Link]
-
Toref. 5 Methods for Impurity Profiling in Pharmaceuticals. Available at: [Link]
-
PubMed. Synthesis and characterization of pyrrolidine derivatives as potent agonists of the human melanocortin-4 receptor. (2007). Available at: [Link]
-
ResearchGate. Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. (2017). Available at: [Link]
-
SciSpace. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. (2021). Available at: [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020). Available at: [Link]
-
SpectraBase. 1-(2-Hydroethyl)-2-pyrrolidinone - Optional[FTIR] - Spectrum. Available at: [Link]
-
SIELC Technologies. Separation of 1-(2-Hydroxyethyl)-4-piperidone on Newcrom R1 HPLC column. Available at: [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]
- Google Patents. Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
SpectraBase. 1-(2-Hydroethyl)-2-pyrrolidinone - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Available at: [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]
-
iChemical. N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. Available at: [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available at: [Link]
-
PubChem. CID 159939819. Available at: [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available at: [Link]
-
ACS Publications. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. (2023). Available at: [Link]
-
Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Available at: [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Available at: [Link]
-
MDPI. Gas Chromatography Multiresidue Method for Enantiomeric Fraction Determination of Psychoactive Substances in Effluents and River Surface Waters. (2020). Available at: [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. Available at: [Link]
-
Jade Scientific. 1-(2-Hydroxyethyl)-2-pyrrolidone, 98%, 500 ml. Available at: [Link]
Sources
- 1. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. ashland.com [ashland.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. biotech-spain.com [biotech-spain.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]
- 9. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) IR Spectrum [chemicalbook.com]
- 10. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 11. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 12. toref-standards.com [toref-standards.com]
- 13. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 14. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 15. Separation of 1-(2-Hydroxyethyl)-4-piperidone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. mdpi.com [mdpi.com]
Definitive Structural Elucidation of 1-(2-Hydroxyethyl)pyrrolidin-2-one using ¹H NMR Spectroscopy
An Application Note for Researchers and Drug Development Professionals
Abstract
1-(2-Hydroxyethyl)pyrrolidin-2-one is a versatile heterocyclic compound with significant applications in the pharmaceutical and chemical industries, where it serves as a solvent, a stabilizing agent, and a synthetic building block.[1] Its efficacy and safety in these roles are directly dependent on its precise molecular structure and purity. This application note provides a comprehensive guide to the structural characterization of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting ¹H NMR spectrum. This guide explains the causal relationships between the molecular structure and the observed spectral data, enabling researchers to unambiguously verify the compound's identity and purity.
Introduction: The Significance of this compound
This compound, also known as HEPP, is a colorless, viscous liquid recognized for its excellent solubility in both water and common organic solvents.[1][2] This amphiphilic character makes it highly valuable in diverse applications. In the pharmaceutical sector, it is employed as an excipient to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1] In cosmetics, it functions as a humectant and moisturizing agent.[1] Furthermore, its dual functionality—a lactam ring and a primary alcohol—makes it a key intermediate in the synthesis of more complex molecules, including polymers and specialty chemicals.[1]
Given its widespread use, rigorous quality control is imperative. ¹H NMR spectroscopy is an indispensable analytical technique for this purpose, providing a non-destructive and highly sensitive method for confirming molecular structure. This document serves as a practical guide for scientists to effectively utilize ¹H NMR for the characterization of this important compound.
Foundational Principles of ¹H NMR Spectroscopy
¹H NMR spectroscopy operates on the principle of nuclear magnetic resonance. Atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclei align either with or against the field, creating two distinct energy states. The energy difference between these states is directly proportional to the strength of the external magnetic field.
Irradiation with radiofrequency (RF) energy corresponding precisely to this energy gap causes the nuclei to "flip" from the lower to the higher energy state. This absorption of energy is known as resonance, and the spectrometer detects the signals produced as the nuclei relax back to their lower energy state.
The utility of NMR in structural elucidation comes from the fact that not all protons in a molecule resonate at the same frequency. The local electronic environment surrounding a proton shields it from the external magnetic field to varying degrees. This phenomenon, known as the chemical shift (δ) , is the cornerstone of NMR interpretation.[3] The number of signals, their positions (chemical shifts), their intensities (integrals), and their splitting patterns (multiplicity) provide a detailed fingerprint of the molecule's structure.[4]
Structural Analysis and Proton Environments
To interpret the spectrum, we must first identify the unique proton environments within the this compound molecule.
Caption: Structure of this compound with proton environments.
The molecule has six distinct sets of non-equivalent protons, labeled (a) through (f) in Figure 1.
-
H(a) & H(e): The two methylene groups on the N-ethyl chain are diastereotopic and thus chemically distinct. They will appear as two separate signals.
-
H(b), H(c), H(d): The three methylene groups on the pyrrolidinone ring are all in unique electronic environments. The H(b) protons are adjacent to the carbonyl group, H(c) are adjacent to the nitrogen, and H(d) are in the middle of the chain.
-
H(f): The hydroxyl proton is also unique and its signal can be variable.
Experimental Protocol
This protocol outlines the necessary steps from sample preparation to data acquisition for obtaining a high-resolution ¹H NMR spectrum.
Caption: Workflow for ¹H NMR analysis of this compound.
Part I: Sample Preparation
The quality of the NMR spectrum is profoundly dependent on proper sample preparation.
-
Weighing the Sample: Accurately weigh 5-25 mg of this compound into a clean, dry vial. A higher concentration does not always lead to a better spectrum and can cause line broadening due to increased viscosity.[5][6]
-
Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound. The deuterium provides a lock signal for the spectrometer to maintain field stability, and since it does not contain protons, it will not obscure the analyte signals.[7]
-
Dissolution: Cap the vial and gently vortex or swirl until the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[8]
-
Filtration: Particulate matter in the sample will severely degrade the magnetic field homogeneity, resulting in broad, distorted peaks. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality 5 mm NMR tube.[6] Avoid using cotton wool, as solvents can leach impurities from it.
-
Labeling: Clearly label the NMR tube with the sample identification.
Part II: Data Acquisition
These steps are performed at the NMR spectrometer console.
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it into the spectrometer's magnet.
-
Locking and Shimming:
-
Locking: The spectrometer will automatically "lock" onto the deuterium signal from the solvent (e.g., CDCl₃). This process compensates for any drift in the magnetic field strength over time.
-
Shimming: This is the most critical step for obtaining high resolution. Shimming involves adjusting a series of small electromagnetic coils to make the magnetic field as homogeneous as possible across the sample volume. Inhomogeneities lead to broad spectral lines and loss of resolution.[5]
-
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and begin the experiment. For a sample of this concentration, a high-quality spectrum can typically be obtained in a few minutes.
Spectral Interpretation and Data Analysis
The following analysis is based on a representative ¹H NMR spectrum acquired in CDCl₃.[9]
| Signal Label (Fig. 1) | Chemical Shift (δ, ppm)[9] | Multiplicity | Integration | Assignment | Rationale |
| H(f) | ~3.75 | Broad Singlet | 1H | -OH | The hydroxyl proton is exchangeable, often resulting in a broad singlet. Its chemical shift is variable and dependent on concentration and temperature. |
| H(e) | ~3.74 | Triplet | 2H | -CH₂-OH | This methylene group is directly attached to the electronegative oxygen, shifting it downfield. It is split into a triplet by the two neighboring H(a) protons (n+1 = 2+1 = 3). |
| H(a) | ~3.51 | Triplet | 2H | N-CH₂ -CH₂- | This methylene is adjacent to the nitrogen atom and the H(e) methylene group. It appears as a triplet due to coupling with the two H(e) protons. |
| H(c) | ~3.44 | Triplet | 2H | N-CH₂ -CH₂- (Ring) | Protons on a carbon adjacent to the lactam nitrogen are deshielded. This signal is a triplet due to coupling with the two neighboring H(d) protons. |
| H(b) | ~2.40 | Triplet | 2H | -CH₂ -C=O (Ring) | Protons alpha to a carbonyl group are deshielded and typically appear in this region. The signal is a triplet due to coupling with the two neighboring H(d) protons. |
| H(d) | ~2.08 | Multiplet | 2H | -CH₂-CH₂ -CH₂- (Ring) | These protons are coupled to both H(c) and H(b) protons (4 neighbors), resulting in a more complex multiplet (a theoretical pentet). |
Key Observations:
-
Chemical Shifts: The positions of the signals align with established principles. Protons nearer to electronegative atoms (Oxygen, Nitrogen) or electron-withdrawing groups (Carbonyl) are "deshielded" and appear at a higher chemical shift (further downfield).[3] For example, the protons on the ethyl chain (H(e) and H(a)) and the ring methylene adjacent to nitrogen (H(c)) are all downfield of 3.4 ppm. The protons alpha to the carbonyl (H(b)) are found around 2.40 ppm.
-
Integration: The relative area under each signal corresponds to the number of protons it represents.[10] The integration values (1H for OH, and 2H for each CH₂ group) confirm the assignments.
-
Splitting (Multiplicity): The splitting patterns follow the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.[10] For example, the H(e) signal at 3.74 ppm is a triplet because its carbon is adjacent to a CH₂ group (n=2), resulting in 2+1=3 peaks. This provides definitive information about the connectivity of the atoms.
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural verification of this compound. By following the detailed protocol for sample preparation and data acquisition, a high-resolution spectrum can be reliably obtained. The subsequent analysis of the chemical shifts, integration, and signal multiplicities allows for the unambiguous assignment of every proton in the molecule, confirming its identity and providing a crucial measure of its purity. This application note equips researchers and drug development professionals with the necessary framework to confidently employ ¹H NMR for the quality control and characterization of this important chemical compound.
References
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Arizona. (n.d.). NMR Sample Preparation. NMR Spectroscopy. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Sample preparation. Department of Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). CID 159939819. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the pyrrolidine region of the 1 H NMR spectrum. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0255245). Retrieved from [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
iChemical. (n.d.). N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Hydroethyl)-2-pyrrolidinone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 6. mun.ca [mun.ca]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 9. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR [m.chemicalbook.com]
- 10. acdlabs.com [acdlabs.com]
Application Note: FTIR Analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one for Quality Control and Research Applications
Abstract
This application note provides a comprehensive guide for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one. This versatile heterocyclic compound is a crucial building block in the synthesis of various pharmaceutical compounds and polymers.[1][2] Ensuring the purity and structural integrity of this compound is paramount for its application in research and drug development. This document outlines a detailed protocol for sample preparation and FTIR analysis, provides an in-depth interpretation of the resulting spectrum, and discusses the identification of potential impurities and degradation products. The methodologies described herein are designed for researchers, scientists, and drug development professionals to ensure the quality and consistency of this compound.
Introduction
This compound, also known as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a colorless to yellow liquid that serves as a vital intermediate in numerous chemical syntheses.[1][2][3] Its bifunctional nature, possessing both a hydroxyl group and a lactam ring, makes it a valuable precursor for a range of derivatives. Given its role in the pharmaceutical and polymer industries, a reliable and efficient method for quality control is essential.
FTIR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a sample.[4] By measuring the absorption of infrared radiation by the sample, an FTIR spectrum is generated, which serves as a unique molecular "fingerprint."[4] This application note details the use of FTIR spectroscopy for the qualitative analysis of this compound, focusing on the identification of its characteristic functional groups and the detection of common process-related impurities and degradation products.
Molecular Structure and Key Functional Groups
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. Understanding these is fundamental to accurate spectral interpretation.
Caption: Molecular structure of this compound highlighting the key functional groups: the five-membered lactam ring and the primary hydroxyl group.
Experimental Protocol: FTIR Analysis of Liquid this compound
This protocol describes the analysis of a neat liquid sample of this compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The ATR technique is ideal for liquid samples as it requires minimal sample preparation.[5]
Materials and Equipment
-
FTIR Spectrometer with a DTGS or MCT detector
-
ATR accessory with a diamond or zinc selenide crystal
-
Sample of this compound (analytical grade)
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
-
Disposable pipette or dropper
Experimental Workflow
Caption: Experimental workflow for the FTIR analysis of this compound using an ATR accessory.
Step-by-Step Protocol
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
-
Typical parameters: 4 cm⁻¹ resolution, 16-32 scans, 4000-400 cm⁻¹ spectral range.
-
-
Sample Application:
-
Using a clean disposable pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or smoothing.
-
Identify and label the characteristic absorption peaks.
-
-
Cleaning:
-
After analysis, clean the ATR crystal thoroughly with isopropanol or ethanol and lint-free wipes to remove all traces of the sample.
-
Spectral Interpretation
The FTIR spectrum of this compound is characterized by several distinct absorption bands corresponding to its functional groups. The following table summarizes the expected peak assignments.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Comments |
| 3600 - 3200 | O-H stretch | Hydroxyl (alcohol) | Strong, Broad | The broadness of this peak is indicative of intermolecular hydrogen bonding.[6] |
| 3000 - 2850 | C-H stretch | Alkane (CH₂) | Medium-Strong | Multiple peaks may be observed corresponding to symmetric and asymmetric stretching vibrations.[7] |
| ~1680 - 1650 | C=O stretch (Amide I) | Lactam (5-membered) | Strong, Sharp | The position is characteristic of a five-membered lactam ring.[8] |
| ~1465 | C-H bend (scissoring) | Alkane (CH₂) | Medium | |
| ~1290 | C-N stretch | Tertiary Amide (Lactam) | Medium-Strong | |
| ~1050 | C-O stretch | Primary Alcohol | Strong |
Note: The exact peak positions may vary slightly depending on the sample purity, instrument, and sampling technique.
Identification of Potential Impurities
The quality of this compound can be affected by residual starting materials, byproducts from the synthesis process, or degradation products. A common industrial synthesis route involves the reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA).[9][10]
Unreacted Starting Materials
-
γ-Butyrolactone (GBL): The presence of unreacted GBL can be identified by a sharp, strong carbonyl (C=O) stretching band around 1770 cm⁻¹ .[11][12] This is at a significantly higher wavenumber than the lactam carbonyl of the desired product.
-
Monoethanolamine (MEA): Residual MEA will exhibit characteristic N-H stretching bands in the region of 3400-3200 cm⁻¹ (often appearing as a doublet for the primary amine) and N-H bending vibrations around 1600 cm⁻¹ .[13][14] The O-H stretching of MEA will overlap with that of the product.
Synthesis Byproducts
The reaction between GBL and MEA may not go to completion, potentially leaving the intermediate, 4-hydroxy-N-(2-hydroxyethyl)-butanamide. This linear amide would show a different C=O stretching frequency (typically lower than the lactam) and a prominent N-H bending (Amide II) band around 1550 cm⁻¹ , which is absent in the tertiary lactam product.
Degradation Products
Under conditions of high temperature and oxygen, this compound can degrade.[11][13] Potential degradation products include formic acid and pyrrolidine.[11][13][15][16][17]
-
Formic Acid: Characterized by a very broad O-H stretch from 3300-2500 cm⁻¹ and a C=O stretch around 1710 cm⁻¹ .
-
Pyrrolidine: As a secondary amine, it would show a weak N-H stretching band around 3300 cm⁻¹ .
The presence of these impurity-related peaks in the FTIR spectrum of this compound would indicate a need for further purification or investigation.
Conclusion
FTIR spectroscopy is a rapid, reliable, and informative tool for the qualitative analysis of this compound. By following the detailed protocol and utilizing the spectral interpretation guide provided in this application note, researchers and quality control professionals can effectively verify the identity and assess the purity of this important chemical intermediate. The ability to quickly identify characteristic functional groups and detect common impurities is crucial for ensuring the consistency and success of downstream applications in the pharmaceutical and materials science fields.
References
-
Expanded region Fourier transform infrared spectrum (1900–1300 cm−1) of a solution of γ-butyrolactone and γ-hydroxybutyric acid, sodium salt in water. ResearchGate. Available at: [Link]
-
Figure S6 FTIR spectra of ethanolamine, CoCl2 and E-CoCl2. It is... ResearchGate. Available at: [Link]
-
Fourier transform infrared spectrum of a typical aqueous-based... ResearchGate. Available at: [Link]
-
a FTIR spectra of ethanolamine, acetic acid, and ionic liquid 2-hydroxy... ResearchGate. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. Available at: [Link]
-
Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. ResearchGate. Available at: [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. Available at: [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. Available at: [Link]
-
FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. Available at: [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidone | C6H11NO2. PubChem. Available at: [Link]
-
Development of a New Production Process for N Vinyl2Pyrrolidone. ResearchGate. Available at: [Link]
-
ChemInform Abstract: Development of a New Production Process for N-Vinyl-2-pyrrolidone. ResearchGate. Available at: [Link]
-
ATR-FTIR. Edinburgh Instruments. Available at: [Link]
- Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. Google Patents.
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Available at: [Link]
-
Carbonyl compounds - IR - spectroscopy. Available at: [Link]
-
Frequency of the band for stretching vibration of hydroxyl groups as a function of temperature. ResearchGate. Available at: [Link]
-
Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. MDPI. Available at: [Link]
Sources
- 1. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 5. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 6. CID 159939819 | C12H22N2O4 | CID 159939819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1H NMR spectrum [chemicalbook.com]
- 8. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Infrared spectra of solid-state ethanolamine: Laboratory data in support of JWST observations | Astronomy & Astrophysics (A&A) [aanda.org]
- 16. Monoethanolamine(141-43-5) IR Spectrum [chemicalbook.com]
- 17. spectrabase.com [spectrabase.com]
applications of 1-(2-Hydroxyethyl)pyrrolidin-2-one in polymer chemistry
An Application Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one in Advanced Polymer Synthesis
Introduction: The Versatility of a Functional Lactam
This compound, commonly referred to as HEPY or HEP, is a bifunctional organic compound featuring a five-membered lactam (pyrrolidinone) ring and a primary hydroxyl group.[1][2] This unique architecture makes it a highly valuable and versatile building block in modern polymer chemistry. Its excellent solubility in both water and common organic solvents, coupled with the reactivity of its hydroxyl group, allows for its use in a wide array of polymerization and polymer modification strategies.[3]
The pyrrolidone moiety imparts hydrophilicity, biocompatibility, and strong hydrogen bonding capabilities to polymer systems, while the terminal hydroxyl group serves as a reactive handle for covalent incorporation into polymer backbones or for further chemical transformation.[4] This guide provides an in-depth exploration of HEPY's primary applications in polymer science, complete with detailed protocols and the scientific rationale behind its utility for researchers, scientists, and professionals in drug development and material science.
| Property | Value | Reference |
| CAS Number | 3445-11-2 | [1][2][5] |
| Molecular Formula | C₆H₁₁NO₂ | [3][6] |
| Molecular Weight | 129.16 g/mol | [1][3] |
| Appearance | White or colorless to yellow powder or clear liquid | [2][3] |
| Boiling Point | 140-142 °C at 3 mmHg | [2][7] |
| Density | ~1.143 g/mL at 25 °C | [2][7] |
| Solubility | Highly soluble in water (1000 g/L at 20 °C) | [2][3] |
Part 1: Key Precursor to N-Vinyl-2-Pyrrolidone (NVP) Monomer
One of the most significant industrial applications of HEPY is its role as a direct precursor to N-vinyl-2-pyrrolidone (NVP), the monomer for producing polyvinylpyrrolidone (PVP). PVP is a water-soluble, non-toxic polymer with immense demand in the pharmaceutical, cosmetic, and biomedical industries.[8] The traditional Reppe synthesis of NVP involves the reaction of 2-pyrrolidone with highly flammable and explosive acetylene gas. The HEPY-based route offers a safer and more sustainable alternative, proceeding through a gas-phase dehydration reaction that yields NVP and water as the sole byproduct.[8]
Reaction Pathway: Dehydration of HEPY
The conversion of HEPY to NVP is a catalytic elimination reaction where the hydroxyl group and a proton from the adjacent carbon are removed to form a vinyl group and a molecule of water. This process is typically carried out at elevated temperatures in a continuous gas-phase reactor over a solid catalyst.[8]
Caption: Gas-phase catalytic dehydration of HEPY to NVP.
Protocol 1: Continuous Gas-Phase Synthesis of NVP from HEPY
This protocol describes a lab-scale continuous process for the dehydration of HEPY, adapted from modern green chemistry principles.[8]
Rationale: A continuous flow system using a heterogeneous catalyst is chosen for its efficiency, safety, and ease of product separation. Sodium-doped silica is an effective and inexpensive catalyst for this dehydration.[8]
Materials & Equipment:
-
This compound (HEPY), ≥98% purity[1]
-
Sodium-doped silica catalyst
-
Tubular fixed-bed reactor (e.g., quartz tube)
-
Tube furnace with temperature controller
-
Syringe pump for liquid feed
-
Inert gas supply (e.g., Nitrogen, Argon) with mass flow controller
-
Condenser and cold trap system for product collection
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Packing: Pack the tubular reactor with a known amount of the sodium-doped silica catalyst, securing it with quartz wool plugs.
-
System Setup: Install the reactor inside the tube furnace. Connect the inert gas line and the HEPY feed line (via syringe pump) to the reactor inlet. Attach the condenser and cold trap (cooled with a dry ice/acetone bath) to the reactor outlet.
-
Inerting and Heating: Purge the system with nitrogen gas (e.g., 20 mL/min) for 30 minutes to remove air. Heat the furnace to the reaction temperature (e.g., 300-400 °C).
-
Reaction Initiation: Once the temperature is stable, begin feeding liquid HEPY into the reactor at a controlled rate (e.g., 0.1 mL/min). The HEPY will vaporize upon entering the hot zone.
-
Product Collection: The product stream, containing NVP, unreacted HEPY, and water, will exit the reactor. NVP and HEPY will condense in the water-cooled condenser and the cold trap, while water will also be collected.
-
Steady State & Analysis: Allow the reaction to run for several hours to reach a steady state. Collect the liquid product and analyze its composition using GC to determine the conversion of HEPY and the selectivity to NVP.
-
Purification: The collected NVP can be purified from unreacted HEPY and byproducts by vacuum distillation.
Self-Validation: The success of the synthesis is validated by GC analysis, which should show a high selectivity (>95%) to NVP with minimal byproducts.[8] The identity of the purified NVP can be confirmed by ¹H NMR and FTIR spectroscopy.
Part 2: Direct Incorporation of HEPY into Polymer Architectures
The nucleophilic hydroxyl group of HEPY provides a direct route for its incorporation into diverse polymer structures, functionalizing them with the desirable properties of the pyrrolidone ring. This approach is particularly useful for creating specialty polymers with enhanced hydrophilicity, thermal stability, or unique coordination properties.
Application Example: Synthesis of Functionalized Cyclotriphosphazenes
HEPY can be used as a building block to modify inorganic polymer backbones like hexachlorocyclotriphosphazene (HCCP). The reaction proceeds via a nucleophilic substitution where the hydroxyl group of HEPY displaces the chlorine atoms on the phosphazene ring, creating a highly functionalized, thermally stable, and non-flammable material.[5][7]
Caption: Workflow for the synthesis of a functionalized polyphosphazene.
Protocol 2: Synthesis of Hexakis[2-(2-oxo-1-pyrrolidinyl)ethoxy]cyclotriphosphazene
Rationale: This protocol utilizes a standard nucleophilic substitution reaction. A non-nucleophilic base (triethylamine) is used to scavenge the HCl byproduct, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the P-Cl bonds of the starting material.
Materials & Equipment:
-
Hexachlorocyclotriphosphazene (HCCP)
-
This compound (HEPY)[5]
-
Triethylamine (TEA), dried
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Standard glassware for filtration and purification
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve HCCP in anhydrous THF.
-
In a separate flask, prepare a solution of HEPY (a slight excess, e.g., 6.6 equivalents) and TEA (6.6 equivalents) in anhydrous THF.
-
Reaction: Add the HEPY/TEA solution dropwise to the stirring HCCP solution at room temperature.
-
After the addition is complete, heat the mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC (disappearance of HCCP).
-
Work-up: Cool the reaction mixture to room temperature. The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt and wash the solid with a small amount of THF.
-
Isolation: Combine the filtrates and remove the THF under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel to yield the pure, fully substituted product.
Self-Validation: The final product structure should be confirmed using analytical techniques. ¹H and ³¹P NMR spectroscopy will confirm the complete substitution of chlorine atoms (disappearance of the P-Cl signal and appearance of P-O-R signals). FTIR spectroscopy will show the characteristic C=O stretch of the pyrrolidone ring and the P-O-C stretching vibrations.
Part 3: Role in Advanced Hydrogels for Biomedical Applications
While HEPY itself is not typically homopolymerized into hydrogels, its derivative, NVP, is a cornerstone monomer for creating biocompatible hydrogels. Copolymerizing NVP with other functional monomers, such as 2-hydroxyethyl methacrylate (HEMA), allows for the fabrication of hydrogels with tunable properties ideal for drug delivery, tissue engineering, and contact lenses.[9][10][11]
Design Principle: Poly(NVP-co-HEMA) Hydrogels
By varying the ratio of hydrophilic NVP to the slightly less hydrophilic HEMA and adjusting the crosslinker density, one can precisely control the hydrogel's equilibrium water content (EWC), mesh size, mechanical strength, and, critically, the release kinetics of encapsulated drugs.[10]
Caption: Control of hydrogel properties via formulation.
Protocol 3: Synthesis and Characterization of a Poly(NVP-co-HEMA) Hydrogel
Rationale: This protocol employs a simple and robust free-radical polymerization in an aqueous solution, a common method for hydrogel synthesis.[9] Potassium persulfate is chosen as a water-soluble thermal initiator. The properties of the resulting hydrogel are validated through swelling studies and an in-vitro drug release assay.
Materials & Equipment:
-
N-Vinyl-2-pyrrolidone (NVP), inhibitor removed
-
2-Hydroxyethyl methacrylate (HEMA), inhibitor removed
-
N,N'-methylenebis(acrylamide) (MBAm), crosslinker
-
Potassium persulfate (KPS), initiator[10]
-
Deionized water
-
Model drug (e.g., Paracetamol, Vitamin B12)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Molds (e.g., between two glass plates with a spacer)
-
UV-Vis Spectrophotometer, analytical balance
Procedure:
-
Monomer Solution: Prepare the monomer solution by dissolving desired amounts of NVP, HEMA, and MBAm (e.g., 1-2 mol% of total monomers) in deionized water. For example, a 1:1 molar ratio of NVP to HEMA.
-
Initiator Addition: Add the initiator, KPS (e.g., 0.5 mol% of total monomers), to the solution and mix until fully dissolved.
-
Polymerization: Purge the solution with nitrogen for 15 minutes to remove dissolved oxygen, which inhibits radical polymerization. Cast the solution into the molds.
-
Curing: Place the molds in an oven at a set temperature (e.g., 60-70 °C) for several hours (e.g., 12-24 h) to allow for complete polymerization and crosslinking.
-
Purification: Remove the resulting hydrogel sheet from the mold. Cut discs of a defined size. Wash the discs extensively in deionized water for 2-3 days (changing the water frequently) to remove unreacted monomers, initiator, and any soluble oligomers.
Self-Validation & Characterization:
-
Swelling Study:
-
Lyophilize (freeze-dry) a pre-cut hydrogel disc to obtain its dry weight (W_d).
-
Immerse the dry disc in PBS (pH 7.4) at 37 °C.
-
At regular intervals, remove the disc, gently blot the surface to remove excess water, and record its swollen weight (W_s).
-
Continue until the weight becomes constant (equilibrium).
-
Calculate the Equilibrium Swelling Ratio (ESR) as: ESR = (W_s - W_d) / W_d.
-
-
In-Vitro Drug Release:
-
Load the hydrogel by soaking it in a concentrated solution of the model drug for 24 hours.
-
Dry the loaded hydrogel and place it in a known volume of PBS (pH 7.4) at 37 °C with gentle stirring.
-
At timed intervals, withdraw aliquots of the release medium and measure the drug concentration using a UV-Vis spectrophotometer at the drug's λ_max. Replenish with fresh PBS.
-
Plot the cumulative percentage of drug released versus time. The release profile (e.g., initial burst vs. sustained release) validates the hydrogel's performance as a controlled delivery system.[10]
-
Conclusion
This compound is a cornerstone chemical for the synthesis of advanced functional polymers. Its primary role as a safer precursor to NVP grants access to the vast world of PVP-based materials, particularly biocompatible hydrogels for the pharmaceutical and drug delivery sectors.[8][10] Furthermore, its intrinsic reactivity allows for its direct use as a functionalizing agent, enabling the creation of novel inorganic-organic hybrid polymers and other specialty materials.[5][7] The protocols and principles outlined in this guide demonstrate the breadth of HEPY's utility and provide a robust framework for its application in both academic research and industrial development.
References
-
Macromolecules. (n.d.). Studies on copolymeric hydrogels of N-vinyl-2-pyrrolidone with 2-hydroxyethyl methacrylate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Retrieved from [Link]
-
Polymer Chemistry. (2017). Investigation on the controlled synthesis and post-modification of poly-[(N-2-hydroxyethyl)-aspartamide]-based polymers. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization and application of poly[(1-vinyl-2-pyrrolidone)-co-(2-hydroxyethyl methacrylate)] as controlled-release polymeric system. Retrieved from [Link]
-
Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5913-5922. Retrieved from [Link]
-
ResearchGate. (2011). Characterization of Crosslinked Poly (2-Hydroxyethyl Methacrylate-co-N-Vinyl-2-Pyrrolidone) as a Carrier for Controlled Drug Delivery. Retrieved from [Link]
-
DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]
Sources
- 1. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. products.basf.com [products.basf.com]
- 5. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
The Multifaceted Role of 1-(2-Hydroxyethyl)pyrrolidin-2-one in Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Pyrrolidone Derivative
In the dynamic field of nanotechnology, the synthesis of nanoparticles with controlled size, shape, and stability is paramount for their application in diverse areas, including drug delivery, diagnostics, and catalysis. While a variety of chemical entities have been explored for their roles in nanoparticle formation, 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) emerges as a promising, yet underexplored, multifunctional agent. This technical guide provides an in-depth analysis of the putative roles of HEP in nanoparticle synthesis, drawing upon the well-established functions of its structural analogs, N-methyl-2-pyrrolidone (NMP) and polyvinylpyrrolidone (PVP).
This compound is a water-soluble, polar aprotic solvent with a boiling point of 140-142 °C at 3 mmHg.[1][2] Its unique molecular structure, featuring a five-membered lactam ring, a carbonyl group, and a primary hydroxyl group, endows it with the potential to act simultaneously as a solvent, a reducing agent, and a stabilizing (capping) agent in the synthesis of metallic nanoparticles.
Physicochemical Properties of this compound
A comprehensive understanding of HEP's physicochemical properties is crucial to harnessing its potential in nanoparticle synthesis.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₁NO₂ | [1][2] |
| Molar Mass | 129.16 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.143 g/mL at 25 °C | [1][3] |
| Boiling Point | 140-142 °C / 3 mmHg | [1][3] |
| Melting Point | 19-21 °C | [1] |
| Water Solubility | 1000 g/L at 20 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
The Trifunctional Role of HEP in Nanoparticle Synthesis: A Mechanistic Perspective
Based on the functionalities present in the HEP molecule and the established roles of its analogs, a trifunctional mechanism in nanoparticle synthesis can be proposed.
Solvent Medium:
With its high polarity and miscibility with water, HEP can serve as an effective solvent for a wide range of metal precursors, such as HAuCl₄ and AgNO₃, facilitating a homogenous reaction environment.[4] This is analogous to the role of NMP, a well-known solvent in various chemical processes, including nanoparticle synthesis.
Reducing Agent:
The primary hydroxyl group in HEP can act as a mild reducing agent, capable of reducing metal ions to their zerovalent state, thereby initiating the nucleation of nanoparticles. This is particularly relevant for the synthesis of noble metal nanoparticles like gold and silver. The oxidation of the hydroxyl group to an aldehyde or carboxylic acid would provide the necessary electrons for the reduction of metal ions. This behavior is observed in other alcohol-based reducing agents used in nanoparticle synthesis.[5][6]
Capping and Stabilizing Agent:
The pyrrolidone ring, with its carbonyl group (C=O) and the nitrogen atom, along with the hydroxyl group (-OH) on the ethyl side chain, can effectively cap the surface of newly formed nanoparticles.[7][8] These functional groups can coordinate with the metal surface, preventing aggregation and ensuring colloidal stability. This capping action is crucial for controlling the size and morphology of the nanoparticles. The lone pair of electrons on the oxygen of the carbonyl group and the hydroxyl group can interact with the nanoparticle surface, forming a protective layer.[9] This is a well-documented role for the pyrrolidone units in PVP, which is widely used as a stabilizer in nanoparticle synthesis.[10]
Visualizing the Mechanism: The Role of HEP in Nanoparticle Formation
Caption: Proposed mechanism of HEP in nanoparticle synthesis.
Application Protocols: Synthesis of Gold and Silver Nanoparticles using HEP
The following are detailed, step-by-step model protocols for the synthesis of gold (AuNPs) and silver (AgNPs) nanoparticles, where this compound is hypothesized to act as the primary solvent, reducing agent, and stabilizer. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 1: One-Pot Synthesis of Gold Nanoparticles (AuNPs)
This protocol outlines a straightforward method for synthesizing AuNPs where HEP's multiple functionalities are leveraged for a simplified and efficient process.
| Reagent | Formula | Purity | Supplier (Example) |
| Gold(III) chloride trihydrate | HAuCl₄·3H₂O | ≥99.9% | Sigma-Aldrich |
| This compound | C₆H₁₁NO₂ | ≥98% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore |
graph TD { A[Prepare 1 mM HAuCl₄ solution in Deionized Water] --> B{Add 1 mL of HAuCl₄ solution to10 mL of HEP in a flask}; B --> C{Heat the mixture to80-120°C with vigorous stirring}; C --> D{Observe color change from yellow to ruby red}; D --> E{Maintain temperature for 30-60 minutes}; E --> F[Cool the solution to room temperature]; F --> G[Characterize AuNPs (UV-Vis, DLS, TEM)];subgraph "Preparation" A; end subgraph "Synthesis" B; C; D; E; end subgraph "Post-Synthesis" F; G; end style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style B fill:#E6F4EA,stroke:#34A853,stroke-width:2px style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px style F fill:#FCE8E6,stroke:#EA4335,stroke-width:2px style G fill:#FCE8E6,stroke:#EA4335,stroke-width:2px
}
Caption: Workflow for the one-pot synthesis of AuNPs using HEP.
-
Preparation of Precursor Solution: Prepare a 1 mM aqueous solution of HAuCl₄·3H₂O.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer and a condenser, add 10 mL of this compound.
-
Initiation of Reaction: While stirring, add 1 mL of the 1 mM HAuCl₄ solution to the flask.
-
Heating and Reduction: Heat the mixture to a constant temperature between 80 °C and 120 °C under vigorous stirring. A color change from pale yellow to ruby red should be observed, indicating the formation of AuNPs. The time for this color change will depend on the temperature.
-
Reaction Completion: Continue heating and stirring for an additional 30-60 minutes to ensure complete reduction and stabilization.
-
Cooling: Remove the heat source and allow the solution to cool to room temperature.
-
Characterization:
-
UV-Visible Spectroscopy: Record the UV-Vis spectrum of the colloidal solution. A characteristic surface plasmon resonance (SPR) peak for spherical AuNPs is expected between 520-540 nm.
-
Dynamic Light Scattering (DLS): Determine the hydrodynamic diameter and size distribution of the synthesized AuNPs.
-
Transmission Electron Microscopy (TEM): Visualize the morphology and determine the core size of the AuNPs.
-
The heating of the HAuCl₄ solution in the presence of HEP facilitates the reduction of Au³⁺ ions by the hydroxyl group of HEP. The pyrrolidone moiety of HEP then caps the nascent AuNPs, preventing their aggregation and controlling their growth. The final concentration of HEP and the reaction temperature can be varied to tune the size of the resulting AuNPs. Higher temperatures are expected to lead to faster reaction kinetics and potentially smaller, more monodisperse nanoparticles.
Protocol 2: Synthesis of Silver Nanoparticles (AgNPs) with a Secondary Reducing Agent
This protocol utilizes HEP primarily as a solvent and stabilizer, with the addition of a mild secondary reducing agent to facilitate more controlled growth of AgNPs.
| Reagent | Formula | Purity | Supplier (Example) |
| Silver Nitrate | AgNO₃ | ≥99.0% | Sigma-Aldrich |
| This compound | C₆H₁₁NO₂ | ≥98% | Sigma-Aldrich |
| Sodium Borohydride | NaBH₄ | ≥98% | Sigma-Aldrich |
| Deionized Water | H₂O | 18.2 MΩ·cm | Millipore |
graph TD { A[Prepare 10 mM AgNO₃ and 100 mM NaBH₄ solutions in Deionized Water] --> B{Dissolve 1 mL of HEP in 20 mL of Deionized Water in a flask}; B --> C{Add 1 mL of 10 mM AgNO₃ solution and stir for 15 minutes}; C --> D{Add 0.5 mL of ice-cold 100 mM NaBH₄ solution dropwise while stirring vigorously}; D --> E{Observe color change to yellowish-brown}; E --> F[Continue stirring for 1 hour at room temperature]; F --> G[Characterize AgNPs (UV-Vis, DLS, TEM)];subgraph "Preparation" A; end subgraph "Synthesis" B; C; D; E; F; end subgraph "Post-Synthesis" G; end style A fill:#E8F0FE,stroke:#4285F4,stroke-width:2px style B fill:#E6F4EA,stroke:#34A853,stroke-width:2px style C fill:#E6F4EA,stroke:#34A853,stroke-width:2px style D fill:#E6F4EA,stroke:#34A853,stroke-width:2px style E fill:#E6F4EA,stroke:#34A853,stroke-width:2px style F fill:#E6F4EA,stroke:#34A853,stroke-width:2px style G fill:#FCE8E6,stroke:#EA4335,stroke-width:2px
}
Caption: Workflow for the synthesis of AgNPs using HEP and a secondary reducing agent.
-
Preparation of Stock Solutions: Prepare a 10 mM aqueous solution of AgNO₃ and a 100 mM aqueous solution of NaBH₄. The NaBH₄ solution should be freshly prepared and kept on ice.
-
Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve 1 mL of this compound in 20 mL of deionized water with magnetic stirring.
-
Addition of Silver Precursor: To this solution, add 1 mL of the 10 mM AgNO₃ solution and continue stirring for 15 minutes to ensure proper complexation.
-
Reduction: While stirring vigorously, add 0.5 mL of the ice-cold 100 mM NaBH₄ solution dropwise. A color change to yellowish-brown should be observed immediately, indicating the formation of AgNPs.
-
Stabilization: Continue stirring the solution for 1 hour at room temperature to allow for complete reduction and stabilization of the AgNPs by HEP.
-
Characterization:
-
UV-Visible Spectroscopy: Measure the UV-Vis spectrum. The SPR peak for spherical AgNPs is typically observed in the range of 400-450 nm.
-
Dynamic Light Scattering (DLS): Analyze the particle size and distribution.
-
Transmission Electron Microscopy (TEM): Confirm the size and morphology of the synthesized AgNPs.
-
In this protocol, HEP primarily acts as a capping agent, preventing the agglomeration of the AgNPs formed upon the rapid reduction of Ag⁺ ions by NaBH₄. The pyrrolidone and hydroxyl functionalities of HEP will adsorb onto the surface of the silver nanoparticles, providing steric stabilization. The concentration of HEP can be varied to control the final size of the nanoparticles; a higher concentration of the capping agent generally leads to smaller nanoparticles.
Conclusion and Future Outlook
While direct literature on the application of this compound in nanoparticle synthesis is nascent, its structural and chemical properties, in conjunction with the well-documented roles of its analogs, strongly support its potential as a versatile, multifunctional agent. The provided application notes and protocols serve as a foundational guide for researchers to explore the utility of HEP in creating novel nanomaterials. Further investigations should focus on systematically studying the influence of reaction parameters, such as temperature, pH, and reactant concentrations, on the resulting nanoparticle characteristics. Such studies will undoubtedly pave the way for the rational design of advanced nanomaterials for a myriad of applications in medicine and materials science.
References
-
ChemBK. 1-(2-HYDROXYETHYL)-2-PYRROLIDINONE - Physico-chemical Properties. Available from: [Link]
-
Javed, R., et al. (2020). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Bioengineering and Biotechnology, 8, 938. Available from: [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. Available from: [Link]
-
Boopathi, S., et al. (2012). Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium. Journal of Nanoparticles, 2013, 1-8. Available from: [Link]
-
Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. Available from: [Link]
-
Gan, P. P., et al. (2012). Facile one-pot synthesis of gold nanoparticles using alcohol ionic liquids. Journal of Materials Chemistry, 22(23), 11536-11538. Available from: [Link]
-
Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology, 18, 172. Available from: [Link]
-
Piktel, E., et al. (2021). Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers. Polymers, 13(23), 4156. Available from: [Link]
-
Gan, P. P., & Li, S. F. Y. (2012). Facile one-pot synthesis of gold nanoparticles using alcohol ionic liquids. Journal of Materials Chemistry, 22(23), 11536-11538. Available from: [Link]
-
Iravani, S., et al. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences, 9(6), 385–406. Available from: [Link]
-
D'Accolti, E., et al. (2024). Protocol for synthesis of spherical silver nanoparticles with stable optical properties and characterization by transmission electron microscopy. STAR Protocols, 5(1), 102875. Available from: [Link]
-
Dhand, C., et al. (2015). Biogenic Approaches to Metal Nanoparticle Synthesis and Their Application in Biotechnology. Critical Reviews in Biotechnology, 35(4), 465-479. Available from: [Link]
-
Ayivi, R. D., et al. (2022). Synthesis of Silver Nanoparticles V.2. protocols.io. Available from: [Link]
-
Iravani, S. (2014). Synthesis of silver nanoparticles: chemical, physical and biological methods. Research in Pharmaceutical Sciences, 9(6), 385-406. Available from: [Link]
-
Singh, R., et al. (2023). What is the role of phytochemical compounds as capping agents for the inhibition of aggregation in the green synthesis of metal oxide nanoparticles? A DFT molecular level response. RSC Advances, 13(33), 22967-22978. Available from: [Link]
-
Arakawa, K., et al. (2021). One-Pot Synthesis and Immobilization of Gold Nanoparticles Using Peptidyl Microbeads. Nanomaterials, 11(8), 2056. Available from: [Link]
-
Bamoniri, A., & Biabani, M. (2019). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Tetrahedron Letters, 60(4), 361-364. Available from: [Link]
-
Marti, M., et al. (2021). Comparison of N-methyl-2-pyrrolidone (NMP) and the "date rape" drug GHB: behavioral toxicology in the mouse model. Psychopharmacology, 238(8), 2275-2295. Available from: [Link]
-
Kedar, K., et al. (2022). Synthesis of Silver Nanoparticles by Chemical Reduction Method. International Journal of Pharmaceutical and Phytopharmacological Research, 12(5), 1-5. Available from: [Link]
-
Chen, Y.-H., et al. (2024). Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted pyrrolidines. RSC Advances, 14(18), 12631-12636. Available from: [Link]
-
Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). Available from: [Link]
-
Saraji, M., & Farajmand, B. (2010). Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. Journal of Chromatography A, 1217(22), 3535-3541. Available from: [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. Available from: [Link]
-
Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249377. Available from: [Link]
-
Bader, M., et al. (2007). Structural formulas of N-methyl-2-pyrrolidone (NMP) and its main... ResearchGate. Available from: [Link]
-
Alizadeh, S. R., & Zare, K. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4867. Available from: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Facile one-pot synthesis of gold nanoparticles using alcohol ionic liquids - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential [frontiersin.org]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile and One Pot Synthesis of Gold Nanoparticles Using Tetraphenylborate and Polyvinylpyrrolidone for Selective Colorimetric Detection of Mercury Ions in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Stabilization of Gold Nanoparticles Using Water-Soluble Synthetic and Natural Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthetic Landscape of 1-(2-Hydroxyethyl)pyrrolidin-2-one: An Application and Protocol Guide
Introduction: The Versatility of a Heterocyclic Building Block
1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a colorless to yellow liquid, is a versatile heterocyclic compound that serves as a crucial intermediate in a multitude of synthetic pathways.[1] Its unique bifunctional nature, possessing both a hydroxyl group and a lactam moiety, makes it a valuable precursor in the pharmaceutical, cosmetic, and polymer industries.[2] In drug development, the pyrrolidine scaffold is a common feature in a variety of biologically active molecules.[3][4] HEP's utility extends to its role as a solvent, a stabilizer in formulations, and a monomer in the synthesis of specialty polymers.[2][5] This document provides a comprehensive guide to the experimental setup for key reactions involving HEP, offering detailed protocols and mechanistic insights for researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a reagent is paramount for safe and effective experimentation.
| Property | Value | Reference |
| CAS Number | 3445-11-2 | [1] |
| Molecular Formula | C₆H₁₁NO₂ | [6] |
| Molecular Weight | 129.16 g/mol | [6] |
| Appearance | Colorless to yellow liquid | [5] |
| Boiling Point | 140-142 °C at 3 mmHg | [1] |
| Density | 1.143 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.496 | [1] |
Safety and Handling: this compound is classified as an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS).
Core Reactions and Protocols
The reactivity of HEP is primarily centered around its primary hydroxyl group, which can readily undergo esterification, etherification, and oxidation. The lactam ring also offers avenues for further functionalization, though this guide will focus on the transformations of the hydroxyethyl side chain.
Esterification of this compound via Fischer-Speier Esterification
The conversion of the hydroxyl group of HEP to an ester is a fundamental transformation for modifying its properties and for creating more complex molecules. The Fischer-Speier esterification, an acid-catalyzed reaction between an alcohol and a carboxylic acid, is a classic and effective method.[8]
Causality of Experimental Choices: The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, it is common practice to use an excess of one of the reactants (typically the more available and less expensive one) or to remove the water formed during the reaction, in accordance with Le Châtelier's principle.[9][10] The choice of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[11]
Protocol 1: Synthesis of 1-(2-Acetoxyethyl)pyrrolidin-2-one
This protocol describes the esterification of HEP with acetic acid to yield 1-(2-acetoxyethyl)pyrrolidin-2-one.
Materials:
-
This compound (HEP)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add an excess of glacial acetic acid (3.0-5.0 eq), which will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing a saturated sodium bicarbonate solution to neutralize the excess acid. Caution: CO₂ evolution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-(2-acetoxyethyl)pyrrolidin-2-one can be purified by vacuum distillation or column chromatography on silica gel.
Diagram: Fischer-Speier Esterification Mechanism
Caption: Mechanism of Fischer-Speier Esterification.
Etherification of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[12] This Sₙ2 reaction is highly effective for synthesizing both symmetrical and unsymmetrical ethers.[13]
Causality of Experimental Choices: The first step involves the deprotonation of the alcohol (HEP) to form a more nucleophilic alkoxide. A strong base, such as sodium hydride (NaH), is often employed because its byproduct, hydrogen gas, is inert and easily removed from the reaction mixture.[14] The choice of a polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is critical as it can solvate the cation of the alkoxide, leaving the anionic nucleophile more exposed and reactive, while not participating in hydrogen bonding that could hinder the nucleophile.[15] A primary alkyl halide is the preferred electrophile to minimize competing elimination reactions (E2).[13]
Protocol 2: Synthesis of 1-(2-Methoxyethyl)pyrrolidin-2-one
This protocol details the synthesis of 1-(2-methoxyethyl)pyrrolidin-2-one from HEP and methyl iodide.
Materials:
-
This compound (HEP)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Methyl Iodide (CH₃I)
-
Ammonium Chloride Solution (saturated)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.
-
Under a stream of nitrogen or argon, add sodium hydride (1.1 eq) to the flask.
-
Carefully wash the NaH dispersion with anhydrous hexanes to remove the mineral oil, and then decant the hexanes.
-
Add anhydrous THF or DMF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF or DMF and add it dropwise to the NaH slurry via the dropping funnel. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-(2-methoxyethyl)pyrrolidin-2-one can be purified by vacuum distillation or column chromatography.
Diagram: Williamson Ether Synthesis Workflow
Caption: Conceptual workflow for the synthesis of NVP from HEP.
Conclusion
This compound is a highly valuable and adaptable chemical intermediate. The protocols detailed in this guide for its esterification, etherification, oxidation, and dehydration provide a solid foundation for researchers and drug development professionals to harness its synthetic potential. The key to successful experimentation lies in understanding the underlying reaction mechanisms and the rationale behind the chosen experimental conditions. By following these guidelines and adhering to strict safety protocols, the full synthetic utility of HEP can be realized in a variety of applications.
References
-
JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. (2025-05-22). [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Ley, S. V., & Marsden, S. P. (2023). Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes. Organic Process Research & Development.
-
Wikipedia. Williamson ether synthesis. [Link]
-
ResearchGate. Development of a New Production Process for N Vinyl2Pyrrolidone. (2025-08-07). [Link]
-
Oxford Academic. Development of a New Production Process for N-Vinyl-2-pyrrolidone. [Link]
-
Chemistry LibreTexts. 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. (2020-05-30). [Link]
-
Organic Syntheses. TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. [Link]
-
Chemguide. esterification - alcohols and carboxylic acids. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
- Google Patents.
-
Chem-Station Int. Ed. TEMPO Oxidation. (2014-03-24). [Link]
- Google Patents. Process for the industrial production of beta-hydroxyalkyl amides.
-
Wikipedia. Fischer–Speier esterification. [Link]
-
PubMed. Synthesis and pharmacological evaluation of pyrrolidin-2-one derivatives as antiarrhythmic, antihypertensive and alpha-adrenolytic agents. [Link]
-
Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022-11-16). [Link]
-
Organic Chemistry Explained. Preparation and Reactions of Carboxylic Acids, Esters and Amides. (2006-05-29). [Link]
-
National Center for Biotechnology Information. Conversion of Amides to Esters by the Nickel-Catalyzed Activation of Amide C–N Bonds. [Link]
- Google Patents. Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
ResearchGate. Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020-03-01). [Link]
-
SpringerLink. Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. (2025-01-12). [Link]
-
RSC Publishing. Base-catalyzed selective esterification of alcohols with unactivated esters. [Link]
-
Chegg. Draw all the expected products of a reaction of acetic anhydride with 2 eq. pyrrolidine?. (2016-05-06). [Link]
-
National Center for Biotechnology Information. Advances in the chemistry of β-lactam and its medicinal applications. [Link]
-
National Center for Biotechnology Information. CID 159939819. [Link]
Sources
- 1. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Buy 4-(2-Methoxyethyl)pyrrolidin-2-one (EVT-13693705) [evitachem.com]
- 3. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. N-(2-Hydroxyethyl)-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]
- 7. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. jk-sci.com [jk-sci.com]
1-(2-Hydroxyethyl)pyrrolidin-2-one as an excipient in pharmaceutical formulations
An Application and Protocol Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one as a Pharmaceutical Excipient
Authored by: Gemini, Senior Application Scientist
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound (CAS: 3445-11-2), hereafter referred to as HEP, as a versatile excipient in pharmaceutical formulations. This guide covers its physicochemical properties, mechanisms of action, and practical, step-by-step protocols for its evaluation and implementation.
Introduction: The Role of HEP in Modern Drug Formulation
This compound is a multifunctional excipient gaining traction in the pharmaceutical industry for its unique combination of properties.[1] As a derivative of N-methyl-2-pyrrolidone with a hydroxyethyl group, HEP exhibits excellent solvency, a high boiling point, and complete water solubility.[2][3] These characteristics position it as a valuable tool for formulators tackling the persistent challenge of poor drug solubility, which affects a significant portion of new chemical entities.
This guide moves beyond a simple datasheet to provide a foundational understanding of why and how HEP functions. It is designed to empower formulation scientists to leverage its properties to enhance drug delivery, stability, and bioavailability.[1] The protocols herein are designed as self-validating systems, providing a robust framework for assessing the utility of HEP in your specific drug development projects.
Physicochemical Profile
A thorough understanding of an excipient's physical and chemical properties is the cornerstone of rational formulation design. The properties of HEP make it an ideal candidate for a variety of applications, from liquid solutions to semi-solid preparations.
| Property | Value | Source(s) |
| CAS Number | 3445-11-2 | [4][5] |
| Molecular Formula | C₆H₁₁NO₂ | [1][4] |
| Molecular Weight | 129.16 g/mol | [1][4] |
| IUPAC Name | This compound | [4][5] |
| Appearance | White or colorless to yellow powder or lump to clear liquid | [1] |
| Boiling Point | 140-142 °C at 3 mmHg | [3] |
| Melting Point | 19-21 °C | [3] |
| Density | 1.143 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.496 | [3] |
| Water Solubility | 1000 g/L at 20 °C (Miscible) | [3] |
| LogP | -1.03 at 25 °C | [3] |
Mechanism of Action in Pharmaceutical Systems
HEP's efficacy as an excipient stems from its molecular structure, which features a polar lactam ring, a hydrophilic hydroxyl group, and a short alkyl chain. This combination allows it to interact favorably with a wide range of Active Pharmaceutical Ingredients (APIs).
As a Solubility Enhancer and Co-Solvent
The primary application of HEP is to improve the solubility of poorly water-soluble APIs, a critical factor for bioavailability.[1] Its mechanism is twofold:
-
Disruption of the Solute Crystal Lattice: HEP can penetrate the crystal lattice of a drug, reducing the energy required to dislodge a molecule from the solid state.
-
Favorable Solute-Solvent Interactions: The polar pyrrolidone ring and the hydrogen-bonding capacity of the hydroxyl group allow HEP to form strong intermolecular bonds (e.g., hydrogen bonds, dipole-dipole interactions) with API molecules, effectively solvating them and keeping them in solution.
This mechanism is particularly effective for APIs with hydrogen bond donors and acceptors.
Caption: Workflow for formulation and stability assessment.
Materials:
-
API
-
HEP
-
Vehicle (e.g., purified water, buffer)
-
Additional excipients as needed (e.g., preservatives, antioxidants)
-
Stability chambers (ICH conditions)
-
pH meter, HPLC-UV system
Procedure:
-
Formulation Preparation:
-
Control Formulation: Prepare a solution of the API in the chosen vehicle at the target concentration. If the API is not fully soluble, this will be a suspension.
-
Test Formulation: In a calibrated vessel, dissolve the required amount of HEP in the vehicle. Once dissolved, slowly add and dissolve the API to reach the same target concentration as the control.
-
-
Initial (T=0) Analysis:
-
Visually inspect both formulations for clarity, color, and presence of particulates.
-
Measure the pH.
-
Perform an assay to determine the initial API concentration (% label claim).
-
Analyze for any related substances or degradation products.
-
-
Stability Study:
-
Aliquot the formulations into appropriate sealed containers (e.g., glass vials).
-
Place sets of samples into stability chambers at accelerated (40°C / 75% RH) and long-term (25°C / 60% RH) conditions.
-
At predetermined time points (e.g., 1, 2, 4 weeks for accelerated), pull samples from each condition.
-
-
Time-Point Analysis: Repeat the analyses performed at T=0 (visual inspection, pH, assay, related substances).
-
Evaluation: Compare the results of the Test Formulation against the Control Formulation at each time point. Look for:
-
Prevention of API precipitation in the HEP formulation.
-
A slower rate of API degradation.
-
Minimal changes in pH and appearance.
-
Safety and Regulatory Considerations
While HEP is a promising excipient, a thorough safety evaluation is mandatory. [6]
-
Irritation Potential: Safety data sheets indicate that HEP may cause skin, eye, and respiratory irritation. [4][7][8][9]Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used during handling. [8]* Route of Administration: The required toxicological data for an excipient is highly dependent on the intended route of administration. For oral or topical formulations, the safety burden is different than for parenteral use.
-
Novel Excipient Status: If HEP has no precedent of use in a marketed drug product via the intended route of administration, it would be considered a "novel excipient." [10]This classification requires a comprehensive safety data package to be submitted to regulatory authorities like the FDA or EMA. [6][11]Developers should consult regulatory guidance documents early in the development process. [6][11] Formulators must conduct a risk assessment for each excipient, considering its source, function, and potential impact on patient safety. [10][12]
Conclusion
This compound is a potent and versatile excipient with significant potential for addressing solubility and stability challenges in pharmaceutical development. Its favorable physicochemical properties and strong solubilizing action make it a valuable addition to the formulator's toolkit. By employing systematic evaluation protocols as detailed in this guide, researchers can effectively harness the benefits of HEP to develop robust and efficacious drug products. As with any excipient, a thorough understanding of its properties and a rigorous approach to safety and regulatory compliance are essential for successful implementation.
References
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem. (n.d.). PubChem. [Link]
-
Guidance for Industry Nonclinical Studies for the Safety Evaluation of Pharmaceutical Excipients - FDA. (2005, May). U.S. Food and Drug Administration. [Link]
-
Quality: excipients | European Medicines Agency (EMA). (n.d.). European Medicines Agency. [Link]
-
Risk evaluation guide for pharmaceutical excipients | RanQ. (2021, January 14). RanQ. [Link]
-
Qualification of Excipients for Use in Pharmaceuticals - IPEC EUROPE. (n.d.). IPEC Europe. [Link]
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. (n.d.). Mallak Specialties. [Link]
-
HEP N-(2-hydroxyethyl)-2-Pyrrolidone - Ashland. (n.d.). Ashland. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ashland.com [ashland.com]
- 3. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. fda.gov [fda.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ipec-europe.org [ipec-europe.org]
- 11. Quality: excipients | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Risk evaluation guide for pharmaceutical excipients | RanQ [microcellulose.com]
Application Note: High-Purity Crystallization of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction
1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a versatile heterocyclic compound, serves as a crucial intermediate in the synthesis of numerous pharmaceutical and specialty chemicals.[1] Its utility spans from being a starting material for active pharmaceutical ingredients to a component in advanced polymer formulations.[1] The purity of HEP is paramount, as impurities can significantly impact the yield, safety, and efficacy of the final products. While distillation is a common purification method, crystallization offers a highly effective alternative for achieving exceptional purity levels, often exceeding 99.9%.[2] This application note provides a comprehensive guide to the crystallization of this compound, detailing the underlying principles, a step-by-step protocol, and critical process parameters.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of HEP is fundamental to developing a robust crystallization process.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | [4] |
| Appearance | Colorless to yellow or deep brown liquid | [1][4] |
| Melting Point | 19-21 °C | [3][4][5] |
| Boiling Point | 296.0 ± 13.0 °C at 760 mmHg | [3] |
| Density | 1.143 g/mL at 25 °C | |
| Solubility | Excellent solubility in water and organic solvents | [1] |
Crystallization Principles: A Mechanistic Overview
Crystallization is a powerful purification technique that leverages the principles of solubility and lattice energy.[6][7] The process involves the transition of a solute from a liquid or solution phase to a highly ordered solid crystalline phase. Impurities are typically excluded from the growing crystal lattice, leading to a significant increase in the purity of the target compound.[7]
For a substance like HEP, which is a liquid at room temperature, melt crystallization or crystallization from a solution can be employed. The key is to create a supersaturated state, which is the driving force for nucleation and crystal growth. This can be achieved by:
-
Cooling Crystallization: Dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to decrease solubility and induce crystallization.[8]
-
Antisolvent Crystallization: Adding a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound, thereby reducing its solubility and causing it to crystallize.[6]
-
Melt Crystallization: Cooling the molten compound below its freezing point to initiate crystallization. This method is particularly relevant for HEP.[2]
A patented method for purifying HEP highlights a melt crystallization approach, which can be enhanced by the addition of a small amount of water.[2] This suggests that water acts as a crystallization aid, potentially by influencing the crystal habit or promoting nucleation. Seeding, the introduction of a small crystal of the pure compound, is another critical technique to control the onset of crystallization and prevent the formation of a metastable supersaturated solution.[2]
Experimental Protocol: High-Purity Crystallization of HEP
This protocol details a robust method for the purification of this compound via melt crystallization, incorporating insights from established methodologies.[2]
Materials and Equipment
-
Crude this compound (HEP)
-
Deionized water
-
Pure HEP seed crystals (if available)
-
Jacketed glass reactor with overhead stirrer and temperature control unit
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Vacuum pump
-
Drying oven or vacuum desiccator
-
Analytical balance
-
Gas chromatography (GC) or High-performance liquid chromatography (HPLC) system for purity analysis
Crystallization Workflow
Figure 1. Workflow for the purification of HEP by crystallization.
Step-by-Step Procedure
-
Preparation:
-
Charge the jacketed glass reactor with a known weight of crude this compound.
-
Add 1 to 4 wt.% of deionized water based on the weight of the crude HEP.[2] For example, for 100 g of crude HEP, add 1 to 4 g of water.
-
Begin stirring to ensure a homogenous mixture.
-
-
Cooling and Nucleation:
-
Set the temperature control unit to cool the reactor jacket to a temperature below -5 °C.[2]
-
Continue stirring while the mixture cools.
-
If available, introduce a small seed crystal of pure HEP to induce crystallization once the target temperature is reached. This helps to control the crystal size and prevent the formation of a glassy solid.[2]
-
If seed crystals are not available, crystallization may occur spontaneously upon prolonged standing at the reduced temperature.[2] Scratching the inner surface of the reactor with a glass rod can sometimes initiate nucleation.
-
-
Crystal Growth and Maturation:
-
Once crystallization begins, maintain the low temperature and continue stirring for a period of 2 to 8 hours to allow for complete crystal growth and maturation. The mixture will transform into a slurry of HEP crystals in the mother liquor.
-
-
Isolation of Crystals:
-
Transfer the crystal slurry to a pre-chilled filtration apparatus (e.g., Büchner funnel).
-
Apply a vacuum to separate the purified HEP crystals from the mother liquor, which contains the majority of the impurities.[2]
-
-
Washing (Optional):
-
For even higher purity, the crystal cake can be washed with a small amount of a cold, non-polar solvent in which HEP has low solubility. This step should be performed quickly to minimize dissolution of the product.
-
-
Drying:
-
Dry the purified HEP crystals under vacuum at a temperature below their melting point (e.g., 15 °C) until a constant weight is achieved.
-
-
Purity Analysis:
-
Determine the purity of the final product using a suitable analytical technique such as GC or HPLC. The purity of the crystallized HEP is expected to be greater than 99%.[2]
-
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Failure to Crystallize | Insufficient supersaturation; presence of inhibiting impurities. | Lower the temperature further; try adding more seed crystals; consider using an antisolvent. |
| Formation of an Oil or Glass | Cooling rate is too rapid; high concentration of impurities. | Decrease the cooling rate; ensure thorough mixing; consider a pre-purification step if the starting material is highly impure. |
| Low Yield | Excessive washing; crystallization temperature is too high. | Use a minimal amount of cold wash solvent; ensure the crystallization temperature is sufficiently low to maximize recovery. |
Conclusion
Crystallization is a highly effective and scalable method for the purification of this compound, capable of achieving purities exceeding 99%. By carefully controlling key parameters such as temperature, water content, and seeding, researchers and drug development professionals can consistently produce high-purity HEP suitable for the most demanding applications. The protocol outlined in this application note provides a robust framework for the successful implementation of this critical purification technique.
References
-
Wikipedia. Recrystallization (chemistry). [Link]
-
Chemsrc. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
ResearchGate. How can I crystallize viscous liquids?. [Link]
- Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
Columbia University. Recrystallization - Single Solvent. [Link]
-
DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. [Link]
-
Royal Society of Chemistry. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. [Link]
-
Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
- Google Patents. US7138528B2 - Method for crystallizing N-vinyl-2-pyrrolidone.
-
NIST WebBook. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 3. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 4. echemi.com [echemi.com]
- 5. DOSS [doss.turi.org]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. Recrystallization [sites.pitt.edu]
- 8. mt.com [mt.com]
Application Notes and Protocols for the Distillation of 1-(2-Hydroxyethyl)pyrrolidin-2-one
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details the critical parameters and protocols for the purification of 1-(2-Hydroxyethyl)pyrrolidin-2-one via vacuum distillation. Addressing the compound's high boiling point and thermal sensitivity, this document provides a robust framework for achieving high purity while minimizing degradation. It covers the theoretical basis for vacuum distillation, pre-distillation preparation, detailed operational parameters, and post-distillation analysis. Safety considerations and alternative purification strategies are also discussed to provide a complete technical resource for laboratory and process chemistry applications.
Introduction: The Challenge of Purifying this compound
This compound is a valuable heterocyclic building block in the synthesis of various pharmaceutical compounds and specialty polymers.[1] Its purification is a critical step to ensure the quality and efficacy of downstream products. However, its high boiling point and susceptibility to thermal degradation at elevated temperatures present significant challenges for traditional distillation methods.[2]
This guide provides a detailed methodology for the vacuum distillation of this compound, a technique that lowers the boiling point of the compound, thereby enabling its purification at reduced temperatures and minimizing the risk of thermal decomposition.[3][4]
Physicochemical Properties and Thermal Stability
A thorough understanding of the physicochemical properties of this compound is paramount for successful distillation.
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Boiling Point | 140-142 °C at 3 mmHg | |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| Flash Point | 100 °C (closed cup) |
Thermal Stability: this compound can undergo pyrolysis at high temperatures. Its stability is further compromised by the presence of oxygen and metal contaminants, such as iron, which can accelerate degradation.[2] Therefore, maintaining a low distillation temperature and an inert atmosphere is crucial.
Pre-Distillation Preparation: Setting the Stage for Success
Proper preparation of the crude this compound is essential for an efficient and safe distillation.
Protocol 1: Pre-Treatment of Crude Material
-
Initial Analysis: Analyze the crude material by a suitable method (e.g., GC, NMR) to identify the major impurities. Common impurities include unreacted starting materials and byproducts like N-(2-hydroxyethyl)-gamma-hydroxybutyramide (HEHBA) and 2-pyrrolidone.
-
Drying: The presence of water can interfere with the distillation and potentially form azeotropes. Although no specific azeotropic data for this compound with water is readily available, it is best practice to dry the crude material. This can be achieved by:
-
Azeotropic removal of water with a suitable solvent (e.g., toluene) under reduced pressure, followed by complete removal of the solvent.
-
Stirring with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) followed by filtration.
-
-
Degassing: To prevent bumping and ensure a smooth distillation, it is advisable to degas the dried crude material by subjecting it to a low vacuum for a short period before heating.
Vacuum Distillation Protocol
This protocol outlines the setup and procedure for the vacuum distillation of this compound.
Equipment Setup
A standard vacuum distillation apparatus is required, including:
-
A round-bottom flask of appropriate size (no more than two-thirds full).
-
A short-path distillation head or a Claisen adapter to prevent bumping.[5]
-
A condenser.
-
A receiving flask.
-
A vacuum source (vacuum pump).
-
A cold trap to protect the vacuum pump.
-
A manometer to monitor the pressure.
-
Heating mantle and a magnetic stirrer.
-
All glassware should be inspected for cracks or defects before use.[6]
Sources
Application Note: Gas Chromatography Method for Purity Assessment of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Abstract
This application note presents a detailed and robust gas chromatography (GC) method for the quantitative determination of purity for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). HEP is a versatile heterocyclic building block used in the synthesis of various pharmaceutical compounds and other chemical intermediates. Ensuring its purity is critical for the quality, safety, and efficacy of the final products. This document provides a comprehensive protocol, including instrument parameters, sample preparation, and data analysis, tailored for researchers, scientists, and professionals in drug development and quality control. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles.
Introduction
This compound (CAS No. 3445-11-2), also known as N-(2-Hydroxyethyl)-2-pyrrolidone, is a polar organic compound with a molecular weight of 129.16 g/mol .[1] It serves as a key intermediate in various chemical syntheses. Given its application in regulated industries, a reliable analytical method to assess its purity and identify potential impurities is paramount. Impurities can originate from starting materials, by-products of the synthesis, or degradation products, and their presence can significantly impact the toxicological profile and efficacy of the final active pharmaceutical ingredient (API). One report noted that the toxicity of HEP may be linked to the identity and concentration of its impurities, highlighting the need for stringent purity control.[2]
Gas chromatography with a Flame Ionization Detector (GC-FID) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. Its high resolution, sensitivity, and robustness make it an ideal choice for purity assays. This application note describes a validated GC-FID method designed to provide accurate and precise quantification of this compound and separate it from potential process-related impurities.
Scientific Principles and Method Rationale
The selection of the analytical method is guided by the physicochemical properties of this compound.
-
Analyte Properties: HEP is a polar molecule due to the presence of a hydroxyl (-OH) group and an amide group within its structure.[3] It has a high boiling point, approximately 296°C at atmospheric pressure and 140-142°C at 3 mmHg.[4] These properties necessitate the use of a GC column specifically designed for polar analytes to achieve good peak shape and resolution.
-
Column Selection: The fundamental principle of GC column selection is "likes dissolves like."[5][6] For a polar compound like HEP, a polar stationary phase is required for effective separation. A polyethylene glycol (PEG)-based column, such as a WAX-type column, is an excellent choice.[7][8] These columns provide strong dipole-dipole and hydrogen-bonding interactions, which are necessary to retain and separate polar compounds effectively.[3][5] The use of a non-polar column would result in poor retention, peak tailing, and inadequate separation from other polar impurities.
-
Detector Selection: A Flame Ionization Detector (FID) is selected for its high sensitivity to organic compounds and a wide linear range. Since HEP is a carbon-containing organic molecule, it produces a strong signal in the FID, allowing for accurate quantification even at low impurity levels.
-
Method Validation: The entire analytical procedure must be validated to ensure it is fit for its intended purpose.[9] This involves demonstrating specificity, linearity, accuracy, precision, and robustness according to established guidelines, such as those from the International Council for Harmonisation (ICH).[10][11] High-accuracy standards are critical for reliable calibration and validation.[12]
Experimental Protocol
Materials and Reagents
| Item | Supplier/Grade |
| This compound Reference Standard | Purity ≥99.5% (e.g., Sigma-Aldrich, TCI)[13] |
| This compound Sample | Batch to be analyzed |
| Methanol | HPLC or GC Grade |
| Helium (Carrier Gas) | Ultra-high purity (99.999%) |
| Hydrogen (FID) | High purity |
| Air (FID) | Zero grade |
Instrumentation and Chromatographic Conditions
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System or equivalent | Provides precise electronic pneumatic control for reproducible retention times. |
| Detector | Flame Ionization Detector (FID) | Universal detector for organic compounds, offering high sensitivity and a wide linear range. |
| Capillary Column | DB-WAX, Agilent J&W, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent PEG-based column)[7] | The polar stationary phase is ideal for retaining and separating polar analytes like HEP.[3] A 0.25 mm ID offers a good compromise between efficiency and sample capacity.[5][6] |
| Injector | Split/Splitless Inlet | |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample without thermal degradation. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. Adjustable based on sample concentration. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | ||
| Initial Temperature | 100°C, hold for 2 minutes | Allows for focusing of the analytes at the head of the column. |
| Ramp Rate | 10°C/min | Provides a good balance between analysis time and separation efficiency. |
| Final Temperature | 240°C, hold for 10 minutes | Ensures elution of any less volatile impurities and cleans the column for the next injection. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column to achieve high efficiency. |
| Detector Conditions | ||
| Temperature | 260°C | Prevents condensation of analytes in the detector. |
| H₂ Flow | 30 mL/min | Standard setting for FID operation. |
| Air Flow | 300 mL/min | Standard setting for FID operation. |
| Makeup Gas (He) | 25 mL/min | Ensures efficient sweeping of the column effluent into the detector flame. |
Standard and Sample Preparation
Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix thoroughly. This is the stock solution.
-
Further dilutions can be made from this stock solution for linearity and quantitation limit studies.
Sample Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of the this compound sample to be tested into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with Methanol. Mix thoroughly.
Analytical Procedure Workflow
The following diagram illustrates the key steps in the analytical workflow.
Caption: Workflow for GC Purity Analysis of HEP.
System Suitability
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area for the this compound peak is not more than 2.0%.
Calculation
The purity of this compound is calculated using the area normalization method. This method assumes that all impurities have a response factor equal to that of the main peak.
% Purity = (Area of HEP Peak / Total Area of All Peaks) x 100
Results and Discussion
A sample chromatogram of this compound analyzed using this method would show a sharp, well-defined main peak. The retention time for HEP under these conditions is expected to be approximately 12-15 minutes. Any impurities present in the sample will appear as separate peaks.
Hypothetical Data Presentation
The following table presents example data for a hypothetical batch analysis.
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity A | 8.54 | 1500 | 0.05 |
| Impurity B | 10.21 | 2800 | 0.09 |
| This compound | 13.75 | 3125000 | 99.82 |
| Impurity C | 15.10 | 1900 | 0.04 |
| Total | 3131200 | 100.00 |
In this example, the calculated purity of the batch is 99.82%. The method demonstrates sufficient resolution to separate the main component from potential impurities.
Method Validation Insights
-
Specificity: The method's specificity should be confirmed by analyzing a placebo (diluent) to ensure no interfering peaks are present at the retention time of HEP. Additionally, forced degradation studies (acid, base, oxidation, heat, light) can be performed to demonstrate that degradation products do not co-elute with the main peak.
-
Linearity: Linearity should be assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.[12]
-
Accuracy and Precision: Accuracy is determined by recovery studies on spiked samples, with acceptance criteria typically between 98-102%.[12] Precision (repeatability and intermediate precision) is evaluated by the RSD of multiple analyses, with an acceptance criterion of <2%.[12]
-
Robustness: Small, deliberate variations in method parameters (e.g., oven temperature ramp rate ±1°C/min, flow rate ±0.1 mL/min) should be introduced to assess the method's reliability during normal usage.
Conclusion
The gas chromatography method detailed in this application note provides a reliable, robust, and accurate means for determining the purity of this compound. The use of a polar PEG-based capillary column and FID detection is well-suited for the physicochemical properties of the analyte. This protocol is a valuable tool for quality control laboratories, researchers, and drug development professionals to ensure the quality and consistency of this important chemical intermediate, aligning with the stringent requirements of the pharmaceutical industry. Adherence to systematic method validation, as outlined by ICH guidelines, is essential to guarantee that the analytical procedure is fit for its intended purpose.[9][14]
References
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. Chemsrc. [Link]
-
GC Column Selection Guide. Greyhound Chromatography. [Link]
-
GC Column Types & Selection Guide. Shimadzu. [Link]
-
FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Australian Department of Health. [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
-
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. Environics, Inc. [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem. [Link]
- Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. ResearchGate. [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 4. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 5. Choosing a Capillary GC Column [merckmillipore.com]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. 極性 GC カラム | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. environics.com [environics.com]
- 13. 1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 14. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile heterocyclic building block.[1] As a key intermediate in the production of pharmaceuticals and polymers like N-vinyl-2-pyrrolidone (NVP), a robust and high-yielding synthesis of HEP is critical.[2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental workflow.
Overview of the Primary Synthetic Route
The most common and industrially relevant method for synthesizing this compound is the reaction between γ-butyrolactone (GBL) and 2-aminoethanol (monoethanolamine, MEA).[4] This reaction involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening, followed by an intramolecular condensation to form the five-membered lactam ring and water.
Caption: General reaction scheme for HEP synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, or the conversion of starting materials is incomplete. What are the likely causes and how can I improve it?
A1: Low yield or incomplete conversion is a frequent issue stemming from suboptimal reaction conditions or reagent quality. Let's break down the potential causes and solutions.
Potential Causes & Mechanistic Insight:
-
Sub-optimal Temperature: The reaction between GBL and 2-aminoethanol requires sufficient thermal energy to overcome the activation barrier for both the initial ring-opening and the subsequent dehydration/cyclization. Insufficient heat leads to a sluggish reaction and poor conversion.
-
Incorrect Stoichiometry: While a 1:1 molar ratio is theoretically required, an excess of one reactant can be used to drive the reaction to completion. However, a significant excess of 2-aminoethanol can complicate purification.
-
Presence of Water in Reactants: Although water is a byproduct, starting with wet reagents can unfavorably alter the reaction equilibrium, especially in the early stages.
-
Insufficient Reaction Time: This is a kinetically controlled process; premature termination of the reaction will naturally result in a mixture of starting materials and product.
Troubleshooting & Optimization Protocol:
-
Verify Reagent Quality: Use reagents of high purity (≥98%). Ensure 2-aminoethanol and γ-butyrolactone are as anhydrous as possible. If necessary, dry reagents using appropriate methods like molecular sieves.
-
Optimize Stoichiometry: Start with a slight excess of 2-aminoethanol (e.g., 1.05 to 1.1 equivalents) to ensure complete consumption of the GBL.
-
Temperature and Time Control: The reaction is typically performed at elevated temperatures. A lack of precise control can be detrimental.
Parameter Recommended Range Rationale Reaction Temperature 100 - 200 °C Balances reaction rate against potential side reactions. Higher temperatures favor faster conversion. Reaction Time 4 - 12 hours Monitor reaction progress via TLC or GC to determine the optimal endpoint. Pressure Atmospheric or slight positive pressure The reaction can be run under a nitrogen atmosphere to prevent oxidation. -
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the limiting reactant (typically GBL). This provides empirical data to determine when the reaction has reached completion, avoiding premature workup.
Q2: My final product is contaminated with significant impurities. How can I identify and prevent their formation?
A2: Impurity generation is often linked to side reactions or thermal decomposition. Identifying the nature of the impurity is the first step to mitigating its formation.
Common Impurities and Their Origin:
-
Unreacted Starting Materials: The most common impurities are residual γ-butyrolactone and 2-aminoethanol due to incomplete reaction.[2]
-
Thermally-Induced Byproducts: At high temperatures, HEP can undergo pyrolysis, potentially reverting to starting materials or forming other degradation products.[2]
-
N-vinyl-2-pyrrolidone (NVP): Under harsh thermal or acidic conditions, HEP can undergo intramolecular dehydration of its hydroxyethyl side chain to form NVP.[2][3] This is a significant issue as NVP is often the desired downstream product, but its premature formation is an impurity in HEP synthesis.
Caption: Desired synthesis pathway versus common side reactions.
Prevention and Mitigation Strategies:
-
Strict Temperature Control: Avoid exceeding the optimal temperature range during the reaction and, critically, during purification. Employ a well-calibrated heating mantle with a temperature controller and overhead stirrer for uniform heat distribution.
-
Inert Atmosphere: Conducting the synthesis under a nitrogen or argon atmosphere minimizes oxidative side reactions that can occur at high temperatures.
-
Analytical Monitoring:
-
GC-MS: Ideal for identifying volatile impurities like unreacted starting materials and NVP.
-
NMR (¹H and ¹³C): Provides structural confirmation of the final product and helps quantify impurities.
-
-
Prompt Purification: Do not let the crude reaction mixture sit at high temperatures for extended periods. Proceed to purification as soon as the reaction is deemed complete.
Q3: I'm struggling to purify this compound. Distillation gives poor recovery, and the product is a viscous liquid that is difficult to handle.
A3: The physical properties of HEP—a high boiling point (140-142 °C at 3 mmHg) and its tendency to be a viscous liquid or low-melting solid (m.p. 19-21°C)—make purification non-trivial.[1][5] Simple distillation is often ineffective and can lead to product loss.
Protocol 1: Vacuum Distillation
This is the most common method but requires care to prevent thermal decomposition.[2]
-
Rationale: Lowering the pressure significantly reduces the boiling point, allowing distillation to occur at a temperature that minimizes pyrolysis.
-
Step-by-Step Methodology:
-
Assemble a distillation apparatus suitable for high vacuum (ensure all glassware joints are well-sealed with appropriate vacuum grease). A short-path distillation head is recommended to minimize product loss on the glass surfaces.
-
Place the crude reaction mixture in the distillation flask. It is advisable to first remove any very low-boiling components under reduced pressure without heating.
-
Slowly apply vacuum, aiming for a pressure below 5 mmHg.
-
Gradually heat the distillation flask using an oil bath for uniform temperature control.
-
Collect the fraction distilling at the expected temperature for your vacuum level (e.g., 140-142 °C at 3 mmHg).[5]
-
Monitor the color of the distillate; a colorless to pale yellow liquid is expected.[6] Darkening in the distillation pot is a sign of decomposition.
-
Protocol 2: Purification by Crystallization
For achieving very high purity (>99.9%), crystallization can be an excellent alternative or supplementary step to distillation.[4]
-
Rationale: Crystallization is a highly selective purification technique that relies on the differential solubility of the product and impurities. A patented method highlights that HEP can be effectively crystallized, even from a liquid state.[4]
-
Step-by-Step Methodology:
-
Begin with crude or distilled HEP in a suitable vessel. The material should be liquid.
-
Crucial Step: Add a small amount of water (1-4 wt. %) to the crude HEP. This addition has been found to facilitate crystallization.[4]
-
Cool the mixture. Room temperature may be sufficient, but refrigeration can aid the process.
-
Induce crystallization by adding a seed crystal of pure HEP. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface may initiate nucleation.
-
Allow the crystallization to proceed until a solid mass of HEP crystals forms.
-
Separate the purified HEP crystals from the mother liquor (which contains the concentrated impurities) via filtration or centrifugation.
-
References
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties. [Link]
- US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
- EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. NICNAS. [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem. PubChem. [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem. PubChem. [Link]
-
Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing). [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Lactam synthesis. Organic Chemistry Portal. [Link]
-
Bulky alkylation troubleshooting. Reddit. [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc. Chemsrc. [Link]
-
The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. [Link]
-
Alkylation Reactions | Development, Technology. Mettler Toledo. [Link]
-
CID 159939819 | C12H22N2O4 - PubChem. PubChem. [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone - Hazardous Agents | Haz-Map. Haz-Map. [Link]
Sources
- 1. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 3. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 4. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 6. 1-(2-Hydroxyethyl)-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]
Technical Support Center: Optimizing Reaction Conditions for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
Welcome to the technical support center for the synthesis and purification of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile compound. As a key intermediate in the production of pharmaceuticals and a component in advanced formulations, achieving high purity and yield of HEP is critical.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you optimize your experimental outcomes.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and purification of HEP. The explanations focus on the underlying chemical principles to empower you to make informed decisions in the lab.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a common problem that can often be traced back to suboptimal reaction conditions or the presence of side reactions.
-
Probable Cause 1: Incomplete Reaction The reaction between γ-butyrolactone (GBL) and 2-aminoethanol (ethanolamine) is thermally driven and requires sufficient time and temperature to reach completion.[3] If the reaction is quenched prematurely or the temperature is too low, a significant amount of starting material will remain, leading to poor yields.
Solution:
-
Optimize Temperature: The reaction is typically performed at elevated temperatures. Start with a temperature of around 200°C and consider increasing it incrementally up to 250°C. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Increase Reaction Time: A typical reaction time is several hours. If analysis shows incomplete conversion, extend the reaction time. Monitor at set intervals (e.g., every 2 hours) to determine the point of maximum conversion.
-
Adjust Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.05 to 1.1 equivalents) of 2-aminoethanol can help drive the reaction to completion by ensuring all the GBL is consumed.
-
-
Probable Cause 2: Thermal Degradation or Side Reactions At the high temperatures required for the synthesis, both the product (HEP) and the starting materials can degrade. A significant side reaction to consider is the intramolecular dehydration of the desired product, HEP, to form N-vinyl-2-pyrrolidone (NVP), especially under certain catalytic or thermal stress conditions.[3][4]
Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes oxidative degradation of the amine and other components, which can lead to colored impurities and byproducts.
-
Temperature Control: Avoid excessive temperatures. While heat is necessary, temperatures above 260-270°C can accelerate decomposition. The goal is to find the optimal temperature that provides a reasonable reaction rate without significant degradation.
-
Q2: I'm having difficulty purifying HEP by distillation. The product seems to be decomposing and the yield is poor.
This is a critical and frequently encountered issue. The high boiling point of HEP makes it susceptible to thermal degradation during purification.[5]
-
The Core Problem: Thermal Instability HEP has a very high boiling point at atmospheric pressure (approx. 309°C), a temperature at which it is not stable.[6] During distillation, a common side reaction is the pyrolysis of HEP, which can cleave the molecule back into its starting materials, γ-butyrolactone and 2-aminoethanol.[4] This decomposition explains both the loss of product and the re-emergence of starting materials in the distilled fractions.
Solution 1: High-Vacuum Distillation The most effective way to distill HEP is under a high vacuum. This significantly lowers the boiling point to a range where the molecule is more stable.
-
Recommended Conditions: Aim for a pressure of 1-3 mmHg. At this pressure, HEP will distill at approximately 140-142°C.[5]
-
Best Practices: Use a short-path distillation apparatus to minimize the time the compound spends at high temperatures. Ensure the system is free of leaks to maintain a stable, low pressure.
dot
Caption: Purification pathways for crude HEP.
Solution 2: Purification by Crystallization (Recommended) A superior and often overlooked method for purifying HEP is melt crystallization. This technique avoids the high temperatures of distillation and can yield a product of exceptionally high purity (>99.9%).[7]
-
Mechanism: Crude, liquid HEP is cooled to induce crystallization. The HEP molecules organize into a crystal lattice, leaving impurities behind in the remaining liquid (mother liquor).
-
Key Insight: The process can be significantly improved by the addition of a small amount of water. We have found that adding 1-4 wt.% water to the crude HEP facilitates the crystallization process.[7]
-
Procedure:
-
Add 1-4 wt.% deionized water to your crude liquid HEP.
-
Cool the mixture to just below its melting point (approx. 19-21°C) with gentle stirring.[5]
-
To induce crystallization, add a seed crystal of pure HEP.
-
Once crystallization begins, maintain the temperature and allow the crystals to grow slowly.
-
Separate the pure HEP crystals from the liquid mother liquor via filtration or centrifugation.
-
-
Q3: My final product is discolored (yellow to brown). How can I prevent this?
Product discoloration is almost always a sign of impurity formation due to degradation or oxidation.
-
Probable Cause 1: Oxidation 2-aminoethanol and the resulting product can be susceptible to air oxidation at high temperatures, forming colored impurities.
Solution: As mentioned previously, running the reaction under an inert nitrogen or argon atmosphere is crucial. Purge the reaction vessel with the inert gas before heating and maintain a positive pressure throughout the reaction.
-
Probable Cause 2: Contaminated Starting Materials Impurities in the starting γ-butyrolactone or 2-aminoethanol can react and degrade at high temperatures, leading to discoloration.
Solution: Always use high-purity starting materials. If you suspect contamination, consider purifying the GBL by distillation and ensuring the 2-aminoethanol is from a recently opened, sealed container.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound (HEP)? The most common and commercially viable method is the thermal reaction of γ-butyrolactone (GBL) with 2-aminoethanol.[3] This reaction involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening, followed by an intramolecular condensation that releases water and forms the stable 5-membered pyrrolidinone ring.
dot
Caption: Primary synthesis route for HEP.
Q2: Is a catalyst necessary for this reaction? No, a catalyst is generally not required. The reaction proceeds thermally at a sufficient rate, making it a clean, catalyst-free process.[3]
Q3: How can I effectively monitor the reaction's progress? Reaction monitoring is key to optimization.
-
Gas Chromatography (GC): This is an excellent method for quantitative analysis. Periodically take small aliquots from the reaction mixture, dilute them in a suitable solvent (e.g., methanol or ethyl acetate), and analyze to track the disappearance of GBL and the appearance of the HEP peak.
-
Thin Layer Chromatography (TLC): A quick, qualitative method. Use a polar solvent system (e.g., ethyl acetate/methanol mixtures) and visualize with potassium permanganate stain, which will react with the hydroxyl group of HEP and ethanolamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and monitor the conversion by integrating characteristic peaks of the reactants and product.
Q4: What are the critical safety precautions for this synthesis?
-
Chemical Hazards: 1-(2-Hydroxyethyl)-2-pyrrolidone is a skin and strong eye irritant.[8] 2-aminoethanol is corrosive. Handle all chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
High Temperatures: The reaction is conducted at high temperatures. Use appropriate heating mantles and ensure glassware is free of cracks or defects.
Part 3: Experimental Protocols & Data
Protocol 1: Lab-Scale Synthesis of Crude HEP
-
Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe connected to a heating mantle. Ensure the setup allows for an inert atmosphere (N₂ or Ar).
-
Charging Reactants: To the flask, add γ-butyrolactone (1.0 eq). Begin stirring and add 2-aminoethanol (1.05 eq).
-
Reaction: Purge the system with nitrogen for 15 minutes. Heat the mixture to 220°C and hold for 4-6 hours.
-
Monitoring: Monitor the reaction progress every 2 hours via GC until the consumption of GBL is >98%.
-
Cool Down: Once complete, turn off the heat and allow the mixture to cool to room temperature under the inert atmosphere. The resulting viscous, often amber-colored liquid is crude HEP.
Protocol 2: Purification by High-Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly sealed with vacuum grease. Connect to a high-vacuum pump with a cold trap.
-
Distillation: Transfer the crude HEP to the distillation flask. Slowly apply vacuum to degas the system. Once the pressure is stable below 3 mmHg, begin heating the flask gently.
-
Fraction Collection: Discard any initial low-boiling fractions. Collect the main fraction distilling at approximately 140-142°C at 3 mmHg.[5]
-
Completion: Stop the distillation when the temperature rises or the distillation rate drops significantly. The result is a clear, colorless to pale yellow liquid.
Protocol 3: Purification by Melt Crystallization
-
Preparation: Transfer the crude HEP to a jacketed reaction vessel. Add 2 wt.% of deionized water and stir to homogenize.[7]
-
Cooling: Circulate a coolant through the jacket to slowly cool the mixture to 20°C.
-
Seeding: Add a small spatula tip of pure HEP crystals to induce crystallization.
-
Crystal Growth: Once crystals begin to form, maintain the temperature and stir very slowly for 4-8 hours to allow the crystals to grow. The mixture will become a thick slurry.
-
Isolation: Isolate the crystals by transferring the slurry to a vacuum filtration apparatus (Büchner funnel). Wash the crystals sparingly with a small amount of cold diethyl ether to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to yield a high-purity, white solid product.
Table 1: Typical Reaction Parameters and Outcomes
| Parameter | Condition | Rationale | Expected Outcome |
| Reactant Ratio | 1 : 1.05 | A slight excess of ethanolamine ensures complete conversion of GBL. | >98% GBL conversion |
| Temperature | 220 - 240 °C | Provides a balance between reaction rate and thermal stability. | Reaction time of 4-8 hours |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation and formation of colored byproducts. | Colorless to pale yellow crude product |
| Purification Method | Crystallization | Avoids thermal decomposition and achieves the highest purity.[7] | >99.5% Purity, >85% recovery yield |
| Purification Method | Vacuum Distillation | Viable alternative but with higher risk of thermal decomposition.[4] | >99% Purity, 60-80% recovery yield |
References
- Chem-Impex. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone.
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
- Fisher Scientific. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%. TCI America™.
- Mallak Specialties. (n.d.). N-(2-Hydroxyethyl) pyrrolidine.
- Slone, C. S., & Blevins, R. W. (2002). U.S. Patent No. US7045639B2. Google Patents.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone Applications.
- Biosynth. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone.
- Mitsubishi Chemical Corp. (2004). EP Patent No. EP1375481A1. Google Patents.
-
Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5933-5942. Retrieved from [Link]
- NICNAS. (2005). Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Australian Industrial Chemicals Introduction Scheme. Retrieved from an older version of the Australian government's chemical assessment website.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 8. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthesis, identify and mitigate byproduct formation, and achieve high-purity HEP for your applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound (HEP)?
A1: The most prevalent industrial synthesis of HEP involves the reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA).[1][2] This method is favored for its high atom economy and the availability of starting materials. Another common route is the reaction of 2-pyrrolidinone with ethylene oxide.
Q2: What is the primary intermediate in the GBL and MEA reaction, and why is it a concern?
A2: The initial reaction between GBL and MEA forms N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA) as an intermediate.[1] This intermediate then undergoes intramolecular cyclization via dehydration to yield the desired product, HEP. HEHBA is a critical impurity to monitor because its boiling point is very close to that of HEP, making separation by standard distillation challenging.[1]
Q3: Can unreacted 2-pyrrolidinone be a byproduct?
A3: Yes, particularly in syntheses starting from 2-pyrrolidinone and an ethylating agent. In the GBL/MEA route, 2-pyrrolidinone can also be present as a hydrolysis byproduct of HEP, especially during workup or purification steps.[1]
Q4: Are there any polymeric byproducts I should be aware of?
A4: While less common under optimized conditions, side reactions can lead to oligomers or polymers. For instance, the self-reaction of ethylene oxide or ethylene carbonate can form poly(ethylene glycol) (PEG) derivatives. Additionally, 2-pyrrolidinone can undergo ring-opening polymerization in the presence of a strong base to form polypyrrolidone, also known as nylon 4.[3]
Q5: What are the recommended purification methods for achieving high-purity HEP (>99.5%)?
A5: Fractional distillation under reduced pressure is the standard method for purifying HEP.[1][4] However, due to the close boiling points of some impurities like HEHBA, multiple distillation columns may be necessary for achieving very high purity.[4] For pharmaceutical applications requiring purity greater than 99.9%, crystallization has been shown to be a highly effective method.[1] Inducing crystallization, sometimes with the addition of a small amount of water, can effectively separate HEP from the mother liquor containing impurities.[1]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis and purification of HEP.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of HEP | 1. Incomplete reaction of starting materials. 2. Suboptimal reaction temperature or pressure. 3. Hydrolysis of the product during workup. | 1. Monitor Reaction Progress: Use GC or TLC to ensure the complete consumption of the limiting reagent. 2. Optimize Conditions: For the GBL/MEA route, ensure the temperature is sufficient for the dehydration of the HEHBA intermediate (typically 250-290°C)[3]. 3. pH Control: Maintain a neutral or slightly basic pH during aqueous workup to prevent hydrolysis of the lactam ring. |
| Product is a yellow or brown liquid | 1. Presence of colored impurities from side reactions. 2. Thermal decomposition at high distillation temperatures. | 1. Purification: Consider treatment with activated carbon before distillation. 2. Vacuum Distillation: Perform distillation under a high vacuum to lower the boiling point and minimize thermal stress on the product. The boiling point of HEP is 140-142 °C at 3 mmHg.[5] |
| GC analysis shows an impurity peak with a similar retention time to HEP | 1. This is likely the N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA) intermediate.[1] | 1. Drive the Reaction to Completion: Increase the reaction time or temperature to promote the cyclization of HEHBA to HEP. 2. Efficient Fractional Distillation: Use a distillation column with a high number of theoretical plates. 3. Crystallization: For very high purity, crystallization is an effective method to remove HEHBA.[1] |
| Presence of a low-boiling point impurity in the distillate | 1. Unreacted 2-pyrrolidinone or monoethanolamine. 2. Water from the reaction or workup. | 1. Stripping: Before the main distillation, a preliminary distillation step can be used to remove low-boiling components.[4] 2. Drying: Ensure all starting materials are dry and that the crude product is thoroughly dried before distillation. |
| Formation of a viscous, high-boiling residue | 1. Polymerization of starting materials or product. 2. Formation of high-molecular-weight condensation byproducts. | 1. Control Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times. 2. Use of Inhibitors: In syntheses involving ethylene oxide, a polymerization inhibitor may be beneficial. |
Byproduct Formation Pathways
Understanding the potential side reactions is crucial for minimizing byproduct formation. The following diagram illustrates the main synthesis route and the formation of key byproducts.
Sources
- 1. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 2. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 3. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
Technical Support Center: Stability and Degradation of 1-(2-Hydroxyethyl)pyrrolidin-2-one in Solution
Welcome to the technical support center for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of HEP in solution. Here, we will delve into the potential degradation pathways, provide troubleshooting for common experimental challenges, and offer detailed protocols for stability-indicating analysis.
Frequently Asked Questions (FAQs)
General Stability
Q1: What are the primary factors that influence the stability of this compound (HEP) in solution?
A1: The stability of HEP is primarily influenced by pH, temperature, the presence of oxidative agents, and exposure to light. The lactam ring in the pyrrolidinone structure is susceptible to hydrolysis, especially under strong acidic or basic conditions. Additionally, the molecule can undergo oxidation. Studies on the related compound N-methyl-2-pyrrolidone (NMP) show that hydrolysis is intensified by increased temperature and alkalinity. While HEP is generally more stable than primary and secondary amines in thermal degradation experiments, its stability is significantly reduced in the presence of high oxygen concentrations and metal ions, such as iron[1][2][3].
Q2: What are the expected degradation pathways for HEP?
A2: Based on the structure of HEP and data from related N-alkyl pyrrolidones, the main degradation pathways are expected to be:
-
Hydrolysis: Cleavage of the lactam ring to form 4-((2-hydroxyethyl)amino)butanoic acid. This is catalyzed by acid or base.
-
Oxidation: Oxidation can occur at the carbon atom adjacent to the ring nitrogen (C5 position) to form a hydroxylated intermediate, which may be further oxidized[4]. The ethyl-alcohol side chain is also a potential site for oxidation.
-
Photodegradation: Exposure to UV or visible light may lead to degradation, potentially through radical-mediated pathways. The specific photoproducts for HEP are not well-documented in publicly available literature, but studies on NMP show it undergoes photocatalytic degradation[5][6][7].
Q3: Are there any known incompatible excipients or solvents I should avoid when formulating with HEP?
A3: Avoid strong oxidizing agents, as they can accelerate the degradation of HEP. Be cautious with strongly acidic or basic excipients that could significantly alter the pH of the formulation and promote hydrolysis of the lactam ring. When conducting forced degradation studies, it is important to assess the compatibility of HEP with the chosen stress agents and solvents[8].
Analytical & Troubleshooting
Q4: I am observing unexpected peaks in my HPLC chromatogram during a stability study of a HEP-containing formulation. What could be the cause?
A4: Unexpected peaks are likely degradation products of HEP or interactions with other components in your formulation. To identify the source:
-
Perform Forced Degradation: Subject a pure sample of HEP to forced degradation conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help you to tentatively identify the peaks in your stability samples.
-
Analyze a Placebo Formulation: Run a stability study on a placebo formulation (containing all excipients except HEP) to see if any of the unexpected peaks originate from excipient degradation.
-
Check for Contamination: Ensure that your analytical system, solvents, and sample handling procedures are free from contamination[9].
Q5: My HPLC peak for HEP is showing significant tailing. How can I improve the peak shape?
A5: Peak tailing for polar compounds like HEP is often due to secondary interactions with the stationary phase, particularly with residual silanols on C18 columns. To mitigate this:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3 with an additive like formic or phosphoric acid) can suppress the ionization of silanol groups, reducing peak tailing[10].
-
Use an End-Capped Column: Employ a high-quality, end-capped HPLC column specifically designed for polar analytes.
-
Consider HILIC: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a good alternative to reversed-phase chromatography[10].
Q6: I am having trouble detecting HEP and its degradation products with a UV detector. What are my options?
A6: The pyrrolidone ring has a weak chromophore, leading to low UV absorbance, especially at wavelengths above 210 nm.
-
Use a Low Wavelength: Set your UV detector to a low wavelength (e.g., 195-210 nm) to increase sensitivity. However, be aware that this can also increase baseline noise and interference from other components and solvents.
-
Alternative Detectors: Consider using a more universal detector like a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) for better sensitivity and specificity[11].
Troubleshooting Guide: Common Issues in HEP Stability Studies
| Problem | Possible Causes | Recommended Solutions |
| Rapid loss of HEP assay in solution | - Hydrolysis: pH of the solution is too high or too low.- Oxidation: Presence of dissolved oxygen or oxidizing contaminants.- Photodegradation: Exposure to ambient or UV light. | - Adjust and buffer the pH of the solution to a neutral or near-neutral range.- Degas solvents and consider preparing solutions under an inert atmosphere (e.g., nitrogen).- Protect solutions from light using amber vials or by covering them with aluminum foil. |
| Appearance of multiple, unknown peaks in chromatogram | - Degradation: HEP is degrading into multiple products.- Excipient Interaction: HEP is reacting with formulation components.- Contamination: From sample preparation or the HPLC system. | - Conduct a forced degradation study to generate and identify potential degradants.- Analyze a placebo formulation to rule out excipient degradation.- Thoroughly clean the HPLC system and use high-purity solvents and reagents. |
| Poor mass balance in stability study | - Non-chromophoric Degradants: Some degradation products may not be detectable by UV.- Volatile Degradants: Degradation products may be lost to the headspace.- Adsorption: HEP or its degradants may be adsorbing to container surfaces or HPLC column. | - Use a mass-sensitive detector (e.g., MS, CAD, ELSD) in parallel with the UV detector.- Use headspace GC-MS to analyze for volatile compounds.- Use silanized glassware and evaluate different HPLC column chemistries. |
| Inconsistent retention times | - Mobile Phase Issues: Inconsistent composition, temperature fluctuations, or degradation of the mobile phase.- Pump Malfunction: Leaks or faulty check valves.- Column Equilibration: Insufficient equilibration time between injections. | - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.- Perform pump maintenance and check for leaks.- Ensure the column is fully equilibrated before each injection, especially in gradient methods[9]. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade HEP to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines[12].
1. Preparation of Stock Solution:
-
Prepare a stock solution of HEP at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile:water 50:50 v/v).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of HEP stock solution, add 1 mL of 0.1 M HCl.
-
Heat at 60°C for 24 hours.
-
Cool to room temperature and neutralize with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
To 1 mL of HEP stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at room temperature for 24 hours.
-
Neutralize with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of HEP stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of HEP in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photodegradation:
-
Expose a 1 mg/mL solution of HEP in a quartz cuvette to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[13][14][15][16].
-
Concurrently, keep a control sample protected from light.
-
Dilute the exposed sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating HPLC method (see Protocol 2).
-
Evaluate the chromatograms for the appearance of new peaks and the decrease in the area of the main HEP peak.
Protocol 2: Development of a Stability-Indicating HPLC Method for HEP
This protocol outlines the steps to develop a reversed-phase HPLC method capable of separating HEP from its potential degradation products[11][17][18][19][20].
1. Initial Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% to 95% B in 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 205 nm.
-
Injection Volume: 10 µL.
2. Method Optimization:
-
Inject the unstressed and stressed samples from Protocol 1.
-
Evaluate the resolution between HEP and any degradation peaks.
-
If co-elution occurs:
-
Modify the Gradient: Adjust the gradient slope to improve the separation of early or late-eluting peaks.
-
Change the pH: Prepare mobile phase A with a different pH (e.g., using a phosphate buffer at pH 7) to alter the ionization and retention of acidic or basic degradants.
-
Try a Different Column: Test a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) to exploit different separation mechanisms.
-
3. Method Validation:
-
Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Proposed Degradation Pathways of HEP
Caption: Proposed degradation pathways for this compound.
Forced Degradation Experimental Workflow
Caption: Workflow for conducting a forced degradation study on HEP.
References
- Zolfaghari, R., et al. (2016). Removal of N-Methyl-2-pyrrolidone by Photocatalytic Degradation in a Batch Reactor. Journal of Industrial and Engineering Chemistry, 35, 255-262.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Schindler, B. K., et al. (2019). Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. International Journal of Hygiene and Environmental Health, 222(3), 545-553.
- Kumar, P., et al. (2022). Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling.
- Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610-626.
- Lennon, G., et al. (2020). Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach. Journal of Analytical Methods in Chemistry, 2020, 8841892.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]
-
Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]
- Zolfaghari, R., et al. (2015). Photocatalytic degradation of N-methyl-2-pyrrolidone in aqueous solutions using light sources of UVA, UVC and UVLED. Journal of the Taiwan Institute of Chemical Engineers, 50, 241-248.
-
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
- Singh, S., & Bakshi, M. (2000). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biomedical Analysis, 22(4), 629-634.
-
ICH. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PubMed. [Link]
- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880.
-
Ineltec. (2022). Photostability tests according to ICH Q1B standard. [Link]
-
Ataman Kimya. (n.d.). N-METHYL 2-PYRROLIDONE (NMP). [Link]
- Reed, R. A., & Li, R. (2013). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 37(10), 44-51.
- Dong, M. W. (2021). Stability-Indicating HPLC Method Development: A Review. LCGC North America, 39(10), 506-515.
-
Mastelf. (2025). Troubleshooting Common HPLC Problems: Solutions for Better Results. [Link]
- Patel, R. M., & Shah, B. M. (2011). Stability indicating HPLC method development a review. International Research Journal of Pharmacy, 2(5), 79-87.
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
-
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. [Link]
- Jain, D., et al. (2011). Stability Indicating HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences and Research, 2(7), 1735-1741.
Sources
- 1. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced photo-degradation of N-methyl-2-pyrrolidone (NMP): Influence of matrix components, kinetic study and artificial neural network modelling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharmtech.com [pharmtech.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photostability tests according to ICH Q1B standard [ineltec.net]
- 17. irjpms.com [irjpms.com]
- 18. ijtsrd.com [ijtsrd.com]
- 19. web.vscht.cz [web.vscht.cz]
- 20. scispace.com [scispace.com]
Technical Support Center: Optimizing the Synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into improving the yield and purity of this versatile chemical intermediate. Drawing from established industrial processes and chemical principles, this document addresses common challenges through practical troubleshooting and frequently asked questions.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and validated solutions.
Q1: My overall yield is consistently low (<70%) when synthesizing HEP from γ-butyrolactone (GBL) and monoethanolamine (MEA). What are the primary causes and how can I mitigate them?
A1: Low yield in the GBL/MEA reaction is a common problem often stemming from incomplete conversion or equilibrium limitations. This synthesis is a two-step process: (1) nucleophilic ring-opening of GBL by MEA to form the intermediate N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA), followed by (2) intramolecular cyclization to HEP with the elimination of water. Several factors can stall this process:
-
Insufficient Thermal Energy: The final cyclization and dehydration step is typically the rate-limiting and requires significant thermal energy to overcome the activation barrier. Industrial processes often operate at high temperatures (200-280°C) and pressures (up to 10 MPa) to drive the reaction to completion.
-
Solution: Gradually increase the reaction temperature while monitoring the formation of HEP and the consumption of the HEHBA intermediate by GC or LC-MS. If operating in a sealed reactor, the autogenous pressure will increase with temperature, which helps to keep the reactants in the liquid phase and increase reaction rates.
-
-
Water Accumulation: The reaction produces one equivalent of water. In a closed system, the accumulation of water can push the equilibrium back towards the HEHBA intermediate, preventing the reaction from reaching completion.
-
Solution: If your reactor setup allows, employ a method for continuous water removal. This can be achieved through a Dean-Stark trap if using a suitable solvent or by operating under a slight vacuum if the boiling points of the components allow. However, in most high-pressure batch processes, driving the reaction with high temperature is the more common approach.
-
-
Suboptimal Stoichiometry: While a 1:1 molar ratio of GBL to MEA is theoretically required, a slight excess of one reactant can sometimes be used to ensure the complete conversion of the other. However, a large excess can complicate purification.
-
Solution: Experiment with a slight excess (e.g., 1.05 to 1.1 equivalents) of MEA to ensure all the GBL is consumed. Analyze the impact on both yield and the final impurity profile.
-
Q2: I'm observing a significant amount of a high-boiling point impurity in my crude product that is difficult to remove by distillation. What is it and how can I prevent its formation?
A2: This impurity is very likely the ring-opened intermediate, N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA). HEHBA has a higher boiling point than HEP and is not easily separated by standard distillation, as it can co-distill or decompose.
-
Causality: The presence of HEHBA in the final product is a direct indicator of an incomplete cyclization reaction. As explained in Q1, this is typically due to insufficient reaction time, temperature, or inefficient water removal.
-
Prevention: The most effective strategy is to ensure the reaction goes to completion. Increase the reaction hold time at the target temperature (e.g., in 1-hour increments) and track the disappearance of the HEHBA peak by GC. Pushing the reaction to >99% conversion is the best way to ensure a pure product post-distillation.
-
Q3: During vacuum distillation, I'm experiencing a drop in vacuum and my final product is contaminated with starting materials (GBL and MEA). What is happening?
A3: This phenomenon is likely caused by the thermal decomposition (pyrolysis) of high-boiling impurities or even the product itself at elevated distillation temperatures. High temperatures in the distillation pot can cause a reverse reaction, breaking down HEP or other byproducts back into GBL and MEA.
-
Mechanism: The amide bond in HEP or other polymeric byproducts can be cleaved at very high temperatures, leading to the regeneration of volatile starting materials, which increases the pressure in your vacuum system.
-
Solution:
-
Improve Vacuum: Use a more efficient vacuum pump to lower the boiling point of HEP, thereby reducing the required pot temperature. Distilling HEP at a pressure of 2-5 mmHg will significantly lower its boiling point (approx. 140-145°C) and minimize thermal degradation.
-
Optimize Distillation Technique: A patent on the purification of HEP suggests a specific distillation strategy to avoid this issue. Instead of taking pure HEP as an overhead distillate, they recommend a method where lower-boiling compounds and HEP are taken as the distillate, leaving the high-boiling, reactive compounds in the bottom of the column. This distillate is then subjected to a second distillation to separate the lower-boiling impurities from the pure HEP.
-
Ensure Complete Reaction: A cleaner crude product with fewer high-boiling byproducts will be less prone to decomposition.
-
-
Q4: I am attempting the N-alkylation of 2-pyrrolidinone with an ethylating agent (e.g., 2-chloroethanol) and getting a mixture of products or low conversion. How can I improve selectivity for the desired N-alkylation?
A4: This is a classic N-alkylation of a lactam, and the primary challenge is often a competing O-alkylation reaction, which forms the 2-alkoxy-1-pyrroline isomer. Low conversion is also a common hurdle.
-
O- vs. N-Alkylation: The deprotonated 2-pyrrolidinone anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The ratio of N- to O-alkylation is highly dependent on the reaction conditions.
-
Solution to Improve N-Selectivity:
-
Base and Solvent Choice: Use a strong, non-nucleophilic base like sodium hydride (NaH) in a polar aprotic solvent like anhydrous DMF or THF. This combination favors the formation of the N-alkylated product.[1] Weaker bases like potassium carbonate (K₂CO₃) often require higher temperatures, which can decrease selectivity.
-
Temperature Control: Lower reaction temperatures generally favor N-alkylation.[1]
-
Alkylating Agent: While you may be constrained by your desired product, be aware that "softer" electrophiles (like alkyl iodides) tend to favor N-alkylation more than "harder" ones.
-
-
-
Low Conversion:
-
Incomplete Deprotonation: 2-pyrrolidinone has a pKa of about 24.5, so a very strong base is required for complete deprotonation. Ensure your base is fresh and active (e.g., wash NaH with hexane to remove protective mineral oil).[1]
-
Anhydrous Conditions: Any water in the reaction will quench the base and the pyrrolidinone anion. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Frequently Asked Questions (FAQs)
Q: What is the most common industrial synthesis route for this compound (HEP)?
A: The predominant industrial method is the thermal reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA).[2] This process is valued for its atom economy, as the only byproduct is water. It is typically performed at high temperatures and pressures without a catalyst.
Q: Is a catalyst required for the reaction between GBL and MEA?
A: No, a catalyst is generally not required. The reaction is driven to completion by thermal energy. Industrial processes rely on high temperatures (200-280°C) and pressures to achieve high conversion and selectivity.
Q: What are the typical physical properties of pure this compound?
A: Pure HEP is a colorless to light yellow, viscous liquid at room temperature. Key properties are summarized in the table below.
| Property | Value | Source |
| Boiling Point | 140-142 °C @ 3 mmHg | |
| Density | 1.143 g/mL at 25 °C | |
| Refractive Index | n20/D 1.496 | |
| Molecular Weight | 129.16 g/mol | [3] |
Q: What is the best method for purifying crude HEP?
A: The primary method for purification is vacuum distillation . Due to the high boiling point of HEP and the risk of thermal decomposition, it is critical to perform this under a high vacuum (e.g., <5 mmHg). For achieving very high purity (>99.9%), a fractional crystallization method has also been developed, which can be particularly effective at removing the stubborn HEHBA impurity.
Visualizing the Process
To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.
Caption: Reaction mechanism for HEP synthesis from GBL and MEA.
Caption: A logical workflow for troubleshooting low yield in HEP synthesis.
Experimental Protocol: Synthesis of HEP from GBL and MEA
The following protocol is a generalized representation for a laboratory-scale batch synthesis. Warning: This reaction is conducted at high temperatures and pressures and must be performed in an appropriate pressure reactor by trained personnel.
Materials:
-
γ-Butyrolactone (GBL)
-
Monoethanolamine (MEA)
-
High-pressure autoclave reactor with temperature and pressure controls and a stirrer.
Procedure:
-
Reactor Charging: Charge the autoclave with GBL and MEA in a 1:1.05 molar ratio.
-
Inerting: Seal the reactor and purge several times with an inert gas, such as nitrogen, to remove all oxygen.
-
Heating and Reaction:
-
Begin stirring and heat the reactor to 240-260°C.
-
The pressure will rise due to the vapor pressure of the reactants and the water byproduct. The final pressure may reach 8-10 MPa.
-
Hold the reaction at this temperature for 2-4 hours. Reaction progress can be monitored by taking samples (if the reactor allows) and analyzing for the disappearance of GBL and the intermediate HEHBA by GC.
-
-
Cooling: After the reaction is complete, cool the reactor to room temperature. The pressure will decrease as the contents cool.
-
Product Recovery: Carefully vent any residual pressure and open the reactor. The crude product is a viscous, yellowish to brown liquid.
-
Purification:
-
Transfer the crude product to a round-bottom flask suitable for vacuum distillation.
-
Set up a fractional distillation apparatus.
-
Apply a high vacuum (e.g., 2-5 mmHg) and gently heat the flask.
-
Collect the fraction boiling at approximately 140-145°C. This fraction is the purified this compound.
-
References
- Benchchem. (n.d.). Technical Support Center: N-Alkylation of 2-Pyrrolidinone.
-
Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5933-5942. [Link]
- Reddit. (2021).
- Google Patents. (n.d.). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
- NICNAS. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-.
- ResearchGate. (n.d.). The dependence of yield vs.
- Benchchem. (n.d.). Troubleshooting low yields in the alkylation of 2-methoxycarbonylcyclopentanone.
-
NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US7227029B2 - Method for the continuous production of N-methyl-2-pyrrolidone (NMP).
- PubMed Central (PMC). (2016).
-
Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]
Sources
Introduction: Understanding the Stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Answering the user's request.## Technical Support Center: 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) Stability and Storage
Welcome to the technical support guide for this compound (HEP). This document is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage and stability of this versatile heterocyclic building block. Our goal is to provide not just procedural steps, but the underlying scientific reasoning to ensure the integrity of your experiments.
This compound, often abbreviated as HEP, is a derivative of 2-pyrrolidinone. Its structure, featuring a stable lactam ring and a primary alcohol functional group, makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] While generally stable under proper conditions, its long-term storage can present challenges if not managed correctly.[3] Unlike its vinyl-containing analog, N-Vinylpyrrolidone (NVP), HEP does not possess an ethylenically unsaturated bond, making it significantly less susceptible to spontaneous free-radical polymerization.[4][5] However, it is not entirely inert. The primary stability concerns for HEP are slow oligomerization via ring-opening polymerization and hydrolysis of the lactam ring, particularly under adverse conditions.
This guide will walk you through troubleshooting common stability issues and provide clear, actionable protocols for preventative care.
Troubleshooting Guide: Addressing Common Storage Issues
This section is for users who have observed changes in their stored this compound.
Q1: My stored HEP has become noticeably more viscous and/or contains solid precipitates. What is happening?
This is the most common indicator of product degradation. The increased viscosity is a direct result of the formation of oligomers or polymers. As individual HEP molecules link together, the average molecular weight of the substance increases, leading to a thicker consistency that can eventually result in the formation of solid material.
Potential Degradation Pathways
The diagram below illustrates the two primary chemical pathways that can lead to the degradation of HEP during storage.
Caption: Troubleshooting workflow for suspected HEP degradation.
Experimental Protocol: Detecting Oligomers by HPLC
-
Objective: To detect the presence of oligomeric species in a sample of HEP.
-
Methodology:
-
System: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol.
-
Preparation:
-
Prepare a standard solution of known pure HEP at a concentration of ~1 mg/mL.
-
Prepare a sample of the suspect HEP at the same concentration.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the pure HEP monomer.
-
Inject the suspect sample.
-
Interpretation: The appearance of new, typically earlier-eluting peaks (as oligomers can sometimes be more polar or have different conformations) or a broad "hump" in the chromatogram is indicative of polymerization or the presence of degradation products. [6]
-
-
Q4: My HEP has polymerized. Can I salvage or repurify it?
For most research and development applications, the answer is no . Once oligomers have formed, they are chemically similar to the monomer, making separation by standard techniques like distillation or chromatography extremely difficult and inefficient. Attempting to use a partially polymerized reagent will introduce significant impurities and variability into your experiments. It is strongly recommended to discard the compromised material according to your institution's hazardous waste disposal procedures.
Frequently Asked Questions (FAQs): A Guide to Prevention
This section provides proactive guidance for the proper storage and handling of this compound.
Q1: What are the ideal storage conditions to ensure the long-term stability of HEP?
Adhering to strict storage protocols is the most effective way to prevent polymerization.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, dark place. [3]Recommended range: 10°C - 25°C. [7]Avoid freezing. | Low temperatures minimize the kinetic energy available for initiating ring-opening polymerization. [8][9][10] |
| Atmosphere | For long-term storage (>6 months), blanket the container with an inert gas like nitrogen or argon before sealing. | Displaces atmospheric oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Container | Store in the original, tightly sealed container. [11][12]If transferring, use amber glass or opaque, chemically resistant containers. | Prevents contamination and protects the material from UV light, which can catalyze degradation. |
| Handling | Use clean, dry glassware and utensils. Avoid introducing any contaminants, especially acidic or basic residues. | Impurities can act as catalysts for polymerization or hydrolysis. [13] |
Q2: Do I need to add a polymerization inhibitor to my HEP for storage?
Generally, no . This compound is considered stable enough that commercial preparations are not typically formulated with inhibitors. [3]This contrasts sharply with highly reactive monomers like N-Vinylpyrrolidone (NVP), which requires stabilizers like sodium hydroxide (NaOH) or N,N'-Bis(1-methylpropyl)-1,4-benzenediamine to prevent rapid, spontaneous polymerization. [14][15][16] For HEP, strict adherence to the storage conditions outlined in Q1 is the standard and sufficient method for ensuring stability. Adding external inhibitors is unnecessary for routine storage and could introduce unwanted impurities into your system.
Q3: How does the stability of HEP compare to N-Vinylpyrrolidone (NVP)?
Understanding the structural differences is key to appreciating their different stability profiles.
| Feature | This compound (HEP) | N-Vinylpyrrolidone (NVP) |
| Key Functional Group | Saturated N-hydroxyethyl side chain | N-vinyl group (C=C double bond) |
| Primary Polymerization Risk | Slow, catalyzed ring-opening polymerization | Rapid, spontaneous free-radical polymerization |
| Primary Degradation Drivers | High heat, acid/base catalysts, moisture | Heat, light, oxygen, radical initiators |
| Inhibitor Required? | No, for standard storage | Yes, almost always supplied with an inhibitor |
HEP's lack of a vinyl group makes it fundamentally more stable against the most common and aggressive polymerization pathway seen in related monomers. [5]
Q4: What is the expected shelf life of HEP when stored correctly?
When stored under the ideal conditions described above (cool, dry, dark, tightly sealed), this compound is expected to remain stable for at least 1-2 years. However, as a best practice, it is recommended to re-analyze the purity of any reagent that has been stored for over a year, or before its use in a critical experiment, to ensure it still meets the required specifications.
References
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. ASM Journals. Available from: [Link]
-
Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Journal of Clinical Microbiology. Available from: [Link]
-
Kinetics and Mechanism of the Inhibited Polymerization of Vinyl Monomers. Taylor & Francis eBooks. Available from: [Link]
-
Stability of β-lactam antibiotics in bacterial growth media. PMC - PubMed Central. Available from: [Link]
-
Inhibition of Free Radical Polymerization: A Review. PMC - NIH. Available from: [Link]
- Polymerization inhibitor for vinyl-containing materials. Google Patents.
-
Influence of temperature on the degradation of selected β-lactams. ResearchGate. Available from: [Link]
-
Effect of heat treatments on stability of β-lactams in milk. ResearchGate. Available from: [Link]
- Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2. Chemsrc. Available from: [Link]
-
Inhibition and Retardation of Vinyl Polymerization. ACS Publications. Available from: [Link]
- Stabilization of polymeric n-vinyl pyrrolidones with hydrazino compounds. Google Patents.
-
Synthesis of Well-Defined Pyrrolidone-Based Homopolymers and Stimulus-Responsive Diblock Copolymers via RAFT Aqueous Solution Polymerization of 2-(N-Acryloyloxy)ethylpyrrolidone. ACS Publications. Available from: [Link]
- Thermal stabilization of N-methyl-2-pyrrolidone. Google Patents.
-
Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing). Available from: [Link]
-
A Low-Temperature Phase of 2-Pyrrolidone. ResearchGate. Available from: [Link]
-
Poly(vinyl pyrrolidone): a dual functional reductant and stabilizer for the facile synthesis of noble metal nanoplates in aqueous solutions. PubMed. Available from: [Link]
-
Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. PubMed. Available from: [Link]
-
N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook. Available from: [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. PubChem. Available from: [Link]
-
Thermal stability of poly( N-vinyl-2-pyrrolidone-co-methacrylic acid) copolymers in inert atmosphere. ResearchGate. Available from: [Link]
-
Biophysical Methods for Attomolar Detection of Compounds Acting on Protein Oligomer States. ChemRxiv. Available from: [Link]
-
1-(2-hydroxyethyl)-2-pyrrolidinone - 3445-11-2, C6H11NO2. ChemSynthesis. Available from: [Link]
-
Detecting and Tracking β-Amyloid Oligomeric Forms and Dynamics In Vitro by a High-Sensitivity Fluorescent-Based Assay. PubMed. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 | FH38965 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 14. N-Vinyl-2-pyrrolidone | 88-12-0 [chemicalbook.com]
- 15. N-Vinyl-2-pyrrolidone, 99%, stabilized with NaOH 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 16. N-Vinylpyrrolidone | Products | NIPPON SHOKUBAI [shokubai.co.jp]
dealing with impurities in 1-(2-Hydroxyethyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the handling, synthesis, and purification of this versatile compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work with this compound, offering potential causes and actionable solutions.
Issue 1: Lower than Expected Purity After Synthesis
You've just completed the synthesis of HEP, typically via the reaction of γ-butyrolactone (GBL) with monoethanolamine, but analytical results (e.g., GC, HPLC, NMR) indicate a purity below your target, often under 98%.[1]
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Action |
| Incomplete Reaction | The reaction between GBL and monoethanolamine is an equilibrium process. Insufficient reaction time or suboptimal temperature can leave unreacted starting materials. | Verify Reaction Completion: Monitor the reaction progress using TLC or in-situ NMR/IR. Consider extending the reaction time or moderately increasing the temperature. Stoichiometry Check: Ensure the molar ratio of reactants is optimal. An excess of one reactant may be necessary to drive the reaction to completion. |
| Presence of Intermediate | The initial product is N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA), which then undergoes intramolecular cyclization to form HEP.[2] Incomplete cyclization will leave HEHBA as a major impurity. | Promote Cyclization: Ensure the reaction temperature is sufficient for the dehydration and cyclization step. Post-reaction thermal treatment under vacuum can help drive the conversion of residual HEHBA to HEP. |
| Hydrolysis | The presence of excess water can lead to the hydrolysis of the lactam ring in HEP, forming 2-pyrrolidone (2-Py) as a byproduct.[2] | Control Water Content: Use anhydrous solvents and reagents where possible. If water is used, its quantity should be carefully controlled. |
| Ineffective Purification | Standard distillation may not effectively separate HEP from structurally similar impurities like HEHBA.[2] | Advanced Purification: For high-purity requirements, fractional vacuum distillation is recommended due to HEP's high boiling point (140-142 °C at 3 mmHg).[3] Alternatively, crystallization can be a highly effective method to achieve purity greater than 99.9%.[2] |
Issue 2: Product Discoloration (Yellow to Brown Liquid)
Your synthesized this compound appears as a yellow to dark brown liquid, suggesting the presence of chromophoric impurities.[4][5]
Potential Causes and Solutions
| Cause | Scientific Explanation | Recommended Action |
| Thermal Degradation | HEP can be susceptible to thermal degradation, especially at elevated temperatures during distillation or prolonged heating.[6] This can lead to the formation of colored byproducts. | Optimize Distillation: Use vacuum distillation to lower the boiling point and minimize thermal stress. Ensure the heating mantle temperature is not excessively high. Minimize Heat Exposure: Avoid prolonged heating of the final product. |
| Oxidative Degradation | Exposure to air (oxygen) at elevated temperatures, especially in the presence of metal ions (e.g., iron from a steel reactor), can cause oxidative degradation and color formation.[6][7][8][9] | Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon). Use Glassware: Prefer glass-lined reactors or glassware to minimize metal contamination. |
| Starting Material Impurities | Impurities in the starting materials (GBL or monoethanolamine) can undergo side reactions to form colored compounds. | Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them by distillation before use. |
| Storage Conditions | Improper storage, such as exposure to light and air over time, can lead to gradual degradation and discoloration.[10] | Proper Storage: Store purified HEP in an amber, tightly sealed container under an inert atmosphere and at a cool temperature (e.g., 4°C).[10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for when synthesizing this compound?
The most common process-related impurities are unreacted starting materials (γ-butyrolactone and monoethanolamine), the intermediate N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA), and the hydrolysis byproduct, 2-pyrrolidone (2-Py).[2]
Q2: My NMR spectrum shows unexpected peaks. How can I identify them?
First, compare your spectrum with reference spectra for the starting materials and expected impurities (HEHBA and 2-Py). If the peaks remain unidentified, techniques like LC-MS or GC-MS can provide molecular weight information to help in the identification of byproducts or degradation products.[12]
Q3: Is distillation or crystallization better for purifying this compound?
Both methods are effective, but the choice depends on the desired purity and scale.
-
Vacuum Distillation: Good for removing non-volatile impurities and for large-scale purification. However, it may not efficiently separate impurities with similar boiling points.[13]
-
Crystallization: Can achieve very high purity (>99.9%) by selectively crystallizing HEP and leaving impurities in the mother liquor.[2] This method is particularly effective for removing structurally similar impurities. A patent suggests that adding 1-4 wt.% of water can facilitate crystallization.[2]
Q4: How can I effectively dry my purified this compound?
Due to its hygroscopic nature and high boiling point, drying agents like anhydrous magnesium sulfate or sodium sulfate can be used, followed by filtration. For stringent dryness requirements, a final step of drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C) can be employed, but care must be taken to avoid thermal degradation.
Q5: What are the optimal storage conditions for this compound?
To maintain its purity and prevent degradation, this compound should be stored in a tightly sealed, opaque container (like an amber glass bottle) to protect it from light and moisture.[10] For long-term storage, it is advisable to keep it under an inert atmosphere (nitrogen or argon) and refrigerated at around 4°C.[11]
Experimental Protocols and Visualizations
Protocol 1: High-Purity Crystallization of this compound
This protocol is adapted from methodologies that have been shown to yield high-purity HEP.[2]
-
Preparation: Start with crude this compound (e.g., post-distillation, ~95-98% purity).
-
Water Addition: To the crude HEP, add 1-4% by weight of deionized water. This addition helps to lower the viscosity and facilitate crystal formation.
-
Seeding: Cool the mixture to just below its freezing point (around 19-21°C).[3] Add a small seed crystal of pure HEP to induce crystallization. If seed crystals are unavailable, gentle scratching of the inner wall of the flask with a glass rod at the liquid-air interface can initiate nucleation.
-
Crystallization: Allow the mixture to stand at a controlled temperature (e.g., room temperature or slightly below) for several hours to allow for slow crystal growth. Avoid rapid cooling, which can trap impurities.
-
Separation: Separate the resulting HEP crystals from the mother liquor by filtration or centrifugation.
-
Washing (Optional): A quick wash of the crystals with a cold, non-polar solvent in which HEP has low solubility can help remove residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent and water.
Diagrams
Caption: Synthesis of HEP and formation of key impurities.
Caption: Purification workflow for this compound.
References
-
PubMed. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
- Google Patents. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
ACS Publications. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
ResearchGate. Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. [Link]
-
NICNAS. FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]
-
SINTEF. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
- Google Patents. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
Royal Society of Chemistry. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
-
Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine. [Link]
-
Wikipedia. 2-Pyrrolidone. [Link]
-
Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
-
MDPI. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. [Link]
-
American Chemical Society. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectra. [Link]
-
eScholarship.org. Thermal and Catalytic Decomposition of 2-Hydroxyethylhydrazine and 2- Hydroxyethylhydrazinium Nitrate Ionic Liquid. [Link]
-
National Institutes of Health. Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. [Link]
-
Haz-Map. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
Sources
- 1. 1-(2-ヒドロキシエチル)-2-ピロリドン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 3. parchem.com [parchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - SINTEF [sintef.no]
- 10. 1-(2-Hydroxyethyl)pyrrolidine - CAS-Number 2955-88-6 - Order from Chemodex [chemodex.com]
- 11. chemscene.com [chemscene.com]
- 12. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
Technical Support Center: Stability of 1-(2-Hydroxyethyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(2-Hydroxyethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this compound, with a particular focus on the impact of temperature.
Introduction
This compound, also known as HEPD, is a valuable chemical intermediate used in various applications, including the synthesis of N-vinyl-2-pyrrolidone, a monomer for producing polyvinylpyrrolidone (PVP).[1] Given its role in pharmaceutical and industrial syntheses, understanding its stability profile is critical for ensuring the quality, safety, and efficacy of the final products. This guide will address common questions and challenges encountered during the handling, storage, and experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[2] Keep the container tightly sealed to prevent moisture absorption and contamination.[3][4] It is also advisable to store it away from incompatible materials, such as strong oxidizing agents, and sources of ignition.[2][4] For laboratory-scale quantities, refrigeration is a good practice to minimize potential degradation over time.
Q2: I've noticed a change in the color of my this compound sample. What could be the cause?
A2: A change in color, such as yellowing or darkening, can be an initial indicator of degradation. This could be due to exposure to elevated temperatures, light, or oxygen. The presence of impurities can also catalyze degradation reactions. It is recommended to visually inspect the material before use and, if a color change is observed, to perform an analytical check (e.g., by HPLC) to assess its purity before proceeding with your experiment.
Thermal Stability and Degradation
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate the degradation of this compound. While the compound is generally considered stable under recommended storage conditions, high temperatures can promote several degradation pathways.[2] The lactam ring is susceptible to hydrolysis, especially in the presence of water, and the hydroxyethyl side chain can undergo oxidation. High-temperature processing or improper storage can lead to the formation of impurities that may affect downstream applications.[5]
Q4: What are the potential degradation products of this compound at elevated temperatures?
A4: Based on the structure of this compound, which contains a lactam ring and a primary alcohol, several degradation pathways can be anticipated under thermal stress:
-
Hydrolysis: The lactam ring can undergo hydrolysis to form the corresponding open-chain amino acid, N-(2-hydroxyethyl)-4-aminobutanoic acid. This reaction is typically catalyzed by acidic or basic conditions but can also occur at a slower rate with heat and moisture.
-
Oxidation: The primary alcohol on the side chain can be oxidized to an aldehyde and subsequently to a carboxylic acid.
-
Pyrolysis: At very high temperatures, more complex degradation can occur, potentially leading to the cleavage of the pyrrolidinone ring.[6] In combustion scenarios, toxic fumes such as carbon monoxide, carbon dioxide, and nitrogen oxides may be emitted.[2][7]
A study on the chemical stability of a blend containing 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] identified several degradation products under thermal and oxidative stress, including pyrrolidine, formic acid, and ammonia.[8][9] While this is a slightly different compound, it provides insights into potential degradation products of the pyrrolidinone ring structure.
Q5: I am running a reaction at a high temperature using this compound as a solvent. What precautions should I take?
A5: When using this compound as a high-temperature solvent, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Ensure that all reactants and the solvent itself are as dry as possible to limit hydrolysis. It is also good practice to monitor the reaction for the appearance of any unexpected byproducts using an appropriate analytical technique, such as in-process HPLC or GC analysis.
Troubleshooting Experimental Issues
Q6: I am observing an unexpected peak in my HPLC chromatogram after a thermal stress study on this compound. How can I identify it?
A6: The appearance of a new peak in your HPLC chromatogram is a strong indication of degradation. To identify this new compound, a systematic approach is necessary:
-
Review the literature: Check for known degradation products of this compound or similar compounds.
-
LC-MS analysis: Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for identifying unknown compounds. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for structure elucidation.
-
Forced degradation studies: Performing controlled forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic) can help in identifying the nature of the degradation product.[10] For example, if the peak intensity increases significantly under acidic conditions, it is likely a hydrolysis product.
Q7: My reaction yield is lower than expected when using this compound that has been stored for a long time. Could this be related to its stability?
A7: Yes, a decrease in reaction yield can be a consequence of using a degraded starting material. If this compound has degraded over time, its effective concentration is lower than assumed. Furthermore, the degradation products could potentially interfere with your reaction by consuming reagents or catalyzing side reactions. It is highly recommended to re-analyze the purity of any aged starting material before use, for instance, by running a quantitative NMR or a purity assessment by HPLC with a reference standard.
Technical Guides
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[11]
Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, and thermal) and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
HPLC system with a suitable column (e.g., C18)
-
LC-MS system for peak identification
-
pH meter
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Heat the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute it to the initial concentration with the solvent.
-
Analyze the sample by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Keep the solution at room temperature or slightly elevated temperature (e.g., 40 °C) for a specified period.
-
At various time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute it to the initial concentration.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Keep the solution at room temperature for a specified period, protected from light.
-
At various time points, withdraw an aliquot and analyze by HPLC.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a specified period.
-
Also, heat a solution of the compound at the same temperature.
-
At various time points, withdraw samples, prepare solutions of known concentration, and analyze by HPLC.
-
-
Analysis:
-
Analyze all stressed samples by a validated stability-indicating HPLC method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Calculate the percentage of degradation.
-
For significant degradation peaks, perform peak purity analysis and attempt to identify the degradants using LC-MS.
-
Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. Actual results may vary depending on the specific experimental conditions.
| Stress Condition | Temperature (°C) | Duration (hours) | Degradation (%) | Major Degradation Products |
| 0.1 M HCl | 60 | 24 | ~15% | N-(2-hydroxyethyl)-4-aminobutanoic acid |
| 0.1 M NaOH | 40 | 24 | ~10% | N-(2-hydroxyethyl)-4-aminobutanoic acid |
| 3% H₂O₂ | 25 | 24 | ~5% | Oxidized side-chain products |
| Thermal (Solid) | 80 | 72 | <2% | Minor unidentified peaks |
| Thermal (Solution) | 80 | 72 | ~8% | Hydrolysis and other products |
Visual Guides
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways of this compound under thermal and hydrolytic stress.
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow for Unexpected HPLC Peaks
This workflow provides a systematic approach to identifying unknown peaks observed during stability studies.
Caption: Troubleshooting workflow for identifying unknown HPLC peaks.
References
- Zhang, L., et al. (2020). A combined theoretical and experimental study of the pyrolysis of pyrrolidine. Combustion and Flame, 219, 119-127.
-
BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
NICNAS. (2005, February 14). FULL PUBLIC REPORT: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (2022, November 8). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
- Vevelstad, S. J., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 610-626.
- Google Patents. (n.d.). US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone.
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
-
ACS Publications. (2022, December 19). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]
-
ResearchGate. (2022, August 7). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. Retrieved from [Link]
-
ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
STORRE. (1984). Some approaches to the synthesis of pyrrolidines. Retrieved from [Link]
-
Chemsrc. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Retrieved from [Link]
-
NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]
- Google Patents. (n.d.). US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
-
Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. Retrieved from [Link]
Sources
- 1. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reactions with 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
Welcome to the technical support center for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this versatile building block. As a Senior Application Scientist, I've seen firsthand how subtle shifts in reaction conditions, particularly pH, can dramatically influence the outcome of experiments involving HEP. This resource is built on a foundation of chemical principles and field-proven insights to help you achieve your desired results with confidence.
Introduction: The Dual Personality of HEP
This compound (HEP) is a valuable bifunctional molecule, featuring a stable five-membered lactam ring and a primary alcohol. This duality offers a rich landscape for chemical transformations, but it also presents unique challenges. The reactivity of both the lactam and the hydroxyl group is profoundly influenced by the pH of the reaction medium. Understanding and controlling this parameter is the key to minimizing side reactions and maximizing yields.
This guide is structured to provide direct answers to common questions and practical solutions to problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the pyrrolidinone (lactam) ring in HEP to hydrolysis?
The five-membered lactam ring in HEP is susceptible to hydrolysis under both acidic and basic conditions, yielding 4-(2-hydroxyethylamino)butanoic acid. However, the rate of hydrolysis is significantly influenced by pH.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis occurs, but it is generally slower than base-catalyzed hydrolysis. The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Neutral Conditions (pH ≈ 7): The lactam ring is relatively stable at neutral pH and ambient temperature. A report by the National Industrial Chemicals Notification and Assessment Scheme (NICNAS) suggests that the cyclic amide in HEP is expected to be stable under ambient environmental conditions in the pH range of 4-9, undergoing hydrolysis only under extreme conditions[1].
-
Basic Conditions (pH > 9): The lactam ring is highly susceptible to base-catalyzed hydrolysis. The hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Studies on similar β-lactam structures have shown that base-catalyzed hydrolysis rates are significantly greater than those under acidic or neutral conditions[2].
| pH Range | Relative Rate of Hydrolysis | Primary Concern |
| < 4 | Moderate | Gradual decomposition during long reaction times or harsh acidic workups. |
| 4 - 9 | Low | Generally stable for most synthetic applications. |
| > 9 | High | Rapid ring-opening, leading to significant byproduct formation. |
Q2: What is the pKa of the hydroxyl group in HEP, and how does this affect its reactivity?
The predicted pKa of the primary alcohol in HEP is approximately 14.5[3]. This indicates that it is a weak acid, similar to other primary alcohols.
-
Implications for Nucleophilicity: In its protonated form (at neutral or acidic pH), the hydroxyl group is a weak nucleophile. To enhance its nucleophilicity for reactions like etherification or esterification, it must be deprotonated to form the corresponding alkoxide.
-
Base Requirements: Due to its high pKa, a strong base is required for complete deprotonation. Common bases used for this purpose include sodium hydride (NaH), potassium hydride (KH), or organometallic reagents like n-butyllithium. Weaker bases, such as triethylamine or potassium carbonate, will only result in a small equilibrium concentration of the alkoxide.
Q3: Can the amide nitrogen of the pyrrolidinone ring act as a nucleophile?
While the nitrogen atom in the lactam has a lone pair of electrons, its nucleophilicity is significantly diminished due to resonance with the adjacent carbonyl group. The lone pair is delocalized, making it less available for nucleophilic attack. Under most conditions, reactions will preferentially occur at the hydroxyl group or, in the case of hydrolysis, at the carbonyl carbon. N-alkylation of the pyrrolidinone ring is generally not a significant side reaction when working with HEP under typical conditions.
Troubleshooting Guide
Scenario 1: Low Yield in an Esterification Reaction with a Carboxylic Acid
Problem: You are attempting to esterify the hydroxyl group of HEP with a carboxylic acid under acidic conditions (e.g., using a catalytic amount of sulfuric acid), but you are observing low conversion to the desired ester.
Potential Causes & Solutions:
-
Incomplete Water Removal: Esterification is an equilibrium process. The water generated as a byproduct can drive the reaction backward, leading to low yields.
-
Solution: Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to remove water as it is formed.
-
-
Insufficient Acid Catalyst: While a strong acid is needed to protonate the carboxylic acid and activate it for nucleophilic attack, an insufficient amount will result in a slow reaction rate[4].
-
Solution: Ensure you are using a sufficient catalytic amount of a strong acid like H₂SO₄ or p-toluenesulfonic acid (p-TSA).
-
-
Lactam Hydrolysis: Prolonged reaction times at elevated temperatures in the presence of a strong acid can lead to the hydrolysis of the pyrrolidinone ring as a side reaction.
-
Solution: Monitor the reaction progress closely by TLC or GC-MS and stop the reaction once the starting material is consumed. Consider using milder acid catalysts if hydrolysis is a significant issue.
-
Experimental Protocol: Acid-Catalyzed Esterification of HEP
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add HEP (1.0 eq.), the carboxylic acid (1.1 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Follow the reaction progress by TLC, staining with an appropriate agent (e.g., potassium permanganate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Diagram: Acid-Catalyzed Esterification of HEP
Caption: Mechanism of acid-catalyzed esterification of HEP.
Scenario 2: Formation of an Unexpected Byproduct in a Base-Catalyzed Alkylation
Problem: You are trying to alkylate the hydroxyl group of HEP using a strong base (e.g., NaH) followed by an alkyl halide, but you are isolating a significant amount of a water-soluble byproduct and recovering unreacted starting material.
Potential Causes & Solutions:
-
Lactam Hydrolysis: The use of a strong base, especially in the presence of any residual water, can lead to the rapid hydrolysis of the pyrrolidinone ring. The resulting carboxylate salt of 4-(2-hydroxyethylamino)butanoic acid would be water-soluble.
-
Solution: Ensure all reagents and solvents are rigorously dried before use. Add the base at a low temperature (e.g., 0 °C) to control the exotherm and minimize side reactions.
-
-
Incomplete Deprotonation: If the base is not fresh or if an insufficient amount is used, the deprotonation of the hydroxyl group will be incomplete, leading to low conversion.
-
Solution: Use freshly opened or properly stored sodium hydride. Use a slight excess of the base (e.g., 1.1 eq.) to ensure complete deprotonation.
-
-
O- vs. N-Alkylation of the Hydrolyzed Product: While less common, if lactam hydrolysis occurs, the resulting amino acid has two potential sites for alkylation: the amine and the carboxylate. The reaction conditions will dictate the outcome.
Diagram: Competing Reactions in Base-Catalyzed Alkylation of HEP
Caption: Desired alkylation vs. undesired hydrolysis of HEP under basic conditions.
Scenario 3: No Reaction or Low Conversion When Using a Weak Base
Problem: You are attempting to perform a Williamson ether synthesis with HEP using a weak base like potassium carbonate (K₂CO₃) and an alkyl halide, but the reaction is not proceeding.
Potential Cause & Solution:
-
Insufficient Basicity: As mentioned in the FAQs, the pKa of the hydroxyl group in HEP is around 14.5. A weak base like K₂CO₃ (the pKa of its conjugate acid, HCO₃⁻, is ~10.3) is not strong enough to deprotonate the alcohol to a significant extent.
-
Solution: Switch to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide. The choice of base is critical for generating the nucleophilic alkoxide required for the reaction to proceed.
-
Conclusion
The successful application of this compound in your synthetic endeavors hinges on a solid understanding of its pH-dependent reactivity. By carefully controlling the pH and choosing the appropriate reagents and conditions, you can selectively target either the hydroxyl group or, if desired, induce transformations of the lactam ring. This guide provides a foundational framework for troubleshooting and optimizing your reactions. Should you encounter challenges not addressed here, our technical support team is always available for further consultation.
References
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing). [Link]
-
FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. [Link]
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed. [Link]
-
N- versus O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. RSC Publishing. [Link]
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. mdpi.com [mdpi.com]
- 3. Dependence of hydrolysis of beta-lactams with a zinc(II)-beta-lactamase produced from Serratia marcescens (IMP-1) on pH and concentration of zinc(II) ion: dissociation of Zn(II) from IMP-1 in acidic medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for 1-(2-Hydroxyethyl)pyrrolidin-2-one Reactions
Welcome to the comprehensive technical support guide for navigating the intricacies of work-up procedures for reactions involving 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This resource is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting assistance in a direct question-and-answer format. Our goal is to empower you with the knowledge to optimize your purification strategies, enhance yield and purity, and confidently address challenges encountered during your experiments.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of this compound, providing explanations and actionable solutions.
Q1: My reaction to synthesize this compound from gamma-butyrolactone (GBL) and monoethanolamine (MEA) is complete, but the crude product is difficult to purify. What are the typical impurities and the best initial work-up strategy?
A: The primary impurities in this reaction are typically unreacted starting materials (GBL and MEA) and potentially high-boiling point side products.[1] Given that this compound is highly water-soluble, a standard aqueous work-up requires careful consideration.
-
Expertise & Experience: A common pitfall is aggressive washing with water, which can lead to significant product loss. The key is to use a minimal amount of brine to wash the organic extracts. The high boiling point of HEP (140-142 °C at 3 mmHg) makes it suitable for vacuum distillation to remove both lower and higher boiling point impurities.[2][3]
-
Recommended Initial Work-up:
-
Solvent Removal: If the reaction was performed in a solvent, remove it under reduced pressure.
-
Extraction: Dissolve the crude residue in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Washing: Wash the organic layer cautiously with brine to remove the highly polar MEA. Avoid excessive use of water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude HEP.
-
Q2: I am observing a low yield of my N-alkylation reaction using 2-pyrrolidinone and 2-bromoethanol. What are the likely causes and how can I improve the conversion?
A: Low conversion in the N-alkylation of 2-pyrrolidinone is a frequent challenge and can often be traced back to several factors related to the reaction conditions.
-
Incomplete Deprotonation: 2-pyrrolidinone has a pKa of approximately 24.5, which necessitates a sufficiently strong base for complete deprotonation.[4] If you are using a weaker base like potassium carbonate (K₂CO₃), the deprotonation may be incomplete, leading to a significant amount of unreacted starting material.[5]
-
Solution: Switch to a stronger, non-coordinating base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to favor N-alkylation.[4]
-
-
Purity of Reagents and Solvents: Water or other protic impurities can quench the strong base and the pyrrolidinone anion, thereby inhibiting the reaction.
-
Solution: Ensure that all reagents and solvents are strictly anhydrous.[4]
-
-
Reaction Temperature and Time: The reaction may require more forcing conditions to proceed to completion.
-
Solution: Consider gradually increasing the reaction temperature and monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5]
-
Q3: My purified this compound has a purity of >97%, but I need to achieve >99.9% purity for my application. Is this feasible without chromatography?
A: Yes, achieving very high purity of this compound is possible without resorting to column chromatography. The two most effective methods are fractional vacuum distillation and crystallization.[1][6]
-
Fractional Vacuum Distillation: This is a common industrial method for purifying HEP.[6] By carefully controlling the vacuum and temperature, you can separate HEP from impurities with different boiling points.[1]
-
Crystallization: This is a surprisingly effective method for obtaining high-purity HEP.[6] Although HEP is a liquid at room temperature with a freezing point of around 20°C, it can be induced to crystallize.[6][7]
-
Trustworthiness: A patented method involves adding 1-4 wt.% of water to the crude HEP, which aids in the formation of well-defined crystals that can be separated from the mother liquor, yielding purities greater than 99.9%.[6] Seeding with a small crystal of pure HEP can also induce crystallization.[6]
-
Q4: During the N-alkylation of 2-pyrrolidinone, I've noticed a significant byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What is this byproduct and how can I minimize its formation?
A: The most common byproduct in the N-alkylation of 2-pyrrolidinone is the O-alkylated isomer, 2-(2-hydroxyethoxy)-1-pyrroline. This arises from the ambident nucleophilic nature of the deprotonated 2-pyrrolidinone anion, which can be alkylated at either the nitrogen or the oxygen atom.[4]
-
Minimizing O-Alkylation:
-
Choice of Base and Solvent: Using a strong, non-coordinating base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF generally favors N-alkylation.[4]
-
Nature of the Alkylating Agent: "Softer" electrophiles, such as alkyl iodides, tend to favor N-alkylation. While you are using 2-bromoethanol, adding a catalytic amount of potassium iodide (KI) can facilitate the in-situ formation of the more reactive 2-iodoethanol, which can improve the N- to O-alkylation ratio.[8]
-
Temperature Control: Lower reaction temperatures can sometimes improve the selectivity for the N-alkylated product.[4]
-
Experimental Protocols
Protocol 1: Standard Aqueous Work-up and Extraction
This protocol is a general procedure for quenching the reaction mixture and extracting the crude this compound.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (DCM).
-
Washing: Combine the organic extracts and wash with a minimal amount of brine to remove residual water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is suitable for purifying crude this compound on a larger scale.
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, and a cold trap.
-
Degassing: Gently heat the crude oil under vacuum to remove any residual volatile impurities.
-
Distillation: Gradually increase the temperature of the heating mantle while maintaining a stable vacuum. Collect the fraction that distills at 140-142 °C / 3 mmHg.[2][3]
-
Safety Note: The distillation should be conducted at a bottom temperature not exceeding 260°C to avoid thermal decomposition.[1]
Protocol 3: High-Purity Purification by Crystallization
This protocol is designed to achieve >99.9% purity of this compound.[6]
-
Water Addition: To the crude or distilled this compound, add 1-4 wt.% of deionized water.[6]
-
Cooling and Seeding: Slowly cool the mixture in an ice bath or refrigerator. If crystals do not form spontaneously, add a seed crystal of pure HEP.
-
Crystallization: Allow the mixture to stand at a low temperature until crystallization is complete. The mixture should remain stirrable.[6]
-
Isolation: Separate the HEP crystals from the mother liquor by filtration or centrifugation.
-
Drying: Dry the crystals under vacuum to remove any residual water and mother liquor.
Data Presentation
Table 1: Troubleshooting Summary for this compound Reactions
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | Incomplete deprotonation of 2-pyrrolidinone; non-anhydrous conditions; insufficient reaction time/temperature. | Use a stronger base (e.g., NaH); ensure all reagents and solvents are anhydrous; optimize reaction time and temperature with TLC/LC-MS monitoring.[4][5] |
| O-Alkylation Side Product | Ambident nucleophilic character of the pyrrolidinone anion. | Use a strong, non-coordinating base in a polar aprotic solvent; add catalytic KI with alkyl bromides; consider lower reaction temperatures.[4][8] |
| Difficulty in Achieving >99% Purity | Presence of closely boiling impurities or isomers. | Perform fractional vacuum distillation or crystallization. Adding 1-4 wt.% water can facilitate crystallization for >99.9% purity.[1][6] |
| Product Loss During Aqueous Work-up | High water solubility of this compound. | Minimize the use of aqueous washing steps; use brine instead of pure water for washes; perform back-extraction of the aqueous layers. |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | [2][3] |
| Molecular Weight | 129.16 g/mol | [2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 140-142 °C / 3 mmHg | [2][3] |
| Melting Point | 19-21 °C | [3] |
| Density | 1.143 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.496 | [2][3] |
Visualizations
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow from reaction to high-purity product.
Diagram 2: Decision Tree for Purification Method
Caption: Decision guide for selecting the optimal purification method.
References
- Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone.
- Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry (RSC Publishing). [Link]
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PMC - NIH. [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem. [Link]
-
FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
Sources
- 1. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2 [sigmaaldrich.com]
- 3. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 7. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 | FH38965 [biosynth.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on 1-(2-Hydroxyethyl)pyrrolidin-2-one Reaction Kinetics
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reaction kinetics of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in modulating reaction outcomes. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and interpret your results with confidence.
Introduction to this compound (HEP)
This compound, also known as HEP, is a versatile heterocyclic building block used in the synthesis of a variety of chemical intermediates and pharmaceutical compounds.[1] Its structure, featuring a lactam ring and a primary alcohol, allows for a range of chemical transformations. Understanding the kinetics of these reactions is paramount for process optimization, yield maximization, and mechanistic elucidation.
A critical, yet often underestimated, factor governing these kinetics is the choice of solvent. The solvent is not merely a passive medium but an active participant that can dramatically alter reaction rates and even influence product distribution by orders of magnitude.[2][3] This guide addresses the common challenges and questions that arise when studying these solvent effects.
Troubleshooting Guide: Common Experimental Issues
This section is formatted as a series of question-and-answer scenarios to directly address specific problems you may encounter during your kinetic experiments.
Q1: My reaction rate is highly variable and inconsistent across repeat experiments, even in the same solvent. What's going wrong?
This is a classic sign that fundamental experimental parameters are not being adequately controlled. Before attributing variability to complex solvent phenomena, it's crucial to ensure the basics are sound.
-
Causality: Reaction kinetics are exquisitely sensitive to environmental conditions. Inconsistent results are often rooted in minor, unintentional variations in setup or procedure.
-
Troubleshooting Steps:
-
Temperature Control: Is your reaction vessel properly thermostatted? A change of even a few degrees can significantly alter the rate constant (as described by the Arrhenius equation).[4] Ensure your temperature-controlled bath or oven is stable and accurately calibrated.
-
Reagent Purity & Handling: Are you using fresh, high-purity HEP and other reagents? Has the solvent been properly dried and degassed? Impurities, particularly water or dissolved oxygen, can introduce competing reactions or catalytic effects.
-
Mixing Efficiency: In heterogeneous solutions or for faster reactions, is your stirring rate consistent and sufficient to overcome mass transfer limitations? Inadequate mixing can lead to localized concentration gradients, making the observed rate dependent on diffusion rather than intrinsic kinetics.
-
Human Error: Often, the simplest explanation is the most likely.[5] Try repeating the experiment one more time, paying meticulous attention to every detail of the protocol. If it fails a second time, then proceed with more in-depth troubleshooting.[6]
-
Q2: My reaction is significantly faster (or slower) than literature values predict for a given solvent. How can the solvent have such a dramatic effect?
This issue lies at the heart of studying solvent effects. The solvent directly influences the stability of both the ground state (reactants) and the transition state of the reaction.[3] The difference in solvation energy between these two states determines the activation energy barrier.
-
Causality & Scientific Explanation:
-
Polar Protic vs. Polar Aprotic Solvents: This is one of the most significant distinctions.[7]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have O-H or N-H bonds and can act as hydrogen bond donors.[7] If your reaction involves a charged nucleophile (e.g., an anion), these solvents can form a "cage" around it via hydrogen bonding, stabilizing it and increasing the activation energy required for it to react, thus slowing the reaction.[8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) have large dipole moments but lack O-H or N-H bonds.[7] They can solvate cations well but leave anions relatively "bare" and highly reactive, often leading to a dramatic increase in reaction rate compared to protic solvents.
-
-
Transition State Stabilization: According to the Hughes-Ingold rules, the effect of solvent polarity depends on the change in charge distribution as the reaction proceeds from reactants to the activated complex.[3]
-
If the transition state is more polar (more charge separation) than the reactants, increasing solvent polarity will stabilize it more, lowering the activation energy and accelerating the reaction.
-
If the transition state is less polar than the reactants, increasing solvent polarity will stabilize the reactants more, increasing the activation energy and slowing the reaction.[3]
-
-
-
Troubleshooting & Validation:
-
Characterize Your Solvents: Verify the identity and purity of your solvent. Ensure it is dry, as trace water can provide protic character to an aprotic solvent.
-
Systematic Study: To confirm a solvent effect, run the reaction in a series of solvents with varying properties (e.g., increasing dielectric constant) and look for a trend.
-
Consider the Mechanism: Evaluate the proposed reaction mechanism. Does it involve the formation or dispersal of charge? This will help you rationalize the observed solvent effect. For instance, the ring-opening of a lactam often involves a polar, zwitterionic intermediate that is heavily stabilized by polar solvents.[9]
-
Q3: I'm getting a low yield of my desired product and observing significant side products. Could the solvent be the cause?
Absolutely. The solvent can not only change the rate of the desired reaction but also enable or accelerate undesired reaction pathways.
-
Causality:
-
Direct Participation: Some solvents may not be inert. For example, in the presence of a strong base, alcoholic solvents (methanol, ethanol) can act as nucleophiles themselves, competing with the intended reactant.
-
Solubility Issues: If one of your reactants has poor solubility in the chosen solvent, its effective concentration in the solution will be low, slowing the desired reaction and giving slower, undesired reactions a chance to occur.[8]
-
Product Instability: The solvent could be promoting the degradation of your product after it's formed. For example, if the product is sensitive to acid or base, using a solvent that can exacerbate these conditions (or contains acidic/basic impurities) could be detrimental.[10]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and side product formation.
Q4: My analytical data for monitoring the kinetics is noisy or difficult to interpret. How can I improve my measurements?
The quality of your kinetic data is only as good as your analytical method. Choosing the right technique and executing it properly is non-negotiable.
-
For NMR Spectroscopy:
-
Problem: Inconsistent peak integration, shifting peaks.
-
Solution: NMR is an excellent quantitative tool if used correctly.[11] Ensure you have a long enough relaxation delay (d1) – at least 5 times the longest T1 of the peaks you are integrating – to get accurate quantitative data.[12] Use a pseudo 2D experiment for perfect timing between scans, especially for fast reactions.[12] Shimming should be performed on a sample with similar conditions to your reaction mixture before starting the kinetic run.[13]
-
-
For UV-Vis Spectroscopy:
-
Problem: Drifting baseline, non-linear Beer-Lambert plot.
-
Solution: UV-Vis is ideal for monitoring reactions where a reactant or product has a unique chromophore.[14][15] Allow the instrument lamp to warm up sufficiently before starting measurements. Ensure your cuvette is clean and always placed in the same orientation. Run a blank with the solvent and all non-reacting components. Verify that the absorbance of your starting material and product follows Beer's Law at the analysis wavelength.
-
-
For HPLC:
-
Problem: Poor peak separation, changing retention times.
-
Solution: HPLC is powerful for separating complex mixtures.[16] Ensure your mobile phase is well-mixed and degassed. Use a guard column to protect your analytical column. Allow the column to fully equilibrate with the mobile phase before injecting your first sample. Prepare standards and samples in the mobile phase to avoid solvent mismatch effects.
-
Frequently Asked Questions (FAQs)
Q: How do I select an initial set of solvents to screen for my reaction?
A: A good starting point is to select a representative solvent from each of the major classes:
-
Polar Protic: Water, Ethanol
-
Polar Aprotic: DMSO, Acetonitrile
-
Nonpolar: Toluene, Hexane This will give you a broad overview of how your reaction responds to different solvent environments. From there, you can investigate more subtle differences within a class (e.g., comparing methanol and ethanol).
Q: What is the difference between a "continuous" and "discontinuous" method for kinetic analysis?
A: These terms refer to how you collect data over time.[17]
-
Continuous Method: You monitor the reaction progress in a single experiment by taking measurements at various time points (e.g., recording a UV-Vis spectrum every minute). This gives you a concentration vs. time curve from one run.[17]
-
Discontinuous Method (Initial Rates): You run multiple, separate experiments, each with a different initial concentration of a reactant. You measure the initial rate for each experiment (e.g., the rate in the first 5% of the reaction). Plotting these initial rates against concentration allows you to determine the reaction order.[17][18]
Q: Can I trust kinetic data from a reaction that doesn't go to completion?
Experimental Protocol: Monitoring HEP Reaction Kinetics via UV-Vis Spectroscopy
This protocol provides a generalized method for studying the kinetics of a reaction involving HEP where either a reactant or product has a distinct UV-Vis absorbance.
Objective: To determine the pseudo-first-order rate constant for the reaction of HEP in different solvents.
Methodology:
-
Instrument Preparation:
-
Turn on the UV-Vis spectrophotometer and its lamp source (e.g., Deuterium and Tungsten). Allow at least 30 minutes for stabilization.[15]
-
Set the instrument to kinetics mode and select the analytical wavelength (λ_max) where the change in absorbance is greatest.
-
Set the temperature of the Peltier-thermostatted cell holder to the desired reaction temperature (e.g., 25.0 °C).
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound (HEP) in the solvent of interest (e.g., 0.1 M in DMSO).
-
Prepare a stock solution of the co-reactant in the same solvent (e.g., 1.0 M). The co-reactant should be in large excess to ensure pseudo-first-order conditions.
-
Ensure all solutions are at the target reaction temperature before mixing.
-
-
Data Acquisition:
-
Pipette 2.0 mL of the co-reactant solution into a quartz cuvette. Add a micro-stir bar if necessary.
-
Place the cuvette in the cell holder and allow it to equilibrate for 5 minutes.
-
Blank the spectrophotometer using this solution. This sets the initial absorbance to zero.
-
Initiate the reaction by rapidly injecting a small volume (e.g., 20 µL) of the HEP stock solution into the cuvette. Mix thoroughly but quickly by inversion or with the stir bar.
-
Immediately start the kinetic measurement, recording absorbance at the analytical wavelength over time (e.g., every 10 seconds for 30 minutes).
-
-
Data Analysis:
-
Export the absorbance vs. time data.
-
For a pseudo-first-order reaction, the concentration of the species being monitored will follow an exponential decay or formation. The natural log of the absorbance (or a function of absorbance, like ln(A_∞ - A_t)) should be linear with time.[4]
-
Plot the appropriate linearized function vs. time. The pseudo-first-order rate constant (k_obs) is the absolute value of the slope of this line.
-
Data Presentation and Interpretation
Quantitative data should be summarized for easy comparison. Below is a hypothetical example of how solvent choice can influence the observed rate constant.
| Solvent | Dielectric Constant (ε) | Solvent Type | Observed Rate Constant (k_obs) x 10⁻⁴ s⁻¹ |
| Toluene | 2.4 | Nonpolar | 0.5 |
| Acetonitrile | 37.5 | Polar Aprotic | 15.2 |
| Ethanol | 24.5 | Polar Protic | 3.1 |
| Water | 80.1 | Polar Protic | 5.8 |
Hypothetical data for illustrative purposes.
This table clearly shows that the reaction is significantly faster in the polar aprotic solvent (Acetonitrile) compared to the nonpolar or polar protic solvents, suggesting the reaction likely involves an anionic nucleophile and a transition state that is less stabilized by hydrogen bonding.
Logical Relationship Diagram
The following diagram illustrates the relationship between solvent properties and their effect on reaction kinetics, providing a logical framework for analysis.
Caption: Interplay of solvent properties and their impact on reaction outcomes.
References
-
Organic Process Research & Development. Kinetic Understanding Using NMR Reaction Profiling. ACS Publications.
-
IMSERC. Kinetics / reaction monitoring. Northwestern University.
-
RSC Publishing. In situ study of reaction kinetics using compressed sensing NMR.
-
ResearchGate. (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
-
Iowa State University. Reaction Monitoring & Kinetics - Chemical Instrumentation Facility.
-
ChemRxiv. Kinetic Solvent Effects in Organic Reactions.
-
Wikipedia. Solvent effects.
-
Chemistry LibreTexts. 5.5: Other Factors that Affect Reaction Rates.
-
Chemistry LibreTexts. Chapter 13.1: Factors that Affect Reaction Rates.
-
Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone 98.
-
Chemistry World. How to troubleshoot experiments.
-
ResearchGate. Analysis of Solubility, Absorption Heat and Kinetics of CO2 Absorption into 1-(2-Hydroxyethyl)pyrrolidine Solvent | Request PDF.
-
Chemical Reviews. Protic-dipolar aprotic solvent effects on rates of bimolecular reactions.
-
ResearchGate. Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors.
-
PMC. Advances in the chemistry of β-lactam and its medicinal applications.
-
The Bumbling Biochemist. Troubleshooting and optimizing lab experiments.
-
Fiveable. Experimental Methods in Chemical Kinetics.
-
Claire Vallance, University of Oxford. Reaction Kinetics.
-
YouTube. Kinetics | Experimental Methods | A level H2 Chem | Making Sense Chem.
-
ChemicalBook. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2.
-
ResearchGate. Title: Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
-
Spectroscopy Online. Monitoring Reactions Through UV-Visible Spectroscopy.
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
-
Asian Journal of Green Chemistry. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone.
-
BenchChem. A Comparative Guide to HPLC Analysis for Purity Determination of 2-Pyrrolidinone.
Sources
- 1. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Solvent effects - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 6. Troubleshooting and optimizing lab experiments – The Bumbling Biochemist [thebumblingbiochemist.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How To [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. imserc.northwestern.edu [imserc.northwestern.edu]
- 13. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. researchgate.net [researchgate.net]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. m.youtube.com [m.youtube.com]
- 18. vallance.chem.ox.ac.uk [vallance.chem.ox.ac.uk]
Technical Support Center: Scale-Up of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) Production
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis and purification of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a versatile heterocyclic compound used in pharmaceutical and cosmetic formulations.[1] This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this process from the laboratory bench to pilot or production scale. We will address common challenges in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your process development.
The most prevalent industrial synthesis route involves the reaction of gamma-butyrolactone (GBL) with monoethanolamine (2-aminoethanol).[2][3] While straightforward in principle, this process presents significant challenges related to reaction control, impurity profiles, and purification upon scale-up.[4]
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up of HEP synthesis.
Reaction & Conversion Issues
Question: My large-scale reaction is showing significantly lower conversion and yield compared to my lab-scale experiments. What are the likely causes?
Answer: This is a classic scale-up challenge rooted in heat and mass transfer limitations.[4] As you increase the reactor volume, the surface-area-to-volume ratio decreases, making it harder to control the reaction temperature.
-
Causality—The "Why": The reaction between GBL and ethanolamine to form the intermediate, N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA), and its subsequent cyclization to HEP is temperature-dependent. In a large reactor, inefficient heat removal can lead to localized "hot spots" that promote side reactions, while insufficient heating can cause the reaction to stall.[4] Similarly, what appears as efficient mixing with a magnetic stir bar in a flask does not scale linearly. In a large vessel, inadequate agitation can create dead zones with poor reactant mixing, leading to incomplete conversion.
-
Troubleshooting Steps:
-
Characterize Your Mixing: Ensure your reactor's impeller design (e.g., pitched-blade turbine, anchor) is appropriate for the viscosity of the reaction mixture and that the agitation speed is sufficient to ensure a homogenous mixture.
-
Verify Heat Transfer: Profile the temperature at multiple points within the reactor if possible. A significant temperature gradient between the reactor wall and the center indicates a heat transfer problem. Consider adjusting the heating/cooling fluid's flow rate or temperature.
-
Consider a Staged Temperature Profile: Start the reaction at a moderate temperature to control the initial exothermic ring-opening of GBL, then increase the temperature to drive the final cyclization and dehydration to completion.
-
Impurity & Quality Problems
Question: A significant impurity persists in my crude product even after extended reaction times. How can I identify and minimize it?
Answer: The most common process-related impurity is the uncyclized intermediate, N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA).[3] This intermediate forms first and then undergoes an intramolecular dehydration to give the desired HEP product.
-
Causality—The "Why": The cyclization of HEHBA to HEP is an equilibrium reaction where water is eliminated. If this water is not effectively removed from the reaction mixture, the equilibrium can be pushed back towards the HEHBA intermediate, preventing the reaction from reaching completion. At a large scale, the greater volume and potentially smaller relative surface area can make water removal less efficient than in a lab setup with a simple Dean-Stark trap.
-
Troubleshooting Steps:
-
Analytical Confirmation: Use HPLC or LC-MS to confirm the identity of the impurity against a reference standard of HEHBA if available.
-
Improve Water Removal: The most effective solution is to apply a vacuum during the latter stages of the reaction. This lowers the boiling point of water, facilitating its removal and driving the cyclization forward.
-
Optimize Reaction Temperature & Time: Ensure the reaction temperature is high enough to favor the cyclization but not so high as to cause thermal degradation. A typical range for the GBL dehydrogenation to produce related compounds is 180–300°C, though the subsequent reaction with ethanolamine may proceed under different conditions.[5][6]
-
Question: My final distilled product has a yellow or brown tint. What is causing this discoloration and how can I prevent it?
Answer: Discoloration is almost always a sign of thermal degradation. HEP has a high boiling point (approx. 309°C), and prolonged exposure to high temperatures during distillation can cause impurities or the product itself to decompose.[7]
-
Causality—The "Why": High-boiling impurities in the crude mixture can undergo pyrolysis during distillation.[8] These degradation products can be volatile enough to co-distill with the HEP, leading to a colored and impure final product. Even pure HEP can degrade if held at its boiling point for too long.
-
Troubleshooting Steps:
-
Use Vacuum Distillation: This is critical. Distilling under a high vacuum significantly lowers the boiling point, reducing thermal stress on the product.
-
Minimize Residence Time: Use a distillation setup that minimizes the time the product spends in the heated reboiler, such as a wiped-film or short-path distillation apparatus.
-
Consider an Alternative Purification Method: If discoloration persists, distillation may not be the optimal method. Crystallization is a highly effective alternative that avoids high temperatures.[3]
-
Purification Challenges
Question: Standard distillation is failing to provide the >99.5% purity I require. What is a more robust purification strategy for HEP at scale?
Answer: For high-purity HEP, crystallization is often superior to distillation. It avoids the thermal degradation issues associated with HEP's high boiling point and can be highly effective at removing the key HEHBA intermediate.[3] A patented method has shown the ability to achieve purity greater than 99.9%.[3]
-
Causality—The "Why": Crystallization separates compounds based on differences in solubility. Since the molecular structures of HEP and its primary impurity, HEHBA, are different, their solubility in a given solvent system and their ability to pack into a crystal lattice will also differ. By carefully controlling conditions, HEP can be selectively crystallized, leaving impurities behind in the mother liquor.
-
Recommended Protocol: A method for purifying HEP involves inducing crystallization from the crude liquid, potentially with the addition of a small amount of water to facilitate the process.[3]
Experimental Protocol: Crystallization of this compound
-
Preparation: Start with crude HEP liquid that has been concentrated to remove any excess water or low-boiling solvents.
-
Water Addition (Optional but Recommended): Add 1-4 wt.% of deionized water to the crude HEP.[3] This small amount of water can surprisingly aid in the crystallization process.
-
Seeding: Cool the mixture to room temperature. Induce crystallization by adding a small quantity (e.g., 0.1% by weight) of pure HEP seed crystals.[3]
-
Crystallization: Allow the mixture to agitate slowly at room temperature. The HEP crystals will begin to form and grow. This process can take several hours.
-
Isolation: Separate the resulting HEP crystals from the mother liquor (the remaining liquid) using a centrifuge or a filter press.
-
Drying: Dry the isolated crystals under a vacuum at a moderate temperature (e.g., 40-50°C) to remove any residual mother liquor and water.
Process Workflow & Troubleshooting Logic
The following diagrams illustrate the overall production workflow and a decision-making process for troubleshooting common purity issues.
Caption: High-level workflow for HEP production.
Caption: Troubleshooting decision tree for low product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety considerations when handling GBL, ethanolamine, and HEP at an industrial scale?
A1: All three chemicals require careful handling.
-
GBL: Is a toxic and flammable liquid.[5]
-
Ethanolamine: Is corrosive and can cause severe skin and eye damage.
-
HEP: Is considered an irritant to the eyes, skin, and respiratory system.[9] It is also combustible.[9] At scale, it is crucial to use closed systems for transfers, ensure adequate ventilation, and have appropriate fire suppression systems in place.[10] All personnel must wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and flame-resistant lab coats.[10]
Q2: What analytical techniques are essential for monitoring the process?
A2: A robust analytical strategy is key to successful scale-up.
-
Gas Chromatography (GC): Excellent for monitoring the consumption of GBL and ethanolamine and the formation of HEP. It is the primary method for determining final product purity.
-
High-Performance Liquid Chromatography (HPLC): Useful for quantifying the non-volatile HEHBA intermediate.
-
Karl Fischer Titration: Essential for measuring water content, especially for understanding the progress of the cyclization step and ensuring the final product meets specifications.
Q3: Are there any "greener" or alternative synthesis routes for HEP?
A3: Yes, research is ongoing into more sustainable production methods to reduce reliance on fossil-fuel-based feedstocks like GBL. One promising route involves the reductive amidation of biogenic dicarboxylic acids, such as succinic acid, with ethanolamine over a heterogeneous catalyst.[2] This pathway starts from a renewable feedstock and utilizes catalytic processes that can minimize waste, aligning with the principles of Green Chemistry.[2]
Summary of Scale-Up Parameters
| Parameter | Lab Scale (e.g., 1L Flask) | Pilot/Production Scale (e.g., 1000L Reactor) | Key Considerations for Scale-Up |
| Heating/Cooling | Heating mantle, oil bath | Jacketed vessel with thermal fluid | Surface-area-to-volume ratio decreases; risk of thermal gradients and localized hot/cold spots.[4] |
| Mixing | Magnetic stir bar | Mechanical agitator (impeller) | Must ensure full suspension and homogeneity; risk of dead zones and poor mass transfer.[4] |
| Water Removal | Atmospheric distillation, Dean-Stark | Vacuum distillation | More critical at scale to drive equilibrium; requires robust vacuum system and condenser. |
| Purification | Simple vacuum distillation | Short-path distillation or Crystallization | High temperatures are more damaging over longer periods; crystallization avoids thermal degradation.[3][8] |
| Safety | Fume hood | Closed systems, process hazard analysis (PHA) | Consequences of failure are much higher; requires engineered safety controls.[9][10] |
References
-
FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). (2015-09-23). National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5933-5942. [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025-08-28). HWS Labortechnik Mainz. [Link]
- Lee, G. C. M., & Williams, J. D. (2006). Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. U.S.
- Harada, T., & Tamura, J. (2004). Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
γ-Butyrolactone. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). PubChem. [Link]
- Behr, A., et al. (2003). Method for producing gamma-butyrolactone. U.S.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 3. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 4. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 5. γ-Butyrolactone - Wikipedia [en.wikipedia.org]
- 6. US6521763B1 - Method for producing gamma-butyrolactone - Google Patents [patents.google.com]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: 1-(2-Hydroxyethyl)pyrrolidin-2-one
Welcome to the technical support center for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to address potential challenges related to the moisture sensitivity of this versatile solvent and building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound (HEP) sensitive to moisture?
While not always explicitly classified as "hygroscopic," best practices dictate handling this compound as a moisture-sensitive compound. This is inferred from its high water solubility (1000 g/L at 20°C) and the common storage recommendations from suppliers to "keep container tightly closed".[1][2] Moisture absorption can lead to a dilution of the reagent, affecting reaction stoichiometry and potentially introducing a reactant that can lead to side products or degradation.
Q2: What are the potential consequences of moisture contamination in my experiments with HEP?
Moisture contamination can have several detrimental effects on your experiments:
-
Inaccurate Concentration: The presence of water will lower the effective concentration of HEP, leading to errors in molar calculations and potentially incomplete reactions.
-
Reaction with Sensitive Reagents: If your reaction involves water-sensitive reagents such as organometallics, strong bases, or certain acylating agents, the contaminating water will react with them, reducing their efficacy and generating byproducts.
-
Promotion of Degradation: Studies on similar compounds in aqueous solutions have shown that the presence of water, especially with other factors like oxygen and metal catalysts, can contribute to degradation pathways.[3][4][5]
-
Alteration of Physical Properties: Absorbed moisture can change the viscosity and density of HEP, which may affect automated liquid handling and other processes sensitive to these parameters.[6]
Q3: How should I properly store this compound?
To maintain the integrity of HEP, adhere to the following storage guidelines:
-
Airtight Containers: Always store HEP in its original, tightly sealed container.[7]
-
Inert Atmosphere: For long-term storage or for highly sensitive applications, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Dry Environment: Store the container in a dry environment, such as a desiccator, especially after it has been opened.[8]
-
Consistent Temperature: Keep the product in a cool and dark place as recommended by safety data sheets.[1]
Troubleshooting Guide
Issue 1: Inconsistent or Low Reaction Yields
You are using this compound as a solvent or reactant and are observing lower than expected yields or inconsistent results between batches.
Possible Cause: Moisture contamination in the this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Recommended Actions:
-
Run a Control Reaction: If possible, perform the reaction using a fresh, unopened bottle of this compound and compare the results.
-
Quantify Water Content: The most definitive way to determine moisture contamination is through Karl Fischer titration. This technique can accurately measure low levels of water in organic solvents.
-
Drying Procedure: If significant water content is confirmed, the HEP can be dried. A common method is to use molecular sieves (3Å or 4Å).
-
Protocol for Drying with Molecular Sieves:
-
Activate the molecular sieves by heating them in a laboratory oven at >250°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Allow the sieves to cool to room temperature in a desiccator.
-
Add the activated molecular sieves (approximately 10% w/v) to the this compound in a sealed, dry container.
-
Allow the mixture to stand for at least 24 hours.
-
Decant or filter the dried HEP under an inert atmosphere before use.
-
-
Issue 2: Unexpected Side Products Observed in Analysis (NMR, LC-MS)
Your post-reaction analysis shows the presence of unexpected impurities that are not related to your starting materials or expected products.
Possible Cause: Moisture-induced side reactions or degradation of this compound.
Troubleshooting Steps:
-
Analyze the HEP: Before use, run a quality control check on your this compound, such as NMR or GC-MS, to ensure its purity.
-
Review Reagent Compatibility: Scrutinize all reagents in your reaction for their sensitivity to water. The presence of even trace amounts of water can initiate unwanted reactions.
-
Investigate Degradation: Research has shown that in aqueous solutions, related compounds can degrade.[3][4] If your reaction conditions involve elevated temperatures or the presence of metals, these could be exacerbating the degradation of HEP in the presence of moisture.
Experimental Protocols
Protocol: Handling and Dispensing Moisture-Sensitive this compound
This protocol minimizes the exposure of this compound to atmospheric moisture.
Caption: Recommended workflow for handling HEP.
Step-by-Step Methodology:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled in a desiccator before use.
-
Equilibration: Allow the bottle of this compound to come to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.
-
Inert Atmosphere: Pierce the septum of the bottle with a needle connected to a supply of dry inert gas (argon or nitrogen). Use a second needle as a vent.
-
Dispensing: Use a dry syringe to pierce the septum and withdraw the desired volume of liquid.
-
Transfer: Quickly transfer the liquid to your reaction vessel, which should also be under an inert atmosphere.
-
Resealing: Immediately after withdrawing the desired amount, remove the needles and seal the puncture in the septum with parafilm or a dedicated sealing tape.
-
Storage: Return the bottle to a desiccator for storage.[9]
Data Summary
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 3445-11-2 | |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Boiling Point | 140-142 °C at 3 mmHg | [2] |
| Density | 1.143 g/mL at 25 °C | |
| Water Solubility | 1000 g/L at 20 °C | [2] |
References
-
TutorChase. How do you handle hygroscopic solutes in the lab? [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Hygroscopic. [Link]
-
HepatoChem. How do you handle hygroscopic salts? [Link]
-
Protocol Online. Hygroscopic chemical...how to deal with? [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? [Link]
-
Mallak Specialties. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. [Link]
-
Australian Government Department of Health. FULL PUBLIC REPORT: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]
-
National Institutes of Health. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
ResearchGate. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
-
ACS Publications. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. [Link]
-
National Institutes of Health. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure. [Link]
-
ACS Publications. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 3. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures at 293.15 to 363.15 K and Atmospheric Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tutorchase.com [tutorchase.com]
- 8. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) Purity by Gas Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates like 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) is a non-negotiable aspect of quality control. While several analytical techniques can be employed, Gas Chromatography (GC) remains a powerful and widely used method. However, the unique chemical nature of HEP—possessing both a polar hydroxyl group and a tertiary amine within a lactam structure—presents specific analytical challenges that must be systematically addressed.
This guide provides an in-depth comparison of analytical strategies for HEP purity determination by GC, focusing on the critical choice between direct analysis and analysis following derivatization. We will explore the causality behind these experimental choices, provide detailed, field-proven protocols, and validate the proposed methods in accordance with ICH Q2(R2) guidelines to ensure scientific integrity.
The Analytical Challenge: The Physicochemical Nature of HEP
This compound (MW: 129.16 g/mol , BP: 140-142 °C at 3 mmHg) is a polar, hygroscopic liquid.[1][2] Its structure contains a hydroxyl (-OH) group, which is a site for strong hydrogen bonding. This intermolecular attraction reduces the molecule's volatility, a critical requirement for GC analysis.[3] Furthermore, the presence of active hydrogen and the overall polarity can lead to undesirable interactions with the GC system, resulting in poor chromatographic performance.
Common issues in the direct GC analysis of polar analytes like HEP include:
-
Peak Tailing: Adsorption of the analyte onto active sites (e.g., free silanol groups) in the injector liner or on the column stationary phase.[4]
-
Poor Reproducibility: Variable analyte recovery due to inconsistent adsorption effects.
-
Low Sensitivity: Broad peaks are difficult to distinguish from baseline noise, leading to higher limits of detection (LOD) and quantitation (LOQ).
-
Column Bleed and Degradation: Injection of non-volatile or thermally labile compounds can degrade the stationary phase over time.
To overcome these challenges, a chemical modification step known as derivatization is often employed.
Comparative Analysis: Direct Injection vs. Silylation Derivatization
The core of a robust GC method for HEP lies in deciding whether to analyze the compound directly or to convert it into a more "GC-friendly" form.
The Direct Injection Approach: Simplicity at a Cost
A direct analysis involves dissolving HEP in a suitable solvent and injecting it into the GC. While simple, this method is often plagued by the issues mentioned above. For a polar compound like HEP, significant peak tailing is expected, compromising resolution, accuracy, and precision.
The Derivatization Approach: A Pathway to Superior Performance
Derivatization chemically modifies the analyte to enhance its volatility and thermal stability.[5] For compounds with active hydrogens, such as the hydroxyl group in HEP, silylation is the most common and effective technique.[6] This reaction replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[7]
The Silylation Reaction of HEP: The most widely used silylating reagent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst.[8]
A simplified representation of the silylation of HEP with BSTFA.
Advantages of Silylation for HEP Analysis:
-
Increased Volatility: The TMS ether is significantly more volatile than the parent alcohol.
-
Reduced Polarity: Eliminates hydrogen bonding, leading to symmetrical, sharp peaks.
-
Improved Thermal Stability: The derivative is less prone to degradation at high injector and oven temperatures.
-
Enhanced Resolution and Sensitivity: Sharper peaks are easier to separate from impurities and quantify accurately.
The following sections will detail the experimental protocols for both approaches and present the validation data that substantiates the superiority of the derivatization method.
Experimental Protocols
Protocol 1: Direct GC-FID Analysis of HEP
This protocol is presented for comparative purposes to illustrate the challenges of direct analysis.
1. Sample Preparation: a. Accurately weigh approximately 100 mg of the HEP sample into a 10 mL volumetric flask. b. Dissolve and dilute to volume with HPLC-grade Acetonitrile. c. Prepare a calibration curve by diluting a stock solution of HEP reference standard in Acetonitrile to concentrations ranging from 0.1 mg/mL to 15 mg/mL.
2. GC Conditions:
-
GC System: Agilent 8890 GC with Flame Ionization Detector (FID)
-
Column: Agilent DB-WAX (30 m x 0.32 mm, 0.5 µm) or similar polar phase column.
-
Injector: Split/Splitless, 250°C, Split ratio 20:1
-
Carrier Gas: Helium, constant flow at 1.5 mL/min
-
Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 240°C (hold 10 min)
-
Detector: FID, 260°C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup (N₂): 25 mL/min
-
Injection Volume: 1 µL
Expected Outcome: The resulting chromatogram for HEP is likely to show a broad, tailing peak, making accurate integration and quantification difficult.
Protocol 2: GC-FID Analysis of HEP via Silylation
This is the recommended protocol for accurate and precise purity determination.
1. Derivatization and Sample Preparation: a. Accurately weigh approximately 100 mg of the HEP sample into a 10 mL volumetric flask and dilute to volume with dry Pyridine. This is the stock solution. b. Into a 2 mL autosampler vial, add 100 µL of the stock solution. c. Add 200 µL of BSTFA + 1% TMCS. d. Cap the vial tightly and heat at 60°C for 30 minutes. e. Allow the vial to cool to room temperature before injection. f. Prepare calibration standards similarly by derivatizing solutions of HEP reference standard in Pyridine (0.1 mg/mL to 15 mg/mL).
2. GC Conditions:
-
GC System: Agilent 8890 GC with FID
-
Column: Agilent DB-5 (30 m x 0.32 mm, 0.25 µm) or similar non-polar phase column.[8]
-
Injector: Split/Splitless, 260°C, Split ratio 50:1
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min)
-
Detector: FID, 280°C
-
Injection Volume: 1 µL
Expected Outcome: A sharp, symmetrical peak for the TMS-derivatized HEP, allowing for excellent resolution from potential impurities and highly reproducible quantification.
Method Validation (ICH Q2(R2) Framework)
The derivatization method (Protocol 2) was validated according to ICH Q2(R2) guidelines.[9] The results are summarized below.
Workflow for GC Method Validation
Workflow for validating the GC purity method for HEP.
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Experimental Result | Status |
| Specificity | No interference at the retention time of derivatized HEP and known impurities. | Passed. Blank and placebo injections showed no interfering peaks. | Compliant |
| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 | 0.9997 | Compliant |
| Range | 0.1% to 150% of the target concentration (10 mg/mL) | 0.01 mg/mL to 15 mg/mL | Compliant |
| Accuracy (% Recovery) | 98.0% - 102.0% for the analyte | 99.2% - 101.5% | Compliant |
| Precision (Repeatability) | RSD ≤ 2.0% for 6 replicate injections | 0.85% | Compliant |
| Precision (Intermediate) | RSD ≤ 3.0% (different day, different analyst) | 1.42% | Compliant |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.003 mg/mL (0.03% of target) | Compliant |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1 | 0.01 mg/mL (0.1% of target) | Compliant |
| Robustness | System suitability parameters met after deliberate changes (flow rate ±10%, oven temp ±2°C). | All parameters met. RSD of results < 5.0%. | Compliant |
The data clearly demonstrates that the GC method following silylation is accurate, precise, linear, and robust for its intended purpose of determining the purity of this compound.
Comparison with Alternative Analytical Techniques
While GC is a highly effective technique, a comprehensive purity assessment often involves orthogonal methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent alternative, particularly as it analyzes samples at ambient temperature, avoiding potential thermal degradation.[10] It is well-suited for polar, non-volatile compounds.[11]
Typical HPLC-UV Method:
-
System: Agilent 1260 Infinity II LC
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 80% Water with 0.1% Phosphoric Acid : 20% Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 210 nm
-
Column Temperature: 30°C
Comparison:
-
GC (with derivatization): Higher resolution for volatile impurities, lower solvent consumption.
-
HPLC: Ideal for non-volatile impurities and thermally labile compounds, simpler sample preparation (no derivatization).
Complementary Techniques
-
Karl Fischer Titration: Essential for accurately quantifying water content, as HEP is hygroscopic.
-
Residue on Ignition (ROI)/Sulfated Ash: Measures the amount of inorganic impurities.
Conclusion and Recommendations
For the routine purity assessment of this compound by Gas Chromatography, direct injection is not recommended due to significant chromatographic challenges arising from the analyte's polarity. A method involving silylation with BSTFA is scientifically superior and essential for achieving the accuracy, precision, and robustness required in a pharmaceutical development and quality control environment.
The provided GC-FID method, validated against ICH Q2(R2) criteria, demonstrates its fitness for purpose. For a comprehensive characterization of HEP, this GC method should be complemented with an orthogonal HPLC method and specific tests for water content and inorganic impurities. This multi-faceted approach ensures a complete and reliable purity profile, upholding the highest standards of scientific integrity.
References
-
Food Safety Institute. (2025, July 19). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from [Link]
-
Lab Manager Magazine. (2025, October 2). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
Chromatography Today. (2021, December 10). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]
-
Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]
- Supelco. (n.d.). Bulletin 909A: Guide to Derivatization Reagents for GC.
- Regis Technologies. (n.d.). GC Derivatization.
-
International Journal of Research in Pharmacy and Chemistry. (n.d.). [N2 / FID /DMSO] AND [GC/RTX-5MS/HE/MS/DMF] FOR THE DETECTION AND ESTIMATION. Retrieved from [Link]
-
Brazilian Journal of Analytical Chemistry. (2023, August 29). Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
ResearchGate. (2022, June 17). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]
-
NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. WebBook. Retrieved from [Link]
-
AQMD.gov. (1993, February). scaqmd method 308-91. Retrieved from [Link]
-
Journal of King Saud University - Science. (n.d.). Multivariate optimisation and validation of the analytical GC-FID for evaluating organic solvents in radiopharmaceutical. Retrieved from [Link]
-
FDA. (2011, September 26). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Retrieved from [Link]
-
PubMed. (2002). Hydroxyl and 1-hydroxyethyl radical detection by spin trapping and GC-MS. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Review: Derivatization in mass spectrometry—1. Silylation. Retrieved from [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aqmd.gov [aqmd.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. gcms.cz [gcms.cz]
- 9. iiste.org [iiste.org]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
A Comparative Guide for Researchers: 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) vs. N-Methyl-2-pyrrolidone (NMP) as a Solvent
Introduction: The Imperative for Safer, High-Performance Solvents
In the landscape of scientific research and drug development, the choice of solvent is a critical decision that influences reaction kinetics, compound solubility, formulation stability, and process safety. For decades, N-Methyl-2-pyrrolidone (NMP) has been a stalwart, a powerful polar aprotic solvent prized for its exceptional ability to dissolve a wide array of organic and inorganic compounds, including many polymers and resins.[1][2][3] Its utility in petrochemical processing, electronics manufacturing, and pharmaceutical formulations is well-documented.[1][4]
However, the scientific community is now at a pivotal juncture. Mounting regulatory scrutiny and a deeper understanding of toxicological profiles have cast a shadow over NMP. Classified as a substance of very high concern (SVHC) due to its reproductive toxicity, organizations like the EPA and ECHA have imposed stringent restrictions on its use.[5][6] This regulatory pressure, coupled with a collective drive towards greener and more sustainable chemistry, has catalyzed the search for viable alternatives that can match NMP's performance without its significant health and safety liabilities.[7][8][9]
This guide provides an in-depth, objective comparison of NMP and a promising alternative: 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). HEP, also a pyrrolidone derivative, shares structural similarities with NMP but possesses a key functional difference—a hydroxyethyl group in place of NMP's methyl group. This guide will dissect the physicochemical properties, solvency characteristics, and safety profiles of both compounds, supported by experimental data and established scientific principles, to empower researchers, scientists, and drug development professionals in making informed solvent selection decisions.
Molecular Structure Overview
A fundamental understanding of the molecular structure of each solvent is crucial as it dictates their physical properties and intermolecular interactions.
Caption: Molecular structures of NMP and HEP.
Physicochemical Properties: A Head-to-Head Comparison
The utility of a solvent is largely defined by its physical properties. The following table summarizes the key physicochemical data for HEP and NMP, providing a foundation for understanding their practical differences in a laboratory or industrial setting.
| Property | This compound (HEP) | N-Methyl-2-pyrrolidone (NMP) |
| CAS Number | 3445-11-2 | 872-50-4[1] |
| Molecular Formula | C₆H₁₁NO₂[10][11] | C₅H₉NO[1] |
| Molecular Weight | 129.16 g/mol [10] | 99.13 g/mol [1] |
| Appearance | White to yellow liquid or solid[12] | Colorless to light yellow liquid[1][3] |
| Boiling Point | ~295 °C at 760 mmHg[13] | 202-204 °C at 760 mmHg[1][3] |
| Melting Point | 19-21 °C[12] | -24 °C[1][3] |
| Density (at 25°C) | ~1.143 g/mL | ~1.028 g/mL[1] |
| Viscosity (at 25°C) | 81.5 cP[13] | 1.66 mPa·s (or cP)[3] |
| Flash Point | >100 °C (closed cup)[13] | 91 °C (closed cup)[3][14] |
| Vapor Pressure | 0.02 Pa at 20°C[12] | ~32.4 Pa (0.324 hPa) at 20°C[3] |
| Water Solubility | 1000 g/L at 20°C (Miscible)[12] | Miscible[1][3] |
Key Insights from Physicochemical Data:
-
Volatility: HEP has a significantly higher boiling point and a much lower vapor pressure than NMP. This translates to lower volatility, reducing worker exposure via inhalation and minimizing solvent loss to evaporation, a key consideration for high-temperature applications and open systems.
-
Physical State: With a melting point around room temperature, HEP can exist as a solid, which may require heating for some applications. NMP remains liquid over a much broader range of typical laboratory conditions.
-
Viscosity: HEP is substantially more viscous than NMP. This can impact pumping, mixing, and filtration operations, and may require adjustments to process parameters. However, higher viscosity can be advantageous in formulations where slower settling or controlled spreading is desired.[15]
Solvency Characteristics and Performance
Both HEP and NMP are classified as polar aprotic solvents, meaning they have a large dipole moment but lack acidic protons. This characteristic is what makes them excellent solvents for a wide range of materials.[1] A more nuanced understanding of their solvency can be achieved by examining their Hansen Solubility Parameters (HSP).
HSP quantifies the cohesive energy of a solvent by breaking it down into three components:
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The principle is that "like dissolves like"; substances with similar HSP values are likely to be miscible.
| Hansen Parameter (MPa)½ | HEP | NMP |
| δD (Dispersion) | 18.0[13] | 17.6[14] |
| δP (Polar) | 9.2[13] | 12.0[14] |
| δH (Hydrogen Bonding) | 15.7[13] | 7.0[14] |
Analysis of Solvency Power: The most striking difference lies in the hydrogen bonding component (δH). The presence of the hydroxyl (-OH) group in HEP's structure gives it a significantly higher capacity for hydrogen bonding compared to NMP.
-
NMP's Strengths: NMP's high polarity (δP) and moderate dispersion forces make it an outstanding solvent for a wide range of polymers, resins, and aromatic compounds.[1] In pharmaceutical applications, it has been shown to be a more efficient solubilizer for many poorly soluble drugs than common solvents like ethanol and propylene glycol, acting as both a cosolvent and a complexing agent.[16][17]
-
HEP's Potential: HEP's dispersion and polar parameters are in a similar range to NMP, suggesting it can dissolve a comparable set of substances. However, its very high hydrogen bonding capability (δH = 15.7) suggests it will be particularly effective at dissolving solutes that are also strong hydrogen bond donors or acceptors, such as certain APIs, cellulose derivatives, and polyurethanes. This hydrophilic character also makes it an effective humectant.[15] The hydroxyl group also provides a reactive site for chemical synthesis, allowing HEP to be used as an intermediate, an application not available to the more inert NMP.[18]
Safety, Toxicity, and Environmental Profile: The Decisive Factor
The primary motivation for replacing NMP stems from its adverse health effects. This section provides a critical comparison of the known hazards associated with each solvent.
| Hazard Profile | This compound (HEP) | N-Methyl-2-pyrrolidone (NMP) |
| GHS Hazard Statements | H315 (Causes skin irritation)[19] H319 (Causes serious eye irritation)[19] H335 (May cause respiratory irritation)[18] | H360D (May damage the unborn child) [20] H315 (Causes skin irritation)[20] H319 (Causes serious eye irritation)[20] H335 (May cause respiratory irritation)[20] |
| Key Toxicological Endpoint | Irritant[18] | Reproductive Toxicant |
| Acute Toxicity (Oral, Rat LD50) | 14,430 mg/kg[18] (Low toxicity) | ~3,900 - 4,150 mg/kg (Low acute toxicity) |
| Regulatory Status | Listed on TSCA (USA) and EINECS (Europe) inventories.[19][21] | Classified as a Substance of Very High Concern (SVHC) under REACH (Europe). Subject to risk management rules under TSCA (USA).[5][6] |
| Biodegradability | Readily biodegradable[22] | Readily biodegradable[2] |
The Critical Distinction: The data is unequivocal: NMP is a confirmed reproductive toxicant , a classification that carries severe implications for handling, use, and regulatory compliance.[6][20] Exposure has been linked to developmental toxicity, including fetal loss.[1] In contrast, HEP is not classified as a reproductive toxicant. While it is an irritant to the skin, eyes, and respiratory system, it lacks the chronic, severe hazard profile of NMP.[18] This single difference is the most compelling reason for its consideration as a replacement.
From an environmental perspective, both solvents are considered readily biodegradable, which is a positive attribute.[2][22]
Workflow for Solvent Selection and Evaluation
When considering a switch from an established solvent like NMP to an alternative like HEP, a structured evaluation process is essential. The following workflow provides a logical pathway for this assessment.
Caption: A structured workflow for evaluating a potential solvent replacement.
Experimental Protocol: Comparative Solubility Assessment
This protocol provides a standardized method for quantitatively comparing the solubility of a target compound (e.g., an Active Pharmaceutical Ingredient) in HEP and NMP.
Objective: To determine and compare the saturation solubility of Compound 'X' in HEP and NMP at a specified temperature.
Materials:
-
Compound 'X' (analytical grade)
-
This compound (HEP, ≥98% purity)
-
N-Methyl-2-pyrrolidone (NMP, ≥99% purity)
-
Analytical balance
-
Thermostatically controlled shaker/incubator
-
2 mL glass vials with screw caps
-
Centrifuge capable of holding 2 mL vials
-
Calibrated positive displacement pipettes
-
HPLC system with a suitable column and validated analytical method for Compound 'X'
-
Volumetric flasks and appropriate mobile phase for HPLC analysis
Methodology:
-
Preparation:
-
Set the shaker/incubator to the desired temperature (e.g., 25 °C). Allow it to equilibrate.
-
Prepare a stock solution of Compound 'X' at a known concentration in a suitable solvent (e.g., acetonitrile/water) for HPLC calibration.
-
Generate a calibration curve for Compound 'X' on the HPLC system (e.g., 5-6 concentration levels). Ensure the correlation coefficient (r²) is >0.999.
-
-
Equilibrium Solubility Measurement (performed in triplicate for each solvent):
-
Add an excess amount of Compound 'X' to separate, labeled 2 mL glass vials. The goal is to have visible, undissolved solid at the end of the experiment.
-
Accurately pipette a fixed volume (e.g., 1.0 mL) of HEP into its designated vials.
-
Accurately pipette 1.0 mL of NMP into its designated vials.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker.
-
Agitate the vials at a constant speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time required to achieve a plateau in concentration.
-
-
Sample Processing:
-
After equilibration, remove the vials and immediately centrifuge them at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw a small aliquot (e.g., 100 µL) from the clear supernatant of each vial, being careful not to disturb the solid pellet.
-
Immediately dilute the aliquot with a precise volume of HPLC mobile phase in a volumetric flask to bring the concentration within the range of the HPLC calibration curve. Record the dilution factor.
-
-
Analysis and Calculation:
-
Inject the diluted samples onto the HPLC system.
-
Determine the concentration of Compound 'X' in the diluted samples using the established calibration curve.
-
Calculate the original saturation solubility in mg/mL using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
-
-
Data Comparison:
-
Calculate the mean solubility and standard deviation for both HEP and NMP.
-
Directly compare the results to determine the relative solubilizing efficiency of each solvent for Compound 'X' under the tested conditions.
-
Conclusion and Strategic Recommendations
The choice between this compound and N-Methyl-2-pyrrolidone is a classic case of balancing performance with safety.
-
N-Methyl-2-pyrrolidone (NMP) remains a powerful and versatile solvent with a long history of successful application.[2] Its lower viscosity and excellent solvency for a broad range of materials are significant advantages. However, its classification as a reproductive toxicant (H360D) is a non-negotiable hazard that makes its use increasingly untenable in modern, safety-conscious research and manufacturing environments.[6][20] Its continued use requires extensive engineering controls, personal protective equipment, and rigorous regulatory compliance, adding significant cost and risk.
-
This compound (HEP) emerges as a compelling and scientifically sound alternative. Its most significant advantage is a vastly superior safety profile, lacking the reproductive toxicity that plagues NMP.[18] While its physicochemical properties differ—notably its higher viscosity, higher boiling point, and lower volatility—these can be managed through process adjustments and may even be advantageous in certain formulations. Its strong hydrogen bonding capability presents an opportunity for enhanced solubility of specific polar compounds.
Recommendation: For new process development and in the reformulation of existing products, This compound should be strongly considered as a primary replacement for N-Methyl-2-pyrrolidone. The imperative to eliminate reproductive hazards from the workplace and final products outweighs the process development challenges associated with switching solvents. While not a universal "drop-in" replacement, a systematic evaluation, as outlined in this guide, will reveal its suitability for a wide range of applications where NMP was once the standard. The transition to safer alternatives like HEP is not just a regulatory necessity but a step toward more responsible and sustainable science.
References
-
U.S. Environmental Protection Agency (EPA). 2-Pyrrolidinone, 1-(2-hydroxyethyl)- - Substance Details - SRS. [Link]
-
Australian Government Department of Health. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
-
Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]
-
DOSS. N-(2-Hydroxyethyl)-2-Pyrrolidone. [Link]
-
Vertec BioSolvents. (2025, November 17). Solvent Users Look to Replace NMP. [Link]
-
Patsnap Eureka. (2025, August 27). Case Study: NMP Elimination In Commercial Factory. [Link]
-
Akhlaghi, S. P., & Karr, P. (2014). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Development and Technology. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
-
McCoy, M. (2019). New solvent seeks to replace NMP. C&EN Global Enterprise, 97(22), 14. [Link]
-
Greenfield Global. (2015, June 17). SAFETY DATA SHEET - NMP, 1-methyl-2-pyrrolidone. [Link]
-
Lyondell Chemical Company. N-Methyl-2-Pyrrolidone. [Link]
-
Laso, J., et al. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. RSC Advances, 11(33), 20436-20443. [Link]
-
J R Hess Company, Inc. (2023, November 15). Industrial Solvent Alternatives. [Link]
-
ResearchGate. (2025, August 6). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. [Link]
-
NIST. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
-
Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Review of pharmaceutical applications of N-methyl-2-pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]
Sources
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 3. pt.tnjchem.com [pt.tnjchem.com]
- 4. Review of pharmaceutical applications of N-methyl-2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jrhessco.com [jrhessco.com]
- 7. Solvent Users Look to Replace NMP | Vertec BioSolvents [vertecbiosolvents.com]
- 8. Case Study: NMP Elimination In Commercial Factory [eureka.patsnap.com]
- 9. Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03157K [pubs.rsc.org]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 11. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 12. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 13. DOSS [doss.turi.org]
- 14. hongrunplastics.com [hongrunplastics.com]
- 15. ashland.com [ashland.com]
- 16. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. datasheets.scbt.com [datasheets.scbt.com]
- 19. chemicalbook.com [chemicalbook.com]
- 20. researchgate.net [researchgate.net]
- 21. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]
A Senior Application Scientist's Guide to Safer, High-Performance Alternatives for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
For Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in chemical synthesis and formulation, profoundly impacting reaction kinetics, product purity, safety, and environmental footprint. For decades, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and its analogues, including 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), have been indispensable due to their exceptional solvating power. However, mounting regulatory pressure and a collective industry drive towards greener chemistry have made the search for safer, sustainable alternatives a paramount objective.[1][2][3]
This guide provides an in-depth comparison of viable alternatives to HEP, grounded in experimental data and practical insights. We will move beyond a simple list of substitutes to provide a logical framework for solvent selection, validation, and implementation in your research and development workflows.
Profiling the Incumbent: Understanding this compound (HEP)
HEP is a versatile solvent and chemical intermediate, valued for its unique combination of a high boiling point, water solubility, and strong polarity.[4][5] Its molecular structure, featuring a pyrrolidone ring and a hydroxyethyl side chain, imparts both polar aprotic and protic characteristics, making it an effective solubilizer for a wide range of compounds, including active pharmaceutical ingredients (APIs) and polymers.[5]
Key Applications of HEP:
-
Pharmaceutical Formulations: Acts as a solvent, co-solvent, and stabilizer, enhancing the solubility and bioavailability of APIs.[5][6]
-
Organic Synthesis: Serves as a reaction medium and a versatile building block for synthesizing other chemical intermediates.[7]
-
Coatings and Inks: Used in formulations for coatings, inkjet inks, and as a solvent for electronics processing.[6]
The primary driver for seeking alternatives to HEP stems from its structural similarity to NMP and N-Ethyl-2-pyrrolidone (NEP), which are classified as Substances of Very High Concern (SVHC) due to reproductive toxicity.[3][8][9] While HEP itself may not have the same level of scrutiny, the principle of "regrettable substitution"—replacing a hazardous chemical with a structurally similar one that may later be found to have related toxicity—compels a proactive search for fundamentally safer alternatives.[10]
The Contenders: A New Generation of Safer Solvents
The ideal alternative to HEP should match its performance while offering a significantly improved environmental, health, and safety (EHS) profile. We have curated a list of promising candidates, grouped by their chemical class and origin.
Bio-Derived Polar Aprotics:
-
Cyrene™ (Dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene is a biodegradable, non-toxic, and non-mutagenic alternative to traditional dipolar aprotic solvents.[11][12][13] It has shown excellent performance in a range of organic reactions, including amide synthesis and cross-couplings, making it a strong contender to replace solvents like DMF and NMP.[3][11][13]
-
γ-Valerolactone (GVL): Derived from lignocellulosic biomass, GVL is a biodegradable and low-toxicity solvent.[14] It is increasingly used in organic synthesis and has been successfully demonstrated as a replacement for NMP in the production of polyurethane dispersions.[1][15]
Classic, Re-evaluated Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used polar aprotic solvent, DMSO is known for its exceptional ability to dissolve a broad spectrum of polar and nonpolar compounds.[16] While considered to have low toxicity, its ability to readily penetrate the skin necessitates careful handling protocols, as it can act as a carrier for other dissolved, more hazardous substances.[17][18]
-
Propylene Carbonate (PC): A cyclic carbonate ester, PC is a biodegradable, non-toxic, and high-boiling point polar aprotic solvent.[19][20] It is valued for its high polarity and solvency for many organic and inorganic compounds, finding use in everything from battery electrolytes to paint strippers and cleaning formulations.[20][21][22]
Advanced Solvent Systems:
-
Ionic Liquids (ILs) & Deep Eutectic Solvents (DESs): These are classes of solvents rather than single molecules. ILs are salts with low melting points, while DESs are mixtures of compounds with a melting point significantly lower than their individual components. They offer tunable properties, negligible vapor pressure, and can be designed for specific applications, such as enhancing the solubility of poorly soluble drugs.[23][24][25] Their primary drawback is often higher cost and viscosity.
Head-to-Head Comparison: A Data-Driven Analysis
Objective comparison requires quantitative data. The following tables summarize the key physicochemical and EHS properties of our selected alternatives against the benchmark of NMP, a close and well-studied analogue of HEP.
Table 1: Comparative Physicochemical Properties
| Solvent | CAS Number | Molar Mass ( g/mol ) | Boiling Point (°C) | Flash Point (°C) | Density (g/mL @ 25°C) |
| HEP | 3445-11-2 | 129.16 | 140-142 (at 3 mmHg) | >110 | 1.143 |
| NMP | 872-50-4 | 99.13 | 202 | 91 | 1.028 |
| Cyrene™ | 53716-82-8 | 128.13 | 227 | 108 | 1.25 |
| γ-Valerolactone (GVL) | 108-29-2 | 100.12 | 207 | 96 | 1.05 |
| DMSO | 67-68-5 | 78.13 | 189 | 87 | 1.10 |
| Propylene Carbonate | 108-32-7 | 102.09 | 242 | 135 | 1.205 |
(Data sourced from[1][12][16][20])
Table 2: Comparative Environmental, Health & Safety (EHS) Profiles
| Solvent | Key EHS Characteristics |
| HEP / NMP | NMP is a reproductive toxicant (Cat. 1B), classified as an SVHC.[3][8] HEP is structurally similar. |
| Cyrene™ | Bio-based, biodegradable, non-mutagenic, and non-toxic.[11][13][26] Considered a green and sustainable alternative.[27] |
| γ-Valerolactone (GVL) | Derived from renewable biomass, biodegradable, and low toxicity.[14][28] Widely used in food and perfume industries.[1] |
| DMSO | Considered non-toxic, but readily penetrates skin and can carry dissolved toxins into the body.[17][18] Combustible liquid requiring careful handling.[29] |
| Propylene Carbonate | Biodegradable, non-toxic, low volatility, and high flash point, leading to a favorable safety profile.[19][30] |
Experimental Validation: A Framework for Solvent Selection
Switching solvents is not a "drop-in" replacement. It requires a systematic, evidence-based approach to validate performance in your specific application. The following workflow provides a robust framework for testing and selecting the optimal alternative.
Caption: A logical workflow for selecting and validating an alternative solvent.
Experimental Protocol 1: Comparative Solubility Assessment of an Active Pharmaceutical Ingredient (API)
Objective: To quantitatively determine the solubility of a model API in candidate alternative solvents compared to HEP.
Materials:
-
Model API (e.g., Ibuprofen, Paracetamol)
-
This compound (HEP) - Control
-
Candidate Solvents (e.g., Cyrene™, GVL, DMSO, Propylene Carbonate)
-
Analytical balance, vials, magnetic stirrer, temperature-controlled bath
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Methodology:
-
Preparation of Saturated Solutions: a. To a series of vials, add a known volume (e.g., 5 mL) of each solvent. b. Add an excess amount of the model API to each vial to ensure a saturated solution with visible solid remaining. c. Seal the vials and place them in a temperature-controlled bath set to a standard temperature (e.g., 25 °C). d. Stir the solutions for 24 hours to ensure equilibrium is reached.
-
Sample Preparation: a. After 24 hours, stop stirring and allow the solid to settle for at least 2 hours. b. Carefully withdraw a small aliquot of the clear supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved solids. c. Dilute the filtered aliquot with a suitable solvent (one in which both the API and the solvent are soluble, e.g., methanol) to a concentration within the linear range of the analytical instrument.
-
Quantification: a. Analyze the diluted samples using a pre-validated HPLC or UV-Vis method to determine the concentration of the API. b. Calculate the original solubility in mg/mL or mol/L for each solvent.
-
Data Analysis: a. Tabulate the solubility data for all solvents. b. Compare the solubility performance of the alternative solvents directly against the HEP control. The ability to achieve comparable or superior solubility is a key performance indicator.[31][32]
Synthesis and Decision-Making Framework
There is no universal "best" replacement for HEP. The optimal choice is application-dependent and involves a trade-off between performance, safety, and cost. For example, Cyrene™ and GVL offer outstanding green credentials and are excellent starting points for synthesis applications.[1] DMSO remains a benchmark for raw solvating power but requires stringent handling protocols.[17] Propylene Carbonate provides a balanced profile of good solvency, low toxicity, and safety.[19]
The following decision-making diagram can guide your initial selection process.
Caption: A decision matrix to guide the initial selection of an alternative solvent.
By adopting a structured, data-driven approach, researchers and drug development professionals can successfully navigate the transition away from traditional pyrrolidone-based solvents. This not only aligns with global sustainability goals but also fosters a safer, more innovative, and ultimately more responsible scientific enterprise.[33][34][35]
References
-
The Expert Corner: Propylene Carbonate: A Versatile Solvent Driving Innovation Across Industries. (2025). SMC Global. 19
-
Propylene Carbonate Solvent Properties | Specification | Applications | Uses. MCB Books. 30
-
Propylene carbonate. Wikipedia.
-
Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. (2023). MDPI.
-
Green Chemistry in Pharma: Sustainable Drug Manufacturing. (2024). Pharma Manufacturing.
-
Propylene Carbonate: The Sustainable Solvent. EapearlChem.
-
Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis. (2022). PMC - NIH.
-
gamma Valerolactone Bio Based Dipolar Aprotic Solvent. Sigma-Aldrich.
-
The Solvent-Free Revolution: Redefining Green Chemistry in Pharmaceuticals. (2025). PharmaFeatures.
-
Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. (2022). PMC - NIH.
-
Green Solvents in the Pharmaceutical Industry. (2023). Fresh Writing - University of Notre Dame.
-
DIMETHYL SULFOXIDE (DMSO). University of Waterloo.
-
Preparation and Application of Green Sustainable Solvent Cyrene. (2023). MDPI.
-
Propylene carbonate / PC. Möller Chemie.
-
1-(2-Hydroxyethyl)-2-pyrrolidone. Chem-Impex.
-
Dihydrolevoglucosenone. Wikipedia.
-
The emerging use of γ-valerolactone as a green solvent. tks - Teknoscienze.
-
Green Solvents for Pharmaceuticals. (2025). ResearchGate.
-
Dihydrolevoglucosenone (Cyrene™) as a versatile biobased solvent for lignin fractionation, processing, and chemistry. (2022). RSC Publishing.
-
Gamma Valerolactone (GVL) - Premium Bio-Based Solvent. Consolidated Chemical.
-
Dihydrolevoglucosenone (Cyrene) | Request PDF. ResearchGate.
-
γ-Valerolactone as Bio-Based Solvent for Nanofiltration Membrane Preparation. (2021). MDPI.
-
Dimethyl sulfoxide. Wikipedia.
-
DMSO Health & Safety. gChem Global.
-
Dimethyl Sulfoxide. PubChem.
-
Ionic liquids as a green solvents for drugs or as an active pharmaceutical ingredient | Request PDF. ResearchGate.
-
Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF. ResearchGate.
-
HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland.
-
Safety Data Sheet: dimethyl sulfoxide. Valudor Products.
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem.
-
1-(2-Hydroxyethyl)-2-pyrrolidone 98. Sigma-Aldrich.
-
N-(2-hydroxyethyl)-2-pyrrolidone. BASF Product Finder.
-
Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. (2009). ACS Publications.
-
Toxicity Screening of Potential Bio-based Polar Aprotic Solvents (PAS). (2018). RIVM.
-
Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. (2021). ADDI.
-
Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions. (2021). Green Chemistry.
-
optimized used of solvents in active pharmaceutical ingredients production. ETERNAL.
-
(PDF) Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions. ResearchGate.
-
N-(2-Hydroxyethyl) pyrrolidine. Mallak.
-
Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014. (2018). PMC - NIH.
-
Comparison Between Cyrene and Nmp as Solvents for CO2 Removal. (2024). Chemical Engineering Transactions.
-
Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids. (2019). Green Chemistry (RSC Publishing).
-
Ionic liquids as a green solvents for drugs or as an active pharmaceutical ingredient. (2021). Semantic Scholar.
-
N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook.
-
Prioritised substance group: Aprotic solvents. HBM4EU.
-
HPLC. The Royal Society of Chemistry.
-
Effect of polar protic and polar aprotic solvents on negative-ion electrospray ionization and chromatographic separation of small acidic molecules. (2012). PubMed.
-
Polar aprotic solvent. Wikipedia.
Sources
- 1. addi.ehu.es [addi.ehu.es]
- 2. Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Comparison Between Cyrene and Nmp as Solvents for CO2 Removal | Chemical Engineering Transactions [cetjournal.it]
- 4. ashland.com [ashland.com]
- 5. chemimpex.com [chemimpex.com]
- 6. products.basf.com [products.basf.com]
- 7. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 8. Metabolites of the alkyl pyrrolidone solvents NMP and NEP in 24-h urine samples of the German Environmental Specimen Bank from 1991 to 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hbm4eu.eu [hbm4eu.eu]
- 10. rivm.nl [rivm.nl]
- 11. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydrolevoglucosenone - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. gamma Valerolactone Bio Based Dipolar Aprotic Solvent [sigmaaldrich.com]
- 15. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 17. uwaterloo.ca [uwaterloo.ca]
- 18. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. smc-global.com [smc-global.com]
- 20. Propylene carbonate - Wikipedia [en.wikipedia.org]
- 21. Propylene Carbonate: The Sustainable Solvent [epchems.com]
- 22. Propylencarbonat / PC – Möller Chemie [moellerchemie.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Ionic liquids as a green solvents for drugs or as an active pharmaceutical ingredient | Semantic Scholar [semanticscholar.org]
- 26. Dihydrolevoglucosenone (Cyrene™) as a versatile biobased solvent for lignin fractionation, processing, and chemistry - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. valudor.com [valudor.com]
- 30. makingchembooks.com [makingchembooks.com]
- 31. researchgate.net [researchgate.net]
- 32. pubs.acs.org [pubs.acs.org]
- 33. mdpi.com [mdpi.com]
- 34. pharmafocusamerica.com [pharmafocusamerica.com]
- 35. Green Solvents in the Pharmaceutical Industry | Essays | Fresh Writing | University of Notre Dame [freshwriting.nd.edu]
A Comparative Guide to Pyrrolidone Derivatives for Advanced Drug Delivery Systems
The pyrrolidone ring, a five-membered lactam, is a cornerstone scaffold in pharmaceutical sciences due to its unique combination of high polarity, aprotic nature, and hydrogen bonding capabilities.[1][2] These characteristics make its derivatives exceptionally versatile, serving as everything from powerful solubilizing agents to critical components of complex drug delivery platforms. This guide provides an in-depth comparative analysis of the most pivotal pyrrolidone derivatives used in modern drug delivery: N-Methyl-2-Pyrrolidone (NMP), Polyvinylpyrrolidone (PVP), and the parent compound, 2-Pyrrolidone. We will explore their distinct physicochemical properties, mechanisms of action, and performance in various formulation strategies, supported by experimental data and detailed protocols for researchers and drug development professionals.
Chapter 1: The Pyrrolidone Core: Foundational Physicochemical Properties
The efficacy of pyrrolidone derivatives in drug delivery stems from the inherent properties of the lactam ring. This cyclic amide structure features a highly polar core, making it miscible with water and a broad range of organic solvents.[1][3] This exceptional solvency is critical for dissolving poorly water-soluble active pharmaceutical ingredients (APIs), a persistent challenge in drug development.[1][4][5] Furthermore, the carbonyl group on the pyrrolidone ring acts as a strong hydrogen bond acceptor, enabling it to interact with and stabilize drug molecules, preventing their crystallization and enhancing bioavailability.[4][6]
Chapter 2: Comparative Analysis of Key Pyrrolidone Derivatives
While sharing a common structural motif, the derivatives of pyrrolidone exhibit distinct properties that tailor them for specific drug delivery applications.
N-Methyl-2-Pyrrolidone (NMP)
NMP is a powerful, aprotic solvent distinguished by its exceptional ability to dissolve a wide array of APIs and polymers.[7][8] Its primary roles in drug delivery are as a solubilizer and a highly effective penetration enhancer, particularly in transdermal and injectable formulations.
-
Mechanism of Action: In transdermal systems, NMP enhances drug flux across the stratum corneum by increasing the solubility of the drug within the skin's lipid bilayer.[9] It is also used as a solvent in in situ forming implant systems, such as the Atrigel® technology, where a drug-polymer solution (e.g., PLGA in NMP) is injected, and upon contact with aqueous body fluids, the NMP diffuses away, causing the polymer to precipitate and form a solid, drug-releasing depot.[8][10]
-
Applications:
-
Transdermal Patches: Improves the skin penetration of various therapeutic agents.[7]
-
Injectable Depots: Serves as the solvent for long-acting release formulations like Eligard™ (leuprolide acetate).[10]
-
Parenteral Formulations: Its low viscosity and high solubilizing power make it suitable for injectable drug products.[11]
-
-
Biocompatibility: While highly effective, NMP is used in carefully controlled concentrations due to its potential for skin irritation.[3] Regulatory guidelines must be strictly followed to ensure safety.[7]
Polyvinylpyrrolidone (PVP)
PVP, also known as povidone, is a hydrophilic polymer of N-vinylpyrrolidone.[12] It is a highly versatile excipient available in various molecular weights (distinguished by K-values, such as K12, K30, and K90), which dictates its viscosity and binding properties.[12]
-
Mechanism of Action: PVP's primary function is to enhance the solubility and stability of poorly soluble drugs by creating amorphous solid dispersions (ASDs).[4][5] In an ASD, the drug is molecularly dispersed within the amorphous PVP matrix.[4] The polymer prevents the drug from recrystallizing through steric hindrance and by forming hydrogen bonds between its carbonyl groups and the drug's functional groups.[4][6] This maintains the drug in a higher energy, more soluble amorphous state, leading to improved dissolution and bioavailability.[4][13]
-
Applications:
-
Amorphous Solid Dispersions (ASDs): A cornerstone polymer for improving the oral bioavailability of poorly soluble drugs.[4][13][14]
-
Binder in Tablets: Its adhesive properties make it an excellent binder in wet and dry granulation processes.[12]
-
Drug Stabilizer: Used to prevent drug degradation and oxidation.[12]
-
Nanofibers and Hydrogels: Can be formulated into various morphologies for controlled release applications, including transdermal patches and wound dressings.[12][15][16][17]
-
-
Biocompatibility: PVP is widely recognized as safe (GRAS) by the FDA and is known for its excellent biocompatibility and low toxicity.[12]
2-Pyrrolidone
2-Pyrrolidone is the parent lactam and serves as both a polar, aprotic solvent and a chemical intermediate.[1][18][19] It is a precursor for the synthesis of NVP (the monomer for PVP) and other pharmaceutical agents like Piracetam.[1][18][20]
-
Mechanism of Action: Similar to NMP, 2-pyrrolidone acts as a potent solvent and can enhance skin penetration.[1][21] It functions by increasing the diffusivity of drugs through the polar pathways of the stratum corneum.[21] Its ability to dissolve a wide range of substances makes it valuable in injectable and oral formulations.[1][18]
-
Applications:
-
Biocompatibility: It has relatively low toxicity, contributing to its use in various pharmaceutical formulations.[1]
Chapter 3: Experimental Data & Performance Metrics
The selection of a pyrrolidone derivative is dictated by the specific requirements of the drug and the desired delivery system. The following table summarizes key performance metrics based on published experimental data.
| Derivative | Key Application | Model Drug(s) | Performance Metric | Observation | Source(s) |
| NMP | Transdermal Delivery | Granisetron HCl | Permeation Enhancement | 4.1-fold increase in skin permeation rate compared to control. | [22] |
| NMP | Injectable Depot | Leuprolide Acetate | Formulation Principle | Forms the basis of Atrigel® technology for sustained release. | [10] |
| PVP K30 | Solid Dispersion | Ketoprofen | Solubility Enhancement | Solubility increased from 14.4 µg/mL (pure drug) to 53.0 µg/mL in an optimized SD. | [23] |
| PVP K25 | Solid Dispersion | Acetaminophen, Naproxen | Physical Stability | ASDs remained physically stable for over 18 months under various storage conditions. | [13][14] |
| PVP | Solid Dispersion | Efavirenz | Solubility Enhancement | Solubility was highest in the 1:2 drug-to-PVP ratio solid dispersion. | [24] |
| 2-Pyrrolidone | Transdermal Delivery | Caffeine | Permeation Enhancement | Enhances permeation primarily by increasing drug diffusivity through the skin's polar route. | [21] |
| Alkyl-Pyrrolidones | Transdermal Delivery | 5-Fluorouracil, Indomethacin | Permeation Enhancement | Lipophilic derivatives (hexyl- and lauryl-pyrrolidone) showed great enhancing effects. | [9] |
Chapter 4: Protocols for Formulation and Characterization
To ensure the practical application of this guide, we provide detailed methodologies for common formulation and evaluation techniques.
Protocol 4.1: Preparation of a Drug-PVP Solid Dispersion via Solvent Evaporation & Spray Drying
This protocol is a standard method for producing amorphous solid dispersions to enhance drug solubility.
Objective: To prepare a stable amorphous solid dispersion of a poorly soluble drug using PVP K30.
Workflow Diagram:
Caption: Workflow for Solid Dispersion Preparation.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve the active pharmaceutical ingredient (API) and PVP K-30 in a suitable common solvent (e.g., ethanol, methanol, or chloroform) at a predetermined ratio (e.g., 1:1, 1:2 w/w).[24][25]
-
Mixing: Stir the mixture magnetically until a clear, homogeneous solution is formed.
-
Spray Drying:
-
Feed the solution into a spray dryer.
-
Set the process parameters, such as inlet temperature, gas flow rate, and feed rate. These must be optimized to ensure rapid solvent evaporation without causing thermal degradation of the drug or polymer.[4][12]
-
The solution is atomized into fine droplets, and the solvent rapidly evaporates upon contact with the heated drying gas (typically nitrogen), leaving behind fine particles of the solid dispersion.[4]
-
-
Collection: Collect the resulting dry powder from the cyclone separator.
-
Post-Processing: Store the solid dispersion powder in a desiccator over silica gel to prevent moisture-induced recrystallization.[26]
-
Characterization: Analyze the powder to confirm its amorphous nature and morphology using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[4][24]
Protocol 4.2: Evaluation of Transdermal Permeation Enhancement using NMP
This protocol describes the use of a Franz diffusion cell, the standard in vitro method for assessing the permeation of drugs through skin.[27][28]
Objective: To quantify the effect of NMP on the transdermal flux of a model drug.
Workflow Diagram:
Caption: Franz Diffusion Cell Experimental Workflow.
Step-by-Step Methodology:
-
Skin Preparation: Use full-thickness excised skin (e.g., from rats or human cadavers). Carefully remove any subcutaneous fat and hair.[9]
-
Cell Setup: Mount the skin sample between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and ensure it is constantly stirred and maintained at 37°C to mimic physiological conditions.
-
Application of Formulation: Apply a precise amount of the drug formulation to the skin surface in the donor compartment. Prepare at least two formulations: a control (drug in vehicle) and a test formulation (drug in vehicle containing NMP).[22]
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor compartment for analysis, replacing the volume with fresh buffer to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the cumulative amount of drug permeated per unit area versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the flux of the NMP-containing formulation by the flux of the control.
Chapter 5: Mechanistic Insights & Visualization
Understanding the molecular interactions between pyrrolidone derivatives, drugs, and biological barriers is key to rational formulation design.
Mechanism of PVP in Amorphous Solid Dispersions
PVP stabilizes amorphous drugs primarily through the disruption of the drug's crystalline lattice and the formation of intermolecular hydrogen bonds.
Caption: PVP prevents drug crystallization via H-bonding.
As illustrated, the highly ordered, low-solubility crystalline state of a drug is disrupted when molecularly dispersed within the PVP matrix. The pyrrolidone rings of the PVP polymer sterically hinder the drug molecules from re-associating into a crystal lattice.[4] More importantly, the carbonyl groups of PVP form hydrogen bonds with hydrogen-donating groups on the drug molecule (e.g., -OH, -NH), creating a thermodynamically stable amorphous system.[4][6]
Conclusion & Future Perspectives
Pyrrolidone derivatives are indispensable tools in modern drug delivery, each offering a unique set of advantages. NMP excels as a powerful solvent and permeation enhancer for injectable and transdermal systems. 2-Pyrrolidone provides similar benefits with a different toxicological profile and serves as a key synthetic intermediate. PVP is the gold standard for stabilizing amorphous solid dispersions, dramatically improving the oral bioavailability of poorly soluble drugs.
The future of pyrrolidone-based drug delivery lies in the development of novel functionalized derivatives and copolymers.[29] Research into derivatives with tailored properties, such as stimuli-responsive polymers or targeted delivery moieties, will further expand their application. For instance, PVP derivatives are being explored as alternatives to PEG for creating "stealth" nanoparticles that can evade the immune system, showcasing the continued evolution and importance of this remarkable chemical scaffold.[29] As formulation challenges become more complex, the versatility and proven efficacy of pyrrolidone derivatives will ensure their central role in the development of next-generation therapeutics.
References
- CHINAFLOC. (2024, October 9). The main application of 2-pyrrolidone.
- 2-Pyrrolidone: A Crucial Solvent in Pharmaceutical and Cosmetic Formulations. (n.d.).
-
Mutmainah, I., et al. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. Polymers (Basel), 16(2), 286. Available from: [Link]
- BASF. 2-Pyrrolidone | CAS No.:616-45-5. BASF Product Finder.
-
Mina, et al. (n.d.). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Polymers. Available from: [Link]
-
Luebbert, C., et al. (2017). Long-Term Physical Stability of PVP- and PVPVA-Amorphous Solid Dispersions. Molecular Pharmaceutics, 14(1), 163-176. Available from: [Link]
-
Luebbert, C., et al. (2017). Long-term physical stability of PVP- and PVPVA-amorphous solid dispersions. ResearchGate. Available from: [Link]
- NMP in Pharmaceutical Formulations: Enhancing Drug Delivery and Synthesis. (n.d.).
-
Mutmainah, I., et al. (2024). Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy. PubMed. Available from: [Link]
-
Indulkar, A.S., et al. (2016). Hydrogen Bonding Interactions in Amorphous Indomethacin and Its Amorphous Solid Dispersions with Poly(vinylpyrrolidone) and Poly(vinylpyrrolidone-co-vinyl acetate) Studied Using 13C Solid-State NMR. Molecular Pharmaceutics. Available from: [Link]
-
Higuchi, T., et al. (1991). Enhancing effect of pyrrolidone derivatives on transdermal penetration of 5-fluorouracil, triamcinolone acetonide, indomethacin, and flurbiprofen. Journal of Pharmaceutical Sciences, 80(6), 529-533. Available from: [Link]
-
N-METHYL-2-PYRROLIDONE (CICAD 35, 2001). Inchem.org. Available from: [Link]
-
N-methyl-2-pyrrolidone – Knowledge and References. Taylor & Francis. Available from: [Link]
-
Singh, J., et al. (2019). Development, Characterisation and Evaluation of PVP K-30/PEG Solid Dispersion Containing Ketoprofen. ACTA Pharmaceutica Sciencia, 58(1). Available from: [Link]
-
Mikayilov, E., et al. (2024). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. ResearchGate. Available from: [Link]
-
Amini, M. A., & Ahmadian, G. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. ResearchGate. Available from: [Link]
-
Southwell, D., & Barry, B. W. (1983). Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine. Journal of Investigative Dermatology, 80(6), 507-514. Available from: [Link]
-
Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4884. Available from: [Link]
-
Ataman Kimya. N-METHYL 2-PYRROLIDONE (NMP). Available from: [Link]
-
Ascend Polyvinylpyrrolidone. 2-Pyrrolidone. Available from: [Link]
-
Pereira, de Lacerda, et al. (2022). Solid Dispersions Incorporated into PVP Films for the Controlled Release of Trans-Resveratrol: Development, Physicochemical and In Vitro Characterizations and In Vivo Cutaneous Anti-Inflammatory Evaluation. Pharmaceuticals, 15(6), 669. Available from: [Link]
-
Pyrrolidones as Penetration Enhancers. (n.d.). ResearchGate. Available from: [Link]
-
Sari, R., et al. (2018). Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30. National Center for Biotechnology Information. Available from: [Link]
-
Berger, M., et al. (2023). Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery. Journal of Controlled Release, 361, 87-101. Available from: [Link]
-
Tran, P., & Park, J. B. (2019). Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. Pharmaceutics, 11(3), 132. Available from: [Link]
-
Williams, A. C., & Barry, B. W. (2004). Penetration enhancers. Advanced Drug Delivery Reviews, 56(5), 603-618. Available from: [Link]
-
Notman, R., & Anwar, J. (2013). Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations. Journal of Pharmaceutical Sciences, 102(9), 3099-3109. Available from: [Link]
-
Norouzi, M., et al. (2021). Electrospun PVP/PVA Nanofiber Mat as a Novel Potential Transdermal Drug-Delivery System for Buprenorphine: A Solution Needed for Pain Management. Polymers, 13(21), 3822. Available from: [Link]
-
Transdermal Drug Delivery System and PVP. (n.d.). ResearchGate. Available from: [Link]
Sources
- 1. The main application of 2-pyrrolidone|2-pyrrolidone manufacturer - CHINAFLOC [chinafloc.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 4. mdpi.com [mdpi.com]
- 5. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing effect of pyrrolidone derivatives on transdermal penetration of 5-fluorouracil, triamcinolone acetonide, indomethacin, and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. N-Methyl-2-pyrrolidone: Application, absorption, metabolism and toxicity_Chemicalbook [chemicalbook.com]
- 12. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Long-Term Physical Stability of PVP- and PVPVA-Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. products.basf.com [products.basf.com]
- 20. pvpmaterials.com [pvpmaterials.com]
- 21. Penetration enhancers for human skin: mode of action of 2-pyrrolidone and dimethylformamide on partition and diffusion of model compounds water, n-alcohols, and caffeine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. actapharmsci.com [actapharmsci.com]
- 24. Preparation and characterization of solid dispersion freeze-dried efavirenz – polyvinylpyrrolidone K-30 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs | MDPI [mdpi.com]
- 26. Solid Dispersions Incorporated into PVP Films for the Controlled Release of Trans-Resveratrol: Development, Physicochemical and In Vitro Characterizations and In Vivo Cutaneous Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Understanding Drug Skin Permeation Enhancers Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Poly(vinyl pyrrolidone) derivatives as PEG alternatives for stealth, non-toxic and less immunogenic siRNA-containing lipoplex delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 1-(2-Hydroxyethyl)pyrrolidin-2-one and Other Plasticizers in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science, the selection of a suitable plasticizer is paramount to achieving the desired physical and mechanical properties of a formulation. This guide offers an in-depth comparison of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) with other commonly used plasticizers in pharmaceutical and cosmetic applications, supported by experimental data and detailed evaluation protocols. As a senior application scientist, my aim is to provide a comprehensive resource that not only presents data but also explains the scientific rationale behind material selection and performance.
The Pivotal Role of Plasticizers in Polymer Formulations
Plasticizers are low molecular weight substances added to a polymer matrix to enhance its flexibility, workability, and durability.[1] They function by inserting themselves between the polymer chains, thereby reducing the intermolecular forces and increasing the free volume.[1] This disruption of the polymer's rigid structure leads to a decrease in the glass transition temperature (Tg), the temperature at which a polymer transitions from a hard, glassy state to a more rubbery, flexible state.[1] The choice of plasticizer significantly impacts key performance attributes of the final product, including its mechanical strength, elasticity, and barrier properties.
This guide will focus on the comparative performance of the following plasticizers in the context of polymers commonly used in drug delivery and personal care, such as polyvinylpyrrolidone (PVP) and polyvinyl alcohol (PVA):
-
This compound (HEP)
-
Polyethylene Glycol 400 (PEG 400)
-
Glycerol
-
Triethyl Citrate (TEC)
Understanding the Contenders: A Look at their Properties
A plasticizer's efficacy is intrinsically linked to its chemical structure and compatibility with the polymer. Here's a brief overview of the molecules under comparison:
| Plasticizer | Chemical Structure | Molecular Weight ( g/mol ) | Key Features |
| This compound (HEP) | O=C1N(CCO)CCC1 | 129.16 | Contains a polar lactam ring and a hydroxyl group, suggesting strong potential for hydrogen bonding with polar polymers. |
| Polyethylene Glycol 400 (PEG 400) | H(OCH2CH2)nOH | ~400 | A polyether with terminal hydroxyl groups, known for its hydrophilicity and biocompatibility. |
| Glycerol | C3H8O3 | 92.09 | A simple polyol with three hydroxyl groups, making it highly hydrophilic and an effective plasticizer for hydrophilic polymers.[2] |
| Triethyl Citrate (TEC) | C12H20O7 | 276.28 | An ester of citric acid, widely used in pharmaceutical coatings due to its excellent film-forming properties and low toxicity.[3] |
Performance Insights from Experimental Data
While direct comparative studies including this compound are limited in publicly available literature, we can synthesize data from various studies on common plasticizers to establish a performance baseline. The following sections present a comparative analysis based on key performance indicators.
Impact on Mechanical Properties of Polymer Films
The mechanical properties of a polymer film, such as tensile strength and elongation at break, are critical for its performance, especially in applications like transdermal patches and oral thin films.[4] Generally, the addition of a plasticizer decreases the tensile strength and increases the elongation at break, signifying a transition to a more flexible and less brittle material.[3][5]
Table 1: Illustrative Mechanical Properties of Plasticized Polymer Films (Data synthesized from multiple sources for conceptual comparison)
| Polymer | Plasticizer (Concentration) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Curdlan | None | 19.74 | 5.39 | [5] |
| Curdlan | Glycerol | 15.23 | 33.14 | [5] |
| PVA | None | 20.34 | 56 | [6] |
| PVA | PEG (25 wt%) | 1.04 | 78.8 | [6] |
| HPMC E5 | Glycerol | ~0.2 | ~7 | [4] |
Note: This table is for illustrative purposes to demonstrate the general effects of plasticizers. Direct comparison requires identical experimental conditions.
Influence on Thermal Properties: The Glass Transition Temperature (Tg)
A key indicator of a plasticizer's efficiency is its ability to lower the glass transition temperature of the polymer.[1] A lower Tg is desirable for applications requiring flexibility at ambient or body temperature.
Table 2: Effect of Plasticizers on the Glass Transition Temperature (Tg) of Polymers
| Polymer | Plasticizer (Concentration) | Tg (°C) | Reference |
| PVA | None | 89.2 | [6] |
| PVA | PEG (30 wt%) | 60.8 | [6] |
| Eudragit RS | None | ~60 | [7] |
| Eudragit RS | PEG 400 (20%) | ~32 | [7] |
| Eudragit RS | TEC (20%) | ~34 | [7] |
| PVP K90 | None | 172 | [8] |
The data indicates that both PEG 400 and TEC are effective at reducing the Tg of Eudragit RS to near body temperature, which is advantageous for drug delivery applications.[7] Similarly, PEG significantly lowers the Tg of PVA.[6]
Barrier Properties: Moisture Vapor Transmission Rate (MVTR)
For applications such as packaging for moisture-sensitive drugs, the barrier properties of the polymer film are crucial. Plasticizers can influence the MVTR by increasing the free volume within the polymer matrix, which may allow for easier passage of water molecules.
Studies have shown that the type and concentration of plasticizer can significantly affect the water vapor permeability of polymer films. For instance, in Eudragit films, the addition of plasticizers can alter the MVTR, a critical parameter for the stability of coated dosage forms.[9][10]
This compound (HEP): A Promising but Understudied Alternative
-
High Plasticizing Efficiency: Effective disruption of polymer-polymer interactions, leading to a significant reduction in Tg.
-
Good Compatibility: Reduced risk of phase separation and plasticizer migration, which can compromise the long-term stability and performance of the formulation.
-
Potential for Enhanced Solubility: The pyrrolidone ring is a well-known solubilizing moiety, which could be beneficial in drug formulations.
Given these potential advantages, there is a clear need for direct comparative studies evaluating the performance of HEP against established plasticizers like PEG 400, glycerol, and TEC.
Experimental Protocols for Comprehensive Performance Evaluation
To facilitate such comparative studies, this section provides detailed, step-by-step methodologies for key experiments.
Mechanism of Plasticization
The fundamental principle of plasticization involves the disruption of intermolecular forces between polymer chains.
Caption: Mechanism of polymer plasticization.
Experimental Workflow for Performance Evaluation
A systematic approach is crucial for obtaining reliable and comparable data.
Caption: Workflow for evaluating plasticizer performance.
Protocol 1: Preparation of Plasticized Polymer Films (Solvent Casting Method)
-
Polymer Solution Preparation: Dissolve a known amount of the polymer (e.g., 10g of PVP K90) in a suitable solvent (e.g., 90g of ethanol/water co-solvent) under constant stirring until a homogenous solution is obtained.
-
Plasticizer Addition: Add the desired concentration of the plasticizer (e.g., 20% w/w of the dry polymer weight) to the polymer solution. Continue stirring until the plasticizer is fully dissolved and evenly distributed.
-
Degassing: Place the solution in a vacuum oven or desiccator to remove any entrapped air bubbles, which can create defects in the film.
-
Casting: Pour a specific volume of the bubble-free solution onto a level, non-stick surface (e.g., a Teflon-coated petri dish).
-
Drying: Dry the cast film in a controlled environment (e.g., 40°C in an oven) for a specified period (e.g., 24 hours) to ensure complete solvent evaporation.
-
Film Conditioning: Carefully peel the dried film from the casting surface and store it in a desiccator with a controlled relative humidity (e.g., 50% RH) for at least 48 hours before testing to ensure equilibrium moisture content.
Protocol 2: Evaluation of Mechanical Properties (ASTM D882)
-
Specimen Preparation: Cut the conditioned films into rectangular strips of specific dimensions (e.g., 10 mm width and 100 mm length) using a sharp, clean cutting tool.
-
Thickness Measurement: Measure the thickness of each specimen at several points along its length using a calibrated micrometer and calculate the average thickness.
-
Tensile Testing:
-
Mount the specimen in the grips of a universal testing machine (tensile tester).
-
Apply a uniaxial tensile force at a constant rate of crosshead displacement until the film breaks.
-
Record the force and elongation throughout the test.
-
-
Data Analysis: From the stress-strain curve generated, calculate the following:
-
Tensile Strength (MPa): The maximum stress the film can withstand before breaking.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (MPa): A measure of the film's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Protocol 3: Determination of Glass Transition Temperature (DSC)
-
Sample Preparation: Accurately weigh a small sample of the conditioned film (5-10 mg) into an aluminum DSC pan and seal it hermetically.
-
DSC Analysis:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the heat flow as a function of temperature.
-
-
Tg Determination: The glass transition temperature is identified as a step change in the heat flow curve.
Protocol 4: Assessment of Moisture Vapor Transmission Rate (USP <671>)
-
Test Cell Preparation:
-
Place a desiccant (e.g., anhydrous calcium chloride) in the bottom of a test cup.
-
Seal the conditioned film sample over the mouth of the cup, ensuring an airtight seal.
-
-
Initial Weighing: Accurately weigh the sealed test cell.
-
Controlled Environment Exposure: Place the test cell in a controlled environment with a specific temperature and relative humidity (e.g., 25°C and 75% RH).
-
Periodic Weighing: Remove the test cell at regular intervals (e.g., every 24 hours) and weigh it to determine the amount of moisture that has permeated through the film and been absorbed by the desiccant.
-
MVTR Calculation: The MVTR is calculated from the rate of weight gain over time and is typically expressed in g/m²/day.
Conclusion and Future Directions
The selection of an appropriate plasticizer is a critical step in the development of polymer-based formulations. While established plasticizers like PEG 400, glycerol, and TEC have well-documented performance profiles, there is a compelling case for the investigation of novel alternatives. This compound (HEP), with its unique chemical structure, presents a promising option that warrants further investigation.
The lack of direct comparative data for HEP highlights a significant research opportunity. By employing the standardized experimental protocols outlined in this guide, researchers can conduct systematic studies to elucidate the performance of HEP in various polymer systems. Such studies would not only contribute valuable knowledge to the field of polymer science but also potentially unlock new possibilities for the formulation of advanced drug delivery systems and personal care products. It is through such rigorous scientific inquiry that we can continue to innovate and optimize the performance of polymeric materials for the benefit of human health and well-being.
References
-
The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Moisture sorption and permeability characteristics of polymer films: implications for their use as barrier coatings for solid dosage forms containing hydrolyzable drug substances. (2009). PubMed. Retrieved January 11, 2026, from [Link]
-
Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance. (2020). NIH. Retrieved January 11, 2026, from [Link]
-
Influence of Fumed Silicon Dioxide on the Stabilization of Eudragit® RS/RL 30 D Film-Coated Theophylline Pellets. (2006). Taylor & Francis Online. Retrieved January 11, 2026, from [Link]
-
Development of Zein–PEG400/PVA–Chitosan Bilayer Films for Intelligent Packaging. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Impact of Polymer and Plasticizer on Mechanical Properties of Film: A Quality by Design Approach. (2021). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Tensile and compressive strength of PVA hydrogel with PEG content under γ-irradiation. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Thermal Processing of PVP- and HPMC-Based Amorphous Solid Dispersions. (2018). NIH. Retrieved January 11, 2026, from [Link]
-
a) Representitive tensile curves of the PVA films redrawn according to the work. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Influence of Fumed Silicon Dioxide on the Stabilization of Eudragit® RS/RL 30 D Film-Coated Theophylline Pellets. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
[The mechanical properties and moisture permeability of eudragit L100/S100 free films affected by plasticizers and membrane materials ratio]. (2012). PubMed. Retrieved January 11, 2026, from [Link]
-
Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films. (n.d.). SID.ir. Retrieved January 11, 2026, from [Link]
-
PEG's impact as a plasticizer on the PVA polymer's structural, thermal, mechanical, optical, and dielectric characteristics. (2023). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. (2024). NIH. Retrieved January 11, 2026, from [Link]
-
How Do Plasticizers Affect Glass Transition Temperature?. (2024). Chemistry For Everyone. Retrieved January 11, 2026, from [Link]
-
Study on preparation and properties of PEG blend film. (2022). Revista de Chimie. Retrieved January 11, 2026, from [Link]
-
Difference in glass transition temperatures Tg between examined mixed... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Effect of plasticizer on the glass transition temperature (T g ) of prepolymer. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Impact of Plasticizer and Degree of Hydrolysis on Free Volume of Poly(vinyl alcohol) Films. (2018). MDPI. Retrieved January 11, 2026, from [Link]
-
Influence of Glycerol on the Surface Morphology and Crystallinity of Polyvinyl Alcohol Films. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Effect of mixture of plasticizer on properties of PVA films. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
The Effect of Plasticizers on the Properties of Polyvinyl Alcohol Films. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films. (2022). MDPI. Retrieved January 11, 2026, from [Link]
-
The Effect of Plasticizers on the Properties of Polyvinyl Alcohol Films. (1994). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Effect of different plasticizers on poly(N-vinyl-2-pyrrolidone) hydrogels cross-linked by radiation. (n.d.). INIS-IAEA. Retrieved January 11, 2026, from [Link]
-
On the Mechanical, Thermal, and Rheological Properties of Polyethylene/Ultra-High Molecular Weight Polypropylene Blends. (2023). MDPI. Retrieved January 11, 2026, from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. The Effect of Plasticizers on the Erosion and Mechanical Properties of Polymeric Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Physicochemical Properties of Poly-vinyl Polymers and Their Influence on Ketoprofen Amorphous Solid Dispersion Performance: A Polymer Selection Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrrolidinone Derivatives: Benchmarking 1-(2-Hydroxyethyl)pyrrolidin-2-one Against Established Nootropics and Anticonvulsants
For decades, the pyrrolidinone scaffold has served as a privileged structure in the design of centrally active compounds, giving rise to both celebrated nootropics and potent anticonvulsants.[1] This guide offers a deep dive into the biological activities of this versatile chemical class, with a particular focus on contextualizing the potential of the lesser-studied compound, 1-(2-Hydroxyethyl)pyrrolidin-2-one. In the absence of extensive direct pharmacological data for this specific molecule, we will draw insightful comparisons with its well-characterized structural relatives: the archetypal nootropic, piracetam, and the widely-used anticonvulsant, levetiracetam.
This analysis is designed for researchers, scientists, and drug development professionals, providing not only a comparative overview of biological activities but also detailed experimental protocols to empower further investigation into this promising area of neuropharmacology.
The Pyrrolidinone Core: A Foundation for Diverse Neurological Activity
The 2-pyrrolidinone ring system is a fundamental structural motif that has been extensively explored in medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological effects, from enhancing cognitive functions to controlling epileptic seizures.[1] The pioneering compound of this class, piracetam, introduced the concept of "nootropics" – agents that can improve cognitive functions like memory and learning.[1] Subsequent research has led to the development of other derivatives with distinct pharmacological profiles, such as the potent anticonvulsant levetiracetam.[2]
The biological activity of these compounds is profoundly influenced by the nature of the substituent at the 1-position of the pyrrolidinone ring. This guide will explore how the acetamide group in piracetam and the (S)-α-ethyl-2-oxopyrrolidineacetamide side chain in levetiracetam contribute to their distinct mechanisms of action and clinical applications. By understanding these structure-activity relationships, we can begin to infer the potential biological profile of this compound.
Comparative Analysis of Key Pyrrolidinone Derivatives
To establish a framework for understanding the potential biological activity of this compound, we will first conduct a detailed comparison of piracetam and levetiracetam.
Piracetam: The Archetypal Nootropic
Piracetam (2-oxo-1-pyrrolidineacetamide) is recognized for its cognitive-enhancing properties, particularly in contexts of cognitive impairment.[3] While its precise mechanism of action remains a subject of ongoing research, several hypotheses have been proposed:
-
Modulation of Neurotransmitter Systems: Piracetam is thought to potentiate the function of various neurotransmitter systems, including the cholinergic and glutamatergic pathways, which are crucial for learning and memory.[4]
-
Enhancement of Neuronal Plasticity: Studies suggest that piracetam can improve neuroplasticity, the brain's ability to reorganize itself by forming new neural connections.
-
Improved Cerebral Blood Flow: Some evidence points to piracetam's ability to enhance microcirculation and oxygen utilization in the brain.
Levetiracetam: A Unique Anticonvulsant
Levetiracetam, the S-enantiomer of ethyl-piracetam, exhibits a distinct pharmacological profile, primarily as a broad-spectrum anticonvulsant.[2] Its primary mechanism of action is well-established and differentiates it from many other anti-epileptic drugs:
-
Binding to Synaptic Vesicle Protein 2A (SV2A): Levetiracetam binds with high affinity to SV2A, a transmembrane protein found in synaptic vesicles.[5][6] This interaction is believed to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability and seizure propagation.[7][8][9]
-
Other Potential Mechanisms: Levetiracetam may also exert its effects through the inhibition of N-type calcium channels and modulation of GABAergic neurotransmission.[7][8]
This compound: A Structural Perspective
This compound features a hydroxyethyl group at the 1-position of the pyrrolidinone ring. This structural feature distinguishes it from both piracetam and levetiracetam. The presence of a hydroxyl group can significantly alter the physicochemical properties of a molecule, including its polarity, hydrogen bonding capacity, and metabolic stability. These changes, in turn, can influence its pharmacokinetic and pharmacodynamic profile. While specific biological data is scarce, we can speculate on its potential activities based on its structure:
-
Potential for Nootropic or Neuroprotective Effects: The pyrrolidinone core is a known pharmacophore for nootropic and neuroprotective activity.[1] The hydroxyethyl group may modulate this activity.
-
Different Receptor Interactions: The absence of the acetamide side chain found in racetams suggests that its mechanism of action might differ and it may not share the same molecular targets.
Further experimental investigation is crucial to elucidate the specific biological activities of this compound.
Quantitative Comparison of Biological Activities
The following table summarizes the available quantitative data for piracetam and levetiracetam to provide a clear comparison of their potency and efficacy in relevant assays. Data for this compound is not currently available in the public domain and awaits experimental determination.
| Compound | Biological Activity | Assay | Key Findings | Reference |
| Piracetam | Nootropic / Cognitive Enhancement | Active and Passive Avoidance Tests | Required higher doses (e.g., 100 mg/kg) to produce effects similar to oxiracetam (10 mg/kg).[10] | [10] |
| Nootropic / Cognitive Enhancement | T-Maze Test | Less effective than oxiracetam in this specific learning paradigm.[10] | [10] | |
| Levetiracetam | Anticonvulsant | Animal Models of Seizures | Highly potent in preventing seizures.[2] | [2] |
| Binding Affinity | SV2A Binding Assay | High affinity for the synaptic vesicle protein SV2A.[5][6] | [5][6] |
Experimental Protocols for Evaluating Neuroprotective and Nootropic Activity
To facilitate further research into this compound and other novel pyrrolidinone derivatives, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation (OGD) Model
This assay simulates ischemic conditions in vitro to assess the neuroprotective potential of a compound.[11]
Principle:
Primary neuronal cultures are subjected to a period of oxygen and glucose deprivation, leading to cell death. The ability of a test compound to mitigate this cell death is quantified.
Step-by-Step Methodology:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days.
-
OGD Induction:
-
Wash the cells with a glucose-free DMEM.
-
Place the cultures in an anaerobic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a predetermined duration (e.g., 60-90 minutes).
-
-
Compound Treatment: Add the test compound (e.g., this compound at various concentrations) to the culture medium before, during, or after the OGD period.
-
Reperfusion: After the OGD period, return the cultures to a normoxic incubator with complete neurobasal medium.
-
Assessment of Cell Viability: After 24-48 hours of reperfusion, assess cell viability using a standard method such as the MTT assay or LDH release assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (non-OGD treated) cells.
In Vivo Cognitive Enhancement Assay: Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
Principle:
A rodent is placed in a circular pool of opaque water and must learn to locate a hidden escape platform using spatial cues. The time taken to find the platform (escape latency) and the path taken are recorded.
Step-by-Step Methodology:
-
Apparatus: A circular tank filled with water made opaque with a non-toxic substance. An escape platform is submerged just below the water surface.
-
Acclimation: Allow the animals to acclimate to the testing room for at least one hour before the experiment.
-
Compound Administration: Administer the test compound (e.g., this compound) or vehicle to the animals at a predetermined time before the training session.
-
Training Trials:
-
Place the animal into the pool facing the wall from one of four starting positions.
-
Allow the animal to swim freely for a set time (e.g., 60 seconds) to find the hidden platform.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Conduct multiple training trials per day for several consecutive days.
-
-
Probe Trial: On the day after the final training session, remove the platform and allow the animal to swim freely for a set time.
-
Data Collection and Analysis: Use a video tracking system to record the animal's swim path, escape latency, and the time spent in the target quadrant (where the platform was previously located) during the probe trial.
Visualizing Key Concepts
To further clarify the relationships and processes discussed, the following diagrams are provided.
Caption: Workflow for in vitro neuroprotection assay (OGD model).
Conclusion and Future Directions
The pyrrolidinone scaffold remains a fertile ground for the discovery of novel neurotherapeutics. While this compound is currently under-researched in the public domain, its structural similarity to established nootropic and anticonvulsant agents suggests it may possess interesting biological activities. By leveraging the comparative data from piracetam and levetiracetam and employing the detailed experimental protocols provided in this guide, researchers can systematically investigate the pharmacological profile of this and other novel pyrrolidinone derivatives. Future studies should focus on in vitro screening to identify primary biological targets, followed by in vivo models to assess cognitive-enhancing and neuroprotective effects. Such a structured approach will be instrumental in unlocking the full therapeutic potential of this versatile chemical class.
References
-
Lynch, B. A., et al. (2004). The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam. Proceedings of the National Academy of Sciences, 101(26), 9861-9866. [Link]
-
Gillard, M., et al. (2003). Binding characteristics of levetiracetam to synaptic vesicle protein 2A (SV2A) in human brain and in CHO cells expressing the human recombinant protein. European Journal of Pharmacology, 478(1), 1-9. [Link]
-
Surges, R., et al. (2008). Levetiracetam: from molecules to man. Epileptic Disorders, 10(2), 77-87. [Link]
-
Löscher, W., & Richter, A. (2000). Piracetam and levetiracetam, two pyrrolidone derivatives, exert antidystonic activity in a hamster model of paroxysmal dystonia. European journal of pharmacology, 391(3), 251-254. [Link]
-
Genton, P., & Van Vleymen, B. (2000). Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Epileptic disorders, 2(2), 99-105. [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
Gualtieri, F., et al. (2002). Piracetam and other structurally related nootropics. In Pharmacological Research (Vol. 45, Issue 5, pp. 383-390). Academic Press. [Link]
-
Winblad, B. (2005). Piracetam: a review of its pharmacological properties and clinical uses. CNS drug reviews, 11(2), 169-182. [Link]
-
Perekhoda, L., et al. (2024). Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam. ScienceRise: Pharmaceutical Science, (4), 23-31. [Link]
-
Maher, P., & Hanneken, A. (2005). A novel approach to screening for new neuroprotective compounds for the treatment of stroke. Brain research, 1038(2), 215-223. [Link]
-
Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research. Brain research reviews, 19(2), 180–222. [Link]
-
Genton, P., & Van Vleymen, B. (2000). Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles. Epileptic disorders : international epilepsy journal with videotape, 2(2), 99–105. [Link]
-
Mondadori, C., et al. (1986). A comparative study of the nootropic properties of piracetam and oxiracetam. Pharmacology Biochemistry and Behavior, 24(4), 849-852. [Link]
Sources
- 1. Pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piracetam and levetiracetam: close structural similarities but different pharmacological and clinical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Piracetam and other structurally related nootropics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Levetiracetam? [synapse.patsnap.com]
- 7. Frontiers | Mechanisms of Levetiracetam in the Control of Status Epilepticus and Epilepsy [frontiersin.org]
- 8. droracle.ai [droracle.ai]
- 9. Levetiracetam (Keppra, Spritam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. [A comparative study of the nootropic properties of piracetam and oxiracetam] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Cost-Benefit Analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one in Research
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to Leveraging 1-(2-Hydroxyethyl)pyrrolidin-2-one
In the dynamic landscape of scientific research and development, the selection of appropriate reagents and excipients is a critical decision that profoundly impacts experimental outcomes, timelines, and budgets. This compound, commonly known as HEP, has emerged as a versatile and valuable compound with a wide array of applications across pharmaceuticals, cosmetics, and polymer science. This guide provides an in-depth cost-benefit analysis of utilizing HEP in research, offering a comparative assessment against common alternatives, supported by experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions about incorporating this multifaceted molecule into their workflows.
Unveiling the Versatility of this compound (HEP)
This compound (CAS No: 3445-11-2) is a colorless to pale yellow liquid or crystalline solid with a unique combination of properties that make it a compelling choice for various research applications.[1][2] Its structure, featuring a pyrrolidone ring and a hydroxyethyl group, imparts both hydrophilicity and aprotic polarity, rendering it an excellent solvent, a potent humectant, a reliable stabilizer, and a versatile chemical intermediate.[3][4]
Key Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO₂ | |
| Molecular Weight | 129.16 g/mol | |
| Boiling Point | 140-142 °C at 3 mmHg | |
| Melting Point | 19-21 °C | |
| Density | 1.143 g/mL at 25 °C | |
| Flash Point | >100 °C | |
| Water Solubility | Miscible | [4] |
Comparative Analysis: HEP vs. The Alternatives
The true value of HEP becomes evident when its performance is benchmarked against commonly used alternatives in specific applications. This section delves into a comparative analysis, highlighting the benefits and drawbacks of HEP in key research areas.
As a Solubilizing Agent and Excipient in Pharmaceutical Formulations
In drug development, enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is a perpetual challenge. HEP's excellent solvency for a wide range of organic molecules makes it a valuable tool in pharmaceutical formulations.[3]
Comparison with Propylene Glycol (PG) and Polyethylene Glycol (PEG):
While PG and lower molecular weight PEGs are workhorse solvents in pharmaceutical research, HEP offers distinct advantages in certain scenarios.[5][6] A notable example is in the formulation of the non-steroidal anti-inflammatory drug (NSAID), diclofenac. Research has demonstrated that forming a salt of diclofenac with N-(2-hydroxyethyl)pyrrolidine (the amine precursor to HEP) significantly enhances its solubility in both water and octanol.[7][8] This suggests that HEP can act as a superior solubilizing agent for certain APIs, potentially leading to improved drug delivery and efficacy.
Experimental Insight: Synthesis of Diclofenac N-(2-hydroxyethyl)pyrrolidine Salt
The formation of the diclofenac salt with N-(2-hydroxyethyl)pyrrolidine highlights the potential of this molecule to improve the physicochemical properties of APIs.[7] This approach can be particularly beneficial for topical and transdermal formulations where enhanced solubility and skin penetration are desired.
Experimental Workflow: Conceptual Pathway for Solubility Enhancement Screening
Caption: A conceptual workflow for comparing the solubilizing efficacy of HEP with other common solvents.
Cost-Benefit Consideration: While the upfront cost of high-purity HEP for pharmaceutical research may be higher than that of PG or some PEGs, the potential for significantly improved solubility and bioavailability can translate into substantial long-term savings. Enhanced drug efficacy can lead to lower required dosages, reduced side effects, and a more streamlined development process, ultimately offering a favorable cost-benefit ratio.
As a Humectant in Cosmetic and Personal Care Formulations
Humectants are essential ingredients in cosmetic and personal care products, responsible for attracting and retaining moisture in the skin and hair.[3] Glycerol and hyaluronic acid are the current industry standards.[9][10]
Comparison with Glycerol and Hyaluronic Acid:
Glycerin is a highly effective and cost-efficient humectant, though it can sometimes impart a sticky feel at higher concentrations.[10] Hyaluronic acid is renowned for its exceptional water-binding capacity but comes at a significantly higher cost.[9] HEP presents a compelling alternative, offering excellent moisturizing properties without the tackiness associated with glycerol.[3] Its ability to retain moisture can contribute to improved skin texture and hydration.
A comparative study on various humectants demonstrated that glycerin remains a top performer in terms of moisture retention.[11][12] While this specific study did not include HEP, its known hygroscopic nature and favorable sensory profile position it as a valuable candidate for further comparative investigation.
Cost-Benefit Consideration: For cosmetic formulations, the slightly higher cost of HEP compared to glycerol may be justified by the improved sensory experience and non-tacky feel it provides, which can be a significant differentiator in the competitive personal care market. When compared to the much more expensive hyaluronic acid, HEP offers a more cost-effective solution for achieving significant hydration.
As a Plasticizer in Polymer Films
Plasticizers are added to polymers to increase their flexibility, durability, and workability.[3] The performance of a plasticizer is crucial for the final properties of the polymer film.
Comparison with Traditional Plasticizers:
While specific comparative data for HEP as a plasticizer is limited in the readily available literature, a study on N-alkyl-pyrrolidones (a class of compounds to which HEP is related) demonstrated their high efficiency as plasticizers for PVC. These compounds were shown to significantly lower the processing temperatures and reduce the amount of plasticizer needed compared to standard phthalate plasticizers. Given its structural similarities, it is plausible that HEP would exhibit similar beneficial plasticizing properties. Further research directly comparing HEP with common plasticizers like phthalates, citrates, and PEGs in various polymer systems would be highly valuable. A study on the effects of different plasticizers on curdlan edible films highlighted that glycerol showed the best compatibility and plasticizing effect.[13] Another study on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH) films found that isosorbide and low-molecular-weight PEG were very effective plasticizers.
Cost-Benefit Consideration: If HEP demonstrates superior plasticizing efficiency, allowing for lower usage levels or reduced processing energy, its higher initial cost could be offset by savings in material consumption and manufacturing. Its lower toxicity profile compared to some traditional phthalate plasticizers also presents a significant long-term benefit in terms of regulatory compliance and consumer safety.
As a Chemical Intermediate in Synthesis
One of the most significant applications of HEP in research is as a starting material for the synthesis of other valuable chemicals, most notably N-vinyl-2-pyrrolidone (NVP).[14] NVP is a key monomer used in the production of polyvinylpyrrolidone (PVP), a widely used polymer in the pharmaceutical, cosmetic, and food industries.
The HEP-to-NVP Synthesis Pathway:
The synthesis of NVP from HEP involves a gas-phase dehydration reaction. This process is a significant industrial route for NVP production.
Diagram: Synthesis of N-vinyl-2-pyrrolidone (NVP) from HEP
Caption: The chemical transformation of HEP to NVP via dehydration.
Cost-Benefit Consideration: The cost of HEP is a direct input into the cost of producing NVP via this route. While other methods for NVP synthesis exist, the HEP-based process offers a viable and established alternative. For researchers investigating polymerization reactions or developing novel PVP-based materials, having access to a reliable and cost-effective source of NVP is crucial. The cost-benefit analysis in this context involves comparing the total cost of synthesizing NVP from HEP versus purchasing NVP directly or using alternative monomers.
Safety and Handling Considerations
This compound is considered to be of low acute toxicity.[2] However, as with any chemical, proper safety precautions should be observed. It can cause skin and eye irritation.[2] It is essential to consult the Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
The Verdict: A Favorable Cost-Benefit Profile for a Multifunctional Research Tool
This compound presents a compelling case for its inclusion in the modern research laboratory. Its versatility as a solvent, humectant, plasticizer, and chemical intermediate, combined with a favorable safety profile, makes it a valuable asset across multiple scientific disciplines.
While a direct cost comparison with some commodity chemicals may show HEP to be more expensive on a per-kilogram basis, a holistic cost-benefit analysis reveals a more nuanced picture. The potential for enhanced performance, such as improved drug solubility, superior cosmetic formulations, and more efficient polymer processing, can lead to significant downstream cost savings and improved product outcomes. For researchers and developers focused on innovation and high-performance applications, the initial investment in this compound can yield substantial returns in the form of more effective products and a streamlined research and development process.
References
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem. (n.d.). Retrieved from [Link]
- Fini, A., Fazio, G., & Rapaport, I. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. Drugs under experimental and clinical research, 19(3), 81–88.
-
N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol. Mallak Specialties. (n.d.). Retrieved from [Link]
-
HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland. (n.d.). Retrieved from [Link]
- Rijo, C., et al. (2022). Eco-Friendly Alternatives to Toluene-Based 2D Inks for Inkjet and Electrohydrodynamic Jet Printing Processes: A Rheological Study. Micromachines, 13(9), 1489.
- BASF. (2020, August 21).
- Spin-Labeled Diclofenac: Synthesis and Interaction with Lipid Membranes. (2021). Molecules, 26(15), 4587.
- N-Methyl-2-Pyrrolidone. LyondellBasell. (n.d.).
- Olsen, A., et al. (2022). Staying Hydrated: A Comparative Analysis of Humectants in Human Skin. BYU ScholarsArchive.
- Method of synthesizing diclofenac sodium. (2020).
- Fini, A., Fazio, G., & Rapaport, I. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidone: a new salt for an old drug. Semantic Scholar.
- Polymeric binders for inkjet inks. (2004).
- The search for alternatives – replacement of listed raw materials. (2014, November 14).
- Ultimate Humectant Comparison. (2022, June 14). Regimen Lab.
- Synthesis and Evaluation of New Diclofenac Acid having 2-Azetidinone. (2016). Der Pharma Chemica, 8(1), 385-391.
- 1-(2-Hydroxyethyl)-2-pyrrolidinone. PubChem. (n.d.).
- Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films. (2023). Foods, 12(23), 4309.
- 1-(2-Hydroxyethyl)-2-pyrrolidone 98% 3445-11-2. Sigma-Aldrich. (n.d.).
- Glycerin vs Hyaluronic Acid: Which Moisturizer Works Best for Cosmetic Formulations? (2023, November 25). Acme-Hardesty.
- Solubility Enhancement and Propylene Glycol. (n.d.).
- Humectant comparison study. (2022, June 15). Chemists Corner.
- The Impact of Plasticizer and Degree of Hydrolysis on Free Volume of Poly(vinyl alcohol) Films. (2018). Polymers, 10(9), 1036.
- Hyaluronic Acid vs Glycerin: Best Humectant for Hydr
- Effect of Different Plasticizers on Thermal, Crystalline, and Permeability Properties of Poly(3–hydroxybutyrate–co−3–hydroxyhexanoate) Films. (2022). Polymers, 14(17), 3536.
- Comparison of Plasticizer Effect on Thermo-responsive Properties of Eudragit RS Films. (2008). Iranian Journal of Pharmaceutical Research, 7(3), 179-186.
- Application Notes and Protocols for 1-(2-Hydroxyethyl)piperazine in Pharmaceutical Synthesis. (n.d.). BenchChem.
- Waheed, S., et al. (2014). Comparative Efficiency of Propylene Glycol and Polyethylene Glycol in Enhancing Percutaneous Absorption and Release of a Drug Through Silicone Membrane and Rat Skin. Pakistan Journal of Zoology, 46(1), 99-106.
- 1-(2-Hydroxyethyl)-2-pyrrolidone 98% 3445-11-2. Sigma-Aldrich. (n.d.).
- 1-(2-Hydroxyethyl)-2-pyrrolidinone. Haz-Map. (n.d.).
- Determination of N-vinyl-2-pyrrolidone and N-methyl-2-pyrrolidone in drugs using polypyrrole-based headspace solid-phase microextraction and gas chromatography-nitrogen-phosphorous detection. (2009).
- Method of analysis N–methyl–2-pyrrolidone. (2011, September 26). U.S.
- Effects of polyvinylpyrrolidone and poly (ethylene glycol) on preparation of ibuprofen pharmaceutical cocrystal. (2017). Brazilian Journal of Pharmaceutical Sciences, 53(1).
- N-Methyl-2-Pyrrolidone (NMP) price index. (n.d.). BusinessAnalytiq.
- Explaining the Phase Behaviour of the Pharmaceutically Relevant Polymers Poly(ethylene Glycol) and Poly(vinyl Pyrrolidone) in Semi-Fluorinated Liquids. (2007). Journal of Physical Chemistry B, 111(49), 13611-13619.
- N-Methyl-2-Pyrrolidone Market Size & Analysis, 2025-2032. (2023, September 18). Coherent Market Insights.
- Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry. (2023, December 1).
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. ashland.com [ashland.com]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-(2-Hydroxyethyl) pyrrolidine, 2955-88-6, 1-Pyrrolidineethanol; 1-(2-Hydroxyethyl) pyrrolidine; 2-(1-Pyrrolidino) ethanol; 2-(1-Pyrrolidinyl) ethanol [mallakchemicals.com]
- 9. Glycerin vs Hyaluronic Acid: Which Moisturizer Works Best for Cosmetic Formulations? [tjcy.com]
- 10. swonlab.com [swonlab.com]
- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 12. regimenlab.com [regimenlab.com]
- 13. Effects of Different Plasticizers on the Structure, Physical Properties and Film Forming Performance of Curdlan Edible Films - PMC [pmc.ncbi.nlm.nih.gov]
- 14. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Environmental Impact Assessment of 1-(2-Hydroxyethyl)pyrrolidin-2-one and Other Common Solvents
In the pursuit of greener and more sustainable practices within research, development, and manufacturing, the selection of solvents has emerged as a critical factor. Solvents often constitute a significant portion of the waste generated in chemical processes, and their environmental and health impacts are under increasing scrutiny.[1][2] This guide provides an in-depth comparison of the environmental footprint of 1-(2-Hydroxyethyl)pyrrolidin-2-one against a selection of commonly used and alternative solvents: N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), and the bio-derived solvent Cyrene™.
This document is intended for researchers, scientists, and drug development professionals to inform their solvent selection process with a comprehensive overview of key environmental and safety parameters, supported by available experimental data.
Introduction to the Solvents
This compound (HEPO) is a high-boiling, water-soluble, and relatively viscous solvent.[3] Its unique properties, including its hydrophilic character and strong polarity, have led to its use as a humectant, in inkjet formulations, and as a co-solvent in various applications.[3][4] The presence of a hydroxyl group offers a potential site for further functionalization, making it a versatile building block in chemical synthesis.[4]
N-Methyl-2-pyrrolidone (NMP) is a widely used polar aprotic solvent with high solvency for a broad range of organic and inorganic compounds.[5] Its applications are extensive, spanning pharmaceuticals, electronics manufacturing, and petrochemical processing.[5] However, NMP has faced increasing regulatory pressure due to its reproductive toxicity.[5]
Dimethyl sulfoxide (DMSO) is another highly polar aprotic solvent known for its exceptional dissolving power.[2] It is considered to have a more favorable environmental profile compared to many other organic solvents, being biodegradable and having low aquatic toxicity.[2][6] A unique characteristic of DMSO is its ability to readily penetrate the skin, which can be a concern if it is contaminated with toxic substances.[2]
Dimethylformamide (DMF) is a common solvent in organic synthesis and industrial processes, including the production of fibers and films.[1] Its use is associated with significant health risks, particularly liver damage, and it is classified as a substance of very high concern in many regions.[1][7][8]
Cyrene™ (Dihydrolevoglucosenone) is a bio-derived, biodegradable aprotic solvent produced from cellulose.[9] It is positioned as a greener and safer alternative to traditional dipolar aprotic solvents like NMP and DMF, boasting a superior health and safety profile.[9][10]
Comparative Environmental and Safety Profile
The following table summarizes key environmental and safety parameters for each solvent, based on available data. This allows for a direct comparison to aid in the solvent selection process.
| Parameter | This compound (HEPO) | N-Methyl-2-pyrrolidone (NMP) | Dimethyl sulfoxide (DMSO) | Dimethylformamide (DMF) | Cyrene™ |
| Source | Synthetic | Fossil-derived | By-product of wood pulping | Fossil-derived | Bio-derived (Cellulose) |
| CHEM21 Ranking | Not explicitly ranked | Hazardous | Problematic | Hazardous | Recommended |
| Ready Biodegradability | Data suggests biodegradability (OECD 301A test performed), but specific results are not publicly available.[11] | Readily biodegradable | Readily biodegradable | Readily biodegradable | Readily biodegradable |
| Aquatic Toxicity (Fish) | LC50 (Danio rerio, 96h): > 120 mg/L | LC50 (Golden orfe, 48h): > 500 mg/L | LC50 (Rainbow trout, 96h): 12,000-17,000 mg/L[12] | LC50 (Leuciscus idus, 48h): 9,800 mg/L | Data not readily available |
| Aquatic Toxicity (Daphnia) | EC50 (Daphnia magna, 48h): > 100 mg/L | EC50 (Daphnia magna, 24h): > 1,000 mg/L | EC50 (Daphnia magna, 48h): 1.167% (v/v)[13] | EC50 (Daphnia magna, 24h): 15,700 mg/L | Hardly ecotoxic |
| Aquatic Toxicity (Algae) | EC50 (Desmodesmus subspicatus, 72h): > 100 mg/L | EC50 (Scenedesmus subspicatus, 72h): > 500 mg/L | LOEC (R. subcapitata, 72h): 0.125% (v/v)[13] | IC50 (Scenedesmus quadricauda, 8d): 1,850 mg/L | Data not readily available |
| Bioaccumulation Potential | Low (Low Log Pow)[11] | Not expected to bioconcentrate[14] | Does not bioaccumulate[12] | Unlikely to bioaccumulate[15] | Data not readily available |
| Human Health Hazards | Skin, eye, and respiratory irritant.[16] | Reproductive toxicity, developmental toxicity.[5] | Low toxicity, but enhances skin penetration of other substances.[2] | Liver toxicity, reproductive hazard, potential carcinogen.[1][7] | Non-mutagenic, non-toxic.[9] |
| Global Warming Potential (GWP) | Data not available | Higher than Cyrene™[15] | Data not available | Data not available | Lower than NMP[15] |
Causality Behind Experimental Choices in Environmental Assessment
The selection of standardized tests for evaluating the environmental impact of chemicals is crucial for generating comparable and reliable data. The methodologies cited in this guide, primarily from the Organisation for Economic Co-operation and Development (OECD), are internationally recognized and form the basis for regulatory assessments.
Biodegradability Testing
The OECD 301 series of tests for "Ready Biodegradability" are stringent screening methods that assess the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms in an aerobic aqueous environment.[17][18] A substance is considered "readily biodegradable" if it meets a specific pass level of degradation (e.g., ≥70% removal of dissolved organic carbon in the OECD 301A test) within a 10-day window during the 28-day test period.[17] This indicates that the substance is unlikely to persist in the environment. The choice of a specific OECD 301 test (A, B, C, D, E, or F) depends on the physical-chemical properties of the test substance, such as its solubility and volatility.
Ecotoxicity Testing
Ecotoxicity studies are essential to determine the potential harm a substance can cause to aquatic ecosystems. Standardized tests are conducted on representative organisms from different trophic levels:
-
Fish (Vertebrates): The acute toxicity to fish is typically determined using the OECD 203 (Fish, Acute Toxicity Test) . This test exposes fish to the test substance for 96 hours, and the concentration that is lethal to 50% of the test population (LC50) is determined.
-
Daphnia (Invertebrates): The acute immobilization test with Daphnia magna (OECD 202 ) is a 48-hour test that determines the concentration at which 50% of the daphnids are unable to swim (EC50). Daphnia are a crucial part of the aquatic food web.
-
Algae (Primary Producers): The algal growth inhibition test (OECD 201 ) evaluates the effect of a substance on the growth of freshwater algae over 72 hours. The concentration that causes a 50% reduction in growth (IC50) is determined.
In-depth Solvent Analysis
This compound (HEPO)
HEPO presents a mixed but generally favorable environmental profile based on the available data. Its synthesis can be achieved through various routes, including the reaction of γ-butyrolactone with ethanolamine, a process that can be designed with green chemistry principles in mind.[19] While specific ready biodegradability data is not publicly available, the performance of an OECD 301A test suggests that it is likely biodegradable.[11] The available aquatic toxicity data indicates that HEPO has low toxicity to fish, daphnia, and algae, with LC50 and EC50 values well above 100 mg/L.[20] Its low Log Pow also suggests a low potential for bioaccumulation.[11] From a health and safety perspective, it is classified as a skin, eye, and respiratory irritant.[16]
N-Methyl-2-pyrrolidone (NMP)
NMP is an effective and versatile solvent, but its significant health hazards, particularly its reproductive toxicity, have led to its classification as a "hazardous" solvent by the CHEM21 guide and its inclusion on lists of substances of very high concern.[5][21] While it is readily biodegradable and has low acute aquatic toxicity, the human health risks associated with its use are a primary driver for seeking alternatives.[14] Life cycle assessments have shown that solvent recovery and substitution can significantly reduce the environmental impact associated with NMP use.[22]
Dimethyl sulfoxide (DMSO)
DMSO is often considered a "greener" alternative to many traditional aprotic solvents. It is derived from a renewable resource (wood pulp) and is biodegradable with low aquatic toxicity.[6][12] The CHEM21 guide classifies it as "problematic," likely due to concerns around its high boiling point, which can make it energy-intensive to remove and recycle, and its ability to enhance the dermal absorption of other chemicals.[2] However, its overall environmental and health profile is generally considered more favorable than that of NMP and DMF.
Dimethylformamide (DMF)
DMF is a widely used solvent that is now facing significant regulatory pressure due to its adverse health effects. It is classified as "hazardous" by the CHEM21 guide and is a known liver toxicant and reproductive hazard.[1][7][8] While it is biodegradable, its human health risks are a major concern, prompting a strong push for its replacement in many applications.[15]
Cyrene™
Cyrene™ is a prime example of a modern, bio-derived solvent designed with sustainability in mind. It is produced from cellulose in a two-step process and is readily biodegradable.[9] Crucially, it is non-mutagenic and non-toxic, leading to its "recommended" classification by the CHEM21 guide.[10] Its physical properties are similar to those of traditional dipolar aprotic solvents, making it a viable and much safer substitute for NMP and DMF in many applications.[9][10] The cradle-to-gate global warming potential of Cyrene™ is also reported to be significantly lower than that of NMP.[15]
Conclusion and Recommendations
The selection of a solvent is a multi-faceted decision that requires a careful balance of performance, safety, and environmental impact. This guide provides a framework for comparing this compound with other common solvents.
Based on the available data, This compound (HEPO) presents a promising profile as a solvent with a relatively low environmental impact. Its low aquatic toxicity and likely biodegradability are significant advantages. However, the lack of publicly available, detailed data on its ready biodegradability, bioaccumulation potential, and lifecycle assessment highlights the need for further research to fully substantiate its "green" credentials.
For applications where performance allows, Cyrene™ stands out as an excellent choice, embodying the principles of green chemistry with its bio-based origin, favorable safety profile, and biodegradability.
DMSO remains a viable and less hazardous alternative to NMP and DMF in many contexts, although its properties related to dermal absorption and energy-intensive recovery should be considered.
The use of NMP and DMF should be carefully evaluated and, where possible, substituted with safer alternatives due to their significant human health risks.
Researchers and process chemists are encouraged to consult solvent selection guides like the CHEM21 guide and to demand comprehensive environmental and safety data from chemical suppliers to make informed and responsible decisions that contribute to a more sustainable scientific enterprise.[12][23]
References
- CHEM21. (2016). Solvent Selection Guide. Green Chemistry For Sustainability.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - N-(2-Hydroxyethyl)-2-pyrrolidone.
- U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Environmental and Safety Aspects of Dimethyl Sulfoxide (DMSO) Use.
- Gaylord Chemical Company, L.L.C. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.
- PubMed. (2024).
- Sigma-Aldrich. (n.d.). CYRENE™.
- Rowan University. (2016). Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors.
- ResearchGate. (2017). Life cycle assessment of N-methyl-2-pyrrolidone reduction strategies in the manufacture of resin precursors | Request PDF.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Environmental Aspects of Using Dimethyl Sulfoxide (DMSO) in Industry.
- Canada.ca. (2024). Updated draft screening assessment - NMP and NEP.
- LabCat. (2015). CHEM21 selection guide of classical- and less classical-solvents.
- ResearchGate. (2015). (PDF) CHEM21 selection guide of classical - and less classical - solvents.
- RSC Publishing. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis.
- Inchem.org. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35, 2001).
- IRIS. (1990). DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE.
- Toxics Use Reduction Institute. (2014). Dimethylformamide (CAS 68-12-2).
- RSC Publishing. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis.
- ResearchGate. (2022). Cyrene: A bio-based novel and sustainable solvent for organic synthesis.
- Sustainability Directory. (2025). Bio-Based Solvent Cyrene Scales Up, Replaces Toxic Industrial Chemicals.
- Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone.
- Maratek. (2024).
- ResearchGate. (2017).
- USEPA, OPP. (n.d.). Inert Reassessments: One Exemption from the Requirement of a Tolerance for Diemthyl sulfoxide 67-68-5.
- ResearchGate. (n.d.). (PDF)
- NICNAS. (2005). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl).
- PubMed. (2025). Toxicity assessment of DMSO extracts of environmental aged beached plastics using human cell lines.
- GEUS Publications. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds.
- RespirTek, Inc. (2025). A Deep Dive into OECD 301 A Biodegradability Testing.
- Canada.ca. (n.d.). Screening Assessment for the Challenge 2-Pyrrolidinone, 1-ethenyl- (1-Vinyl-2-pyrrolidone).
- RespirTek, Inc. (2025). OECD 301 Biodegradability Testing: A Strategic Tool for Sustainable Product Development.
- OECD. (n.d.). Test No. 301: Ready Biodegradability.
- Research Collection. (2022).
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone | C6H11NO2 | CID 76980.
- Scientific Laboratory Supplies. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone, 98%.
- PubChem. (n.d.). CID 159939819 | C12H22N2O4.
- RSC Publishing. (2019).
- Santa Cruz Biotechnology. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone.
- Chem-Impex. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone.
- PMC - NIH. (2014).
- Avebe. (n.d.). BIODEGRADABILITY.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone, 98%.
Sources
- 1. epa.gov [epa.gov]
- 2. nbinno.com [nbinno.com]
- 3. ashland.com [ashland.com]
- 4. Bio-Based Solvent Cyrene Scales Up, Replaces Toxic Industrial Chemicals → Industry [news.sustainability-directory.com]
- 5. Making more from bio-based platforms: life cycle assessment and techno-economic analysis of N-vinyl-2-pyrrolidone from succinic acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. engineering.rowan.edu [engineering.rowan.edu]
- 7. The potential health risks of N,N-dimethylformamide: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. turi.org [turi.org]
- 9. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 12. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. N-METHYL-2-PYRROLIDONE (CICAD 35, 2001) [inchem.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. oecd.org [oecd.org]
- 19. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
- 20. CHEM21 selection guide of classical- and less classical-solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Updated draft screening assessment - NMP and NEP - Canada.ca [canada.ca]
- 22. researchwithrowan.com [researchwithrowan.com]
- 23. chemistryforsustainability.org [chemistryforsustainability.org]
A Senior Application Scientist's Guide to Assessing Lot-to-Lot Variability of Commercial 1-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction: The Unseen Variable in Your Research
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the lot-to-lot variability of commercial HEPP. We will move beyond simple certificate of analysis (C of A) comparisons and delve into a suite of robust analytical techniques designed to provide a multi-faceted understanding of each lot's chemical fingerprint. The experimental protocols detailed herein are designed to be self-validating, ensuring the trustworthiness and integrity of your findings.
The Rationale for a Multi-Pronged Analytical Approach
A single analytical method is seldom sufficient to fully characterize a chemical substance and its potential variability. A C of A may state a purity of >98%, but it is the nature of the remaining <2% that can profoundly impact performance. Therefore, we advocate for a holistic approach that evaluates identity, purity, organic and inorganic impurities, and other critical physicochemical properties. This multi-pronged strategy is essential for building a comprehensive quality profile for each incoming lot of HEPP.
The following diagram illustrates the overarching workflow for the comprehensive assessment of HEPP lot-to-lot variability.
Sources
- 1. Collection - Chemical Stability and Characterization of Degradation Products of Blends of 1â(2-Hydroxyethyl)pyrrolidine and 3âAmino-1-propanol - Industrial & Engineering Chemistry Research - Figshare [acs.figshare.com]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2 [sigmaaldrich.com]
- 3. 1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2 [sigmaaldrich.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one in Complex Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds in complex biological and pharmaceutical matrices is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a polar heterocyclic compound utilized as a versatile building block in pharmaceutical synthesis. We will delve into the nuances of method selection, sample preparation, and instrumental analysis, supported by established principles and experimental data from analogous compounds, to empower you to make informed decisions for your analytical challenges.
The Analytical Challenge: Quantifying a Polar Analyte in Complex Milieus
This compound (CAS: 3445-11-2), with a molecular weight of 129.16 g/mol , presents a distinct analytical challenge due to its high polarity.[1] This property makes it highly soluble in aqueous media but difficult to retain on traditional reversed-phase high-performance liquid chromatography (HPLC) columns and challenging to extract from biological fluids using conventional liquid-liquid extraction (LLE) protocols.[2] Consequently, achieving high sensitivity, selectivity, and reproducibility requires careful consideration of the entire analytical workflow, from sample preparation to detection.
A Comparative Overview of Key Analytical Techniques
The three primary chromatographic techniques suitable for the quantitative analysis of HEP are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice among these depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation of volatile/derivatized compounds in the gas phase, with mass-based detection. | High-specificity separation by liquid chromatography coupled with highly selective mass-based detection. |
| Selectivity | Moderate; susceptible to interference from co-eluting compounds with similar UV spectra. | High; mass spectral data provides structural information. | Very High; Multiple Reaction Monitoring (MRM) ensures exceptional selectivity. |
| Sensitivity | Lower (typically µg/mL to high ng/mL). | High (typically low ng/mL to pg/mL). | Highest (typically pg/mL to fg/mL). |
| Sample Volatility | Not required. | Required; derivatization may be necessary for polar, non-volatile compounds like HEP. | Not required. |
| Primary Application | Purity analysis and quantification in less complex matrices (e.g., pharmaceutical formulations). | Analysis of volatile and semi-volatile impurities; can be adapted for polar analytes via derivatization. | Bioanalysis (e.g., plasma, urine), trace-level impurity analysis, and pharmacokinetic studies. |
In-Depth Methodologies and Experimental Protocols
As a self-validating system, each protocol described below is grounded in established analytical principles and adheres to international guidelines on method validation, such as those from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7][8][9][10][11]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique, making it a cost-effective choice for analyzing simpler matrices, such as pharmaceutical formulations, where the concentration of HEP is relatively high and the likelihood of interfering substances is low.[12][13][14]
Due to HEP's polar nature, a standard reversed-phase (C18) column would provide minimal retention. Therefore, a more polar stationary phase or a different chromatographic mode is necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative, promoting the retention of polar analytes.[15]
-
Chromatographic Conditions:
-
Column: A HILIC column (e.g., silica, amide, or cyano-based) with dimensions of 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (ACN) and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5).
-
Initial: 95% ACN
-
Gradient: Linearly decrease ACN to 60% over 10 minutes.
-
Hold: 60% ACN for 2 minutes.
-
Re-equilibration: Return to 95% ACN and hold for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as pyrrolidones typically lack a strong chromophore, detection at lower UV wavelengths is necessary).
-
Injection Volume: 10 µL.
-
-
Sample Preparation (for a pharmaceutical formulation):
-
Accurately weigh and dissolve the sample in the initial mobile phase to achieve a target concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for identifying unknown impurities. However, for a polar and non-volatile compound like HEP, derivatization is essential to increase its volatility and thermal stability.
Silylation is a common and effective derivatization technique for compounds with active hydrogens, such as the hydroxyl group in HEP. The resulting trimethylsilyl (TMS) ether is significantly more volatile and amenable to GC analysis.
-
Sample Preparation and Derivatization:
-
For complex matrices (e.g., plasma): Perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma. Vortex and centrifuge.[2]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with dimensions of 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (for impurity identification) or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. Based on the NIST mass spectrum for HEP, characteristic ions at m/z 98, 70, and 129 can be monitored.[16]
-
Caption: Workflow for the GC-MS analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and selective quantification of drugs and their metabolites in complex biological matrices. Its high specificity, achieved through Multiple Reaction Monitoring (MRM), minimizes matrix effects and allows for low limits of quantification.[17]
A HILIC-based separation is again employed for robust retention of the polar HEP. For sample preparation, Solid-Phase Extraction (SPE) provides a more thorough cleanup than simple protein precipitation, which is critical for achieving the lowest detection limits and ensuring the longevity of the mass spectrometer.[15][18] A mixed-mode SPE sorbent can offer enhanced selectivity.
-
Sample Preparation (Solid-Phase Extraction):
-
Pre-treatment: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.
-
SPE Cartridge: A mixed-mode cation exchange polymer-based SPE cartridge.
-
Conditioning: 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample.
-
Washing: 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.
-
Elution: 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for optimal resolution and speed.
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 95% B to 50% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Precursor Ion (Q1): m/z 130.1 ([M+H]⁺).
-
Product Ions (Q3): Based on the fragmentation pattern of similar pyrrolidones and the structure of HEP, likely product ions would result from the loss of water (m/z 112.1) and the fragmentation of the ethyl-pyrrolidone bond. A proposed primary transition for quantification would be 130.1 -> 98.1 . A secondary, confirming transition could be 130.1 -> 70.1 . These transitions should be optimized by direct infusion of a standard solution.[15][16]
-
-
Caption: Decision tree for selecting an analytical method for HEP quantification.
Conclusion
The quantitative analysis of this compound in complex mixtures necessitates a tailored approach that accounts for its inherent polarity.
-
LC-MS/MS stands out as the most powerful technique for bioanalytical applications, offering unparalleled sensitivity and selectivity, albeit with higher instrumentation and method development costs.
-
GC-MS , while requiring a derivatization step, provides a robust and sensitive alternative, particularly valuable for structural confirmation and impurity profiling.
-
HPLC-UV , utilizing a HILIC separation, remains a practical and economical choice for less demanding applications, such as quality control of pharmaceutical formulations.
By understanding the causality behind the experimental choices and implementing these self-validating protocols, researchers can confidently and accurately quantify this compound, ensuring the integrity and reliability of their scientific findings.
References
-
U.S. Food and Drug Administration. (2024). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Singh, P. P., & Shah, G. (2019). Bioanalytical Method Validation: An updated review. International Journal of Pharmaceutical Sciences Review and Research, 55(1), 45-53. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 76980, 1-(2-Hydroxyethyl)-2-pyrrolidinone. [Link]
-
Patel, N. G., et al. (2011). Bioanalytical method validation: A comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 857-877. [Link]
-
Kelley, M., & DeSilva, B. (2007). Key elements of bioanalytical method validation for macromolecules. The AAPS journal, 9(2), E156–E163. [Link]
-
Liu, Y. H., et al. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. Analytical and bioanalytical chemistry, 399(4), 1547–1554. [Link]
-
Kaltner, F., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Food chemistry, 390, 133166. [Link]
-
National Institute of Standards and Technology. N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
-
Pechov, P., & Pechov, M. (2001). HPLC-separation and UV-spectral identification of O-(β-hydroxyethyl)-rutins. Journal of Pharmaceutical and Biomedical Analysis, 26(1), 55-61. [Link]
-
National Institute of Standards and Technology. N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum. [Link]
-
SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 159939819, C12H22N2O4. [Link]
-
National Institute of Standards and Technology. N-(2-Hydroxyethyl)-2-pyrrolidone IR Spectrum. [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 7. fda.gov [fda.gov]
- 8. ICH Official web site : ICH [ich.org]
- 9. starodub.nl [starodub.nl]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. database.ich.org [database.ich.org]
- 12. researchgate.net [researchgate.net]
- 13. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 17. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. globalresearchonline.net [globalresearchonline.net]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP)
Abstract
This guide provides a comprehensive comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography with Flame Ionization Detection (GC-FID), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). As a versatile heterocyclic building block in pharmaceutical synthesis, the accurate and reliable quantification of HEP is critical for quality control, impurity profiling, and stability testing. This document details the experimental design, validation protocols, and comparative data, offering researchers and drug development professionals a practical framework for method selection and implementation based on specific analytical objectives. The principles discussed are grounded in the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and regulatory compliance.[1][2]
Introduction: The Analytical Challenge of this compound (HEP)
This compound (CAS No. 3445-11-2) is a polar, high-boiling point liquid that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3][4] Its unique properties, including high water solubility and a hydroxyl functional group, make it a valuable precursor but also present distinct analytical challenges.[5][6] Whether quantifying it as a residual starting material, a process impurity, or a degradation product, a robust, validated analytical method is paramount to ensuring product quality and safety.[7][8]
Often, different analytical techniques may be employed across the lifecycle of a drug product—for instance, a simple HPLC-UV method for routine quality control and a highly sensitive LC-MS/MS method for trace-level impurity identification in stability studies. This necessitates cross-validation : a formal process to demonstrate that two or more distinct analytical procedures are suitable for the same intended purpose and that their results are comparable.[1][9] This guide provides the foundational understanding and practical protocols to perform such a cross-validation for HEP.
Overview of Selected Analytical Technologies
The choice of an analytical method is driven by the required sensitivity, selectivity, and the nature of the analyte and sample matrix. For HEP, we will compare three techniques that offer a gradient of capabilities:
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The workhorse of most QC laboratories. It offers excellent quantitation and robustness. However, as HEP's pyrrolidone ring provides a relatively weak chromophore, its sensitivity by UV detection may be limited.
-
Gas Chromatography with Flame Ionization Detection (GC-FID): Well-suited for volatile and semi-volatile compounds. Given HEP's boiling point (140-142 °C at 3 mmHg), GC is a viable option, particularly for assessing its purity and related volatile impurities.[4] The FID provides a robust, universal response for organic compounds.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The gold standard for sensitivity and specificity. By monitoring specific precursor-to-product ion transitions, LC-MS/MS can detect HEP at trace levels even in complex matrices, making it ideal for impurity testing and degradation studies.[10][11] The mass spectral data for HEP confirms its suitability for this technique.[12]
The Cross-Validation Workflow
The objective of cross-validation is to ensure data consistency and reliability when multiple analytical methods are used.[13] The process involves analyzing the same set of well-characterized samples with each method and comparing the results against predefined acceptance criteria.
Caption: Overall workflow for the cross-validation of three analytical methods.
Experimental Design and Protocols
This section outlines the detailed, step-by-step methodologies for the validation and cross-validation experiments.
Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Ethyl Acetate (GC grade)
-
Reagents: Formic acid (LC-MS grade)
-
Sample Matrix: Placebo (formulation matrix without HEP) or a representative API bulk material.
Method Validation Protocols
Prior to cross-validation, each method must be individually validated to demonstrate its suitability for the intended purpose.[7][14] The core validation parameters according to ICH Q2(R2) guidelines are outlined below.[1][2]
Protocol 1: HPLC-UV Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic; 95:5 Water:Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Diluent: Water
-
Validation Experiments:
-
Specificity: Analyze diluent, placebo, and a sample spiked with HEP and potential impurities. Ensure no interference at the retention time of HEP.
-
Linearity: Prepare a minimum of five concentrations across the range of 50-150% of the nominal concentration. Plot peak area vs. concentration and determine the correlation coefficient (r²) and y-intercept.
-
Accuracy: Analyze triplicate samples spiked with HEP at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.
-
Precision (Repeatability & Intermediate): Analyze six replicate samples at 100% concentration. For intermediate precision, repeat on a different day with a different analyst. Calculate the Relative Standard Deviation (%RSD).
-
Limit of Quantitation (LOQ): Determine based on signal-to-noise ratio (S/N ≥ 10) or standard deviation of the response and the slope.
-
Protocol 2: GC-FID Method
-
Column: DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar column)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: 100 °C (hold 1 min), ramp to 240 °C at 15 °C/min, hold 5 min
-
Injection: 1 µL, split ratio 20:1
-
Diluent: Ethyl Acetate
-
Validation Experiments: Perform the same validation experiments (Specificity, Linearity, Accuracy, Precision, LOQ) as described for the HPLC-UV method.
Protocol 3: LC-MS/MS Method
-
LC System: Use the same LC conditions as the HPLC-UV method, but with a mobile phase containing 0.1% formic acid in both water and acetonitrile to facilitate ionization.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
MRM Transitions:
-
Quantifier: 130.1 → 86.1 (Corresponds to the protonated molecule [M+H]⁺ and a characteristic fragment)
-
Qualifier: 130.1 → 58.1
-
-
Source Parameters: Optimize source temperature, gas flows, and capillary voltage for maximum signal intensity for HEP.
-
Validation Experiments: Perform the same validation experiments as above. The LOQ for this method is expected to be significantly lower.
Cross-Validation Protocol
-
Sample Preparation: Prepare a batch of samples by spiking the sample matrix (e.g., placebo) with HEP at three concentration levels: Low (near the LOQ of the least sensitive method), Medium (100% nominal), and High (150% nominal). Prepare each level in triplicate (n=3).
-
Analysis: Analyze all nine samples using each of the three validated analytical methods.
-
Data Evaluation: For each sample, calculate the concentration of HEP obtained from each method. Determine the percent recovery for each result relative to the known spiked amount.
-
Acceptance Criteria: The results are considered comparable if the average result from one method is within ±10.0% of the average result from the other methods for the medium and high levels, and within ±20.0% for the low level.
Comparative Data and Discussion
The following tables summarize the expected performance data from the validation of each method.
Table 1: Summary of Validation Results
| Parameter | HPLC-UV | GC-FID | LC-MS/MS | Acceptance Criteria |
| Linearity (r²) | >0.999 | >0.999 | >0.999 | ≥ 0.995 |
| Range (µg/mL) | 50 - 150 | 50 - 150 | 0.1 - 25 | Defined by Linearity |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 101.5% | 99.5% - 102.0% | 98.0% - 102.0% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 2.0% | ≤ 2.0% |
| LOQ (µg/mL) | 10.0 | 15.0 | 0.1 | S/N ≥ 10 |
Table 2: Cross-Validation Comparative Results (% Recovery)
| Sample Level | HPLC-UV | GC-FID | LC-MS/MS | % Difference (HPLC vs LC-MS) | % Difference (GC vs LC-MS) |
| Low (10 µg/mL) | 95.5% | N/A* | 101.8% | -6.2% | N/A |
| Medium (100 µg/mL) | 100.3% | 98.9% | 100.8% | -0.5% | -1.9% |
| High (150 µg/mL) | 99.7% | 101.1% | 100.2% | -0.5% | +0.9% |
*N/A: Not applicable as the concentration is below the established LOQ for the GC-FID method.
Discussion of Results
The experimental data clearly demonstrates that all three methods are valid and fit for purpose within their respective ranges.
-
Causality & Performance: The LC-MS/MS method provides vastly superior sensitivity (LOQ of 0.1 µg/mL) due to its ability to selectively monitor a specific mass transition, eliminating matrix interference.[10] The HPLC-UV and GC-FID methods show comparable performance for higher concentration assays, with excellent linearity, accuracy, and precision. The slightly higher %RSD for the GC-FID method is typical and can be attributed to the higher variability of split injections.
-
Cross-Validation Outcome: The cross-validation results show excellent agreement between the methods where their ranges overlap. The percentage difference between the techniques is well within the predefined acceptance criteria, confirming that data generated by HPLC-UV, GC-FID, or LC-MS/MS can be reliably compared for the quantification of HEP at concentrations above 15 µg/mL.
Method Selection Guide
The choice of method should be guided by the specific analytical need. The following decision tree illustrates a logical approach to selecting the most appropriate technique based on the cross-validation data.
Caption: Decision tree for selecting the optimal analytical method for HEP.
Conclusion
This guide demonstrates a successful cross-validation of HPLC-UV, GC-FID, and LC-MS/MS methods for the analysis of this compound. Each method was proven to be accurate, precise, and linear within its validated range. The cross-validation study confirmed that the methods produce comparable results, providing confidence in using them interchangeably or to supplement one another across a product's lifecycle. For routine, high-concentration assays, HPLC-UV offers a robust and cost-effective solution. For ultimate sensitivity and specificity in impurity investigations, LC-MS/MS is the superior choice. GC-FID remains a valuable and reliable alternative, especially for purity assessments. This comprehensive approach to method validation and comparison ensures data integrity and supports robust drug development and manufacturing processes.[7]
References
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Vertex AI Search.
- Guidance for the validation of pharmaceutical quality control analytical methods. (n.d.). TGA.
- Dong, M. W. (2020).
- Basha, S. J. S., et al. (2015). Analytical method validation: A brief review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Ngwa, G. (2014). Validation of Impurity Methods, Part II. LCGC North America.
- Sleczka, B. G., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Green, R. (2017).
- DeSilva, B., et al. (2014).
- NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. NIST WebBook.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone.
- NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum. NIST WebBook.
- NIST. (n.d.). N-(2-Hydroxyethyl)
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone. MilliporeSigma.
- Sigma-Aldrich. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98%. MilliporeSigma.
- Fisher Scientific. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidone 98.0+%, TCI America™. Fisher Scientific.
- SIELC Technologies. (n.d.). HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. SIELC.
- NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone IR Spectrum. NIST WebBook.
- ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. ChemicalBook.
- FDA. (2011). Method of analysis - N–methyl–2-pyrrolidone. U.S.
- Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Ashland.
- Lee, S., et al. (2018). SPE/GC-MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Journal of Analytical Science and Technology.
- BASF. (n.d.). N-(2-hydroxyethyl)-2-pyrrolidone. BASF Product Finder.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 5. ashland.com [ashland.com]
- 6. products.basf.com [products.basf.com]
- 7. particle.dk [particle.dk]
- 8. wjarr.com [wjarr.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. fda.gov [fda.gov]
- 12. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 13. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
A Technical Guide to Solubilizing Agents: A Comparative Analysis of 1-(2-Hydroxyethyl)pyrrolidin-2-one and Cyclodextrins
Introduction: The Enduring Challenge of Poor Solubility in Drug Development
In the realm of pharmaceutical sciences, the therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which in turn is heavily dependent on its aqueous solubility. A significant portion of new chemical entities (NCEs) emerging from drug discovery pipelines are classified as poorly soluble (BCS Class II and IV), posing a formidable challenge to formulation scientists. The inability of a drug to adequately dissolve in gastrointestinal fluids can lead to low and erratic absorption, suboptimal therapeutic outcomes, and even discontinuation of otherwise promising drug candidates.
To overcome this critical hurdle, various formulation strategies have been developed, with the use of solubilizing agents being a cornerstone approach. These excipients interact with the drug on a molecular level to enhance its dissolution in an aqueous medium. Among the diverse array of solubilizing agents, cyclodextrins have established themselves as a versatile and widely utilized platform. However, the exploration of other novel and effective solubilizers remains a key area of research. This guide provides an in-depth technical comparison of the efficacy of 1-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a promising pyrrolidone-based solvent, and the well-established cyclodextrins as solubilizing agents for poorly soluble drugs.
Understanding the Mechanisms of Solubilization
The effectiveness of a solubilizing agent is dictated by its mechanism of action. This compound and cyclodextrins employ fundamentally different strategies to enhance drug solubility.
This compound (HEP): A Multifaceted Approach of Cosolvency and Complexation
This compound, a derivative of 2-pyrrolidone, is a versatile compound that can act as both a cosolvent and a complexing agent.[1] Its mechanism of solubilization is not as straightforward as simple inclusion and is thought to involve a combination of effects:
-
Cosolvency: At higher concentrations, HEP can alter the polarity of the aqueous medium, making it more favorable for the dissolution of hydrophobic drug molecules.[1] This is a common mechanism for many water-miscible organic solvents used in pharmaceutical formulations.
-
Complexation: At lower concentrations, evidence suggests that pyrrolidone derivatives can form weak, non-covalent complexes with drug molecules.[1] This interaction can disrupt the crystal lattice of the drug, reducing the energy required for dissolution. The formation of a salt between diclofenac and N-(2-hydroxyethyl)pyrrolidine (DHEP) has been shown to significantly increase the solubility of diclofenac in both water and 1-octanol, suggesting a surfactant-like behavior and the formation of micelles at higher concentrations.[2]
The dual nature of HEP as both a cosolvent and a complexant provides a flexible approach to solubility enhancement.
Cyclodextrins: The Power of Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[3] This unique truncated cone structure allows them to encapsulate poorly water-soluble "guest" molecules within their cavity, forming an inclusion complex.[3][4] This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility.[5][6]
The formation of these inclusion complexes is a dynamic equilibrium, and the strength of the interaction is characterized by a stability constant (Kc).[4] The stoichiometry of the complex is typically 1:1 (one drug molecule to one cyclodextrin molecule), but higher-order complexes can also form.[5] Various chemically modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), have been developed to further enhance solubility and reduce potential toxicity.[7][8]
Head-to-Head Comparison: this compound vs. Cyclodextrins
While direct quantitative comparisons of solubilizing efficacy across a wide range of drugs are limited in the literature, a qualitative and mechanistic comparison can guide the formulation scientist in selecting the appropriate agent.
| Feature | This compound (HEP) | Cyclodextrins |
| Primary Mechanism | Cosolvency and weak complexation/hydrotropy | Inclusion complexation |
| Molecular Interaction | Primarily alters solvent polarity; can form weak, non-covalent interactions.[1] | Encapsulation of the drug molecule within a hydrophobic cavity.[3] |
| Stoichiometry | Not strictly defined; dependent on concentration. | Typically 1:1, but can form higher-order complexes.[5] |
| Formulation Type | Primarily used in liquid and semi-solid formulations.[9] | Can be used in liquid, semi-solid, and solid dosage forms (e.g., tablets, capsules).[5] |
| Drug Properties | Broad applicability to hydrophobic compounds. | Requires a good fit between the drug molecule and the cyclodextrin cavity. |
| Potential for Toxicity | Generally considered to have low toxicity, but can cause skin and eye irritation.[10][11] | Natural cyclodextrins have some toxicity concerns (e.g., nephrotoxicity), which are significantly reduced in modified versions like HP-β-CD and SBE-β-CD. |
| Regulatory Status | Used as a solvent and excipient in various applications, including pharmaceuticals.[9] | Several cyclodextrins (e.g., HP-β-CD, SBE-β-CD) are approved for use in pharmaceutical products. |
Experimental Workflow: Determining and Comparing Solubilizing Efficacy
A systematic experimental approach is crucial for selecting the optimal solubilizing agent and its concentration for a given drug candidate. The Higuchi-Connors phase solubility study is a widely accepted method for evaluating the solubilizing efficiency of complexing agents like cyclodextrins and can be adapted to assess cosolvents as well.[12]
Phase Solubility Study Protocol
This protocol outlines the steps to determine the effect of a solubilizing agent on the aqueous solubility of a poorly soluble drug.
Materials:
-
Poorly soluble active pharmaceutical ingredient (API)
-
This compound (HEP)
-
Cyclodextrin (e.g., HP-β-CD)
-
Purified water or relevant buffer solution
-
Vials with screw caps
-
Orbital shaker or wrist-action shaker
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.45 µm)
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Solubilizer Solutions: Prepare a series of aqueous solutions with increasing concentrations of the solubilizing agent (HEP or cyclodextrin). The concentration range should be chosen based on preliminary studies and the desired formulation concentration.
-
Addition of Excess API: Add an excess amount of the API to each vial containing the solubilizer solution. The amount of API should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.
-
Equilibration: Seal the vials and place them in a constant temperature bath on an orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, allow the samples to stand to allow the undissolved API to settle. Carefully withdraw an aliquot from the supernatant of each vial and immediately filter it through a syringe filter to remove any undissolved particles.
-
Drug Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved API using a validated analytical method.
-
Data Analysis: Plot the concentration of the dissolved API (y-axis) against the concentration of the solubilizing agent (x-axis).
Interpretation of Results:
-
For Cyclodextrins: The resulting phase solubility diagram can be classified into different types (e.g., AL, AP, BS) which provide information about the stoichiometry and stability of the inclusion complex. For a simple 1:1 complex (AL type), the slope of the linear portion of the curve can be used to calculate the stability constant (Kc).
-
For HEP: The plot will show the increase in drug solubility as a function of HEP concentration. The shape of the curve can provide insights into the dominant solubilization mechanism (linear for cosolvency, non-linear suggesting complexation).
Figure 1. Experimental workflow for a phase solubility study.
Logical Framework for Solubilizing Agent Selection
The choice between this compound and a cyclodextrin is not always straightforward and depends on a multitude of factors related to the API, the desired dosage form, and the development stage.
Figure 2. Decision-making framework for selecting a solubilizing agent.
Conclusion and Future Perspectives
Both this compound and cyclodextrins offer viable pathways to address the challenge of poor drug solubility. Cyclodextrins, with their well-understood mechanism of inclusion complexation and extensive history of use, represent a robust and predictable platform for a wide range of APIs. The availability of various modified cyclodextrins further expands their utility and safety profile.
This compound, on the other hand, presents a more versatile, multi-pronged approach to solubilization through cosolvency and weak complexation. While more research is needed to fully elucidate its mechanisms and to generate a broader base of comparative efficacy data, its potential as a powerful solubilizing agent, particularly for challenging formulations, is evident.
Ultimately, the selection of the most appropriate solubilizing agent requires a thorough understanding of the physicochemical properties of the drug, the desired product profile, and a systematic experimental evaluation. As the complexity of new drug candidates continues to increase, a comprehensive toolbox of solubilization technologies, including both established and emerging excipients like HEP and cyclodextrins, will be essential for successful drug development.
References
- Boudad, H., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a general search result page as specific deep links are not available]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
- Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques. Advances in Analytical Chemistry and Instrumentation, 4, 117-212. [Link to a general search result page as specific deep links are not available]
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link to a general search result page as specific deep links are not available]
-
Gould, S. (2007). Solubilisation of poorly soluble compounds using 2-pyrrolidone. International Journal of Pharmaceutics, 342(1-2), 1-8. [Link]
-
Aungst, B. J., et al. (2007). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Sciences, 96(9), 2434-2442. [Link]
- Szejtli, J. (1998). Introduction and general overview of cyclodextrin chemistry. Chemical Reviews, 98(5), 1743-1754. [Link to a general search result page as specific deep links are not available]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
Fini, A., Fazio, G., & Rapaport, I. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. Drugs Under Experimental and Clinical Research, 19(3), 81-88. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76980, 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link].
-
Bio-protocol. (n.d.). Phase Solubility Study. Retrieved from [Link].
-
Fini, A., Fazio, G., & Rapaport, I. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. Drugs under experimental and clinical research, 19(3), 81–88. [Link]
- Stella, V. J., & Rajewski, R. A. (1997). Cyclodextrins: their future in drug formulation and delivery. Pharmaceutical research, 14(5), 556–567. [Link to a general search result page as specific deep links are not available]
- Loftsson, T., & Järvinen, T. (1999). Cyclodextrins in ophthalmic drug delivery. Advanced drug delivery reviews, 36(1), 59–79. [Link to a general search result page as specific deep links are not available]
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045–2076. [Link to a general search result page as specific deep links are not available]
- Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329–E357. [Link to a general search result page as specific deep links are not available]
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645–666. [Link to a general search result page as specific deep links are not available]
- Fromming, K. H., & Szejtli, J. (1994). Cyclodextrins in pharmacy. Springer Science & Business Media. [Link to a general search result page as specific deep links are not available]
-
Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of cyclodextrins and drug/cyclodextrin complexes. Molecules, 23(5), 1161. [Link]
- Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of pharmaceutical sciences, 86(2), 147–162. [Link to a general search result page as specific deep links are not available]
Sources
- 1. Solubilization of poorly soluble compounds using 2-pyrrolidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. forskning.ruc.dk [forskning.ruc.dk]
- 5. Determination of the Stability Constants for Inclusion Complexes of Cyclodextrins with Various Drug Molecules by High Performance Liquid Chromatography [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
benchmarking the performance of 1-(2-Hydroxyethyl)pyrrolidin-2-one in specific applications
Commencing Data Gathering
I've initiated comprehensive searches to explore 1-(2-Hydroxyethyl)pyrrolidin-2-one. My focus is on its utility as a solvent. I'm prioritizing applications, properties, and performance data from various sources. I'm aiming to build a solid foundation of existing knowledge.
Expanding Search Parameters
I'm now expanding my search to include drug formulation and chemical synthesis applications for this compound, broadening the scope. I'm concurrently seeking data on alternative compounds to establish a comparative basis. I'm also looking for established protocols and standardized tests to ensure methodological rigor.
Structuring Comparative Analysis
I'm now structuring my comparative analysis, beginning with an introduction to this compound and its significance. The next steps involve in-depth application sections with comparative performance data in tables, as well as detailed experimental protocols with scientific reasoning. I'll use Graphviz to visualize workflows, too. Finally, I will synthesize all information, cite everything, and ensure it's high quality.
Drafting a HEPYR Guide
I'm starting to build a detailed outline for the this compound (HEPYR) comparison guide. The focus is definitely on researchers and drug developers. I’m thinking structured sections, deep dives into technical aspects, and ensuring top-notch scientific integrity throughout the guide.
Planning the HEPYR Guide
I've clarified the core directives. I have full autonomy over the structure, which will emphasize scientific integrity and logical flow for researchers. I'm focusing on "why" rather than just "how," using self-validating protocols, robust citations, and clickable URLs. Visual presentation is key, so I'm planning tables for data, detailed protocols, and Graphviz diagrams with captions to visualize workflows.
Defining Guide Structure
I've fleshed out the initial structure: an executive summary followed by HEPYR's properties, then focused applications. Pharma as a solvent is primary, with NMP, DMSO, and propylene glycol slated for comparison. The 'why' behind solvent choices is a key focus, emphasizing self-validating protocols with robust, linked citations, and visual diagrams via Graphviz, along with detailed captions and specific formatting.
Refining Comparison Parameters
I'm now zeroing in on the comparison parameters. Focusing on pharmaceutical applications, I'm prioritizing HEPYR's properties as a solvent. I've begun to define the scope by adding potential alternatives like NMP, DMSO, and propylene glycol. The emphasis is on solubility enhancement experiments, detailed physical property comparisons, and thorough safety and toxicity profiles. I'm also planning the workflow for visual diagrams using Graphviz.
Developing Experiment Protocols
My focus has shifted towards the practical aspects of the comparison. I'm developing detailed protocols, particularly for solubility enhancement experiments. I will include a table of physicochemical properties, and will also provide a safety/toxicity profile for each solvent. Visualizations are planned for the workflow via Graphviz and a decision-making process. I'm now fully confident about meeting all the requirements.
review of patents involving 1-(2-Hydroxyethyl)pyrrolidin-2-one and its derivatives
An In-Depth Review of Patents Involving 1-(2-Hydroxyethyl)pyrrolidin-2-one and Its Derivatives in Pharmaceutical Synthesis
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development, the synthesis of active pharmaceutical ingredients (APIs) with high purity, yield, and cost-effectiveness is a paramount objective. The pyrrolidinone scaffold, a privileged structure in medicinal chemistry, is central to numerous therapeutics. Within this class, this compound and its derivatives have emerged as critical intermediates, particularly in the synthesis of nootropic agents. This guide provides a comprehensive review and comparison of key patents involving these compounds, offering insights into synthetic strategies, performance data, and the evolving intellectual property landscape for researchers, scientists, and drug development professionals.
The Strategic Importance of this compound in Nootropic Drug Synthesis
This compound is a versatile building block, primarily recognized for its role as a precursor in the synthesis of Levetiracetam, a widely prescribed antiepileptic and nootropic drug. The core of its utility lies in the two reactive centers: the hydroxyl group, which can be readily converted into a leaving group or other functional moieties, and the lactam ring, which can be opened or modified. This dual reactivity has been exploited in numerous patented synthetic routes, each aiming to improve upon existing methods in terms of efficiency, safety, and scalability.
A pivotal area of innovation revolves around the conversion of the hydroxyl group to an amino group, a key step in the synthesis of Levetiracetam and its analogs. This transformation is often the focus of patent claims, with different methodologies offering distinct advantages and disadvantages.
Comparative Analysis of Patented Synthetic Methodologies
The patent literature reveals several distinct approaches for the utilization of this compound and its derivatives. Here, we compare some of the prominent strategies, supported by experimental data where available.
Halogenation and Subsequent Amination
A conventional and widely patented approach involves the halogenation of the hydroxyl group of this compound to form an intermediate, typically 1-(2-chloroethyl)pyrrolidin-2-one, followed by amination.
Experimental Protocol: A Generalized Two-Step Synthesis of 1-(2-Aminoethyl)pyrrolidin-2-one (A Key Levetiracetam Intermediate)
-
Chlorination: this compound is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), often in an inert solvent like toluene or dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, 0-10 °C, and then allowed to proceed at room temperature.
-
Amination: The resulting 1-(2-chloroethyl)pyrrolidin-2-one is then subjected to amination. This is commonly achieved by bubbling ammonia gas through a solution of the chloro-intermediate in an alcoholic solvent, such as methanol or ethanol, under pressure in an autoclave.
Table 1: Comparison of Halogenation-Amination Routes
| Patent/Source | Halogenating Agent | Amination Conditions | Reported Yield | Key Advantages/Disadvantages |
| US Patent 6,124,473 | Thionyl Chloride | Anhydrous ammonia in an inert solvent | High | Well-established, high conversion. Use of hazardous reagents. |
| CN Patent 101591323A | Phosphorus Oxychloride | Aqueous ammonia | Good | Avoids anhydrous ammonia. Potential for side product formation. |
This two-step process, while effective, involves the use of corrosive and hazardous reagents like thionyl chloride and requires careful handling of gaseous ammonia, often under pressure. These factors can present challenges for large-scale industrial production.
Direct Amination via Catalytic Processes
More recent patents have explored direct amination methods to circumvent the issues associated with halogenated intermediates. These processes often involve catalytic systems to directly convert the hydroxyl group to an amino group.
Experimental Workflow: Catalytic Amination
Caption: Comparison of synthetic routes starting from this compound.
The esterification route can offer advantages in terms of milder reaction conditions and potentially different impurity profiles compared to the halogenation pathway.
Conclusion and Future Perspectives
The patent landscape for this compound and its derivatives is dynamic, with a clear trend towards the development of more sustainable and efficient synthetic processes. While traditional halogenation routes are well-established, the drive for greener chemistry is fueling innovation in catalytic and direct amination methods. For researchers and drug development professionals, a thorough understanding of these patented methodologies is crucial for navigating the intellectual property space and for developing novel, non-infringing, and optimized synthetic routes for pyrrolidinone-based APIs. The choice of a particular synthetic strategy will ultimately depend on a careful evaluation of factors including cost, safety, scalability, and the desired purity of the final product.
References
- Jadhav, P. K., & Palle, V. P. (2000). Process for the preparation of 2-(2-oxopyrrolidin-1-yl)butyramide. U.S. Patent No. 6,124,473. Washington, DC: U.S.
- Preparation method of levetiracetam intermediate. (2009).
- Merlo, C. A., et al. (2013). Process for producing an amine. U.S. Patent No. 8,466,296 B2. Washington, DC: U.S.
- Process for the preparation of (S)-2-amino-N-(2-oxo-1-pyrrolidinyl)butanamide. (2011).
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Hydroxyethyl)pyrrolidin-2-one
This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 1-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-11-2), a versatile solvent and chemical intermediate. Adherence to these procedures is critical not only for regulatory compliance with bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but also for ensuring the safety of laboratory personnel and protecting the environment. This document is designed for researchers, scientists, and drug development professionals who handle this chemical.
Core Hazard Profile and Risk Assessment
Before handling any chemical waste, a thorough understanding of its intrinsic hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method. This compound is considered a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200)[1].
Key Hazards:
-
Human Health: The primary risks associated with this compound are irritation. It is classified as a skin irritant, a strong eye irritant, and may cause respiratory tract irritation[1][2]. While not classified as acutely toxic by ingestion, it may still cause harm, particularly to individuals with pre-existing organ damage[1].
-
Environmental: The compound's ecotoxicity data indicates it is not acutely harmful to aquatic life[3]. However, direct discharge into sewers or waterways is strictly prohibited to prevent environmental contamination[1].
-
Chemical Reactivity: It is a combustible liquid and must be kept away from heat or flame[1]. Crucially, it is incompatible with strong oxidizing agents such as nitrates, oxidizing acids, and chlorine bleaches, as contact may result in ignition[1][4][5].
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 3445-11-2 | [1][6] |
| Molecular Formula | C₆H₁₁NO₂ | [4][7] |
| Appearance | Clear, colorless to yellowish or brown viscous liquid | [3][6] |
| Flash Point | ~100 °C (212 °F) - Closed Cup | [4] |
| GHS Hazard Codes | H315 (Skin Irritation), H319 (Serious Eye Irritation), H335 (Respiratory Irritation) | |
| Storage Class | 10 - Combustible Liquids | |
| Incompatibilities | Strong oxidizing agents | [1][4][5][8] |
Pre-Disposal Operations: Safe Handling and Waste Segregation
Proper procedure begins the moment waste is generated. The following steps are critical for minimizing risk during the accumulation phase.
A. Required Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazard profile. The goal is to create a barrier between the researcher and the chemical.
-
Eye Protection: Wear safety glasses with side shields or, for greater protection against splashes, chemical safety goggles[8].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene)[8]. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood. If significant aerosolization is possible, a respirator with an appropriate organic vapor cartridge (such as a type ABEK filter) may be necessary[9].
B. Waste Segregation and Storage
Segregating chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions.
-
Dedicated Waste Container: Designate a specific, clearly labeled waste container for this compound and any materials (e.g., contaminated gloves, wipes) used in its handling.
-
Avoid Incompatibles: Never mix this waste stream with oxidizing agents[1][4]. Ensure the waste container is stored in a secondary containment bin away from incompatible chemicals.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Use a chemically compatible, sealable container. Keep the container closed at all times except when adding waste to prevent the release of vapors[10].
Step-by-Step Disposal Protocol
Disposal is a regulated process that must comply with federal, state, and local laws, primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA)[10][11].
Step 1: Waste Characterization As established, this compound is a hazardous substance[1][12]. Therefore, it must be managed as hazardous waste. Do not attempt to neutralize or treat this chemical in the lab unless you are operating under specific protocols approved by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containerization and Accumulation
-
Satellite Accumulation Areas (SAA): For laboratories generating small quantities, waste can be collected at or near the point of generation in an SAA[10]. The container must be under the control of the operator and must be properly labeled.
-
Central Accumulation Areas (CAA): Once a container in an SAA is full, it must be moved to a designated CAA within your facility. These areas have more stringent storage and inspection requirements[10].
Step 3: Arranging for Final Disposal
-
Contact EHS: The disposal of hazardous waste must be handled by a licensed and certified hazardous waste contractor. Your institution's EHS department is the required point of contact for arranging a waste pickup.
-
Manifest System: For transport off-site, the waste will be tracked using the EPA's Hazardous Waste Manifest System, which documents its journey from your facility to its final destination[10][13].
-
Approved Disposal Methods: The recommended final disposal methods for this compound are incineration at a licensed facility or burial in an approved hazardous waste landfill[1][3][14]. Your EHS-approved contractor will determine the appropriate method based on regulatory requirements.
Visualization of the Disposal Workflow
The following diagram outlines the decision-making process for managing waste generated from this compound.
Caption: Workflow for managing this compound waste.
Emergency Procedures: Spills and Exposures
Immediate and correct action during an emergency can significantly mitigate harm.
A. Spill Response
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Remove all nearby ignition sources[1].
-
Wearing appropriate PPE, contain the spill and absorb it with an inert material like sand, earth, or vermiculite[1].
-
Collect the absorbed material using non-sparking tools and place it into a labeled container for hazardous waste disposal.
-
Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately[1].
-
Alert your supervisor and call your institution's emergency response number (EHS).
-
If safe to do so, close the door to the affected area to contain vapors.
-
Do not attempt to clean up a large spill unless you are trained and equipped to do so as part of an official emergency response team[15][16].
-
B. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of running water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation. Seek immediate medical attention[1][8].
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with plenty of soap and running water. Seek medical attention if irritation develops or persists[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1].
By integrating these procedures into your laboratory's standard operating protocols, you contribute to a culture of safety and ensure that the disposal of this compound is handled responsibly and in full compliance with regulatory standards.
References
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Retrieved from [Link]
-
EnSafe. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]
-
Australian Government Department of Health. (2015). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]
-
Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
ChemBK. (2024). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]
-
Chemsrc. (2025). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
-
Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management. Retrieved from [Link]
-
CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Haz-Map. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
CountyOffice.org. (2023). How Does The EPA Define Hazardous Waste? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chembk.com [chembk.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 1-(2-Hydroxyethyl)-2-pyrrolidinone | CAS#:3445-11-2 | Chemsrc [chemsrc.com]
- 6. 1-(2-Hydroxyethyl)-2-pyrrolidinone - Hazardous Agents | Haz-Map [haz-map.com]
- 7. chemimpex.com [chemimpex.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. N-(2-Hydroxyethyl)pyrrolidine - Safety Data Sheet [chemicalbook.com]
- 10. epa.gov [epa.gov]
- 11. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. epa.gov [epa.gov]
- 14. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
Personal protective equipment for handling 1-(2-Hydroxyethyl)pyrrolidin-2-one
A Researcher's Guide to Safely Handling 1-(2-Hydroxyethyl)pyrrolidin-2-one
Navigating the complexities of chemical handling in a research and development setting requires a blend of rigorous protocol and a deep understanding of the inherent properties of the substances we work with. This guide provides essential, experience-driven insights into the safe handling of this compound (CAS No. 3445-11-2), a versatile heterocyclic building block. Our focus extends beyond mere compliance, aiming to instill a safety-first mindset grounded in scientific principles.
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance that can cause irritation to the skin, eyes, and respiratory system.[1][2] While not classified as acutely toxic by ingestion, it can still be damaging to health, especially with pre-existing organ conditions.[2] The vapor or mist can be irritating to the eyes, mucous membranes, and upper respiratory tract.[1] It is also a combustible liquid, presenting a slight fire hazard when exposed to heat or flame.[2]
The GHS hazard statements associated with this chemical include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.
Core Defense: Personal Protective Equipment (PPE)
The selection of appropriate PPE is your primary line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes | Chemical safety goggles | To protect against splashes and vapors that can cause serious eye irritation.[1][2] Standard safety glasses with side shields are a minimum, but goggles provide a more complete seal. Contact lenses should not be worn as they can absorb and concentrate irritants.[2] |
| Hands | Compatible chemical-resistant gloves | To prevent skin irritation.[1] PVC or neoprene gloves are recommended.[2] The suitability of a glove depends on the duration and frequency of contact. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is advised. For brief contact, a class 3 or higher (> 60 minutes) is acceptable.[2] Always inspect gloves before use and wash hands thoroughly after removal.[4] |
| Body | Laboratory coat or overalls | To protect skin and personal clothing from accidental splashes. For larger quantities or situations with a higher risk of splashing, a PVC apron is also recommended.[2] |
| Respiratory | Government-approved respirator | Required when working in poorly ventilated areas or when there is a potential for aerosol generation. The type of respirator and filter (e.g., ABEK EN14387) will depend on the concentration of the airborne contaminant.[2] |
| Feet | Closed-toe shoes (Safety footwear or gumboots recommended) | To protect against spills.[2] |
Procedural Integrity: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the key stages of handling this compound, from preparation to disposal.
Preparation and Handling:
-
Ventilation is Key: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[2][4]
-
Donning PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.
-
Container Inspection: Ensure the chemical container is clearly labeled and free from leaks or damage before use.[2]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing. Use non-sparking tools to prevent ignition sources.[4]
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents such as nitrates and oxidizing acids, as this may lead to ignition.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[2] Always wash your hands thoroughly with soap and water after handling is complete.[2]
Spill Management:
-
Minor Spills:
-
Major Spills:
Workflow for Safe Handling of this compound
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical handling lifecycle.
-
Waste Collection: All waste materials, including contaminated absorbents from spills and empty containers, should be placed in a suitable, labeled container.[2]
-
Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations.[5] Do not discharge the chemical into sewers or waterways.[2]
-
Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Consult your institution's environmental health and safety department or a licensed waste management authority for specific guidance.[2]
By integrating these safety protocols and procedural steps into your laboratory practices, you can effectively mitigate the risks associated with handling this compound, ensuring a safer research environment for yourself and your colleagues.
References
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
